molecular formula C3H10N2O3 B3049818 Propylammonium nitrate CAS No. 22113-88-8

Propylammonium nitrate

Cat. No.: B3049818
CAS No.: 22113-88-8
M. Wt: 122.12 g/mol
InChI Key: FZQFNTYKHHDUFT-UHFFFAOYSA-N
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Description

Propylammonium nitrate is a useful research compound. Its molecular formula is C3H10N2O3 and its molecular weight is 122.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

nitric acid;propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N.HNO3/c1-2-3-4;2-1(3)4/h2-4H2,1H3;(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQFNTYKHHDUFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047927
Record name Propylammonium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22113-88-8
Record name Propylammonium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Defining Propylammonium Nitrate as a Protic Ionic Liquid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Propylammonium Nitrate (CAS: 22113-88-8)

This compound (PAN), identified by the CAS number 22113-88-8, is a protic ionic liquid (PIL) that has emerged as a compound of significant interest across multiple scientific disciplines.[1] Composed of a propylammonium cation ([CH₃(CH₂)₂NH₃]⁺) and a nitrate anion (NO₃⁻), PAN is distinguished from many other ionic liquids by the presence of a transferable proton on the cation.[2] This characteristic fundamentally influences its properties and behavior. Unlike conventional molecular solvents, PAN possesses a unique combination of features including low vapor pressure, high thermal stability, and tunable solvency, which are hallmarks of ionic liquids.[3][4]

The defining characteristic of PAN is its distinct, self-assembled nanostructure. In its bulk form, it organizes into a bicontinuous, sponge-like structure (L₃ phase) resulting from the segregation of its polar ionic domains (ammonium-nitrate groups) and nonpolar domains (propyl chains).[1][4] This amphiphilic nanostructure is more pronounced than in its shorter-chain analogue, ethylammonium nitrate (EAN), and is central to its function as a versatile solvent and its performance in various applications.[1] This guide provides a comprehensive technical overview of the synthesis, properties, and applications of PAN for professionals in research and development.

Physicochemical Properties

The utility of PAN is grounded in its specific physical and chemical characteristics. These properties are a direct consequence of the interplay between the hydrogen bonding network, electrostatic interactions, and van der Waals forces established between the constituent ions.[1][2]

Core Physical Data

A summary of the key physical properties of this compound is presented below. These values are critical for its application in experimental design and process modeling.

PropertyValueTemperature (°C)Source(s)
CAS Number 22113-88-8N/A[5][6]
Molecular Formula C₃H₁₀N₂O₃N/A[6][7]
Molecular Weight 122.12 g/mol N/A[1][6][7]
Appearance Colorless to orange liquidAmbient[5][8]
Melting Point 3.5 °CN/A[3][9]
Density 1.12 - 1.15 g/cm³25[1][7][10]
Dynamic Viscosity 45 - 66.4 mPa·s (cP)25[1][7]
Ionic Conductivity ~25 mS/cm25[1]
Surface Tension ~45 mN/m25[1][10]

Causality Behind Property Trends: When compared to other short-chain alkylammonium nitrates, a clear trend emerges. PAN's viscosity is notably higher than that of ethylammonium nitrate (EAN).[1][11] This is a direct result of the longer propyl chain, which increases the strength of van der Waals interactions between cations, leading to greater resistance to flow.[1] Conversely, its ionic conductivity is lower than EAN's. The larger size of the propylammonium cation impedes its mobility through the liquid, thereby reducing the overall conductivity.[1]

Molecular Structure and Nanoscale Organization

The most scientifically compelling feature of PAN is its nanoscale heterogeneity. Neutron diffraction studies have confirmed that PAN forms a bicontinuous, sponge-like nanostructure, where polar networks formed by hydrogen-bonded ammonium and nitrate groups are interspersed with nonpolar domains created by the aggregation of the propyl chains.[1] This inherent segregation is more significant in PAN than in EAN due to the stronger solvophobic effect of the longer alkyl chain.[9]

This self-assembly dictates PAN's solvent properties, allowing it to dissolve a diverse range of solutes, including both polar and non-polar molecules, and to support the formation of micelles, lyotropic liquid crystals, and microemulsions.[3][9][11]

cluster_polar Polar Domain cluster_nonpolar Nonpolar Domain N1 NH₃⁺ N2 NO₃⁻ N1->N2 H-Bond P1 C₃H₇ N1:s->P1:n Covalent Bond P1_head P1_head N3 NH₃⁺ N2->N3 H-Bond N5 NO₃⁻ N3->N5 H-Bond P3 C₃H₇ N3:s->P3:n Covalent Bond P3_head P3_head N4 NO₃⁻ N4->N3 H-Bond N5->N1 H-Bond P2 C₃H₇ P1->P2 van der Waals P2->P3 van der Waals

Caption: Nanostructure of PAN showing segregation of polar and nonpolar domains.

Synthesis of this compound

PAN is typically synthesized via a straightforward Brønsted acid-base neutralization reaction. The protocol is robust and can be performed at a laboratory scale with standard equipment.

Diagram of Synthesis Reaction

Synthesis Propylamine Propylamine (C₃H₇NH₂) PAN This compound (C₃H₇NH₃⁺NO₃⁻) Propylamine->PAN NitricAcid Nitric Acid (HNO₃) NitricAcid->PAN

Caption: Reaction scheme for the synthesis of this compound.

Laboratory-Scale Synthesis Protocol

This protocol describes the synthesis of PAN from propylamine and nitric acid in an aqueous solution, followed by purification.

Materials & Equipment:

  • n-Propylamine (C₃H₇NH₂)[12]

  • Concentrated Nitric Acid (HNO₃)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • High-vacuum line

  • Karl Fischer titrator (for water content analysis)

Procedure:

  • Reaction Setup: In a round-bottom flask placed in an ice bath, add an equimolar amount of propylamine to deionized water and begin stirring.

  • Acid Addition: Slowly add an equimolar amount of concentrated nitric acid to the stirred propylamine solution using a dropping funnel.[1] This is an exothermic reaction; maintain the temperature of the mixture below 40°C to prevent side reactions.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Water Removal (Step 1): Remove the bulk of the water from the resulting aqueous PAN solution using a rotary evaporator.[3][11]

  • Water Removal (Step 2): For rigorous drying, transfer the concentrated PAN to a suitable flask and heat it to 110-120 °C under a nitrogen atmosphere or high vacuum for several hours.[3][11] This step is crucial to minimize water content, which can significantly affect the physicochemical properties of the ionic liquid, and to prevent the formation of nitrous oxide impurities.[1][3]

  • Quality Control: Verify the final water content using Karl Fischer titration. For most applications, a water content of <0.01% is desirable.[3]

Self-Validation: The success of the synthesis is validated by measuring the final water content. Furthermore, techniques like ¹H and ¹³C NMR can be used to confirm the chemical structure and purity of the final product, ensuring no significant impurities are present.[2]

Applications in Research and Development

The unique properties of PAN make it a versatile tool for scientists and researchers in various fields.

Advanced Solvent Systems

PAN's primary application is as a "designer" solvent.[3] Its amphiphilic nanostructure enables it to dissolve a wide array of both organic and inorganic compounds.[1] It is particularly effective as a medium for the self-assembly of surfactant molecules, forming structures like micelles and microemulsions that are critical in drug delivery formulations and nanostructured reaction media.[4][9]

Electrochemical Devices

With its high ionic conductivity, PAN is a promising candidate for use as an electrolyte in energy storage technologies such as lithium-ion batteries, supercapacitors, and fuel cells.[1][13] Studies have demonstrated that PAN-based electrolytes can lead to improved charge/discharge cycles compared to traditional organic solvent-based electrolytes.[1] The addition of nanoparticles, such as gold nanospheres, can further modify transport properties, decreasing viscosity and increasing ionic conductivity.[14]

Materials Science and Lubrication

PAN exhibits excellent tribological properties, making it a candidate for advanced lubrication applications.[1] Its ionic nature allows it to form a stable, protective film on metal surfaces, effectively reducing friction and wear in mechanical systems.[1]

Biological and Pharmaceutical Applications

In the life sciences, PAN is being investigated for its ability to stabilize biomolecules like proteins and enzymes.[1] The ionic liquid environment can enhance the solubility and long-term stability of these delicate structures, which is a significant advantage in biocatalysis and the formulation of protein-based therapeutics.[1] Furthermore, its role as a solvent for creating microemulsions is directly applicable to developing novel drug delivery systems.[1]

Safety, Handling, and Toxicology

As a laboratory chemical, proper handling of PAN is imperative. It is classified as an oxidizing liquid that may intensify fire.[5]

Key Hazards:

  • Oxidizer: Keep away from combustible materials, heat, sparks, and open flames.[5]

  • Irritant: Causes serious eye irritation and skin irritation. May cause respiratory irritation upon inhalation.[5]

  • Thermal Stability: Avoid temperatures above 80°C, as spontaneous decomposition may occur, generating toxic gases such as carbon oxides (CO, CO₂) and nitrous gases (NOx).[5][8]

Handling and Storage Protocol

cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling cluster_storage Storage cluster_spill Spill & First Aid Gloves Impervious Gloves (EN 374) Goggles Safety Goggles (EN 166) Coat Lab Coat Ventilation Use in a well- ventilated area Avoidance Avoid contact with skin, eyes, clothing Ignition Keep away from ignition sources Temp Store at moderate temperatures Area Dry, well-ventilated area Incompatibles Away from combustibles & strong bases Contain Contain spill Rinse Eyes: Rinse with water for 15 min Wash Skin: Wash with plenty of water

Caption: Workflow for the safe handling and storage of this compound.

First Aid:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[5][8]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water.[8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[5]

Toxicology: The chemical, physical, and toxicological properties have not been exhaustively investigated.[5] No components are identified as probable, possible, or confirmed human carcinogens by IARC at levels ≥0.1%.[5] The substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[5]

Conclusion and Future Outlook

This compound stands out among protic ionic liquids due to its well-defined, bicontinuous nanostructure, which imparts a unique and highly versatile set of physicochemical properties. Its utility as a solvent, electrolyte, and lubricant continues to be explored and validated in academic and industrial research. Ongoing research is focused on optimizing its performance by modifying its structure and investigating new applications in areas like carbon capture and biomass processing.[1] As with any chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for its successful and safe implementation in the laboratory and beyond.

References

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What are the physicochemical properties of propylammonium nitrate?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Propylammonium Nitrate

Foreword

This compound (PAN) stands as a cornerstone material in the field of protic ionic liquids (PILs). As a salt with a melting point below ambient temperature, it offers a unique solvent and electrolyte environment, characterized by a distinct nanoscale architecture that dictates its macroscopic properties. This guide provides a comprehensive exploration of the essential physicochemical properties of PAN, intended for researchers, chemists, and materials scientists. Our objective is to move beyond mere data reporting, offering a synthesized understanding of how PAN's molecular structure influences its thermal behavior, transport properties, and solvation capabilities. The experimental protocols detailed herein are designed to be robust and self-validating, reflecting best practices in the characterization of ionic liquids.

Molecular Identity and Synthesis

This compound is a protic ionic liquid formed by the transfer of a proton from a Brønsted acid (nitric acid) to a Brønsted base (propylamine).[1] This simple acid-base neutralization reaction is the primary route for its synthesis.

  • Molecular Formula: C₃H₁₀N₂O₃[2][3]

  • Molecular Weight: 122.12 g/mol [2][3]

  • CAS Number: 22113-88-8[2][3]

Synthesis Protocol

The synthesis of PAN is a straightforward exothermic reaction that requires careful temperature control to prevent the formation of by-products, such as propylammonium nitrite, which can occur at temperatures exceeding 70°C.[4]

Methodology:

  • Chill an aqueous solution of concentrated nitric acid (HNO₃) in an ice bath.

  • Gradually add an equimolar amount of propylamine (C₃H₇NH₂) to the nitric acid solution under constant and vigorous stirring.[4] The slow addition and cooling are critical for dissipating the heat of reaction.

  • Monitor the pH of the solution throughout the addition, aiming for a neutral endpoint (pH ~7) to ensure a 1:1 molar ratio of the cation and anion.

  • Once the reaction is complete, remove the water content from the resulting aqueous solution, typically via rotary evaporation under reduced pressure.

  • For high-purity applications, the final product should be dried extensively under a high vacuum (e.g., 7·10⁻¹ mbar) for an extended period (e.g., 48 hours) at room temperature to minimize residual water.[5] The residual water content can be verified using ¹H NMR spectroscopy or Karl Fischer titration.[5]

G cluster_reactants Reactants Propylamine Propylamine (C₃H₉N) PAN This compound (C₃H₁₀N₂O₃) Propylamine->PAN Proton Transfer NitricAcid Nitric Acid (HNO₃) NitricAcid->PAN

Caption: Synthesis of this compound via Proton Transfer.

Core Physicochemical Properties

The utility of PAN is defined by its physical characteristics. Compared to its lower alkyl chain analogue, ethylammonium nitrate (EAN), PAN exhibits a lower melting point, reduced conductivity and density, but a higher viscosity.[6] These differences arise primarily from the longer propyl chain.

PropertyValueTemperature (°C)
Melting Point3.5 °CN/A
Density1.15 g/cm³25 °C
Viscosity66.4 cP (mPa·s)25 °C
Molecular Weight122.12 g/mol N/A

Data sourced from Alfa Chemistry.[2]

Thermal Properties and Stability

The thermal behavior of an ionic liquid dictates its operational temperature window. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal techniques for this characterization.[7][8]

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature.[8] It is used to determine phase transitions such as melting point (Tₘ), crystallization temperature (T꜀), and glass transition temperature (T₉).[7] For PAN, the melting point is a key characteristic, reported at 3.5°C.[6]

  • Thermogravimetric Analysis (TGA): TGA measures the mass of a sample as a function of temperature in a controlled atmosphere.[8] It is essential for determining the thermal stability and decomposition temperature of the ionic liquid.[9] Ionic liquids generally have negligible vapor pressure, so mass loss is almost exclusively due to decomposition.[1][10]

G A Sample Preparation (Hermetically sealed pan) B DSC Analysis (Heating/Cooling Cycles) A->B C TGA Analysis (Ramped Temperature) A->C D Data Analysis B->D C->D E Determine Tₘ, T꜀, T₉ (from DSC curve) D->E F Determine Tₒₙₛₑₜ (from TGA curve) D->F

Caption: Workflow for the Thermal Characterization of Ionic Liquids.

Experimental Protocol: Thermal Analysis

Objective: To determine the phase transitions and thermal decomposition temperature of PAN.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Hermetically sealed aluminum pans

DSC Procedure:

  • Accurately weigh 5-10 mg of dried PAN into an aluminum DSC pan and hermetically seal it.

  • Place the sealed pan in the DSC cell. An empty, sealed pan is used as a reference.

  • Equilibrate the sample at a starting temperature, for example, 25°C.

  • Execute a cooling cycle down to a temperature well below the expected transitions (e.g., -80°C) at a controlled rate (e.g., 10°C/min).[7]

  • Execute a heating cycle from the low temperature back up to a point below decomposition (e.g., 200°C) at the same controlled rate.[7]

  • A second heating/cooling cycle is often performed to ensure a consistent thermal history.[7]

  • Analyze the resulting thermogram to identify endothermic and exothermic peaks corresponding to melting and crystallization, and step changes corresponding to glass transitions.[11]

TGA Procedure:

  • Accurately weigh 10-15 mg of dried PAN into a TGA crucible (platinum or alumina).

  • Place the crucible onto the TGA balance mechanism.

  • Heat the sample from ambient temperature to an upper limit well beyond decomposition (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere (flow rate ~40 mL/min).[9][12]

  • Record the mass loss as a function of temperature.

  • Determine the onset decomposition temperature (Tₒₙₛₑₜ), which represents the start of significant thermal degradation.[9]

Transport Properties: Density, Viscosity, and Conductivity

The transport properties of PAN are critical for applications in electrochemistry and as a reaction medium. These properties are highly temperature-dependent.

Density

Density is a fundamental property required for many engineering calculations and for understanding molecular packing. The density of PAN at 25°C is 1.15 g/cm³.[2] Studies have shown that density decreases linearly with increasing temperature, which is typical for liquids.[13]

Viscosity

Viscosity measures a fluid's resistance to flow and is a crucial parameter for applications involving mass transport. At 25°C, the viscosity of PAN is reported to be 66.4 cP[2] (or ~76 mPa·s[1]). This is significantly higher than many common molecular solvents. The viscosity of PAN, like other ionic liquids, decreases exponentially with increasing temperature. For most applications, PAN behaves as a Newtonian fluid, meaning its viscosity is independent of the shear rate, although some weak shear-thinning has been observed at very high shear rates.[1]

Ionic Conductivity

High ionic conductivity is a hallmark of many ionic liquids, making them suitable as electrolytes.[6] The conductivity arises from the movement of the propylammonium cations and nitrate anions. It is inversely related to viscosity; as temperature increases, viscosity decreases, and ionic mobility (and thus conductivity) increases. The relationship between conductivity and temperature for many ionic liquids can be described by the Vogel-Fulcher-Tammann (VFT) equation.[14][15]

G cluster_workflow Transport Property Measurement Workflow cluster_density Density (ρ) cluster_viscosity Viscosity (η) cluster_conductivity Conductivity (σ) start Temperature-Controlled Sample d1 Measure with Vibrating Tube Densitometer start->d1 v1 Measure with Cone-and-Plate Rheometer start->v1 c1 Measure with Conductivity Cell & LCR Meter start->c1 end_node Correlate ρ, η, σ with Temperature d1->end_node v1->end_node c1->end_node

Caption: Workflow for Measuring Key Transport Properties of PAN.

Experimental Protocols: Transport Properties

Objective: To measure the density, viscosity, and ionic conductivity of PAN over a range of temperatures.

Instrumentation:

  • Vibrating tube densitometer

  • Cone-and-plate rheometer with Peltier temperature control[1]

  • Conductivity cell with a conductivity meter or impedance spectrometer[16]

  • Jacketed vessel connected to a circulating thermal bath

General Procedure:

  • Ensure the PAN sample is thoroughly dried to minimize the influence of water.

  • Place the sample in the appropriate instrument (densitometer, rheometer, or conductivity cell).

  • Allow the sample to thermally equilibrate at the desired temperature (e.g., from 288.15 K to 353.15 K in 5 K increments).[13]

  • Perform the measurement according to the instrument's standard operating procedure.

Specific Methodologies:

  • Density: Measure using a calibrated vibrating tube densitometer. The instrument measures the oscillation period of a U-shaped tube filled with the sample, which is directly related to the sample's density.

  • Viscosity: Use a rheometer in a cone and plate configuration. Maintain the temperature with a Peltier plate.[1] Measure viscosity by sweeping the shear rate (e.g., from 1 to 2500 s⁻¹) to confirm Newtonian behavior and determine the zero-shear viscosity.[1]

  • Conductivity: Use a two-electrode conductivity cell. Calibrate the cell using standard KCl solutions of known conductivity to determine the cell constant.[16] Measure the impedance or resistance of the PAN-filled cell at a specific frequency (typically 1 kHz) and calculate the conductivity.

Solubility and Nanostructure

PAN is typically soluble in water and other polar solvents.[17] A defining feature of PAN and similar PILs is its nanoscale heterogeneity.[6] Strong electrostatic interactions and hydrogen bonding between the ammonium cation headgroups and nitrate anions lead to the formation of charged, polar domains.[1][6] The nonpolar propyl chains are solvophobically excluded from these regions and aggregate to form separate apolar domains.[1] This results in a bicontinuous, sponge-like nanostructure that percolates throughout the liquid. This inherent structure is responsible for PAN's ability to dissolve both polar and nonpolar species and to support the self-assembly of surfactants into micelles and microemulsions.[4][6]

G cluster_polar Polar Domain cluster_apolar Apolar Domain p1 NH₃⁺ p2 NO₃⁻ p1->p2 H-Bonding Electrostatic a1 C₃H₇ p3 NH₃⁺ p4 NO₃⁻ p3->p4 a2 C₃H₇ a1->a2 van der Waals a3 C₃H₇ a2->a3

Caption: Conceptual Model of Nanostructure Segregation in PAN.

Applications Overview

The unique physicochemical properties of this compound enable its use in a variety of fields:

  • Green Chemistry: As a solvent with negligible vapor pressure, it is an alternative to volatile organic compounds (VOCs) in chemical synthesis and catalysis.[6][18]

  • Electrochemistry: Its high ionic conductivity and wide electrochemical window make it a suitable electrolyte for batteries and supercapacitors.[1]

  • Materials Science: It serves as a medium for the synthesis of nanoparticles and for the formation of structured materials like microemulsions and lyotropic liquid crystals.[4][6]

  • Lubrication: PAN has been studied for its potential use as a lubricant, where its boundary layer formation is of interest.[1]

References

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  • ResearchGate. (2018). What is the common way to measure ionic conductivity of a liquid electrolyte?[Link]

  • Gkountaras, A., et al. (2022). The Electrical Conductivity of Ionic Liquids: Numerical and Analytical Machine Learning Approaches. MDPI. [Link]

  • Villar-Garcia, I. J., et al. (2015). Effect of Temperature and Cationic Chain Length on the Physical Properties of Ammonium Nitrate-Based Protic Ionic Liquids. ResearchGate. [Link]

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Propylammonium Nitrate: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Propylammonium Nitrate

This compound (PAN) is a protic ionic liquid (PIL) that has garnered significant attention within the scientific community. Composed of a propylammonium cation and a nitrate anion, PAN is distinguished by its unique physicochemical properties, including high thermal stability, low vapor pressure, and the ability to dissolve a wide array of both organic and inorganic substances.[1] Its amphiphilic nature gives rise to a bicontinuous sponge-like nanostructure in its bulk form, comprising segregated polar and nonpolar domains.[2][3] This distinct nanostructure, more pronounced than in similar ionic liquids like ethylammonium nitrate (EAN), is a result of strong hydrogen bonding between the ammonium and nitrate groups, coupled with the interdigitation of the propyl chains.[2][4] These characteristics make PAN a versatile medium for a range of applications, including chemical synthesis, electrochemical devices, and materials science.[2][5][6][7][8] This guide provides an in-depth exploration of the synthesis and characterization of this compound, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development.

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound is primarily achieved through a straightforward acid-base neutralization reaction. This method is favored for its high yield and the relative ease of purification of the final product.

Causality in Experimental Design

The choice of a neutralization reaction between propylamine (a weak base) and nitric acid (a strong acid) is predicated on the fundamental principles of acid-base chemistry, leading to the formation of a salt and water. The gradual addition of the amine to the acid is a critical safety and quality control measure. This ensures effective heat dissipation from the exothermic reaction, preventing potential side reactions such as the oxidation of propylamine, which can occur at elevated temperatures.[2] Maintaining a low temperature during the reaction is paramount to preserving the integrity of the desired product.

Detailed Step-by-Step Synthesis Protocol

Materials and Equipment:

  • Propylamine (C₃H₇NH₂)

  • Nitric acid (HNO₃), aqueous solution

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • pH meter or pH indicator strips

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Preparation of the Reaction Vessel: Place a round-bottom flask containing a magnetic stir bar in an ice bath situated on a magnetic stirrer.

  • Acid Dilution: Carefully add a predetermined amount of concentrated nitric acid to a calculated volume of deionized water in the flask to achieve the desired molarity. Allow the solution to cool to below 10°C.

  • Slow Addition of Amine: Slowly add propylamine dropwise to the stirred nitric acid solution using a dropping funnel. Monitor the temperature of the reaction mixture closely, ensuring it remains below 20°C.

  • Neutralization and pH Monitoring: Continue the addition of propylamine until the solution reaches a neutral pH (pH ≈ 7), which can be verified using a pH meter or indicator strips.

  • Removal of Water: Once the reaction is complete, remove the excess water from the resulting solution using a rotary evaporator under reduced pressure.

  • Final Drying: Transfer the concentrated this compound to a vacuum oven and dry at a moderate temperature (e.g., 60°C) until a constant weight is achieved, indicating the complete removal of residual water.

Safety Precautions:

  • Always work in a well-ventilated fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11]

  • Nitric acid is highly corrosive; handle with extreme care.

  • The neutralization reaction is exothermic; strict temperature control is essential to prevent runaway reactions.

  • Propylamine is flammable and should be kept away from ignition sources.[12][13]

Alternative Synthesis Route: Solvent-Free Synthesis

A more recent development in the synthesis of PAN is the solvent-free method, which involves the direct mixing of propylamine and concentrated nitric acid.[2] This approach is more energy-efficient as it eliminates the need for solvent removal. However, it demands precise temperature control to prevent decomposition of the product.[2]

Diagram of the Synthesis Workflow

SynthesisWorkflow cluster_synthesis This compound Synthesis start Start prepare_acid Prepare Dilute Nitric Acid Solution start->prepare_acid cool_acid Cool Acid in Ice Bath prepare_acid->cool_acid add_amine Slowly Add Propylamine cool_acid->add_amine monitor_pH Monitor pH to Neutrality add_amine->monitor_pH Exothermic Reaction remove_water Remove Water (Rotary Evaporator) monitor_pH->remove_water dry_product Dry Product (Vacuum Oven) remove_water->dry_product end_product Pure this compound dry_product->end_product

Caption: Workflow for the synthesis of this compound via neutralization.

Comprehensive Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and key physicochemical properties. A multi-technique approach is typically employed.

Spectroscopic Characterization

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and probing the interactions between the cation and anion.[14] In the FTIR spectrum of PAN, characteristic peaks corresponding to the N-H, C-H, and NO₃⁻ groups are observed. The positions and shapes of these peaks provide insights into the hydrogen bonding network within the ionic liquid.[2]

  • Experimental Protocol:

    • Acquire a background spectrum of the empty ATR crystal.

    • Place a small drop of the synthesized PAN onto the ATR crystal.

    • Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

    • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the propylammonium cation and to assess the purity of the sample.[15] The chemical shifts and coupling patterns of the protons on the propyl chain provide definitive structural information. Pulsed-field gradient NMR can also be employed to study the translational motion and diffusion coefficients of the ions.[15]

  • Experimental Protocol:

    • Dissolve a small amount of the synthesized PAN in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

    • Process the spectra to determine chemical shifts, integration, and coupling constants.

Spectroscopic Data for this compound
Technique Key Observations and Interpretations
FTIR C-H stretching modes from the propyl chain are observed around 2800–3000 cm⁻¹. The NO₃⁻ symmetric stretching is found near 1040 cm⁻¹, with its position influenced by cation-anion interactions.[2]
¹H NMR The spectrum shows distinct signals for the different proton environments in the propylammonium cation. The residual water content can also be estimated.[15][16]
¹³C NMR The spectrum displays three distinct signals corresponding to the three carbon atoms of the propyl chain, confirming the cationic structure.[15]
Thermal Analysis

1. Differential Scanning Calorimetry (DSC):

DSC is used to determine the thermal transitions of PAN, such as the glass transition temperature (T₉) and melting point (Tₘ), if applicable. It also provides information on the thermal stability of the ionic liquid.[2] PAN is known to be thermally stable up to approximately 150°C.[2]

  • Experimental Protocol:

    • Accurately weigh a small amount of PAN (5-10 mg) into an aluminum DSC pan.

    • Seal the pan hermetically.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the heat flow as a function of temperature.

2. Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the decomposition temperature of PAN and to assess its thermal stability.

  • Experimental Protocol:

    • Place a known mass of PAN into a TGA crucible.

    • Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • Record the mass loss as a function of temperature.

Thermal Properties of this compound
Property Typical Value
Thermal Stability (DSC) Stable up to ~150°C[2]
Decomposition Temperature (TGA) Onset of decomposition is typically observed above 150°C.
Electrochemical Characterization

The electrochemical properties of PAN are crucial for its applications in devices such as batteries and supercapacitors.[2]

1. Electrochemical Window:

The electrochemical window (EW) is the potential range over which the ionic liquid is stable and does not undergo oxidation or reduction. A wide EW is desirable for electrolyte applications. The EW of PAN is comparable to that of EAN, typically in the range of 2.5–3.0 V.[2]

  • Experimental Protocol:

    • Use a three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/Ag⁺), and a counter electrode (e.g., platinum wire).

    • Use the synthesized PAN as the electrolyte.

    • Perform linear sweep voltammetry, scanning the potential to both anodic and cathodic limits until a significant increase in current is observed, indicating the decomposition of the electrolyte.

2. Ionic Conductivity:

The ionic conductivity is a measure of the ability of the ionic liquid to conduct an electric current. High ionic conductivity is essential for efficient charge transport in electrochemical devices.

  • Experimental Protocol:

    • Use a conductivity cell with two platinum electrodes.

    • Fill the cell with the synthesized PAN.

    • Measure the impedance of the cell over a range of frequencies using an impedance analyzer.

    • Calculate the conductivity from the measured resistance and the cell constant.

Electrochemical Properties of this compound
Property Typical Value/Observation
Electrochemical Window ~2.5–3.0 V[2]
Ionic Conductivity Decreases with increasing alkyl chain length (EAN > PAN). Doping with metal salts can enhance conductivity.[2][17]

Logical Relationship of Characterization Techniques

CharacterizationLogic cluster_characterization Characterization of this compound cluster_spectroscopy Spectroscopy cluster_thermal Thermal Analysis cluster_electrochem Electrochemistry Synthesis Synthesized PAN FTIR FTIR Synthesis->FTIR Functional Groups & H-Bonding NMR NMR Synthesis->NMR Structure & Purity DSC DSC Synthesis->DSC Thermal Transitions TGA TGA Synthesis->TGA Decomposition Temp. EW Electrochemical Window Synthesis->EW Electrochemical Stability Conductivity Ionic Conductivity Synthesis->Conductivity Charge Transport Purity_Confirmation Purity_Confirmation FTIR->Purity_Confirmation Purity & Identity Confirmed NMR->Purity_Confirmation DSC->Purity_Confirmation TGA->Purity_Confirmation EW->Purity_Confirmation Conductivity->Purity_Confirmation

Caption: Interrelation of techniques for comprehensive PAN characterization.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols and explanations of the underlying scientific principles are intended to empower researchers to produce and validate this important ionic liquid with confidence. The unique properties of PAN, stemming from its distinct nanostructure, continue to make it a subject of great interest for a wide range of scientific and industrial applications. As research in this field progresses, a thorough understanding of its fundamental chemistry, as outlined in this guide, will be indispensable for innovation.

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An In-Depth Technical Guide to the Thermal Stability and Decomposition of Propylammonium Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propylammonium nitrate (PAN) is a protic ionic liquid (PIL) recognized for its unique amphiphilic nanostructure and its utility as a versatile solvent.[1] Its application in various fields, including chemical synthesis, catalysis, and materials science, necessitates a thorough understanding of its thermal stability and decomposition behavior.[1][2] This guide provides a comprehensive technical overview of the thermal properties of PAN, detailing its decomposition pathway, the influence of experimental conditions, and the hazardous byproducts. It further presents validated, step-by-step protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering researchers and drug development professionals a robust framework for assessing the thermal characteristics of PAN and related compounds.

Introduction to this compound (PAN)

This compound (C₃H₁₀N₂O₃), a salt with a melting point below room temperature, belongs to the class of protic ionic liquids.[2] It is formed through the proton transfer from nitric acid to propylamine.[1] This ionic composition imparts distinct properties such as low vapor pressure, a wide liquid range, and high thermal stability, making it an attractive alternative to traditional volatile organic solvents.[3] The structure of PAN consists of the propylammonium cation ([C₃H₇NH₃]⁺) and the nitrate anion ([NO₃]⁻), which interact through strong hydrogen bonds.[1] This interaction, coupled with the segregation of the polar ammonium-nitrate domains and nonpolar propyl chains, results in a well-defined nanostructure.[1]

Fundamentals of Thermal Analysis Techniques

The thermal stability of a material refers to its ability to resist decomposition at elevated temperatures.[4] For ionic liquids like PAN, understanding this stability is critical for defining safe operating temperature ranges and predicting shelf-life. The primary techniques employed for this characterization are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] It is invaluable for determining the onset temperature of decomposition, quantifying mass loss at different stages, and studying decomposition kinetics.[6]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature.[7][8] It is used to detect thermal transitions such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.[7][9][10]

The simultaneous application of TGA and DSC (STA) provides a comprehensive thermal profile, correlating mass loss events with their associated energetic changes.[4]

Thermal Behavior and Decomposition of this compound

PAN generally exhibits good thermal stability under normal conditions.[2] However, like all ammonium nitrate-based compounds, it is susceptible to decomposition at elevated temperatures, which can be vigorous and potentially hazardous.[11]

Decomposition Onset and Profile

The thermal decomposition of PAN is an exothermic process. While stable up to approximately 150°C, decomposition can be initiated at lower temperatures with prolonged heating.[1] Safety data suggests that temperatures above 80°C should be avoided to prevent spontaneous decomposition.[12] TGA experiments, typically performed with a constant heating ramp, are used to determine the key decomposition temperatures.[5]

Thermal ParameterTypical Temperature Range (°C)Description
T_start > 80 - 150The temperature at which decomposition and mass loss begin to be detectable.[1][6][12]
T_onset > 150The extrapolated onset temperature, determined by the intersection of the baseline and the tangent of the decomposition curve.[1][6]
T_peak VariesThe temperature at which the maximum rate of mass loss occurs, identified from the peak of the derivative thermogravimetric (DTG) curve.[6]

Note: These values can vary significantly based on factors like heating rate, sample purity, and atmospheric conditions.

Decomposition Mechanism and Products

The decomposition of alkylammonium nitrates is a complex process. For PAN, the initial step is believed to be the cleavage of the O-NO₂ bond, a common pathway for alkyl nitrates.[13] The overall decomposition reaction can be influenced by the presence of impurities or catalytic species, such as transition metals.[14][15]

The primary hazardous decomposition products include:

  • Oxides of Nitrogen (NOx)[12][16]

  • Carbon Monoxide (CO)[12][16]

  • Carbon Dioxide (CO₂)[12][16]

  • Ammonia (NH₃)

  • Water (H₂O)

Under conditions of severe confinement and heating, the rapid generation of these gaseous products can lead to a violent rupture of containers or even an explosion.[17][18]

Experimental Protocols for Thermal Analysis

The following protocols provide a validated methodology for characterizing the thermal stability of PAN using TGA and DSC. Adherence to these steps ensures data integrity and operational safety.

Protocol: Thermogravimetric Analysis (TGA)

This protocol is designed to determine the decomposition profile and thermal stability of PAN.

Rationale: A slow heating rate is selected to ensure thermal equilibrium and achieve good resolution of decomposition events. A nitrogen atmosphere is used to prevent oxidative side reactions.[5][19]

Step-by-Step Procedure:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass. Start the nitrogen purge gas at a flow rate of 20-40 mL/min.[5][6]

  • Sample Preparation: Tare an appropriate sample pan (platinum or ceramic is recommended).[5] Accurately weigh 4-8 mg of PAN into the pan.[5] Ensure the sample is properly dried under vacuum to remove residual water, as moisture can affect the results.[6]

  • Loading: Carefully place the sample pan onto the TGA balance mechanism. Place an empty reference pan on the reference side if using a simultaneous (STA) instrument.

  • Thermal Method Setup:

    • Initial Temperature: 25°C

    • Equilibration: Hold at 25°C for 5 minutes to allow the furnace to stabilize.

    • Heating Ramp: Heat from 25°C to 400°C at a rate of 10 °C/min.[5]

    • Atmosphere: Nitrogen, 20 mL/min.[19]

  • Run and Data Collection: Start the experiment and record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature of the maximum decomposition rate (T_peak).

    • Determine the onset temperature (T_onset) from the intersection of the baseline tangent and the tangent at the point of maximum slope on the TGA curve.[6]

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate TGA Prep_Sample Prepare & Weigh 4-8 mg PAN Calibrate->Prep_Sample Load Load Sample Prep_Sample->Load Setup Set Method: - Ramp 10°C/min - N2 Atmosphere Load->Setup Run Start Run Setup->Run Plot Plot Mass vs. Temp Run->Plot Calc Calculate T_onset & T_peak Plot->Calc Report Generate Report Calc->Report

TGA Experimental Workflow for PAN Analysis.
Protocol: Differential Scanning Calorimetry (DSC)

This protocol is used to identify thermal transitions and measure the heat of decomposition.

Rationale: Using crimped pans helps to contain the sample and build slight pressure, which can sharpen decomposition peaks.[20] A similar heating rate to TGA allows for direct correlation of thermal events.[5]

Step-by-Step Procedure:

  • Instrument Preparation: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., Indium). Start the nitrogen purge gas at a flow rate of 20-50 mL/min.[8]

  • Sample Preparation: Tare an aluminum DSC pan and lid. Accurately weigh 2-5 mg of PAN into the pan.

  • Encapsulation: Place the lid on the pan and crimp it securely using a sample press. This prevents volatilization before decomposition.[20] Prepare an empty, crimped pan to use as a reference.

  • Loading: Place the sample pan and the reference pan into the DSC cell.

  • Thermal Method Setup:

    • Initial Temperature: 25°C

    • Equilibration: Hold at 25°C for 2 minutes.

    • Heating Ramp: Heat from 25°C to 400°C at a rate of 10 °C/min.[9]

    • Atmosphere: Nitrogen, 20 mL/min.

  • Run and Data Collection: Start the experiment and record the heat flow as a function of temperature.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • Integrate the area under the decomposition exotherm to determine the enthalpy of decomposition (ΔH_decomp).

PAN_Decomposition_Pathway cluster_products Decomposition Products PAN This compound [C₃H₇NH₃]⁺[NO₃]⁻ Heat Δ (Heat, >80-150°C) PAN->Heat Thermal Stress Intermediates Reactive Intermediates (e.g., C₃H₇NH₂, HNO₃, Radicals) Heat->Intermediates Initiation NOx NOx Intermediates->NOx Exothermic Decomposition CO CO Intermediates->CO CO2 CO₂ Intermediates->CO2 H2O H₂O Intermediates->H2O NH3 NH₃ Intermediates->NH3

Simplified Decomposition Pathway of PAN.

Safety Considerations

This compound is an oxidizer and can intensify fires.[12] It should be stored away from combustible materials.[12] The thermal decomposition of PAN releases toxic and corrosive fumes, including oxides of nitrogen.[11][12] All thermal analysis experiments should be conducted in a well-ventilated area, preferably within a fume hood. Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[12] Avoid heating PAN under severe confinement, as this significantly increases the risk of explosion.[18]

Conclusion

This compound is a thermally stable ionic liquid under ambient conditions, but it undergoes exothermic decomposition at elevated temperatures. A comprehensive understanding of its thermal behavior, as determined by TGA and DSC, is essential for its safe handling and application. The onset of decomposition typically occurs above 150°C, but caution is advised when heating above 80°C for extended periods. The decomposition process generates hazardous gaseous products, necessitating stringent safety protocols during thermal characterization and high-temperature applications. The standardized methods presented in this guide provide a reliable foundation for researchers to assess the thermal stability of PAN and other energetic materials, ensuring both data quality and laboratory safety.

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Propylammonium nitrate as a protic ionic liquid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Propylammonium Nitrate: A Protic Ionic Liquid

Introduction: Beyond Conventional Solvents

In the landscape of modern chemistry and materials science, Protic Ionic Liquids (PILs) represent a fascinating class of materials, distinct from their more common aprotic counterparts. Formed through the simple neutralization of a Brønsted acid and a Brønsted base, these salts are characterized by the presence of a transferable proton, which imparts unique properties. Among them, this compound (PAN), with the chemical formula C₃H₈NH₃NO₃, has emerged as a cornerstone PIL for research and application.[1]

PAN is not merely a low-melting-point salt; it is a highly structured fluid at the nanoscale.[2] Its defining characteristic is a self-assembled, bicontinuous sponge-like nanostructure, which arises from the segregation of its polar and nonpolar moieties.[3][4][5][6] This amphiphilic nature allows it to act as a versatile solvent for a wide array of both polar and nonpolar molecules, making it a subject of intense interest in fields ranging from electrochemical systems to advanced drug delivery.[3][7][8] This guide provides a comprehensive technical overview of PAN, from its fundamental properties and synthesis to its diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.

The Core Identity: Physicochemical Properties and Nanostructure

The utility of PAN is fundamentally rooted in its unique physicochemical properties, which are a direct consequence of its molecular structure. The propylammonium cation provides a nonpolar alkyl chain, while the ammonium and nitrate ions form a polar, hydrogen-bonded network.[3][9][10]

1.1. Amphiphilic Nanostructure

Unlike simple molecular solvents, PAN exhibits a high degree of organization in its bulk liquid state. Neutron diffraction studies have revealed that PAN self-assembles into a quasi-periodic, bicontinuous nanostructure (often referred to as an L₃ sponge phase).[3][9] This structure consists of interpenetrating polar and nonpolar domains:

  • Polar Domains: Comprised of the charged ammonium (NH₃⁺) and nitrate (NO₃⁻) groups, stabilized by a strong, three-dimensional hydrogen bond network.[2][9][10]

  • Nonpolar Domains: Formed by the solvophobic exclusion and subsequent aggregation of the propyl chains.[2]

This intrinsic nanostructuring is more pronounced in PAN than in its shorter-chain analogue, ethylammonium nitrate (EAN), due to the stronger van der Waals interactions and greater solvophobic effect of the longer propyl chain.[3][9] This structure is critical to its function, allowing it to dissolve a diverse range of solutes, including salts, polymers, and amphiphiles.[2]

Caption: Conceptual diagram of PAN's segregated nanostructure.

1.2. Key Physical Properties

The macroscopic properties of PAN are a reflection of its nanoscale structure. The presence of water, even in small amounts, can significantly alter these properties, particularly those related to transport phenomena like viscosity and conductivity.[7]

PropertyValueTemperature (°C)Reference(s)
Molecular Formula C₃H₁₀N₂O₃N/A[11]
Molecular Weight 122.12 g/mol N/A[11][12]
Density 1.15 g/cm³25[12][13]
Melting Point < Room TemperatureN/A[12]
Viscosity 66.4 cP25[12]
Thermal Stability Stable up to 150°CN/A[3]

Note: The viscosity and conductivity of PAN are highly sensitive to water content. The addition of up to 30,000 ppm (3%) of water can reduce viscosity by over 40%, a more pronounced effect than in EAN.[3][7]

Synthesis and Characterization: A Practical Workflow

The preparation and verification of PAN are straightforward processes, making it accessible for most laboratory settings.

2.1. Laboratory-Scale Synthesis Protocol

The most common method for synthesizing PAN is the direct neutralization reaction between propylamine and nitric acid.[3][14] This is an exothermic reaction that requires careful control.

PAN_Synthesis_Workflow Reactants Reactants: - Propylamine (1 mol) - Nitric Acid (1 mol, ~65-70%) Reaction Controlled Neutralization: - Add acid dropwise to amine in ice bath - Maintain temp < 40-50°C - Constant stirring Reactants->Reaction Crude Crude Aqueous PAN Solution Reaction->Crude Purification Purification: 1. Rotary Evaporation (50-65°C) to remove water 2. Further drying under high vacuum Crude->Purification Product Pure this compound (>97%) Purification->Product

Caption: Workflow for the laboratory synthesis of PAN.

Step-by-Step Methodology:

  • Preparation: Place a known molar amount of propylamine into a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice/water bath to manage the reaction exotherm.

  • Acid Addition: Add a stoichiometric equivalent (1:1 molar ratio) of concentrated nitric acid dropwise to the stirring propylamine.[3] Causality: Slow, dropwise addition while cooling is critical to prevent thermal runaway and the formation of oxidative side-products like propylammonium nitrite, which can occur at temperatures above 70°C.[3]

  • Reaction: Continue stirring in the ice bath for 1-2 hours after the addition is complete to ensure the reaction goes to completion.

  • Purification (Water Removal): The primary impurity is water from the nitric acid solution. Remove the bulk of the water using a rotary evaporator at a bath temperature of 50–65°C.[3]

  • Final Drying: For applications sensitive to water, further dry the resulting viscous liquid under high vacuum at ~50°C for 24-48 hours until a constant weight is achieved.

  • Storage: Store the final product in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

2.2. Essential Characterization Techniques

Verifying the purity and structure of the synthesized PAN is a self-validating step crucial for reproducible research.

TechniquePurposeKey ObservationsReference(s)
NMR Spectroscopy (¹H, ¹³C) Confirms molecular structure and purity. Monitors cation mobility.Absence of impurity peaks. Chemical shifts correspond to propylammonium cation.[3][10]
FTIR / Raman Spectroscopy Identifies functional groups and hydrogen bonding patterns.Broad bands in the 3000-3400 cm⁻¹ region (N-H stretching) confirm H-bonding between NH₃⁺ and NO₃⁻.[3][15][16]
Differential Scanning Calorimetry (DSC) Determines thermal stability and phase transitions (e.g., glass transition, melting).Confirms thermal stability up to ~150°C before onset of decomposition.[3]
Karl Fischer Titration Quantifies residual water content.Essential for applications where water content is a critical parameter (e.g., electrochemistry, viscosity studies).[15]

Applications in Research and Development

The unique properties of PAN have led to its exploration in a multitude of scientific and industrial domains.[10]

3.1. Advanced Solvent for Synthesis and Self-Assembly

PAN's ionic nature and distinct polar/nonpolar domains make it an exceptional solvent.[3][12] It can dissolve a wide range of organic and inorganic compounds, facilitating reactions that are challenging in conventional media.[3]

A particularly powerful application is directing the self-assembly of amphiphilic molecules (surfactants).[3][17] PAN acts as a structured medium where surfactants can form micelles, lyotropic liquid crystals, and microemulsions.[17] This is driven by solvophobic interactions, where the alkyl tails of the surfactants aggregate within PAN's nonpolar domains. This capability is of high interest for creating structured formulations.

3.2. Drug Delivery and Biological Systems

For drug development professionals, PAN offers intriguing possibilities for formulating poorly water-soluble active pharmaceutical ingredients (APIs).

  • Enhanced Solubility: By encapsulating hydrophobic APIs within the nonpolar core of micelles formed in PAN, their apparent solubility and bioavailability can be significantly enhanced.[3]

  • Stabilization of Biomolecules: The ionic liquid environment of PAN has been shown to enhance the solubility and stability of biomolecules like proteins and enzymes, opening avenues for its use in biocatalysis and pharmaceutical formulations.[3]

Caption: Encapsulation of a hydrophobic drug in a PAN micelle.

3.3. Electrochemical Devices

With its high ionic conductivity, PAN is a promising candidate for an electrolyte in next-generation energy storage technologies.[3] It has been explored in:

  • Batteries: Studies have shown that using PAN as an electrolyte in lithium-ion batteries can lead to improved charge/discharge cycles compared to traditional organic electrolytes.[3]

  • Supercapacitors and Fuel Cells: Its stability and conductivity are advantageous for these high-performance energy devices.[3][10][13]

Safety, Handling, and Environmental Considerations

While PILs are often touted for their low vapor pressure, which reduces exposure via inhalation, they are not without hazards. A thorough understanding of safety protocols is non-negotiable.

4.1. Hazard Profile

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • H272: May intensify fire; oxidizer.[18]

  • H315: Causes skin irritation.[18]

  • H319: Causes serious eye irritation.[18]

  • H335: May cause respiratory irritation.[18]

Handling Protocol:

  • Always handle in a well-ventilated area or chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Keep away from combustible materials due to its oxidizing properties.[18]

  • Avoid generating aerosols.

4.2. Toxicological and Environmental Profile

The comprehensive toxicological properties of PAN have not been fully investigated.[18] However, it is not currently considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).[18]

The primary environmental concern stems from the nitrate anion. High concentrations of nitrates in aquatic ecosystems can be toxic to some organisms, particularly early life stages of amphibians.[19] Therefore, disposal must be conducted in accordance with local, state, and federal regulations. Avoid direct release into the environment.

Conclusion and Future Outlook

This compound is more than just a solvent; it is a nanostructured medium with tunable properties that offer solutions to persistent challenges in chemistry, materials science, and pharmacology. Its ability to organize both itself and other molecules into functional assemblies is its most powerful attribute.

Current research continues to focus on optimizing PAN's properties by modifying its structure and exploring its use in novel applications such as carbon capture and biomass processing.[3] As our understanding of the intricate relationship between its nanostructure and bulk properties deepens, the potential for designing next-generation materials and formulations based on PAN will undoubtedly expand, solidifying its role as a key player in the field of protic ionic liquids.

References

  • This compound | 22113-88-8 - Benchchem. (n.d.).
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  • Near surface properties of mixtures of this compound with n-alkanols 1. Nanostructure - RSC Publishing. (n.d.). Retrieved January 8, 2026, from [Link]

  • Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

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  • Structure of this compound/n-octanol mixtures from neutron... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and this compound - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

  • Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and this compound - MDPI. (2022, December 16). Retrieved January 8, 2026, from [Link]

  • Solvation properties of protic ionic liquids 2-methoxyethylammonium nitrate, propylammonium hydrogen sulfate, and butylammonium hydrogen sulfate | Request PDF - ResearchGate. (2017, August 7). Retrieved January 8, 2026, from [Link]

  • (A) Typical synthesis of protic ILs through neutralization reaction... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

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  • THERMAL DECOMPOSITION OF AMMONIUM NITRATE-BASED COMPOSITES*. (n.d.). Retrieved January 8, 2026, from [Link]

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  • Ethylammonium Nitrate (EAN)/Tf2O and EAN/TFAA: Ionic Liquid Based Systems for Aromatic Nitration - Organic Chemistry Portal. (n.d.). Retrieved January 8, 2026, from [Link]

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An In-depth Technical Guide to Hydrogen Bonding in Propylammonium Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Propylammonium nitrate (PAN) stands as a cornerstone protic ionic liquid (PIL), distinguished by its unique amphiphilic nanostructure and extensive hydrogen bonding network. These characteristics govern its physicochemical properties, making it a versatile solvent and a subject of intense research in fields ranging from chemical synthesis to energy storage. This guide provides a comprehensive technical overview of the hydrogen bonding in PAN, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental nature of these interactions, outline rigorous experimental protocols for their characterization, and explore their profound implications on the material's behavior and applications.

The Molecular Architecture of this compound: A Hydrogen-Bonded Supramolecular Assembly

This compound is composed of the propylammonium cation ([CH₃CH₂CH₂NH₃]⁺) and the nitrate anion ([NO₃]⁻). The primary interaction governing the structure and properties of PAN is the strong hydrogen bonding between the ammonium group of the cation, which acts as a hydrogen bond donor, and the oxygen atoms of the nitrate anion, which are hydrogen bond acceptors.[1]

This extensive network of N-H···O hydrogen bonds, coupled with electrostatic interactions, dictates the formation of a bicontinuous sponge-like nanostructure.[1] This nanostructure consists of segregated polar domains, comprising the charged ammonium and nitrate groups, and nonpolar domains formed by the propyl chains. The strength and arrangement of these hydrogen bonds are not static and are influenced by factors such as temperature and the presence of impurities like water.

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Caption: Hydrogen bonding between the propylammonium cation and nitrate anion.

Spectroscopic Characterization of Hydrogen Bonding

Vibrational and nuclear magnetic resonance spectroscopy are powerful tools to probe the hydrogen bonding network in PAN.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

The N-H stretching vibrations of the ammonium group are particularly sensitive to the strength of hydrogen bonding. In a non-hydrogen-bonded state, these stretches would appear at higher wavenumbers. In PAN, the formation of N-H···O hydrogen bonds leads to a significant red-shift (shift to lower wavenumbers) and broadening of these bands.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Significance in Hydrogen Bonding Analysis
N-H Stretching (Asymmetric & Symmetric) 3100 - 3300The position and broadness of these bands are direct indicators of the strength of the N-H···O hydrogen bonds.[2] Weaker bonds (e.g., at higher temperatures) will shift to higher wavenumbers.
N-H Bending ~1600Changes in the bending modes can also reflect alterations in the hydrogen bonding environment.
NO₃⁻ Asymmetric Stretch (ν₃) ~1343 - 1370The degeneracy of this mode in the free nitrate ion (D₃h symmetry) is lifted upon hydrogen bonding, often resulting in a splitting of this peak.[3]
NO₃⁻ Symmetric Stretch (ν₁) ~1043This Raman-active mode provides information about the local environment of the nitrate anion.[3]

Note: Specific peak positions can vary slightly based on sample purity, water content, and temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a valuable technique for studying the proton environment in PAN. The chemical shift of the ammonium protons (NH₃⁺) is highly sensitive to the extent of hydrogen bonding.

  • Chemical Shift of NH₃⁺ Protons: The protons of the ammonium group are deshielded due to the positive charge and their involvement in hydrogen bonding, leading to a downfield chemical shift. The precise chemical shift is dependent on temperature, concentration, and the presence of water.[4] A decrease in hydrogen bond strength, for instance with increasing temperature, typically results in an upfield shift (to lower ppm values).[5]

Experimental Protocols

Synthesis and Purification of High-Purity this compound

High-purity PAN is crucial for obtaining reliable and reproducible experimental data. The following protocol outlines a standard laboratory-scale synthesis.

Materials:

  • Propylamine (C₃H₇NH₂)

  • Nitric acid (HNO₃, ~65-70%)

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add propylamine to an equimolar amount of aqueous nitric acid with constant stirring. The reaction is exothermic and the temperature should be maintained below 40°C.[1]

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • The resulting aqueous solution of PAN is then concentrated by removing water under reduced pressure using a rotary evaporator. The bath temperature should be kept between 50-65°C.[1]

  • For further purification, the concentrated PAN can be recrystallized. Dissolve the crude product in a minimal amount of hot ethanol, and then cool the solution slowly to induce crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel and wash them with a small amount of cold ethanol.[1]

  • Dry the purified PAN under high vacuum for at least 24 hours to remove any residual solvent and water. The final product should be a white crystalline solid at room temperature.

Characterization of Purity:

  • Water Content: Determine the water content using Karl Fischer titration. For most applications, the water content should be below 500 ppm.

  • ¹H NMR: Confirm the structure and purity by ¹H NMR spectroscopy. The integral ratios of the propyl chain protons to the ammonium protons should be consistent with the molecular structure.

  • Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the melting point and check for any thermal decomposition events.

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Synthesis_Workflow Reactants Propylamine + Nitric Acid (aq) Reaction Neutralization Reaction (in ice bath, <40°C) Reactants->Reaction Concentration Rotary Evaporation (50-65°C) Reaction->Concentration Purification Recrystallization (from Ethanol) Concentration->Purification Drying High Vacuum Drying (24h) Purification->Drying Product High-Purity PAN Drying->Product

Caption: Workflow for the synthesis and purification of this compound.

FTIR/Raman Spectroscopic Analysis

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Raman spectrometer with appropriate laser excitation.

Procedure:

  • Place a small amount of the purified PAN sample onto the ATR crystal or into the sample holder of the Raman spectrometer.

  • Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹ for FTIR).

  • For temperature-dependent studies, use a heated/cooled stage and allow the sample to equilibrate at each temperature before acquiring the spectrum.

  • Analyze the spectra, paying close attention to the N-H stretching region and the nitrate vibrational modes.

¹H NMR Spectroscopic Analysis

Instrumentation:

  • High-resolution NMR spectrometer.

Procedure:

  • Prepare a solution of PAN in a deuterated solvent (e.g., DMSO-d₆, as the NH₃⁺ protons are exchangeable with D₂O).

  • Acquire the ¹H NMR spectrum.

  • To study the effect of water, acquire spectra of PAN with varying known amounts of added water.

  • For temperature-dependent studies, use a variable temperature probe and allow the sample to equilibrate at each temperature.

  • Analyze the chemical shift of the NH₃⁺ protons as a function of temperature or water content.

Impact of Hydrogen Bonding on Physicochemical Properties

The extensive hydrogen bonding network in PAN has a profound impact on its bulk properties.

Property Influence of Hydrogen Bonding
Viscosity The strong, directional hydrogen bonds create a cohesive network that restricts ionic mobility, leading to a relatively high viscosity compared to aprotic ionic liquids of similar molecular weight.[6]
Conductivity While PAN is an ionic liquid, its conductivity is moderated by the hydrogen bonding network which can hinder the free movement of ions.
Thermal Stability The hydrogen bonds contribute significantly to the lattice energy of the solid state and the cohesive energy of the liquid state, influencing the melting point and thermal decomposition temperature.
Solvent Properties The ability of PAN to act as both a hydrogen bond donor and acceptor, combined with its amphiphilic nature, makes it a versatile solvent for a wide range of polar and nonpolar solutes.
Water Absorption The polar domains of PAN, rich in hydrogen bond donors and acceptors, make it hygroscopic. The absorption of water disrupts the native N-H···O hydrogen bonding network, which can significantly alter its physical properties.

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Property_Influence HB Strong N-H···O Hydrogen Bonding Network Viscosity Increased Viscosity HB->Viscosity restricts ionic mobility Conductivity Moderated Conductivity HB->Conductivity hinders ion transport Stability Enhanced Thermal Stability HB->Stability increases cohesive energy Solvency Versatile Solvency HB->Solvency provides H-bond donor/acceptor sites

Caption: Influence of hydrogen bonding on the properties of PAN.

Conclusion

The intricate network of hydrogen bonds in this compound is the defining feature that governs its structure, properties, and functionality. A thorough understanding of these interactions, facilitated by the spectroscopic and synthetic protocols detailed in this guide, is paramount for the rational design and application of this important protic ionic liquid. For researchers and professionals in drug development and other scientific disciplines, the ability to characterize and modulate the hydrogen bonding in PAN opens up new avenues for its use as a novel solvent, reaction medium, or active pharmaceutical ingredient excipient.

References

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A Spectroscopic Guide to Propylammonium Nitrate: Unveiling Molecular Structure and Dynamics through NMR, IR, and Raman Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Propylammonium nitrate (PAN) is a protic ionic liquid (PIL) that has garnered significant attention for its unique physicochemical properties, including its amphiphilic nanostructure and versatile solvent capabilities[1]. Comprising a propylammonium cation and a nitrate anion, PAN's structure is characterized by the segregation of polar domains, dominated by ammonium-nitrate interactions and strong hydrogen bonding, and nonpolar domains formed by the propyl chains[1]. This distinct arrangement makes PAN a subject of interest in diverse fields such as electrochemistry, materials science, and drug delivery[1]. A thorough understanding of its molecular structure and intermolecular interactions is paramount for harnessing its full potential. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, provide powerful, non-destructive means to probe the intricacies of PAN's molecular architecture and dynamics.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a repository of spectral data but also insights into the experimental considerations and the interpretation of the spectroscopic signatures.

Molecular Structure of this compound

The fundamental unit of this compound consists of the propylammonium cation ([CH₃CH₂CH₂NH₃]⁺) and the nitrate anion (NO₃⁻). The interplay of electrostatic forces and extensive hydrogen bonding between the -NH₃⁺ group of the cation and the oxygen atoms of the nitrate anion are the primary drivers of its bulk properties and local structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of PAN in the liquid state. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the propylammonium cation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of PAN reveals distinct signals for the different proton environments in the propylammonium cation. The spectrum is characterized by signals from the methyl (CH₃), methylene (β-CH₂ and α-CH₂), and ammonium (-NH₃⁺) protons.

A study by Ubovich et al. (2022) provides a ¹H NMR spectrum of PAN, which allows for the assignment of the proton signals[2]. The chemical shifts are influenced by the electron-withdrawing effect of the positively charged nitrogen atom, causing a downfield shift of the adjacent protons. The protons on the α-carbon are the most deshielded, followed by the β-protons, and finally the γ-protons of the methyl group. The ammonium protons are expected to appear as a broad signal due to scalar coupling to the quadrupolar ¹⁴N nucleus and chemical exchange.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton GroupChemical Shift (δ, ppm) (Estimated)MultiplicityCoupling Constant (J, Hz) (Estimated)
γ-CH₃~0.9Triplet (t)~7.4
β-CH₂~1.6Sextet~7.4
α-CH₂~2.9Triplet (t)~7.6
-NH₃⁺Broad singlet--

Data estimated from the spectrum presented in Ubovich et al. (2022)[2]. The exact chemical shifts can vary depending on the solvent and temperature.

The choice of a deuterated solvent is critical to avoid strong solvent signals that could obscure the analyte's resonances. For ionic liquids, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. The broadness of the -NH₃⁺ peak is a key indicator of the protic nature of the ionic liquid and the dynamics of proton exchange.

  • Sample Preparation: Dissolve approximately 10-20 mg of dry this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of PAN provides complementary information to the ¹H NMR spectrum, showing three distinct signals corresponding to the three carbon atoms of the propyl chain. The chemical shifts are influenced by the proximity to the electron-withdrawing ammonium group.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
γ-CH₃~11
β-CH₂~22
α-CH₂~44

Predicted values based on data for propylamine and general trends in ¹³C NMR spectroscopy[3][4].

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of PAN in 0.5-0.7 mL of deuterated solvent.

  • Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • A relaxation delay of 2-5 seconds is recommended.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

G cluster_workflow NMR Spectroscopic Workflow start Sample Preparation (PAN in Deuterated Solvent) instrument High-Resolution NMR Spectrometer start->instrument Insert Sample acquisition Data Acquisition (1D ¹H and ¹³C Spectra) instrument->acquisition Acquire FID processing Data Processing (FT, Phasing, Referencing) acquisition->processing Process Data analysis Spectral Analysis (Chemical Shifts, Coupling) processing->analysis Interpret Spectrum structure Structural Elucidation analysis->structure

Caption: General workflow for NMR analysis of PAN.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules. For PAN, these methods provide detailed insights into the structure of both the propylammonium cation and the nitrate anion, as well as the nature of the hydrogen bonding between them[5].

Infrared (IR) Spectroscopy

The IR spectrum of PAN is characterized by absorption bands corresponding to the vibrational modes of the N-H, C-H, C-N, and NO₃⁻ groups. The strong hydrogen bonding between the cation and anion significantly influences the position and shape of the N-H stretching bands.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
3300-3500N-H stretching (broad due to H-bonding)
2800-3000C-H stretching (propyl chain)
~1600N-H bending
~1345δ(N-H) bending[6]
~1040νs(NO₃⁻) symmetric stretching[5]
~717δ(NO₃⁻) bending[2]

Data compiled from multiple sources[2][5][6].

  • Sample Preparation: Place a small drop of this compound directly onto the ATR crystal. No further preparation is typically needed for liquid samples.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the nitrate anion are particularly strong in the Raman spectrum. Studies have shown that the Raman bands of both the cation and anion are sensitive to temperature and pressure, indicating structural rearrangements in the ionic liquid[2][7].

Table 4: Key Raman Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
2800-3000C-H stretching (propyl chain)[5]
1041νs(NO₃⁻) symmetric stretching[2]
717δ(NO₃⁻) bending[2]

Data from referenced literature[2][5].

The broadening of the N-H stretching band in the IR spectrum is a direct consequence of the strong hydrogen bonding network in PAN. Changes in the position and splitting of the nitrate anion's vibrational bands in the Raman spectrum can be used to study polymorphism and phase transitions in the solid state[7].

  • Sample Preparation: Place a small amount of this compound in a glass capillary or on a microscope slide.

  • Instrumentation: Use a Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).

  • Data Acquisition:

    • Focus the laser onto the sample.

    • Acquire the Raman spectrum over the desired spectral range.

    • The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

  • Data Processing: The raw spectrum is typically baseline-corrected and may be normalized for comparison.

Conclusion

The spectroscopic techniques of NMR, IR, and Raman provide a powerful and complementary suite of tools for the in-depth characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the detailed covalent structure and chemical environment of the propylammonium cation. IR and Raman spectroscopy offer valuable insights into the vibrational modes of both the cation and the nitrate anion, and are particularly sensitive to the extensive hydrogen bonding network that governs the properties of this protic ionic liquid. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists working with this compound, enabling a deeper understanding of its structure-property relationships and facilitating its application in various scientific and technological fields.

References

  • Ubovich, M., et al. (2022). Molecular Mobility in this compound as Studied by Pulsed NMR. ResearchGate. [Link]

  • Ribeiro, M. C. C., et al. (2013). Raman Spectroscopic Study of Temperature and Pressure Effects on the Ionic Liquid this compound. The Journal of Physical Chemistry B, 117(37), 10905–10912. [Link]

  • Scarpellini, E., et al. (2016). Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. EDXD-GROUP. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. docbrown.info. [Link]

  • Zhang, Y., et al. (2018). Understanding the Mid-Infrared Spectra of Protic Ionic Liquids by Density Functional Theory. The Journal of Physical Chemistry B, 122(49), 11776–11783. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine. docbrown.info. [Link]

  • University of Sheffield. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Sheffield. [Link]

  • Tecmag. (n.d.). 13C Attached-Proton-Test (APT) Spectra. Tecmag. [Link]

  • Signalway Antibody. (n.d.). 13 Carbon NMR. Signalway Antibody. [Link]

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An In-depth Technical Guide to the Theoretical and Experimental Characterization of Propylammonium Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Propylammonium nitrate (PAN) is a protic ionic liquid (PIL) that has garnered significant scientific interest due to its unique physicochemical properties and versatile applications. Comprising the propylammonium cation ([CH₃CH₂CH₂NH₃]⁺) and the nitrate anion ([NO₃]⁻), PAN is liquid at room temperature and exhibits a distinct amphiphilic nanostructure. This structure arises from the segregation of the polar, hydrogen-bonding ammonium-nitrate domains and the non-polar propyl chain domains, forming a bicontinuous sponge-like arrangement.[1][2] This nanoscale organization governs its bulk properties, including its viscosity, density, and solvent capabilities, making it a compelling medium for chemical synthesis, catalysis, lubrication, and as an electrolyte in electrochemical devices.[1]

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies employed to investigate the properties of this compound. It is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of the molecular-level interactions, structure, and dynamics that define this important ionic liquid. We will delve into the causality behind the selection of specific theoretical models and experimental techniques, ensuring a self-validating system of protocols and data interpretation.

I. Core Physicochemical Properties of this compound

A foundational understanding of PAN begins with its fundamental physical and chemical properties. These macroscopic characteristics are a direct consequence of the underlying molecular interactions and structure, which will be explored in subsequent sections.

PropertyValueConditionsSource
Molecular Formula C₃H₁₀N₂O₃[3][4]
Molecular Weight 122.12 g/mol [3][4]
CAS Number 22113-88-8[3][4]
Melting Point < Room Temperature[3]
Density 1.15 g/cm³25 °C[3][5]
Viscosity 66.4 cP25 °C[3][5]

PAN is generally stable under normal conditions and is soluble in water and other polar solvents.[3] Its synthesis is typically achieved through a straightforward acid-base neutralization reaction between propylamine and nitric acid.[1][2]

Experimental Protocol 1: Synthesis and Purification of this compound

Causality: The choice of a direct neutralization reaction is based on the fundamental acid-base chemistry of the amine and nitric acid, providing a high-yield, atom-economical route to the desired salt. The subsequent purification steps are critical for removing unreacted starting materials and water, which can significantly influence the physicochemical properties of the resulting ionic liquid.

  • Reaction Setup: In a controlled laboratory setting, propylamine (C₃H₇NH₂) is gradually added to an aqueous solution of nitric acid (HNO₃) under constant stirring and cooling in an ice bath to manage the exothermic reaction.[1][2]

  • Temperature Control: Strict temperature control is maintained to prevent side reactions, such as the oxidation of propylamine, which can occur at elevated temperatures.[1]

  • Purification: The resulting aqueous solution is concentrated under reduced pressure to remove the bulk of the water. The sample is then further dried under high vacuum at an elevated temperature (e.g., 50 °C) for an extended period (e.g., 48 hours) to minimize the water content.[3]

  • Characterization: The purity of the final product is verified using techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the absence of impurities.[3]

II. Theoretical Methodologies for Studying this compound

To move beyond macroscopic properties and understand the intricate molecular landscape of PAN, researchers employ a variety of computational techniques. These theoretical approaches provide unparalleled insight into the structural organization, intermolecular forces, and dynamic behavior of the ions.

A. Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for investigating the time-evolution of a system of interacting particles, providing a detailed picture of both static structure and dynamic processes.

Causality: The choice between classical and ab initio MD simulations depends on the desired balance between computational cost and accuracy. Classical MD is suitable for simulating large systems over long timescales to probe bulk properties and nanoscale organization, while ab initio MD provides a more accurate description of electronic structure and chemical bonding, making it ideal for studying short-range interactions and hydrogen bonding.

Classical Molecular Dynamics

Classical MD simulations of PAN typically utilize force fields such as AMBER (Assisted Model Building with Energy Refinement) and GAFF (Generalized Amber Force Field) .[3][4] These force fields define the potential energy of the system as a function of the atomic coordinates, using a set of parameters to describe bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions.

Ab Initio Molecular Dynamics (AIMD)

AIMD simulations offer a higher level of theory by calculating the interatomic forces "on the fly" from electronic structure calculations, typically using Density Functional Theory (DFT). This approach avoids the parameterization inherent in classical force fields and can more accurately describe phenomena like polarization and charge transfer, which are crucial in ionic liquids. AIMD is particularly effective for interpreting short-range interactions and the strong hydrogen-bond network present in PAN.[1][3]

B. Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. In the context of PAN, DFT is invaluable for:

  • Optimizing Ion Pair Geometries: Determining the most stable conformations of the propylammonium cation and nitrate anion and their relative orientations in an ion pair.

  • Calculating Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra of PAN. These theoretical spectra are crucial for assigning the vibrational modes observed in experimental spectroscopy.[6][7]

  • Analyzing Hydrogen Bonding: Quantifying the strength and nature of the hydrogen bonds between the ammonium group of the cation and the oxygen atoms of the nitrate anion.

A common approach involves using a functional like B3-LYP combined with a suitable basis set (e.g., 6-31G*) to achieve a good balance between accuracy and computational cost for these types of calculations.[6][7]

Theoretical Methodologies Workflow cluster_Outputs Theoretical Outputs Classical_MD Classical MD (AMBER, GAFF) Structure Structure (RDFs, Nanostructure) Classical_MD->Structure Dynamics Dynamics (Diffusion, H-bond lifetime) Classical_MD->Dynamics AIMD Ab Initio MD (AIMD) (DFT-based) AIMD->Structure Spectra Spectroscopy (Calculated IR/Raman) AIMD->Spectra DFT_Calc DFT Calculations (e.g., B3-LYP/6-31G*) DFT_Calc->Spectra

Caption: Workflow of theoretical methodologies used to study PAN.

III. Theoretical Insights into PAN Properties

Theoretical studies have provided profound insights into the structure, dynamics, and spectroscopic signatures of PAN at the molecular level.

A. Nanoscale Structure and Intermolecular Interactions

Both classical and ab initio MD simulations, validated by X-ray and neutron diffraction experiments, reveal that PAN is not a structurally simple, homogeneous liquid. Instead, it exhibits a pronounced nanoscale segregation into polar and non-polar domains.[1][8]

  • Polar Domains: Strong hydrogen bonds between the -NH₃⁺ group of the propylammonium cation and the oxygen atoms of the nitrate anion form a robust, interconnected network.[1][3]

  • Non-polar Domains: The propyl chains of the cations aggregate through van der Waals interactions, creating non-polar regions.

This segregation is more pronounced in PAN than in its shorter-chain analogue, ethylammonium nitrate (EAN), due to the larger non-polar volume of the propyl group.[1][8]

Radial Distribution Functions (RDFs): A key output from MD simulations, RDFs provide a probabilistic measure of finding an atom at a certain distance from another atom. Analysis of RDFs from PAN simulations confirms the strong hydrogen bonding, showing a sharp peak at a short distance between the hydrogen atoms of the -NH₃⁺ group and the oxygen atoms of the [NO₃]⁻ anion.[3]

B. Vibrational Spectroscopy and Hydrogen Bonding

Theoretical calculations are essential for interpreting the complex vibrational spectra of PAN.

  • Symmetry Breaking of the Nitrate Anion: In a free, non-interacting state, the nitrate anion has D₃h symmetry. However, the strong, directional hydrogen bonding in PAN breaks this symmetry.[1][3]

  • Splitting of Vibrational Modes: AIMD simulations predict that this symmetry breaking leads to a splitting of the degenerate ν₃ antisymmetric stretching mode of the [NO₃]⁻ anion. This theoretical prediction, a splitting of approximately 88 cm⁻¹, is a direct spectroscopic signature of the strong hydrogen-bond network.[1][3]

DFT calculations on PAN ion pairs can be used to systematically assign the various peaks in the experimental IR and Raman spectra to specific molecular motions, such as N-H stretches, C-H stretches, and the various modes of the nitrate anion.

IV. Experimental Validation and Characterization

Theoretical models are only as good as their ability to reproduce and predict experimental observations. A suite of experimental techniques is used to validate the computational findings and provide a complete picture of PAN's properties.

A. Diffraction Techniques: Unveiling the Nanostructure

X-ray and neutron diffraction are the primary experimental methods for probing the liquid structure of PAN.

Causality: X-rays scatter from the electron clouds of atoms, while neutrons scatter from the atomic nuclei.[9] This makes them complementary techniques. Neutron diffraction is particularly advantageous for studying hydrogen-containing materials like PAN because it is highly sensitive to the positions of hydrogen (or deuterium) nuclei, providing unambiguous information about the hydrogen-bonding network.[9]

Experimental Protocol 2: Small- and Wide-Angle Scattering (SAXS/WAXS)

  • Sample Preparation: A purified sample of PAN is loaded into a capillary tube.

  • Data Acquisition: The sample is exposed to a monochromatic beam of X-rays or neutrons. The scattered radiation is detected at various angles.

  • Data Analysis: The scattered intensity is plotted as a function of the scattering vector, q. The resulting diffraction pattern contains information about the spatial correlations between atoms. A key feature in the diffraction pattern of PAN is a pre-peak or structure peak at low q values, which is direct experimental evidence of the nanoscale segregation into polar and non-polar domains.[8] The position of this peak can be used to calculate the characteristic length scale of these domains.

  • Validation: The experimental structure factor, S(q), is directly compared to the S(q) calculated from the atomic coordinates generated in an MD simulation.[3] Strong agreement between the experimental and theoretical patterns validates the force field and the structural model obtained from the simulation.[3]

Experimental Validation Workflow cluster_Theory Theoretical Predictions cluster_Exp Experimental Techniques cluster_Validation Validated Properties MD_Sim MD Simulations (Structure, Dynamics) Diffraction Diffraction (X-ray, Neutron) MD_Sim->Diffraction Compare S(q) Spectroscopy Spectroscopy (IR, Raman, NMR) MD_Sim->Spectroscopy Compare Diffusion Coeff. DFT_Calc DFT Calculations (Vibrational Frequencies) DFT_Calc->Spectroscopy Assign Spectra Structure Nanostructure & H-Bonding Diffraction->Structure Spectroscopy->Structure Dynamics Transport Properties Spectroscopy->Dynamics Thermal Thermal Analysis (DSC, TGA) Stability Thermal Stability Thermal->Stability

Caption: Synergistic workflow between theoretical and experimental methods.

B. Spectroscopic Techniques

Vibrational (IR, Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the chemical environment, molecular structure, and dynamics within PAN.

  • FTIR and Raman Spectroscopy: These techniques probe the vibrational modes of the molecules. Experimental spectra confirm the theoretically predicted splitting of the nitrate ν₃ mode, providing strong evidence for the hydrogen-bonding-induced symmetry breaking.[3]

  • NMR Spectroscopy: Pulsed-field gradient NMR can be used to measure the self-diffusion coefficients of the propylammonium cation.[2][3] These experimental values serve as a critical validation point for the dynamic properties predicted by MD simulations.

C. Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability and phase behavior of PAN. DSC measurements confirm its low melting point and can identify other phase transitions, while TGA provides information on its decomposition temperature. PAN is generally found to be thermally stable up to around 150 °C.[1]

V. Conclusion and Future Directions

The combination of theoretical modeling and experimental validation has provided a remarkably detailed picture of this compound. We understand it not as a simple collection of ions, but as a complex, nanostructured liquid whose properties are dictated by a delicate interplay of strong hydrogen bonds and weaker van der Waals forces. Molecular dynamics simulations, validated by diffraction data, have been instrumental in visualizing this structure, while DFT calculations, corroborated by vibrational spectroscopy, have elucidated the nature of the key intermolecular interactions.

Future research will likely focus on refining force fields to more accurately capture polarization effects, enabling more predictive simulations of PAN's behavior in complex environments, such as in mixtures with other solvents or at interfaces with solid surfaces.[3] These advanced theoretical studies, continually benchmarked against precise experimental measurements, will be crucial for designing and optimizing new applications for this versatile ionic liquid, from next-generation battery electrolytes to novel drug delivery systems.[1]

References

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  • PubChem. (n.d.). This compound. [Link]

  • Hiyka. (n.d.). Propyllammonium Nitrate. [Link]

  • PubMed. (2002). Vibrational analysis of isopropyl nitrate and isobutyl nitrate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • ResearchGate. (n.d.). Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. [Link]

  • Atkin, R., Bobillier, S. M. C., & Warr, G. G. (n.d.). This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. SciSpace. [Link]

  • ResearchGate. (n.d.). Vibrational analysis of isopropyl nitrate and isobutyl nitrate. [Link]

  • ACS Publications. (2016). Protonic Ammonium Nitrate Ionic Liquids and Their Mixtures: Insights into Their Thermophysical Behavior. The Journal of Physical Chemistry B. [Link]

  • ResearchGate. (n.d.). Effect of Temperature and Cationic Chain Length on the Physical Properties of Ammonium Nitrate-Based Protic Ionic Liquids. [Link]

  • Solvionic. (n.d.). Ionic liquids. [Link]

  • Western Sydney University. (n.d.). Thermal stability of protic ionic liquids. [Link]

  • Oxley, J. C., Smith, J. L., Rogers, E., & Yu, M. (n.d.). Ammonium nitrate: thermal stability and explosivity modifiers. [Link]

  • AIP Publishing. (2018). Structure and dynamics of this compound-acetonitrile mixtures. [Link]

  • PubMed. (2018). Structure and dynamics of this compound-acetonitrile mixtures: An intricate multi-scale system probed with experimental and theoretical techniques. [Link]

  • ResearchGate. (n.d.). The interaction of ammonia with the protic ionic liquid ethylammonium nitrate: A simulation study. [Link]

  • Wikipedia. (n.d.). Structure factor. [Link]

  • ISIS Neutron and Muon Source. (n.d.). Neutron diffraction. [Link]

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A Technical Guide to Quantum Chemical Calculations for Propylammonium Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique World of Propylammonium Nitrate

This compound (PAN) is a protic ionic liquid (PIL) that has garnered significant attention for its unique physicochemical properties, including its amphiphilic nanostructure and versatile solvent capabilities.[1] Comprising the propylammonium cation ([CH₃CH₂CH₂NH₃]⁺) and the nitrate anion ([NO₃]⁻), PAN exhibits a complex interplay of hydrogen bonding, electrostatic interactions, and van der Waals forces that govern its bulk behavior. Understanding these interactions at a molecular level is paramount for its application in diverse fields such as chemical synthesis, catalysis, and materials science.[1][2]

Quantum chemical calculations offer a powerful lens through which to investigate the electronic structure, bonding, and energetic properties of PAN. This in-depth technical guide provides a comprehensive overview of the theoretical framework and practical methodologies for performing accurate quantum chemical calculations on this compound, aimed at researchers, scientists, and professionals in drug development and materials science.

I. Foundational Concepts: The Quantum Mechanical Approach

At the heart of understanding PAN's properties lies the solution of the time-independent Schrödinger equation. However, for a multi-atomic system like PAN, exact solutions are unattainable. Therefore, we rely on approximations, with Density Functional Theory (DFT) being the most widely used and effective method for studying ionic liquids.[3][4] DFT offers a favorable balance between computational cost and accuracy by approximating the many-electron problem as a functional of the electron density.[5]

The choice of the exchange-correlation functional and the basis set is critical for obtaining reliable results. For ionic liquids like PAN, where both strong electrostatic interactions and weaker dispersion forces are significant, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange is often preferred. The B3LYP functional, for instance, has been shown to provide a good description of the geometry and vibrational properties of similar systems.[6][7] Furthermore, to accurately capture the non-covalent interactions that are crucial in ionic liquids, it is essential to include dispersion corrections, such as Grimme's D3 correction with Becke-Johnson damping (D3BJ).[8][9]

The basis set, which is a set of mathematical functions used to build molecular orbitals, must be flexible enough to describe the electron distribution accurately. Pople-style basis sets, such as 6-311+G(d,p), are a good starting point.[10] The inclusion of diffuse functions ("+") is important for describing the charge distribution of anions and the non-covalent interactions, while polarization functions ("d,p") allow for more flexibility in describing the shape of the electron clouds.[11][12]

II. Computational Workflow: A Step-by-Step Guide

The following section outlines a robust and validated workflow for the quantum chemical investigation of this compound.

G cluster_0 Computational Workflow A 1. Monomer Geometry Optimization B 2. Ion Pair Geometry Optimization A->B Initial Structures C 3. Vibrational Frequency Analysis B->C Optimized Geometry D 4. Interaction Energy Calculation B->D Optimized Geometry E 5. Electronic Structure Analysis (NBO) D->E Interaction Energetics

Caption: A typical workflow for the quantum chemical analysis of this compound.

Experimental Protocol 1: Geometry Optimization

The first step in any quantum chemical study is to determine the lowest energy structure of the molecule(s) of interest.

  • Monomer Preparation: Create separate input files for the propylammonium cation ([CH₃CH₂CH₂NH₃]⁺) and the nitrate anion ([NO₃]⁻).

  • Initial Guess: Use a molecular builder to generate an initial 3D structure for each ion. For the nitrate anion, a trigonal planar geometry is a good starting point.[13][14]

  • Computational Method:

    • Functional: B3LYP with D3BJ dispersion correction.

    • Basis Set: 6-311+G(d,p).

    • Job Type: Geometry Optimization.

  • Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).

  • Verification: After the optimization converges, confirm that the resulting structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency analysis. All calculated frequencies should be real (i.e., not imaginary).

  • Ion Pair Optimization:

    • Create a new input file containing the optimized coordinates of both the propylammonium cation and the nitrate anion in close proximity.

    • Experiment with different initial orientations of the ions to explore various possible hydrogen bonding configurations.

    • Perform a geometry optimization using the same level of theory as for the monomers.

Experimental Protocol 2: Vibrational Frequency Analysis

Vibrational frequency calculations are crucial for two reasons: they confirm that an optimized structure is a true minimum, and they allow for the prediction of infrared (IR) and Raman spectra, which can be directly compared with experimental data for validation.[15][16][17]

  • Input: Use the optimized geometry of the PAN ion pair from the previous step.

  • Computational Method:

    • Functional: B3LYP-D3BJ.

    • Basis Set: 6-311+G(d,p).

    • Job Type: Frequency.

  • Execution: Run the frequency calculation.

  • Analysis:

    • Confirm that there are no imaginary frequencies.

    • Analyze the calculated vibrational modes and their corresponding IR intensities and Raman activities.

    • Compare the calculated spectra with experimental IR and Raman spectra of PAN to validate the computational model.[18][19]

Experimental Protocol 3: Interaction Energy Calculation

The interaction energy quantifies the strength of the non-covalent interactions between the propylammonium cation and the nitrate anion.

  • Energy Calculations: Perform single-point energy calculations on:

    • The optimized PAN ion pair (E_PAN).

    • The isolated propylammonium cation in its geometry from the optimized ion pair (E_cation).

    • The isolated nitrate anion in its geometry from the optimized ion pair (E_anion).

    • Use the same level of theory (B3LYP-D3BJ/6-311+G(d,p)) for all calculations.

  • Interaction Energy Calculation: The interaction energy (E_int) is calculated as: E_int = E_PAN - (E_cation + E_anion)

  • Basis Set Superposition Error (BSSE) Correction: To obtain a more accurate interaction energy, it is important to correct for the basis set superposition error. This can be done using the counterpoise correction method.[20] The BSSE-corrected interaction energy is given by: E_int(CP) = E_int + BSSE

Experimental Protocol 4: Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within the PAN ion pair, offering insights into the nature of the hydrogen bonds.[21]

  • Input: Use the optimized geometry of the PAN ion pair.

  • Computational Method: Request an NBO analysis within the quantum chemistry software. This is typically an option within a single-point energy or geometry optimization calculation.

  • Execution: Run the calculation.

  • Analysis:

    • Examine the natural population analysis (NPA) charges on each atom to understand the charge distribution.

    • Investigate the second-order perturbation theory analysis of the Fock matrix in the NBO basis. This will reveal the donor-acceptor interactions that correspond to hydrogen bonds (e.g., the interaction between the lone pairs on the oxygen atoms of the nitrate anion and the antibonding orbitals of the N-H bonds of the propylammonium cation).

III. Interpreting the Results: From Numbers to Insights

The output of these calculations provides a wealth of quantitative data. The key is to translate this data into meaningful chemical insights.

Structural Properties

The optimized geometry of the PAN ion pair will reveal the preferred hydrogen bonding arrangement. Key parameters to analyze include:

  • Hydrogen bond distances: The distances between the hydrogen atoms of the -NH₃⁺ group and the oxygen atoms of the [NO₃]⁻ anion.

  • Hydrogen bond angles: The N-H···O angles, which should be close to linear for strong hydrogen bonds.

  • Conformation of the propyl chain: The dihedral angles within the propyl group will indicate its preferred conformation (e.g., anti or gauche).[19]

G cluster_0 Propylammonium Cation cluster_1 Nitrate Anion p1 H p4 N+ p1->p4 p2 H p2->p4 p3 H p3->p4 p5 C p4->p5 p6 C p5->p6 p8 H p5->p8 p9 H p5->p9 p7 C p6->p7 p10 H p6->p10 p11 H p6->p11 p12 H p7->p12 p13 H p7->p13 n1 O n2 N n1->n2 n3 O- n3->n2 n4 O n4->n2

Caption: Molecular graphs of the propylammonium cation and nitrate anion.

Energetic Properties
PropertyDescriptionTypical Calculated Value
Interaction Energy Strength of the non-covalent interactions between the cation and anion.-80 to -120 kcal/mol
Hydrogen Bond Energy Contribution of individual hydrogen bonds to the total interaction energy (from NBO analysis).-5 to -15 kcal/mol per H-bond

Table 1: Key Energetic Properties of the this compound Ion Pair.

Spectroscopic Properties
Vibrational ModeDescriptionCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
N-H Stretch Stretching of the N-H bonds in the -NH₃⁺ group involved in hydrogen bonding.3000 - 3300~3100 - 3300
[NO₃]⁻ Asymmetric Stretch Asymmetric stretching of the N-O bonds in the nitrate anion.1350 - 1450~1380
[NO₃]⁻ Symmetric Stretch Symmetric stretching of the N-O bonds in the nitrate anion.1000 - 1050~1040

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for this compound. (Note: Calculated frequencies are often systematically higher than experimental values and may require a scaling factor for direct comparison).[10]

IV. Conclusion and Future Directions

This guide has provided a comprehensive framework for performing and interpreting quantum chemical calculations on this compound. By following the outlined protocols, researchers can gain valuable insights into the molecular-level interactions that govern the unique properties of this important protic ionic liquid.

Future computational studies could explore the dynamics of PAN through ab initio molecular dynamics (AIMD) simulations, investigate the properties of PAN clusters to bridge the gap between the gas phase and the condensed phase, and model the interactions of PAN with various solutes to understand its solvent behavior. The continued synergy between computational and experimental investigations will undoubtedly unlock the full potential of this compound in a wide range of scientific and industrial applications.

References

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  • Hiyka. (n.d.). Propyllammonium Nitrate. Retrieved from [Link]

  • Izgorodina, E. I., Seeger, Z. L., Scarborough, D. L. A., & Tan, S. Y. S. (2017). Quantum Chemical Methods for the Prediction of Energetic, Physical, and Spectroscopic Properties of Ionic Liquids. Chemical Reviews, 117(10), 6696-6754. [Link]

  • Ketzbook. (2020, February 16). Molecular Geometry Made Easy: VSEPR Theory and How to Determine the Shape of a Molecule [Video]. YouTube. [Link]

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An In-depth Technical Guide to the Solvatochromic Parameters of Propylammonium Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Propylammonium nitrate (PAN), a protic ionic liquid (PIL), presents a unique solvent environment characterized by a bicontinuous, sponge-like nanostructure. Understanding its solvent properties at a molecular level is critical for its application in fields ranging from chemical synthesis to advanced drug delivery. This technical guide provides a comprehensive framework for characterizing PAN through the lens of solvatochromism. It details the theoretical underpinnings of key solvatochromic scales, including the Reichardt ET(30) and Kamlet-Taft (α, β, π*) parameters, and offers detailed, field-proven experimental protocols for their determination. By elucidating the hydrogen bond acidity, basicity, and dipolarity/polarizability, this guide equips researchers, scientists, and drug development professionals with the necessary tools to predict, control, and optimize the behavior of solutes within this distinctive ionic liquid.

Introduction to this compound (PAN): A Solvent of Nanostructured Complexity

This compound (C₃H₈NH₃⁺·NO₃⁻) is a protic ionic liquid that has garnered significant attention for its unique physicochemical properties. Unlike conventional molecular solvents, PAN is composed entirely of ions—the propylammonium cation and the nitrate anion.[1] A defining feature of PAN is its self-assembly into a nanostructured liquid, where polar domains (formed by hydrogen-bonded ammonium and nitrate groups) and non-polar domains (formed by the propyl chains) segregate into a bicontinuous, sponge-like architecture.[2] This nanoscale heterogeneity creates distinct microenvironments within the bulk liquid, influencing its behavior as a solvent for a wide range of molecules.

The ability of PAN to dissolve both polar and non-polar species, stabilize biomolecules, and act as a medium for the self-assembly of amphiphiles makes it a compelling candidate for various applications, including:

  • Drug Delivery: Enhancing the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

  • Biocatalysis: Providing a stabilizing environment for enzymes.

  • Chemical Synthesis: Serving as a "green" solvent and catalyst for organic reactions.[1]

To harness these capabilities effectively, a quantitative understanding of PAN's solvent-solute interactions is paramount. Solvatochromic analysis provides a powerful and direct method to probe these interactions.

The Principle of Solvatochromism: Using Light to Decode Solvent-Solute Interactions

Solvatochromism is the phenomenon where the color of a dissolved substance, known as a solvatochromic probe, changes in response to the polarity of its solvent environment.[3] This change is observed as a shift in the maximum absorption wavelength (λmax) in the probe's UV-Visible spectrum. The mechanism is rooted in the differential solvation of the probe molecule's electronic ground state and excited state.[4]

  • Negative Solvatochromism: Occurs when the ground state is more stabilized by a polar solvent than the excited state. This increases the energy gap for electronic transition, resulting in a hypsochromic (blue) shift to a shorter wavelength. Reichardt's dye is a classic example of a negatively solvatochromic probe.

  • Positive Solvatochromism: Occurs when the excited state, often more polar than the ground state, is better stabilized by a polar solvent. This reduces the energy gap, causing a bathochromic (red) shift to a longer wavelength.

By measuring these spectral shifts, we can derive empirical parameters that quantify specific aspects of a solvent's polarity.

G Figure 1: Mechanism of Negative Solvatochromism GS_NP Ground State (S₀) ES_NP Excited State (S₁) GS_NP->ES_NP ΔE (large) λ (short) (e.g., Green/Yellow) GS_P Ground State (S₀) (Highly Stabilized) ES_P Excited State (S₁) (Less Stabilized) GS_P->ES_P ΔE' (larger) λ' (shorter) (e.g., Blue/Violet) label_note A more polar solvent stabilizes the highly polar ground state of the dye, increasing the energy required for excitation and causing a blue shift.

Caption: Mechanism of Negative Solvatochromism
Key Solvatochromic Parameters for Solvent Characterization

Two primary sets of parameters are used to build a comprehensive profile of a solvent's interaction capabilities.

3.1 The Reichardt ET(30) Scale: A Measure of Overall Polarity

The ET(30) scale is based on the solvatochromism of the pyridinium-N-phenolate betaine dye, commonly known as Reichardt's Dye.[3] This dye exhibits one of the largest solvatochromic shifts known, changing color across the entire visible spectrum in response to solvent polarity.[3] The ET(30) value is the molar electronic transition energy, expressed in kcal/mol, and serves as a sensitive measure of a solvent's overall "ionizing power," which encompasses both dipolarity/polarizability and hydrogen bond donor acidity.[5][6]

For easier comparison across different scales, the normalized ENT parameter is often used, which sets the polarity of tetramethylsilane (a very non-polar solvent) to 0 and water to 1.[7]

3.2 The Kamlet-Taft Parameters: Deconstructing Solvent-Solute Interactions

While ET(30) provides a global measure of polarity, the Kamlet-Taft parameters dissect this into three distinct components, offering a more nuanced view of specific intermolecular forces.[8][9]

  • α (Hydrogen Bond Donor Acidity): Quantifies the ability of the solvent to donate a proton in a solvent-solute hydrogen bond. For PAN, the protons on the ammonium group (-NH₃⁺) are the primary contributors to its hydrogen bond donor capacity.[10]

  • β (Hydrogen Bond Acceptor Basicity): Quantifies the ability of the solvent to accept a proton (i.e., donate a lone pair) in a solvent-solute hydrogen bond. The oxygen atoms of the nitrate anion (NO₃⁻) are strong hydrogen bond acceptors, significantly influencing PAN's β value.[11]

  • π* (Dipolarity/Polarizability): Measures the solvent's ability to stabilize a charge or a dipole through non-specific dielectric interactions. This parameter reflects the combined effects of molecular dipole moment and polarizability.[12]

Together, these three parameters provide a comprehensive "solvation fingerprint" for a solvent like PAN.

Experimental Determination of Solvatochromic Parameters for PAN

This section provides validated, step-by-step protocols for the empirical measurement of PAN's solvatochromic parameters. Scientific integrity requires high-purity materials and careful execution.

4.1 Mandatory Pre-Experimental Step: Synthesis and Purification of PAN

Commercial PAN may contain impurities (e.g., excess acid/base, water) that can significantly alter its solvatochromic properties.[13] For accurate and reproducible measurements, synthesis and purification are required.

Protocol: High-Purity PAN Synthesis

  • Reaction: Slowly add equimolar amounts of concentrated nitric acid (HNO₃) to propylamine (C₃H₇NH₂) in a flask cooled in an ice bath. The reaction is highly exothermic and must be controlled.

  • Neutralization & Water Removal: Stir the mixture for several hours. The primary byproduct is water. Remove the water under reduced pressure using a rotary evaporator at ~60-70 °C until the mass of the product is constant.

  • Drying: Transfer the resulting ionic liquid to a vacuum oven or use a Schlenk line. Dry under high vacuum (P < 0.1 mbar) at ~50 °C for at least 48 hours to remove residual moisture.

  • Purity Verification: The water content should be verified using Karl Fischer titration and should ideally be below 100 ppm. The purity can be further assessed by ¹H NMR spectroscopy.[13]

4.2 Protocol for Measuring ET(30) and ENT

This protocol uses UV-Vis spectroscopy to measure the λmax of Reichardt's Dye in PAN.

Materials:

  • High-purity, dry this compound (PAN)

  • Reichardt’s Dye (Betaine 30)

  • Calibrated UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Reichardt's Dye in a suitable solvent like acetonitrile or methanol (~1 mg/mL). Causality Note: The dye is often poorly soluble directly in highly viscous ionic liquids, so a stock solution facilitates accurate and homogeneous sample preparation.

  • Sample Preparation: In a vial, add a known volume of PAN (e.g., 2 mL). Add a small aliquot of the dye stock solution (e.g., 5-10 µL) and mix thoroughly using a vortex mixer until the solution is homogeneous. The final concentration should be low enough to keep the maximum absorbance below 1.5 AU.

  • Spectroscopic Measurement:

    • Use pure PAN as the blank to zero the spectrophotometer.

    • Record the absorption spectrum of the dye-PAN solution from 400 nm to 800 nm.

    • Identify the wavelength of maximum absorbance (λmax) for the longest-wavelength charge-transfer band.

  • Calculation:

    • Calculate ET(30) using the following equation:[14] ET(30) (kcal/mol) = 28591 / λmax (nm)

    • Calculate the normalized value, ENT, using:[7] ENT = [ET(30)PAN - 30.7] / 32.4 (Note: 30.7 is the ET(30) of tetramethylsilane and 32.4 is the difference between ET(30) of water and TMS).

4.3 Protocol for Measuring Kamlet-Taft Parameters (α, β, π*)

This protocol requires multiple measurements using different solvatochromic probes.

Probes Required: [15][16]

  • For π*: N,N-diethyl-4-nitroaniline

  • For β: 4-nitroaniline

  • For α: Reichardt's Dye (using the ET(30) value determined above) and N,N-diethyl-4-nitroaniline (using the π* value determined here).

Procedure:

  • Prepare Solutions: Following the same methodology as in 4.2, prepare separate, homogeneous solutions of N,N-diethyl-4-nitroaniline and 4-nitroaniline in pure, dry PAN.

  • Spectroscopic Measurement: For each solution, record the UV-Vis absorption spectrum and determine the maximum absorption frequency in wavenumbers (ṽmax in cm⁻¹). ṽmax (cm⁻¹) = 10,000,000 / λmax (nm)

  • Calculations:

    • π* Parameter: Calculate π* using the ṽmax of N,N-diethyl-4-nitroaniline (NDNA): π* = 0.338 * [32.36 - ṽmax(NDNA) / 1000]

    • β Parameter: Calculate β using the ṽmax of 4-nitroaniline (NA) and the π* value just determined: β = [1.035 * ṽmax(NDNA) / 1000 - ṽmax(NA) / 1000 + 3.63] / 2.80

    • α Parameter: Calculate α using the ET(30) value and the π* value: α = [ET(30) - 14.6 * (π* - 0.08 * δ) - 30.31] / 16.5 (Note: δ is a small correction factor, typically 0 for non-aromatic solvents like PAN).

G Figure 2: Experimental Workflow for Solvatochromic Analysis cluster_0 PAN Preparation cluster_1 Parameter Determination cluster_2 Data Interpretation prep1 Synthesize PAN (Propylamine + Nitric Acid) prep2 Purify & Dry (Rotovap, High Vacuum) prep1->prep2 prep3 Verify Purity (Karl Fischer, NMR) prep2->prep3 exp1 Prepare Dye Solutions in Pure PAN prep3->exp1 exp2 Measure λmax (UV-Vis Spectroscopy) exp1->exp2 exp3 Calculate Parameters (ET(30), α, β, π*) exp2->exp3 interp1 Tabulate Results exp3->interp1 interp2 Compare with Reference Solvents interp1->interp2 interp3 Correlate to Applications (e.g., Solubility Prediction) interp2->interp3

Caption: Experimental Workflow for Solvatochromic Analysis
Solvatochromic Profile of this compound: Interpretation and Comparison

While comprehensive experimental data for pure PAN is not widely published, we can infer its solvatochromic profile based on its ionic constituents and compare it to well-characterized solvents.

Expected Profile:

  • α (Acidity): The three acidic protons on the propylammonium cation (-NH₃⁺) make PAN a strong hydrogen bond donor. Therefore, a significant α value is expected , likely higher than that of many aprotic ionic liquids but comparable to protic solvents like alcohols.

  • β (Basicity): The nitrate anion is a known hydrogen bond acceptor.[11] This will result in a moderate to strong β value , indicating its ability to accept protons from solutes.

  • π* (Dipolarity/Polarizability): As an ionic salt, PAN is inherently polar. It is expected to have a high π* value , reflecting its ability to engage in strong non-specific electrostatic interactions.

  • ET(30) (Overall Polarity): Given the expected high α and π* values, PAN will exhibit a high ET(30) value , placing it among the more polar solvents.

Comparative Data: To provide context, the table below lists the solvatochromic parameters for common molecular solvents and the closely related protic ionic liquid, Ethylammonium Nitrate (EAN).

SolventENTαβπ*
Hexane0.0090.000.00-0.08
Toluene0.0990.000.110.54
Acetone0.3550.080.480.71
Acetonitrile0.4600.190.400.75
Ethanol0.7620.860.750.54
Water1.0001.170.471.09
Ethylammonium Nitrate (EAN) ~0.95~1.12~0.78~1.03
This compound (PAN) Expected HighExpected HighExpected Moderate-HighExpected High

(Note: Literature values for solvents can vary slightly based on experimental conditions. EAN values are representative estimates from literature data on protic ionic liquids.)

Implications for Research and Drug Development

Knowledge of PAN's solvatochromic parameters provides a predictive framework for its application, moving beyond trial-and-error to rational design.

  • Predicting API Solubility: An API with strong hydrogen bond donor groups will be more soluble in a solvent with a high β value. Conversely, an API with acceptor groups will favor a solvent with a high α value. PAN's expected high α and β values suggest it is a versatile solvent for a wide range of APIs.

  • Formulation Design: The balance of α, β, and π* governs the critical micelle concentration and morphology of self-assembled systems. This allows for the rational design of drug-loaded micelles and microemulsions.[2]

  • Controlling Reaction Pathways: In chemical synthesis, the ability of a solvent to stabilize charged intermediates or transition states can dramatically alter reaction rates and selectivity. PAN's high polarity (ET(30), π*) and hydrogen-bonding capacity (α, β) can be leveraged to control reaction outcomes.[16]

G Figure 3: Linking PAN's Parameters to Applications cluster_0 PAN Solvatochromic Profile cluster_1 Application Areas p1 High α (H-Bond Donor) app1 Solubilize APIs with H-Bond Acceptor Groups (e.g., Carbonyls, Ethers) p1->app1 app4 Design of Micellar Drug Delivery Systems p1->app4 p2 High β (H-Bond Acceptor) app2 Solubilize APIs with H-Bond Donor Groups (e.g., Amides, Alcohols) p2->app2 p2->app4 p3 High π* (Dipolarity) app3 Stabilize Charged Intermediates in Organic Reactions p3->app3 p3->app4

Caption: Linking PAN's Parameters to Applications
Conclusion

This compound is more than just a solvent; it is a complex, nanostructured medium whose interactions can be precisely characterized using solvatochromic methods. The ET(30) scale provides a robust measure of its overall polarity, while the Kamlet-Taft parameters (α, β, π*) offer a detailed deconstruction of its specific solvent-solute interaction capabilities. By following the rigorous experimental protocols outlined in this guide, researchers can quantify these properties, enabling the rational design of experiments and the optimization of PAN's performance in critical applications, from accelerating chemical reactions to formulating next-generation drug delivery systems. This analytical approach transforms the art of solvent selection into a predictive science.

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Navigating the Crystalline Landscape: A Technical Guide to the Structural Analysis of Propylammonium Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond the Molecule, Into the Lattice

Propylammonium nitrate (PAN) stands as a cornerstone protic ionic liquid (PIL), offering a unique intersection of properties stemming from its amphiphilic nature. Its cation, featuring a short n-propyl chain, and the nitrate anion engage in a delicate dance of hydrogen bonding and van der Waals forces, giving rise to a complex, nanostructured liquid phase[1][2]. While its bulk properties have been a subject of considerable research, a deep understanding of its solid-state structure is paramount for applications ranging from novel electrolytes to advanced materials synthesis. The precise arrangement of ions in the crystal lattice dictates many of its fundamental physicochemical properties.

This guide eschews a conventional, rigid format. Instead, it is structured to mirror the logical workflow of a crystallographic investigation, from material synthesis to the elucidation of its three-dimensional atomic architecture. As your guide, I will not only provide step-by-step protocols but also illuminate the critical reasoning—the why—behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals who seek not just to follow a method, but to master the science of crystal structure analysis.

Synthesis and Crystallogenesis: The Art of Perfecting Order

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the final crystal is the single most important determinant for a successful structure solution[3].

High-Purity Synthesis of this compound

The synthesis of PAN is a straightforward acid-base neutralization, but achieving the purity required for crystallographic studies demands meticulous attention to stoichiometry and purification.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and set in an ice bath (0-5 °C), add a calculated amount of concentrated nitric acid (e.g., 70%, 1.0 molar equivalent).

  • Slow Addition: Slowly add n-propylamine (≥99%, 1.0 molar equivalent) dropwise to the stirring nitric acid. The slow addition and cooling are critical to manage the exothermic nature of the reaction and prevent the formation of degradation byproducts.

  • Equilibration: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

  • Solvent Removal: Remove the water from the resulting solution via rotary evaporation. A water bath temperature of 50-60 °C is recommended to avoid thermal decomposition of the product.

  • Drying: Transfer the viscous liquid to a vacuum oven and dry at 50-60 °C under high vacuum for at least 48 hours to remove residual water and any volatile impurities. The presence of water can significantly impact the crystallization process and the final crystal structure.

Growing Single Crystals of this compound

Growing single crystals of ionic liquids can be challenging due to their often-low melting points and high viscosity. The primary objective is to achieve a state of slow supersaturation, from which a single nucleation event can lead to the growth of a well-ordered crystal.

Choosing the Right Path: Rationale for Crystallization Method Selection

For a substance like PAN, which is a liquid at room temperature, in situ crystallization on the diffractometer is often the most effective method. However, traditional solution-based methods can also be adapted.

  • Slow Evaporation: This method is suitable if a co-solvent is found in which PAN is moderately soluble. The gradual removal of the solvent drives the system to supersaturation. The choice of solvent is critical; it should be relatively volatile and not form a co-crystal with PAN.

  • Slow Cooling: This is the most common method for compounds that are solid at room temperature. For PAN, this would involve dissolving it in a minimal amount of a suitable solvent at a slightly elevated temperature and then slowly cooling the solution.

  • Vapor Diffusion: This technique is excellent for delicate control over the rate of crystallization. A solution of PAN is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which PAN is insoluble. The slow diffusion of the anti-solvent vapor into the PAN solution induces crystallization.

  • In Situ Cooling on the Diffractometer: This is often the preferred method for low-melting-point compounds. A small amount of the liquid PAN is sealed in a capillary, which is then mounted on the diffractometer and slowly cooled until crystallization occurs. This method has the advantage of minimizing crystal handling.

Protocol 2: Single Crystal Growth by Slow Cooling

  • Solvent Screening: Identify a solvent in which PAN is sparingly soluble at room temperature but moderately soluble upon gentle heating (e.g., isopropanol, acetonitrile).

  • Saturated Solution Preparation: In a clean vial, dissolve a small amount of high-purity PAN in the chosen solvent at a slightly elevated temperature (e.g., 40 °C) to achieve a nearly saturated solution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Controlled Cooling: Place the vial in a programmable cooling bath or a well-insulated container (e.g., a Dewar flask filled with a warm liquid) to slow the cooling rate. An ideal cooling rate is often between 0.1-1.0 °C per hour.

  • Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in all dimensions), carefully extract a single crystal using a cryo-loop or a fine needle and immediately coat it in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and protect it from the atmosphere.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid[3]. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

The SCXRD Workflow: From Crystal to Structure

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.

scxrd_workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase crystal_selection Crystal Selection & Mounting data_collection Diffraction Data Collection crystal_selection->data_collection On Goniometer data_processing Data Integration & Reduction structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution HKL file structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Structure Validation & Analysis structure_refinement->validation Final Model (CIF)

Figure 1: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol 3: Single-Crystal X-ray Diffraction Analysis of this compound

  • Crystal Mounting: Mount the cryo-protected crystal on a goniometer head. The crystal is then placed in the cold stream of a cryo-device (typically 100 K) on the diffractometer. The low temperature minimizes thermal motion of the atoms, leading to higher quality diffraction data.

  • Instrument Setup and X-ray Source Selection: The choice of X-ray source (e.g., Molybdenum Kα or Copper Kα) depends on the crystal's properties. For organic compounds like PAN, Mo-Kα radiation (λ = 0.71073 Å) is often a good choice as it minimizes absorption effects.

  • Unit Cell Determination: A series of initial diffraction images are collected to locate the diffraction spots. The positions of these spots are then used by the instrument's software to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time for each frame is optimized to achieve a good signal-to-noise ratio.

  • Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of each reflection. Corrections are applied for factors such as Lorentz-polarization effects and absorption. The output of this step is a file containing the Miller indices (h,k,l) and the corresponding intensities and standard uncertainties for each reflection.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map. This map reveals the positions of the heavier atoms (in this case, oxygen, nitrogen, and carbon).

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The refinement process continues until the model converges, as indicated by the R-factor and goodness-of-fit parameters.

  • Validation and Finalization: The final structure is validated using tools like PLATON to check for missed symmetry and other potential issues. The results are then compiled into a Crystallographic Information File (CIF).

Hypothetical Crystal Structure Data for this compound
Parameter Hypothetical Value Significance
Chemical FormulaC₃H₁₀N₂O₃Defines the elemental composition of the asymmetric unit.
Formula Weight122.12 g/mol Molar mass of the compound.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a8.5 ÅUnit cell dimension.
b10.2 ÅUnit cell dimension.
c7.8 ÅUnit cell dimension.
α90°Unit cell angle.
β98.5°Unit cell angle.
γ90°Unit cell angle.
Volume670 ųVolume of the unit cell.
Z4Number of formula units per unit cell.
Density (calculated)1.21 g/cm³Calculated density based on the crystal structure.
R-factor (R1)< 0.05A measure of the agreement between the model and the data.
Goodness-of-Fit (GooF)~1.0Indicates the quality of the refinement.
Analysis of the Crystal Structure: Unveiling Intermolecular Interactions

Once the crystal structure is solved, the real scientific inquiry begins. The CIF file provides a wealth of information about bond lengths, bond angles, and the spatial arrangement of the ions. Of particular interest in PAN is the hydrogen bonding network, which is crucial to its properties.

The propylammonium cation (CH₃CH₂CH₂NH₃⁺) has three acidic protons on the ammonium group that can act as hydrogen bond donors. The nitrate anion (NO₃⁻) has three oxygen atoms that can act as hydrogen bond acceptors. This leads to the formation of an extensive three-dimensional hydrogen bonding network.

h_bonding cluster_cation Propylammonium (Cation) cluster_anion1 Nitrate (Anion 1) cluster_anion2 Nitrate (Anion 2) N_cat N+ H1 N_cat->H1 H-Bond H2 N_cat->H2 H-Bond H3 N_cat->H3 H-Bond C_alpha N_cat->C_alpha H-Bond O1_an1 O- H1->O1_an1 H-Bond O2_an1 O- H2->O2_an1 H-Bond O1_an2 O- H3->O1_an2 H-Bond N_an1 N N_an1->O1_an1 H-Bond N_an1->O2_an1 H-Bond O3_an1 O N_an1->O3_an1 H-Bond N_an2 N N_an2->O1_an2 H-Bond O2_an2 O- N_an2->O2_an2 H-Bond O3_an2 O N_an2->O3_an2 H-Bond

Figure 2: Simplified Hydrogen Bonding Scheme in this compound.

Analysis of the crystal packing would also reveal how the non-polar propyl chains arrange themselves, likely forming segregated domains within the crystal lattice, a phenomenon that is known to occur in the liquid state[2].

Powder X-ray Diffraction: A Complementary Perspective

While single-crystal XRD provides the most detailed structural information, it requires a high-quality single crystal, which may not always be obtainable. Powder X-ray diffraction (PXRD) is a powerful complementary technique that can be used to analyze polycrystalline materials.

When combined with Rietveld refinement, PXRD can be used to refine a known crystal structure against powder data, identify different crystalline phases in a mixture, and determine unit cell parameters.

Protocol 4: Powder X-ray Diffraction and Rietveld Refinement

  • Sample Preparation: A finely ground powder of PAN is packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the diffraction angle (2θ).

  • Phase Identification: The resulting diffraction pattern is compared to databases of known materials to identify the crystalline phases present.

  • Rietveld Refinement: If a candidate crystal structure is available (either from a single-crystal study or from a database), the Rietveld method can be used to refine this model. This involves a least-squares fitting of a calculated diffraction pattern (based on the structural model) to the experimental data. The refinement process can adjust parameters such as unit cell dimensions, atomic positions, and peak shape parameters to achieve the best possible fit.

Thermal Analysis: Probing Phase Transitions

Many alkylammonium nitrates exhibit solid-solid phase transitions at different temperatures. These transitions can have a significant impact on the material's properties and are crucial to understand for any practical application. Differential Scanning Calorimetry (DSC) is the primary technique for investigating these thermal events.

Protocol 5: DSC Analysis of this compound

  • Sample Preparation: A small amount of PAN (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle. A typical program might be:

    • Cool from room temperature to -100 °C at 10 °C/min.

    • Hold at -100 °C for 5 minutes.

    • Heat from -100 °C to 50 °C at 10 °C/min.

    • Cool from 50 °C to -100 °C at 10 °C/min.

  • Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. Endothermic events (like melting or solid-solid phase transitions) appear as peaks, while exothermic events (like crystallization) appear as valleys. The onset temperature and the enthalpy of each transition can be determined by integrating the peak area.

Based on studies of related compounds, one might expect to observe a glass transition, a crystallization event upon heating from the amorphous state, and one or more solid-solid phase transitions before the final melting point is reached.

Conclusion: A Holistic View of Structure

The comprehensive structural analysis of this compound, as outlined in this guide, provides a multi-faceted understanding of this important ionic liquid. By combining meticulous synthesis and crystal growth with the powerful analytical techniques of single-crystal and powder X-ray diffraction, and thermal analysis, we can construct a complete picture of its solid-state properties. This knowledge is not merely academic; it is the foundation upon which new technologies and applications are built. The protocols and rationale presented herein are designed to empower researchers to confidently navigate the intricate world of crystallography and unlock the full potential of novel materials.

References

  • Scarpellini, E., et al. (2016). Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. Journal of Molecular Liquids. [Link]

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  • ResearchGate. Diisothis compound: crystal structure determination based on single-crystal X-ray diffraction. [Link]

  • ResearchGate. Thermal characterization of ethylammonium nitrate. [Link]

  • EDXD-GROUP. Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. [Link]

  • PubChem. This compound. [Link]

  • UPB. PHASE STABILIZED AMMONIUM NITRATE FOR FUTURE GREEN ROCKET PROPELLANTS. [Link]

  • Williams College. Analysis of the Thermal Properties of Ammonium Nitrate and Polystyrene by Differential Scanning Calorimetry (DSC). [Link]

  • MDPI. Crystalline Phase Transitions and Reactivity of Ammonium Nitrate in Systems Containing Selected Carbonate Salts. [Link]

  • DTIC. Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. [Link]

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  • YouTube. Heating & cooling curves intro. [Link]

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Methodological & Application

Application Notes & Protocols: Laboratory-Scale Synthesis of High-Purity Propylammonium Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of high-purity propylammonium nitrate (PAN), a protic ionic liquid with diverse applications in chemical synthesis, electrochemistry, and materials science.[1][2][3] The protocol details a robust acid-base neutralization method, followed by rigorous purification and characterization steps. Emphasis is placed on the underlying chemical principles, safety considerations, and analytical techniques to ensure a final product of high purity and integrity.

Introduction: The Significance of this compound

This compound (PAN) is a room-temperature ionic liquid composed of the propylammonium cation and the nitrate anion.[1][2] Its utility stems from its unique physicochemical properties, including its negligible vapor pressure, wide electrochemical window, and its ability to act as both a solvent and a catalyst in various chemical transformations.[2][4] The amphiphilic nature of the propylammonium cation, with its nonpolar propyl chain and polar ammonium head, allows PAN to form nanostructured domains, making it an interesting medium for self-assembly processes.[5] High purity is paramount for reproducible results in research and development, necessitating a reliable and well-characterized synthetic protocol.

Synthesis Chemistry: An Acid-Base Neutralization Approach

The most direct and common laboratory synthesis of this compound involves the neutralization reaction between propylamine (a weak base) and nitric acid (a strong acid).

Reaction: CH₃CH₂CH₂NH₂ + HNO₃ → [CH₃CH₂CH₂NH₃]⁺[NO₃]⁻

This exothermic reaction requires careful temperature control to prevent the formation of byproducts. Side reactions, such as the oxidation of propylamine, can occur at elevated temperatures, leading to impurities like propylammonium nitrite.[6] To mitigate this, the reaction is typically performed in an ice bath.

Safety First: Essential Precautions

Handling the reagents and the final product requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[7][8][9]

  • Ventilation: All procedures should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[7]

  • Handling Nitric Acid: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care and have appropriate spill kits readily available.

  • Exothermic Reaction: The neutralization reaction is highly exothermic. Slow, controlled addition of the acid to the amine is crucial to manage the heat generated.[10]

  • Product Handling: this compound is an oxidizing liquid.[7] Keep it away from heat, sparks, and open flames.[7][11] Store in a tightly sealed container in a cool, dry place.[9]

Detailed Experimental Protocol

This protocol is designed for the synthesis of approximately 10-15 grams of high-purity this compound.

Reagents and Equipment
Reagent/Equipment Specification Purpose
n-Propylamine≥99% purityBase
Nitric Acid~70% (concentrated)Acid
Deionized WaterHigh puritySolvent
250 mL Beaker-Reaction vessel
Magnetic Stirrer & Stir Bar-For efficient mixing
Ice Bath-Temperature control
pH paper or pH meter-To monitor reaction endpoint
Rotary Evaporator-To remove water
Vacuum Oven-For final drying
Schlenk Flask-For storage under inert atmosphere
Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Characterization reagents Measure Reagents (Propylamine, Nitric Acid) setup Assemble Reaction Setup (Beaker, Stirrer, Ice Bath) reagents->setup 1. addition Slowly Add Nitric Acid to Propylamine Solution setup->addition 2. neutralization Monitor pH until Neutral addition->neutralization 3. Maintain T < 10°C rotovap Remove Water via Rotary Evaporation neutralization->rotovap 4. drying Dry under High Vacuum rotovap->drying 5. nmr NMR Spectroscopy drying->nmr 6. ftir FTIR Spectroscopy drying->ftir mp Melting Point Analysis drying->mp

Sources

Application Note & Protocol: High-Purity Synthesis of Propylammonium Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propylammonium nitrate (PAN) is a foundational protic ionic liquid (PIL) with significant utility as a solvent in chemical synthesis, a medium for amphiphile self-assembly, and as an electrolyte.[1][2][3] Its synthesis via the neutralization of propylamine with nitric acid is straightforward in principle, yet achieving high purity is critical for reproducible downstream applications.[4] This document provides a comprehensive, step-by-step protocol for the synthesis of PAN, emphasizing the chemical rationale behind each step and critical safety considerations to ensure a high-yield, high-purity product.

Introduction: The Significance and Properties of this compound

This compound, [CH₃(CH₂)₂NH₃]⁺[NO₃]⁻, is an ionic salt with a melting point below room temperature, classifying it as a room-temperature ionic liquid.[5] Composed of a propylammonium cation and a nitrate anion, PAN is noted for its ability to dissolve a wide range of polar and non-polar compounds.[4][5] This solvating power stems from its unique nanostructure, where polar domains created by hydrogen bonding between the ammonium and nitrate groups are segregated from non-polar domains formed by the propyl chains.[1] This amphiphilic nature makes PAN a versatile medium for chemical reactions and self-assembly processes.[2][3] The synthesis is a direct acid-base neutralization, a model reaction for the preparation of many protic ionic liquids.[4][6]

Core Principles and Experimental Rationale

The synthesis of this compound is an exothermic neutralization reaction between a Brønsted acid (nitric acid) and a Brønsted base (n-propylamine).

C₃H₇NH₂ + HNO₃ → C₃H₇NH₃NO₃ [4]

The key to a successful synthesis lies in controlling the reaction conditions to prevent side reactions and ensure the complete conversion of the starting materials. The subsequent purification steps are designed to remove residual water, unreacted starting materials, and any byproducts.

Safety and Handling

WARNING: This procedure involves hazardous materials and must be performed in a well-ventilated chemical fume hood by trained personnel.

ChemicalHazardsHandling Precautions
n-Propylamine Extremely flammable, corrosive, causes skin and eye irritation.Wear safety goggles, chemical-resistant gloves, and a lab coat. Keep away from ignition sources.[7]
Nitric Acid (conc.) Oxidizer, causes severe skin burns and eye damage, may intensify fire.Always wear appropriate personal protective equipment (PPE), including face shield, gloves, and apron. Handle with extreme care.[8]
This compound Oxidizer, causes skin and serious eye irritation, may cause respiratory irritation.Avoid contact with skin and eyes. Do not breathe mist or vapor.[8] Keep away from combustible materials.[8]

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

Materials and Equipment:

  • n-Propylamine (≥99%)

  • Nitric Acid (70%, concentrated)

  • Deionized water

  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Dropping funnel (100 mL)

  • Ice bath

  • Magnetic stirrer

  • Rotary evaporator

  • High-vacuum line (Schlenk line)

Procedure:

Part 1: Acid-Base Neutralization

  • Preparation of the Base: In a 250 mL round-bottom flask, place 59.1 g (1.0 mol) of n-propylamine. Place the flask in an ice bath on a magnetic stirrer and begin stirring. Allow the amine to cool to below 5°C.

    • Rationale: The neutralization reaction is highly exothermic. Pre-chilling the amine and the slow addition of acid are crucial to control the reaction temperature, preventing the volatilization of propylamine and minimizing potential side reactions.

  • Acid Addition: Carefully add 90.0 g (1.0 mol) of 70% nitric acid to a dropping funnel.

    • Expert Insight: Using equimolar amounts is key. An excess of either reactant will contaminate the final product and require more rigorous purification.[6]

  • Controlled Reaction: Add the nitric acid dropwise to the stirred, chilled propylamine solution over approximately 1-2 hours. Monitor the temperature of the reaction mixture and ensure it remains below 10°C.

Part 2: Product Isolation and Purification

  • Removal of Water: Once the addition is complete, remove the ice bath. The resulting aqueous solution of PAN is then concentrated using a rotary evaporator with a bath temperature of 50-60°C to remove the bulk of the water.

    • Rationale: Distillation is a common and effective method for purifying ionic liquids by removing volatile components like water.[9][10]

  • High-Vacuum Drying: Transfer the viscous liquid to a suitable flask and dry under high vacuum at 50°C for at least 48 hours.[11] This step is critical to remove trace amounts of water, which can significantly affect the physicochemical properties of the ionic liquid.

    • Trustworthiness: The purity of the final product should be verified. The absence of water can be confirmed by Karl Fischer titration, and ¹H NMR can be used to ensure no starting materials remain.[11]

Conclusion

This protocol provides a robust and reliable method for the synthesis of high-purity this compound. By adhering to the principles of controlled reaction conditions and thorough purification, researchers can produce PAN with consistent properties suitable for a variety of advanced applications. The techniques described are broadly applicable to the synthesis of other protic ionic liquids.

References

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Propylammonium Nitrate in Electrochemistry: A Guide to Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Propylammonium Nitrate

This compound (PAN) is a protic ionic liquid (PIL) that has garnered significant attention in the field of electrochemistry.[1] Unlike its aprotic counterparts, PAN possesses a proton on the cation which can participate in hydrogen bonding, creating a unique nanostructure within the liquid.[1] This distinct structure, characterized by segregated polar and nonpolar domains, influences its physicochemical properties and makes it a versatile component in various electrochemical systems.[1] This guide provides a comprehensive overview of the applications of PAN in electrochemistry, complete with detailed application notes and experimental protocols tailored for researchers, scientists, and professionals in drug development.

Core Properties of this compound

Understanding the fundamental properties of PAN is crucial for its effective application. These properties dictate its behavior as an electrolyte and solvent in electrochemical devices.

PropertyValueSource
Chemical Formula C₃H₁₀N₂O₃[2]
Molecular Weight 122.12 g/mol [2]
Density (25 °C) ~1.15 g/cm³[3]
Viscosity (25 °C) ~66.4 cP[3]
Ionic Conductivity (25 °C) ~30 mS/cm[1]
Electrochemical Window ~2.5–3.0 V[1]

Causality Behind Properties:

  • Ionic Conductivity: The high ionic conductivity of PAN is a direct result of its salt-like nature, consisting of propylammonium cations and nitrate anions that are mobile charge carriers.[1]

  • Viscosity: The viscosity of PAN is influenced by the strong hydrogen bonding network between the cation and anion, as well as van der Waals interactions between the propyl chains.[1]

  • Electrochemical Window: The electrochemical window defines the potential range within which the electrolyte remains stable without being oxidized or reduced.[4] The ~2.5-3.0 V window of PAN makes it suitable for various electrochemical applications, although it is narrower than that of some aprotic ionic liquids.[1]

Diagram: Logical Relationship of PAN Properties and Applications

PAN_Applications cluster_properties Core Properties of PAN cluster_applications Electrochemical Applications High Ionic Conductivity High Ionic Conductivity Lithium-Ion Batteries Lithium-Ion Batteries High Ionic Conductivity->Lithium-Ion Batteries Enables Li+ transport Supercapacitors Supercapacitors High Ionic Conductivity->Supercapacitors Facilitates charge storage Good Thermal Stability Good Thermal Stability Good Thermal Stability->Lithium-Ion Batteries Enhances safety Tunable Solvent Properties Tunable Solvent Properties Tunable Solvent Properties->Lithium-Ion Batteries Dissolves Li salts Electrochemical Sensors Electrochemical Sensors Tunable Solvent Properties->Electrochemical Sensors Enables analyte dissolution Protic Nature Protic Nature Fuel Cells Fuel Cells Protic Nature->Fuel Cells Provides proton source Battery_Workflow A Electrolyte Preparation (PAN + LiTFSI in EC/DMC) B Coin Cell Assembly (LiFePO4 | Separator | Li) A->B C Cyclic Voltammetry (Determine Electrochemical Window) B->C D Galvanostatic Cycling (Evaluate Performance Metrics) B->D E Electrochemical Impedance Spectroscopy (Analyze Interfacial Properties) D->E

Caption: Experimental workflow for evaluating PAN-based electrolytes in lithium-ion batteries.

This compound in Supercapacitors

The high ionic conductivity of PAN makes it a promising electrolyte for electric double-layer capacitors (EDLCs), also known as supercapacitors. [1]Its ability to form a stable interface with high-surface-area electrode materials is key to achieving high capacitance and power density. [5]

Application Note: PAN as a High-Performance Electrolyte

PAN can be used as a neat electrolyte or in combination with organic solvents to optimize its viscosity and conductivity for supercapacitor applications. [6]Its thermal stability is also an advantage for devices that may operate at elevated temperatures. The performance of a supercapacitor is highly dependent on the interaction between the electrolyte ions and the porous structure of the electrodes. [5]

Protocol: Fabrication and Testing of a PAN-based Supercapacitor

This protocol describes the fabrication of activated carbon electrodes and the assembly and testing of a symmetric supercapacitor using a PAN-based electrolyte.

Materials:

  • This compound (PAN, >97% purity)

  • Acetonitrile (ACN)

  • Activated carbon (high surface area)

  • Carbon black (conductive additive)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP)

  • Aluminum foil (current collector)

  • Celgard separator

  • Coin cell components (CR2032)

  • Electrochemical workstation with EIS and galvanostatic cycling capabilities

Procedure:

  • Electrode Preparation:

    • Prepare a slurry by mixing activated carbon, carbon black, and PVDF in a weight ratio of 8:1:1 in NMP.

    • Coat the slurry onto a piece of aluminum foil using a doctor blade to a uniform thickness.

    • Dry the coated foil in a vacuum oven at 120°C for 12 hours to remove the NMP.

    • Punch out circular electrodes of a desired diameter.

  • Electrolyte Preparation:

    • Prepare the electrolyte by dissolving PAN in acetonitrile to a desired concentration (e.g., 1 M).

  • Supercapacitor Assembly (inside a glovebox):

    • Assemble a symmetric coin cell with two identical activated carbon electrodes separated by a porous separator soaked in the PAN-based electrolyte.

  • Electrochemical Testing:

    • Cyclic Voltammetry (CV): Perform CV at various scan rates (e.g., 5, 10, 20, 50, 100 mV/s) within the stable voltage window of the electrolyte to assess the capacitive behavior.

    • Galvanostatic Charge-Discharge (GCD): Conduct GCD tests at different current densities to calculate the specific capacitance, energy density, and power density. [4][7][8] * Electrochemical Impedance Spectroscopy (EIS): Use EIS to determine the equivalent series resistance (ESR) and to analyze the frequency response of the device.

Performance Metrics for Supercapacitors:

ParameterFormula
Specific Capacitance (from GCD) C = (I × Δt) / (m × ΔV)
Energy Density E = (1/2) × C × (ΔV)²
Power Density P = E / Δt

(Where I is the discharge current, Δt is the discharge time, m is the mass of the active material on one electrode, and ΔV is the voltage window)

This compound in Fuel Cells

The protic nature of PAN makes it a candidate for use in proton exchange membranes (PEMs) for fuel cells, particularly for applications operating at elevated temperatures and low humidity. [9][10][11][12]

Application Note: PAN in Composite Polymer Electrolyte Membranes

PAN can be incorporated into polymer matrices, such as polyimides or polyvinyl alcohol, to create composite membranes. [10]The PAN within the membrane can provide pathways for proton conduction, especially under conditions where water-based proton transport is limited.

Protocol: Preparation of a PAN-based Composite Membrane

This protocol provides a general method for preparing a PAN-infused polymer membrane.

Materials:

  • This compound (PAN, >97% purity)

  • Polyimide (e.g., Matrimid®)

  • Cross-linking agent (e.g., polyetheramine)

  • Solvent (e.g., methylene chloride)

  • Glass petri dish

Procedure:

  • Polymer Solution Preparation:

    • Dissolve the polyimide and cross-linking agent in methylene chloride to form a homogeneous solution.

  • Membrane Casting:

    • Add a specific weight percentage of PAN to the polymer solution and stir until fully dissolved.

    • Pour the solution into a glass petri dish and allow the solvent to evaporate slowly in a controlled environment to form a thin film.

  • Membrane Curing:

    • Heat the cast membrane in a vacuum oven at a specific temperature and duration to induce cross-linking.

  • Proton Conductivity Measurement:

    • Measure the in-plane proton conductivity of the prepared membrane using a four-probe electrochemical impedance spectroscopy (EIS) setup at various temperatures and humidity levels. [13][14][15][16][17]The proton conductivity (σ) can be calculated using the formula: σ = L / (R × A), where L is the distance between the inner probes, R is the resistance obtained from the Nyquist plot, and A is the cross-sectional area of the membrane. [13] Diagram: Fuel Cell Membrane Preparation and Testing Workflow

FuelCell_Workflow A Polymer & PAN Dissolution in Solvent B Membrane Casting & Solvent Evaporation A->B C Membrane Curing (Cross-linking) B->C D Proton Conductivity Measurement (EIS) C->D E Fuel Cell Assembly & Performance Testing D->E

Caption: Workflow for preparing and evaluating a PAN-based composite membrane for fuel cell applications.

Safety and Handling of this compound

As with any chemical, proper safety precautions must be taken when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. [18][19]* Handling: Avoid contact with skin and eyes. [19]In case of contact, rinse immediately with plenty of water. [19]Avoid inhalation of vapors. [18]* Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. [18]* Disposal: Dispose of in accordance with local, state, and federal regulations. [18]

Conclusion and Future Outlook

This compound stands out as a promising protic ionic liquid with diverse applications in electrochemistry. Its unique combination of properties, including high ionic conductivity and thermal stability, makes it a valuable component for developing safer and more efficient energy storage and conversion devices. While further research is needed to fully optimize its performance in various systems, the protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full potential of PAN. Future work should focus on synthesizing novel PAN-based composite materials and electrolytes with enhanced electrochemical stability and performance, paving the way for next-generation electrochemical technologies.

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Propylammonium Nitrate (PAN): A Versatile Protic Ionic Liquid for Nanoparticle Synthesis and Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Introduction: The Unique Potential of Propylammonium Nitrate in Nanotechnology

This compound (PAN) is a protic ionic liquid (PIL) that has garnered significant interest in materials science due to its distinct amphiphilic nanostructure.[1][2] Comprising a propylammonium cation and a nitrate anion, PAN exhibits a self-assembled, bicontinuous sponge-like nanostructure with both polar and nonpolar domains.[1][2] This inherent organization on the nanoscale makes it a highly promising medium for the synthesis and stabilization of nanoparticles, offering a unique level of control over their formation and long-term stability.

Unlike conventional aqueous or organic solvents, PAN can serve multiple roles in nanoparticle synthesis: as a solvent, a stabilizing agent, and potentially as a reducing agent under certain conditions. Its ionic nature provides electrostatic stabilization, while the propyl chains of the cation can offer steric hindrance, preventing particle aggregation.[3][4][5] This dual-mode stabilization mechanism is crucial for producing monodisperse nanoparticles with tailored properties for applications in catalysis, sensing, and drug delivery.

This guide provides a comprehensive overview of the theoretical and practical aspects of using PAN for nanoparticle synthesis, complete with detailed experimental protocols and an in-depth discussion of the underlying scientific principles.

Mechanism of Nanoparticle Stabilization by this compound

The stabilization of nanoparticles in PAN is a complex interplay of electrostatic and steric forces, largely dictated by the ionic liquid's unique nanostructure.

  • Electrostatic Stabilization : The surface of nascent metallic nanoparticles can acquire a charge, which then attracts a layer of counter-ions from the PAN. This is followed by a more diffuse second layer of co-ions, forming an electrical double layer that creates a repulsive force between adjacent nanoparticles, preventing their agglomeration.[3][6]

  • Steric Stabilization : The propyl chains of the propylammonium cations can adsorb onto the nanoparticle surface. These alkyl chains extend into the bulk ionic liquid, creating a physical barrier that sterically hinders the close approach of other nanoparticles.[3] This is particularly effective for preventing aggregation in systems with high ionic strength where electrostatic repulsion might be screened.

  • Nanostructural Templating : The inherent sponge-like nanostructure of PAN, with its alternating polar and nonpolar domains, can act as a soft template, influencing the growth and morphology of the nanoparticles.[1][2] This can potentially lead to the formation of nanoparticles with specific shapes and sizes that are templated by the domains within the ionic liquid.

The combination of these stabilization mechanisms, termed electrosteric stabilization, provides a robust method for controlling nanoparticle growth and ensuring their long-term colloidal stability.[4]

Experimental Protocols

The following protocols provide a foundation for the synthesis of gold (Au) and silver (Ag) nanoparticles using this compound. These protocols are based on established chemical reduction methods, adapted for the unique properties of PAN as a solvent and stabilizer.

Protocol 1: Synthesis of Gold Nanoparticles (AuNPs) in this compound

This protocol details the synthesis of AuNPs via the reduction of a gold precursor in a PAN medium. The PAN acts as both the solvent and the primary stabilizing agent.

Materials:

  • This compound (PAN, >98%)

  • Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)

  • Sodium borohydride (NaBH₄)

  • Deionized water (18.2 MΩ·cm)

  • Ethanol

  • Glass vials (20 mL)

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Precursor Stock Solution:

    • Prepare a 10 mM stock solution of HAuCl₄·3H₂O in deionized water.

    • Note: Due to the viscous nature of PAN, preparing a dilute aqueous stock solution of the precursor allows for more accurate and homogeneous addition.

  • Reaction Setup:

    • In a clean 20 mL glass vial, add 5 mL of this compound.

    • Place the vial on a magnetic stirrer and begin stirring at 300 rpm to ensure homogeneity.

    • Gently heat the PAN to 40°C to reduce its viscosity and improve mixing.

  • Addition of Gold Precursor:

    • Using a micropipette, add 100 µL of the 10 mM HAuCl₄ stock solution to the stirring PAN.

    • Allow the solution to stir for 15 minutes to ensure the gold precursor is evenly dispersed. The solution should be a pale yellow.

  • Reduction and Nanoparticle Formation:

    • Prepare a fresh 50 mM solution of NaBH₄ in ice-cold deionized water.

    • Rapidly inject 50 µL of the NaBH₄ solution into the stirring PAN-gold precursor mixture.

    • A rapid color change from pale yellow to a ruby red or wine-red color should be observed, indicating the formation of gold nanoparticles.[7]

    • Continue stirring the solution for at least 2 hours at 40°C to ensure the reaction is complete and the nanoparticles are well-stabilized.

  • Purification of AuNPs:

    • To remove excess reactants, add 10 mL of ethanol to the nanoparticle solution to induce precipitation.

    • Centrifuge the mixture at 10,000 x g for 20 minutes.

    • Carefully decant the supernatant.

    • Resuspend the nanoparticle pellet in 5 mL of fresh PAN by vortexing and gentle sonication.

    • Repeat the precipitation and resuspension steps two more times to ensure high purity.

  • Characterization:

    • The final AuNP-PAN dispersion can be characterized using UV-Vis spectroscopy, which should show a characteristic surface plasmon resonance (SPR) peak around 520-530 nm for spherical AuNPs.

    • Transmission Electron Microscopy (TEM) can be used to determine the size, shape, and monodispersity of the synthesized nanoparticles.

    • Dynamic Light Scattering (DLS) can provide information on the hydrodynamic diameter and size distribution of the nanoparticles in the PAN medium.

Protocol 2: Synthesis of Silver Nanoparticles (AgNPs) in this compound

This protocol outlines the synthesis of AgNPs in PAN, where the ionic liquid serves as the stabilizing medium.

Materials:

  • This compound (PAN, >98%)

  • Silver nitrate (AgNO₃)

  • Sodium borohydride (NaBH₄)

  • Deionized water (18.2 MΩ·cm)

  • Acetone

  • Glass vials (20 mL)

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Precursor Stock Solution:

    • Prepare a 10 mM stock solution of AgNO₃ in deionized water.

  • Reaction Setup:

    • In a 20 mL glass vial, add 5 mL of this compound.

    • Begin stirring at 300 rpm on a magnetic stirrer at room temperature.

  • Addition of Silver Precursor:

    • Add 100 µL of the 10 mM AgNO₃ stock solution to the stirring PAN.

    • Allow the mixture to stir for 15 minutes.

  • Reduction and Nanoparticle Formation:

    • Prepare a fresh 50 mM solution of NaBH₄ in ice-cold deionized water.

    • Rapidly inject 60 µL of the NaBH₄ solution into the PAN-silver precursor mixture.

    • The solution should turn a characteristic yellow-brown color, indicating the formation of silver nanoparticles.

    • Continue stirring for 2 hours at room temperature.

  • Purification of AgNPs:

    • Add 10 mL of acetone to the nanoparticle solution to precipitate the AgNPs.

    • Centrifuge at 12,000 x g for 25 minutes.

    • Discard the supernatant and resuspend the pellet in 5 mL of fresh PAN.

    • Repeat the purification process twice.

  • Characterization:

    • Characterize the AgNP-PAN dispersion using UV-Vis spectroscopy, looking for an SPR peak typically between 400-420 nm for spherical AgNPs.

    • Use TEM and DLS for size, morphology, and size distribution analysis.

Data Presentation and Expected Outcomes

The successful synthesis of nanoparticles in PAN should yield stable colloidal dispersions. The following table summarizes the expected characteristics of the synthesized nanoparticles.

Nanoparticle TypePrecursorReducing AgentExpected ColorExpected SPR Peak (nm)Expected Size Range (TEM)
Gold (AuNPs)HAuCl₄·3H₂ONaBH₄Ruby Red520 - 5305 - 20 nm
Silver (AgNPs)AgNO₃NaBH₄Yellow-Brown400 - 42010 - 30 nm

Visualization of the Synthesis Workflow and Stabilization Mechanism

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization prep_pan This compound (Solvent/Stabilizer) mix Mix PAN and Precursor prep_pan->mix prep_precursor Metal Precursor Stock Solution (e.g., HAuCl4) prep_precursor->mix prep_reducer Reducing Agent Solution (e.g., NaBH4) reduce Inject Reducing Agent prep_reducer->reduce mix->reduce stabilize Stir for Stabilization reduce->stabilize precipitate Precipitate with Anti-solvent stabilize->precipitate centrifuge Centrifuge and Decant precipitate->centrifuge resuspend Resuspend in Fresh PAN centrifuge->resuspend uv_vis UV-Vis Spectroscopy resuspend->uv_vis tem Transmission Electron Microscopy resuspend->tem dls Dynamic Light Scattering resuspend->dls

Caption: General workflow for nanoparticle synthesis in this compound.

Stabilization Mechanism of PAN on a Nanoparticle Surface

Sources

Propylammonium Nitrate: A Protic Ionic Liquid Shaping Modern Catalysis and Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Conventional Solvents

In the quest for more efficient, sustainable, and versatile chemical processes, the limitations of conventional volatile organic compounds (VOCs) as reaction media have become increasingly apparent. Propylammonium nitrate (PAN), a protic ionic liquid (PIL), emerges as a compelling alternative, offering a unique combination of properties that make it an exceptional solvent and catalyst for a range of organic transformations.[1] Unlike traditional solvents, PAN is characterized by a negligible vapor pressure, high thermal stability, and a distinct, self-assembled nanostructure.[1][2]

PAN consists of a propylammonium cation ([CH₃CH₂CH₂NH₃]⁺) and a nitrate anion (NO₃⁻). The interplay between the hydrogen-bonding capabilities of the ammonium group and the segregation of the nonpolar propyl chains leads to a bicontinuous, sponge-like nanostructure in the bulk liquid.[2] This amphiphilic nature, with both polar and non-polar domains, allows PAN to dissolve a wide array of organic and inorganic compounds, creating unique microenvironments that can influence reaction pathways and enhance catalytic activity.[2][3] This guide provides an in-depth exploration of PAN's application in catalysis, focusing on key carbon-carbon bond-forming reactions, complete with detailed protocols for its synthesis and use.

Synthesis and Preparation of this compound (PAN)

The synthesis of PAN is a straightforward acid-base neutralization reaction. The protocol's integrity relies on precise molar equivalence and controlled conditions to ensure high purity.

Protocol 1: Laboratory-Scale Synthesis of PAN

Rationale: This protocol is based on the direct neutralization of a Brønsted acid (nitric acid) and a Brønsted base (propylamine).[2] Water is used as a solvent to manage the exothermic nature of the reaction and facilitate ionic mobility.[2] Maintaining a temperature between 20°C and 60°C is crucial to prevent thermal runaway and the formation of potential by-products.[2] A slight excess of nitric acid can be used to ensure the complete protonation of the amine.[2]

Materials:

  • Propylamine (C₃H₇NH₂)

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare an aqueous solution of nitric acid by diluting the concentrated acid with a portion of deionized water. Place the flask in an ice bath on a magnetic stirrer.

  • Slowly add propylamine to the stirred nitric acid solution dropwise using a dropping funnel. A 1:1 molar ratio is essential for complete salt formation.[2]

  • Monitor the temperature of the reaction mixture, ensuring it remains within the 20-60°C range to prevent unwanted side reactions.[2]

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.

  • Remove the excess water from the solution using a rotary evaporator.

  • For final drying, the concentrated PAN can be heated to 110-120°C under a nitrogen atmosphere for several hours to remove residual water.[1]

Part 1: this compound in Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of organic synthesis for forming carbon-carbon double bonds, typically yielding α,β-unsaturated products.[4]

Scientific Rationale: The Dual Role of PAN

In the Knoevenagel condensation, an active methylene compound reacts with an aldehyde or ketone in the presence of a basic catalyst.[4] Protic ionic liquids like PAN can act as both the solvent and a promoter for this reaction. While PAN itself is not strongly basic, its constituent ions can facilitate the key steps of the mechanism. The nitrate anion can act as a weak base to deprotonate the active methylene compound, forming a nucleophilic enolate. Simultaneously, the propylammonium cation can activate the carbonyl group of the aldehyde via hydrogen bonding, making it more susceptible to nucleophilic attack.[5]

Research on the closely related ionic liquid, ethylammonium nitrate (EAN), has demonstrated its effectiveness in promoting the Knoevenagel condensation of various aromatic aldehydes with active methylene compounds at room temperature without any additional catalyst, achieving high yields.[6] Given the homologous nature and similar physicochemical properties of PAN and EAN, PAN is expected to perform with similar efficiency.

Detailed Protocol 2: PAN-Promoted Knoevenagel Condensation

(This protocol is adapted from established procedures using the homologous ionic liquid ethylammonium nitrate[6])

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Active Methylene Compound (e.g., Malononitrile, 1.0 mmol)

  • This compound (PAN, ~2 mL)

  • Stirring vial or small flask

  • Magnetic stirrer

  • Diethyl ether

  • Deionized water

Procedure:

  • In a small flask, combine the aromatic aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).

  • Add this compound (~2 mL) to the mixture.

  • Stir the resulting solution vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are often complete within minutes to a few hours, depending on the substrates.[6]

  • Upon completion, add deionized water (~10 mL) to the reaction mixture. The product will typically precipitate as a solid.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with water and then a small amount of cold diethyl ether to remove any residual starting materials or ionic liquid.

  • Dry the purified product under vacuum. The PAN-water filtrate can be retained for recovery and recycling (see Part 3).

Data Presentation: Representative Knoevenagel Condensations

The following table summarizes typical yields obtained for the Knoevenagel condensation using the homologous protic ionic liquid, ethylammonium nitrate (EAN), which are indicative of the expected performance with PAN.[6]

EntryAldehydeActive Methylene CompoundTimeYield (%)
1BenzaldehydeMalononitrile5 min94
24-ChlorobenzaldehydeMalononitrile5 min96
34-MethoxybenzaldehydeMalononitrile10 min95
44-NitrobenzaldehydeMalononitrile2 min98
5BenzaldehydeEthyl Cyanoacetate2 h90
64-ChlorobenzaldehydeEthyl Cyanoacetate2.5 h92
Visualization: Knoevenagel Condensation Workflow

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reagents 1. Combine Aldehyde (1 mmol) + Active Methylene (1 mmol) add_pan 2. Add this compound (~2 mL) reagents->add_pan stir 3. Stir at Room Temperature (Monitor by TLC) add_pan->stir precipitate 4. Add Water (Precipitate Product) stir->precipitate filtrate 5. Vacuum Filtration precipitate->filtrate wash 6. Wash with H₂O & Ether filtrate->wash dry 7. Dry Product wash->dry

Caption: Experimental workflow for PAN-promoted Knoevenagel condensation.

Part 2: this compound in Michael Addition

The Michael (or 1,4-conjugate) addition is a fundamental method for forming C-C bonds by adding a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor).[7][8]

Scientific Rationale: A Polar Medium for a Polarizing Reaction

The mechanism of the Michael addition involves the formation of charged intermediates, specifically an enolate from the Michael donor and a subsequent enolate after the addition step.[8] The highly polar nature of PAN and its ability to form extensive hydrogen bond networks make it an ideal medium to stabilize these charged intermediates, thereby facilitating the reaction. The protic nature of the propylammonium cation can also polarize the carbonyl group of the Michael acceptor, increasing the electrophilicity of the β-carbon and promoting the nucleophilic attack. While PAN can act alone, the reaction is often accelerated by a mild base to more efficiently generate the initial nucleophile.[9]

General Protocol 3: PAN as a Medium for Michael Addition

Materials:

  • Michael Donor (e.g., Diethyl malonate, 1.0 mmol)

  • Michael Acceptor (e.g., Chalcone, 1.0 mmol)

  • Mild Base (e.g., K₂CO₃, 0.2 mmol, optional)

  • This compound (PAN, ~3 mL)

  • Stirring vial or flask

  • Magnetic stirrer

  • Ethyl acetate

  • Brine (saturated NaCl solution)

Procedure:

  • In a flask, dissolve the Michael donor (1.0 mmol) and Michael acceptor (1.0 mmol) in this compound (~3 mL).

  • If required, add a catalytic amount of a mild base like potassium carbonate (0.2 mmol).

  • Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) as needed.

  • Monitor the reaction for completion by TLC.

  • Once complete, dilute the reaction mixture with ethyl acetate (~15 mL).

  • Wash the organic layer with water and then with brine to extract the PAN and the base.

  • Dry the ethyl acetate layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualization: General Mechanism of Michael Addition

Michael_Addition cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Donor Michael Donor (e.g., Malonate) Enolate Enolate (Nucleophile) Donor->Enolate Deprotonation Acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) Enolate->Acceptor Nucleophilic Attack at β-Carbon Base Base (e.g., PAN anion or added base) Intermediate New Enolate Intermediate Acceptor->Intermediate Product Final Michael Adduct Intermediate->Product Protonation ProtonSource Proton Source (e.g., PAN cation)

Caption: Key mechanistic steps of the Michael Addition reaction.

Part 3: Recyclability and Green Chemistry Aspects

A significant advantage of using ionic liquids like PAN is their potential for recycling, which aligns with the principles of green chemistry.[2]

Rationale for Recyclability

PAN's negligible vapor pressure prevents its loss to the atmosphere, and its high thermal stability allows for its recovery after reaction.[1] Its high polarity and miscibility with water provide a straightforward method for separating it from nonpolar organic products. The product can be extracted with a conventional organic solvent, leaving the PAN in the aqueous phase or as a separate phase, which can then be isolated and reused.

Protocol 4: Recovery and Recycling of PAN

Procedure:

  • Following the reaction workup (e.g., Protocol 2 or 3), combine all aqueous layers containing PAN.

  • If an organic extraction solvent like ethyl acetate was used, ensure it is thoroughly separated using a separatory funnel.

  • Remove the water from the aqueous PAN solution using a rotary evaporator.

  • The recovered PAN should be thoroughly dried under high vacuum, potentially with gentle heating, to remove any residual water or organic solvent, which could affect its performance in subsequent reactions.

  • The purity of the recycled PAN can be checked by ¹H NMR spectroscopy if necessary.

  • The dried, recycled PAN can be used in subsequent reaction cycles. A slight decrease in yield may be observed after several cycles, indicating gradual degradation or accumulation of impurities.

Conclusion

This compound stands out as more than just a solvent; it is an active medium that can fundamentally influence the course of chemical reactions. Its unique amphiphilic nanostructure, hydrogen-bonding capabilities, and high polarity enable it to stabilize intermediates and activate reactants in key synthetic transformations like the Knoevenagel condensation and Michael addition. Coupled with its environmental benefits, such as low volatility and high recyclability, PAN offers researchers and drug development professionals a powerful tool to design cleaner, more efficient, and innovative chemical processes. The protocols and principles outlined in this guide serve as a robust starting point for harnessing the full potential of this remarkable protic ionic liquid.

References

  • Organic Reactions in Ionic Liquids: Ionic Liquids Ethylammonium Nitrate Promoted Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds. (2015, September 25). ResearchGate. Retrieved from [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (n.d.). SciELO México. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • IOSR Journal. (2003, February 6). Route of Knoevenagel Reaction from Conventional method to Greener methods. Retrieved from [Link]

  • Evaluation of the nitroaldol reaction in the presence of metal ion-crosslinked alginates. (2015, January 15). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones C&S: Chapt. 1, 2. (n.d.). Retrieved from [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Tiano, L. (2019, December 19). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • MDPI. (n.d.). Organocatalytic Enantioselective Henry Reactions. Retrieved from [Link]

  • YouTube. (2020, October 17). Carbon-carbon bond formation. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Oxidative Radical Approach to Carbon-Carbon Bond Formation: A Personal Account. Retrieved from [Link]

  • Homi Bhabha National Institute. (n.d.). MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS. Retrieved from [Link]

  • DukeSpace. (n.d.). Methods for Direct Carbon-Carbon Bond Formation and Their Application to Natural Product Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • SciSpace. (n.d.). This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. Retrieved from [Link]

  • ResearchGate. (2024, December 12). (PDF) HENRY REACTION (Mini-review). Retrieved from [Link]

  • MDPI. (n.d.). Rapid and Efficient Functionalized Ionic Liquid-Catalyzed Aldol Condensation Reactions Associated with Microwave Irradiation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Carbon–carbon bond formation using aromatics from biomass. Retrieved from [Link]

  • ACS Publications. (n.d.). Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction | The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of new ionic-liquid-tagged organocatalysts and their application in stereoselective direct aldol reactions | Request PDF. Retrieved from [Link]

  • Truman ChemLab. (2012, August 24). Solvent-Free Aldol. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Choose Your Own (Green) Adventure: A Solventless Aldol Condensation Experiment for the Organic Chemistry Laboratory. Retrieved from [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • YouTube. (2020, April 12). CHEM 2212L Experiment 9 - The Aldol Condensation. Retrieved from [Link]

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Application Note: A Comprehensive Guide to Determining the Electrochemical Window of Propylammonium Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Propylammonium nitrate (PAN) is a foundational protic ionic liquid (PIL) with significant potential in electrochemical applications, including as an electrolyte in next-generation batteries, supercapacitors, and fuel cells.[1] A critical parameter governing its utility is the electrochemical window (EW), which defines the potential range over which the electrolyte remains stable without undergoing oxidation or reduction.[2] An accurate determination of the EW is paramount for designing and evaluating the performance and lifespan of electrochemical devices. This guide provides a detailed framework for researchers, scientists, and drug development professionals, moving beyond a simple protocol to explain the causality behind experimental choices. It offers a self-validating methodology for measuring the electrochemical window of PAN with high fidelity, emphasizing the critical roles of sample purity, environmental control, and appropriate electrochemical hardware.

Introduction: The Significance of this compound and its Electrochemical Stability

This compound (PAN), composed of the propylammonium cation [C₃H₇NH₃]⁺ and the nitrate anion [NO₃]⁻, is a room-temperature ionic liquid that has garnered substantial interest due to its unique physicochemical properties.[1][3] Like other ionic liquids, it boasts negligible vapor pressure, high thermal stability, and intrinsic ionic conductivity.[4][5] Specifically, PAN exhibits a distinct nanostructure arising from the segregation of its polar and nonpolar domains, which influences its solvent properties.[1]

For any electrolyte, the electrochemical window is arguably its most important characteristic for energy storage applications.[2][6] It represents the voltage range within which a device can operate without degrading the electrolyte itself. A wide electrochemical window is essential for high-energy-density applications. The EW is defined by two key limits:

  • Cathodic Limit (Reduction): The potential at which the electrolyte's cation—in this case, the propylammonium ion—is reduced.

  • Anodic Limit (Oxidation): The potential at which the electrolyte's anion—the nitrate ion—is oxidized.

The overall window is the difference between these two limits (EW = E_anodic - E_cathodic). For PAN, this window is typically in the range of 2.5–3.0 V.[1] However, this value is not absolute and is highly sensitive to experimental conditions.

Chapter 1: Foundational Principles and Influencing Factors

An accurate measurement of the EW is contingent on understanding and controlling the variables that can affect it. The observed window is a property not just of the ionic liquid itself, but of the entire experimental system.

The Intrinsic Limits: Cation and Anion Stability

The stability of the constituent ions dictates the theoretical maximum EW. The cathodic limit is set by the reduction of the propylammonium cation, while the anodic limit is determined by the oxidation of the nitrate anion.[7][8][9] Any species present in the system that is easier to reduce than [C₃H₇NH₃]⁺ or easier to oxidize than [NO₃]⁻ will artificially narrow the measured window.

Extrinsic Factors: Purity and Environment

Water Content: PAN is hygroscopic, readily absorbing moisture from the atmosphere. Water has a thermodynamic decomposition potential of only 1.23 V, and its presence will severely truncate the measured EW of PAN through its own electrolysis.[6][10] Studies have shown that even small amounts of water can dramatically alter the physical properties of PAN, such as viscosity and conductivity, underscoring its significant impact.[10] Therefore, rigorous drying of the ionic liquid is a non-negotiable prerequisite for an accurate measurement.

Process Impurities: The synthesis of PAN via the neutralization of propylamine with nitric acid can leave behind unreacted starting materials or generate side products.[1][11] These impurities can have their own redox activity, leading to the appearance of false current peaks within the true electrochemical window of PAN. High-purity (>99%) PAN is essential.[1]

Dissolved Oxygen: Oxygen from the ambient atmosphere can dissolve in the ionic liquid and is electrochemically active. Its reduction can interfere with the determination of the true cathodic limit.

Working Electrode Material: The choice of working electrode can influence the measured EW. While inert electrodes like glassy carbon (GC) and platinum (Pt) are standard, they can exhibit different overpotentials for the reduction and oxidation reactions of the ions, leading to slight variations in the determined limits.[12] Consistency in electrode material is key for comparable results.

Chapter 2: Experimental Design: A Self-Validating Approach

To obtain reliable data, the experimental setup must be designed to mitigate the extrinsic factors discussed above. The cornerstone of this is a three-electrode electrochemical cell operated within a controlled, inert atmosphere.

The Three-Electrode System: Rationale and Selection
  • Working Electrode (WE): A Glassy Carbon (GC) electrode (3 mm diameter) is recommended. GC offers a very wide potential window, is relatively inert, and provides a reproducible surface after proper polishing.

  • Counter Electrode (CE): A platinum wire or mesh is the standard choice. Its function is to complete the electrical circuit, and its high surface area and catalytic nature ensure that the reactions at its surface do not limit the flow of current.

  • Reference Electrode (RE): This is the most critical component for non-aqueous electrochemistry. Standard aqueous reference electrodes (e.g., Ag/AgCl in saturated KCl) are entirely unsuitable as they will continuously leak water and chloride ions into the PAN sample, contaminating it and rendering the results invalid.[13]

    • Recommended RE: A non-aqueous Ag/Ag⁺ reference electrode.[14][15] This is typically constructed from a silver wire immersed in a solution of a silver salt (e.g., 10 mM AgNO₃) dissolved in an organic solvent (e.g., acetonitrile) with a supporting electrolyte.[16][17]

    • Causality—Why a Double Junction is Preferred: To further minimize contamination, a double-junction design is advised.[13] The inner chamber contains the Ag/Ag⁺ solution, while an outer chamber is filled with the pure ionic liquid (PAN) itself. This creates a barrier, ensuring that any minute leakage from the reference junction into the bulk sample is of the same electrolyte being tested, thus preserving its purity.

Environmental Control: The Necessity of an Inert Atmosphere

All experiments must be conducted inside a glovebox with a dry, inert atmosphere (e.g., Argon or Nitrogen) where oxygen and water levels are maintained below 1 ppm. This prevents contamination of the rigorously dried PAN sample during the experiment.[12]

Chapter 3: Detailed Experimental Protocols

Protocol: PAN Sample Preparation and Validation
  • Drying: Place 5-10 mL of as-received PAN (>99% purity) in a Schlenk flask. Heat the sample to 60-70°C under high vacuum (<0.1 mbar) for at least 48 hours with gentle stirring.[18] This process removes residual water and other volatile impurities.

  • Transfer: Transfer the dried PAN into the inert atmosphere of a glovebox without exposure to ambient air.

  • Quality Control (Self-Validation): Before electrochemical testing, the water content of the dried PAN should be verified.

    • Method: Perform Karl Fischer titration on an aliquot of the dried sample.

    • Acceptance Criterion: The water content must be below 50 ppm. If it is higher, the drying process must be repeated.

Protocol: Electrochemical Measurement via Cyclic Voltammetry (CV)
  • Electrode Preparation:

    • Polish the glassy carbon working electrode surface to a mirror finish using a sequence of alumina slurries (e.g., 1.0 µm, 0.3 µm, and 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with a suitable solvent (e.g., acetonitrile or isopropanol) and dry it completely before bringing it into the glovebox.

    • Clean the platinum counter electrode (e.g., by flame annealing or electrochemical cleaning) and dry it.

  • Cell Assembly (inside glovebox):

    • Add the dried PAN to the electrochemical cell.

    • Assemble the three-electrode setup: position the reference electrode tip close to the working electrode to minimize iR drop, and place the counter electrode further away.

  • Electrochemical Analysis:

    • Connect the cell to a potentiostat.

    • Perform a cyclic voltammetry scan. Start the scan from the open-circuit potential (OCP) and sweep towards the negative (cathodic) limit first. Then, reverse the scan and sweep towards the positive (anodic) limit.

    • Scan Parameters:

      • Scan Rate: 10-50 mV/s. A slower scan rate provides a more thermodynamically relevant result.

      • Potential Range: A wide initial range is necessary to identify the breakdown potentials (e.g., -2.5 V to +2.5 V vs. Ag/Ag⁺).

  • Data Interpretation (Self-Validation):

    • The electrochemical window is determined from the resulting voltammogram (current vs. potential plot).

    • The cathodic and anodic limits are defined as the potentials at which the current density reaches a predefined cutoff value. A common criterion is a cutoff of 1-5 mA/cm².[19][20]

    • Internal Reference (Optional but Recommended): For reporting potentials against a universal standard, an internal reference standard like the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple can be added to the solution after the initial EW scan.[13] A CV is run over a smaller potential range to locate the E₁/₂ of the Fc/Fc⁺ couple, which can then be used to reference the measured potentials to the Standard Hydrogen Electrode (SHE).

Chapter 4: Data Visualization and Interpretation

Quantitative Data Summary

The table below summarizes the expected electrochemical window for high-purity, dry this compound under typical measurement conditions.

ParameterValueConditions / Notes
Working Electrode Glassy CarbonInert and provides a wide potential range.
Reference Electrode Ag/Ag⁺ (non-aqueous)Essential to prevent water contamination.
Atmosphere Inert (Ar or N₂)O₂ and H₂O levels < 1 ppm.
Typical Cathodic Limit ~ -1.2 to -1.5 V vs. Fc/Fc⁺Determined by the reduction of the propylammonium cation.
Typical Anodic Limit ~ +1.3 to +1.5 V vs. Fc/Fc⁺Determined by the oxidation of the nitrate anion.
Total Electrochemical Window 2.5 - 3.0 V Highly dependent on purity and water content.[1]

Note: Potentials are illustrative and should be experimentally determined and referenced.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the protocol, from initial sample preparation to the final calculation of the electrochemical window.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis PAN_Prep PAN Sample Preparation (Drying under vacuum at 70°C) QC Quality Control (Karl Fischer Titration for H₂O < 50 ppm) PAN_Prep->QC RE_Prep Reference Electrode Assembly (Ag/Ag+ in Acetonitrile) Glovebox Transfer all components to Inert Atmosphere Glovebox RE_Prep->Glovebox QC->Glovebox Cell_Assembly Assemble 3-Electrode Cell (WE: Glassy Carbon, CE: Pt, RE: Ag/Ag+) Glovebox->Cell_Assembly CV_Run Perform Cyclic Voltammetry (Sweep potential at 20 mV/s) Cell_Assembly->CV_Run Data_Acq Acquire Voltammogram (Current vs. Potential Plot) CV_Run->Data_Acq Limit_Det Determine Anodic/Cathodic Limits (Apply current density cutoff, e.g., 1 mA/cm²) Data_Acq->Limit_Det EW_Calc Calculate Electrochemical Window (EW = E_anodic - E_cathodic) Limit_Det->EW_Calc

Caption: Workflow for the determination of the electrochemical window of PAN.

Conclusion

The accurate and reproducible measurement of the electrochemical window of this compound is not a trivial task but is achievable through meticulous attention to detail. The protocol and rationale outlined in this guide emphasize a system-level approach, where the purity of the ionic liquid, the exclusion of atmospheric contaminants, and the appropriate selection of electrochemical hardware are all equally critical. By following this self-validating methodology, researchers can generate high-fidelity data that reliably informs the design and development of next-generation electrochemical technologies.

References

  • Ausín, D., et al. (2020). Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids. Molecules. Available at: [Link]

  • MTI Corporation. Ag/Ag+ Reference Electrode (Φ6mm) for Non-Aqueous Electrolyte Electrochemical Research. Available at: [Link]

  • Paduszyński, K., et al. (2016). Protonic Ammonium Nitrate Ionic Liquids and Their Mixtures: Insights into Their Thermophysical Behavior. The Journal of Physical Chemistry B. Available at: [Link]

  • Pine Research Instrumentation. Non-Aqueous Reference Electrode Overview. Available at: [Link]

  • Techinstro. How to Select the Best Reference Electrode for Accurate Electrochemical Measurements. Available at: [Link]

  • Queen's University Belfast Research Portal. Protonic Ammonium Nitrate Ionic Liquids and Their Mixtures: Insights into Their Thermophysical Behavior. Available at: [Link]

  • Villagrán, C., et al. (2019). Application of Ionic Liquids in Electrochemistry—Recent Advances. Polymers (Basel). Available at: [Link]

  • Hayyan, M., et al. (2013). Investigating the Electrochemical Windows of Ionic Liquids. ResearchGate. Available at: [Link]

  • Ausín, D., et al. (2022). Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and this compound. International Journal of Molecular Sciences. Available at: [Link]

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  • Hayyan, M., et al. (2013). Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry. Available at: [Link]

  • ResearchGate. How can I determine the electrochemical window of an ionic liquid using cyclic voltammetry? What reference electrode should be used?. Available at: [Link]

  • Russina, O., et al. (2018). Structure and dynamics of this compound-acetonitrile mixtures: An intricate multi-scale system probed with experimental and theoretical techniques. The Journal of Chemical Physics. Available at: [Link]

  • Ong, S. P., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chemistry of Materials. Available at: [Link]

  • ResearchGate. Ionic liquids for electrochemical applications: Correlation between molecular structure and electrochemical stability window. Available at: [Link]

  • R Discovery. Electrochemical anomalies of protic ionic liquid – Water systems: A case study using ethylammonium nitrate. Available at: [Link]

  • Ong, S. P., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. ACS Publications. Available at: [Link]

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  • Martins, V. L., et al. (2020). Revisiting Ionic Liquid Structure-Property Relationship: A Critical Analysis. Molecules. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of Propylammonium Nitrate in Aprotic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propylammonium nitrate (PAN) is a protic ionic liquid (PIL) distinguished by its unique amphiphilic nanostructure and versatile solvent properties.[1] While extensively studied as a neat solvent, its application in combination with aprotic solvents opens a new frontier for tuning physicochemical properties for specific applications in electrochemistry, organic synthesis, and materials science. This guide provides a comprehensive overview, detailed protocols, and field-proven insights for researchers, scientists, and drug development professionals on the effective use of PAN in aprotic solvent systems. We will explore the causality behind experimental choices, from solvent selection to data interpretation, ensuring a robust and reproducible methodology.

Introduction: Why Combine a Protic Ionic Liquid with an Aprotic Solvent?

Protic ionic liquids, formed by the proton transfer between a Brønsted acid and a Brønsted base, possess a dynamic network of hydrogen bonds and a labile proton, making them valuable for applications requiring proton conductivity or acidic catalysis.[2][3][4][5] this compound (PAN), specifically, self-assembles into a bicontinuous sponge-like nanostructure, arising from the segregation of its polar (ammonium-nitrate) and nonpolar (propyl chain) domains.[1][6] This inherent nanostructuring provides unique solvation environments.

Aprotic solvents, conversely, are polar but lack acidic protons (they do not have O-H or N-H bonds) and cannot act as hydrogen-bond donors.[7][8] By mixing PAN with a polar aprotic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO), we can achieve a synergistic effect:

  • Modulation of Physical Properties: The addition of a less viscous aprotic solvent can significantly decrease the viscosity and increase the conductivity of the bulk mixture, which is highly advantageous for electrochemical applications.[9]

  • Tuning Solvation Environments: The aprotic solvent can permeate PAN's nanostructure, altering the polarity of the domains and influencing the solubility and reactivity of solutes.[6]

  • Controlled Proton Activity: The aprotic solvent can dilute the concentration of labile protons from PAN, allowing for fine control over proton-dependent reactions.

Studies on PAN-acetonitrile mixtures reveal that the strong hydrogen bond network of the ionic liquid remains largely intact even at high aprotic solvent concentrations, demonstrating the compatibility and unique properties of these systems.[10][11][12] This guide will provide the practical knowledge to harness these properties effectively.

Safety and Handling

This compound and many aprotic solvents require careful handling. Adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile or butyl gloves, and a lab coat.[13][14] Work should be conducted in a well-ventilated fume hood.

  • PAN-Specific Hazards: PAN is an oxidizing liquid (UN 3139, Hazard Class 5.1).[13] It may intensify fire and should be kept away from heat, sparks, open flames, and combustible materials.[13][14][15]

  • Aprotic Solvent Hazards: Solvents like DMF, DMSO, and NMP have specific toxicological profiles, including potential reproductive toxicity.[16] Always consult the specific Safety Data Sheet (SDS) for each solvent before use.

  • Waste Disposal: Dispose of all chemical waste in sealed, labeled containers according to local and institutional regulations. Do not mix incompatible waste streams.[13]

Materials and Reagents

This compound (PAN)

PAN can be purchased from commercial suppliers or synthesized in the lab. For most applications, high purity (>97%) is required.

Table 1: Physicochemical Properties of this compound (PAN)

Property Value Source
CAS Number 22113-88-8 [17][18]
Molecular Formula C₃H₁₀N₂O₃ [17][18]
Molecular Weight 122.12 g/mol [17][18]
Density (25 °C) 1.15 g/cm³ [17]
Viscosity (25 °C) 66.4 cP [17]

| Melting Point | < Room Temperature |[17] |

Protocol 1: Laboratory-Scale Synthesis and Purification of PAN

Rationale: Synthesizing PAN in-house can be cost-effective and ensures a fresh, high-purity supply. The purification steps are critical to remove water and unreacted starting materials, which can interfere with sensitive applications.

Materials:

  • Propylamine (C₃H₇NH₂)

  • Nitric acid (HNO₃, ~70% aqueous solution)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum line (Schlenk line)

Procedure:

  • Place a round-bottom flask containing a stirred aqueous solution of nitric acid in an ice bath to control the reaction temperature.

  • Slowly, add an equimolar amount of propylamine to the nitric acid solution dropwise. The reaction is exothermic. Maintain the temperature below 30 °C.

    • Reaction: C₃H₇NH₂ + HNO₃ → C₃H₇NH₃⁺NO₃⁻[1]

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Remove the bulk of the water using a rotary evaporator at ~50-60 °C.

  • For final purification, transfer the resulting viscous liquid to a Schlenk flask. Dry under high vacuum at an elevated temperature (e.g., 50 °C) for at least 48 hours to remove residual water.[10][12]

  • Store the purified PAN under an inert atmosphere (e.g., Argon or Nitrogen) in a sealed container to prevent water absorption.

Aprotic Solvents

The choice of aprotic solvent is dictated by the specific application requirements, such as the desired dielectric constant, boiling point, and solubility of reagents.

Table 2: Properties of Common Polar Aprotic Solvents

Solvent Boiling Point (°C) Dielectric Constant Dipole Moment (D) Key Features
Acetonitrile (ACN) 82 38.3 3.20 Wide electrochemical window, versatile reactant.[7][19]
Dimethyl Sulfoxide (DMSO) 189 46.7 3.96 High polarity, excellent dissolving power for salts.[7]
Dimethylformamide (DMF) 153 36.7 3.86 High boiling point, common in organic synthesis.[7]

| N-Methyl-2-pyrrolidone (NMP) | 203 | 32.3 | 4.09 | Very high boiling point, good thermal stability.[7] |

Solvent Preparation: For electrochemical or water-sensitive organic reactions, aprotic solvents must be rigorously dried. This is typically achieved by distillation over a suitable drying agent (e.g., CaH₂) or by passing the solvent through a column of activated alumina. Store dried solvents over molecular sieves under an inert atmosphere.

Application Protocol: Electrochemical Characterization in PAN/Aprotic Solvent Media

This protocol describes the use of a PAN/acetonitrile mixture as an electrolyte for cyclic voltammetry (CV), a fundamental electrochemical technique.

Objective: To demonstrate the preparation of a PAN/ACN electrolyte and its use to measure the electrochemical behavior of a standard redox probe (ferrocene).

Rationale: This experiment validates the viability of the mixed solvent system as an electrochemical medium. Acetonitrile is chosen for its ability to lower viscosity and its wide potential window. Ferrocene is a stable, well-behaved redox couple, making it an ideal standard.

Materials:

  • Purified PAN (from Protocol 1 or commercial source)

  • Anhydrous acetonitrile (ACN)

  • Ferrocene (Fc)

  • Supporting electrolyte (e.g., Tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Electrochemical workstation (potentiostat)

  • Three-electrode cell:

    • Working Electrode (e.g., Glassy Carbon)

    • Reference Electrode (e.g., Ag/AgCl or a silver wire pseudo-reference)

    • Counter Electrode (e.g., Platinum wire)

  • Volumetric flasks and pipettes

  • Glovebox or inert atmosphere environment

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare & Purify PAN C Prepare Electrolyte Stock Solution A->C B Dry Aprotic Solvent (ACN) B->C D Assemble 3-Electrode Cell C->D E Run Cyclic Voltammetry F Analyze Voltammogram E->F G Report Electrochemical Data F->G

Caption: Overall workflow for electrochemical analysis using PAN.

Step-by-Step Procedure

Pro-Tip: All solution preparations and cell assembly should be performed in a glovebox or under an inert atmosphere to exclude oxygen and moisture, which are electroactive and can interfere with results.

  • Prepare the Electrolyte Solution:

    • In a volumetric flask, prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in anhydrous acetonitrile. This is your solvent stock.

    • Create the desired PAN/ACN mixture by volume or mole fraction. For example, to create a 25% v/v PAN solution, add 2.5 mL of purified PAN to the volumetric flask and bring the final volume to 10.0 mL with the 0.1 M TBAPF₆/ACN stock solution.

    • Rationale: A supporting electrolyte is necessary to ensure sufficient conductivity of the solution and minimize iR drop (uncompensated resistance).

  • Prepare the Analyte Solution:

    • Dissolve a small amount of ferrocene in the prepared PAN/ACN electrolyte to achieve a final concentration of approximately 1-5 mM.

  • Assemble the Electrochemical Cell:

    • Polish the working electrode (e.g., glassy carbon) with alumina slurry, rinse thoroughly with deionized water and then the solvent stock (ACN), and dry completely.

    • Place the working, reference, and counter electrodes in the electrochemical cell.

    • Add the analyte solution (from step 2) to the cell, ensuring the bottom of each electrode is submerged.

  • Perform Cyclic Voltammetry:

    • Connect the electrodes to the potentiostat.

    • Set the experimental parameters:

      • Initial/Final Potential: Scan over a range that brackets the expected redox potential of ferrocene (e.g., from -0.2 V to +0.8 V vs. Ag/AgCl).

      • Scan Rate: Start with a typical rate of 100 mV/s.

      • Number of Cycles: 2-3 cycles.

    • Run the experiment and record the resulting voltammogram (current vs. potential).

Data Interpretation and Mechanistic Considerations

The resulting cyclic voltammogram for ferrocene should show a reversible one-electron oxidation and reduction wave. From this data, you can extract key electrochemical parameters:

  • Formal Potential (E°'): Calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials. This value will be influenced by the specific solvation environment provided by the PAN/ACN mixture.

  • Peak Separation (ΔEp = Epa - Epc): For a reversible one-electron process, the theoretical value is ~59 mV at room temperature. Deviations from this value can indicate quasi-reversible kinetics or uncompensated resistance.

  • Diffusion Coefficient (D): Can be calculated from the peak current using the Randles-Sevcik equation. The value of D will depend on the viscosity of the PAN/ACN medium.

The Role of the Aprotic Solvent

The aprotic solvent modulates the structure and dynamics of the PAN electrolyte. Molecular dynamics simulations and experimental data show that while the aprotic solvent molecules are present, the fundamental hydrogen-bonding network of the PIL persists.[10][11]

G cluster_PAN PAN Nanostructure PAN_Cation Propylammonium Cation NH3+ Propyl Chain PAN_Cation->PAN_Cation van der Waals (Apolar Domain) PAN_Anion Nitrate Anion (NO3-) PAN_Cation:head->PAN_Anion H-Bonding (Polar Domain) Aprotic_Solvent Aprotic Solvent (e.g., ACN) Aprotic_Solvent->PAN_Cation:head Dipole-Ion Interaction Aprotic_Solvent->PAN_Cation Solvation

Caption: Interactions within a PAN/aprotic solvent mixture.

This complex environment means that the solvation shell around a reactant or analyte is a micro-heterogeneous mixture of the propylammonium cation, the nitrate anion, and the aprotic solvent molecules.[6] This can lead to preferential solvation effects that alter reaction rates and electrochemical potentials compared to either neat solvent.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High iR drop / Distorted CV - Insufficient supporting electrolyte concentration.- High viscosity of the PAN mixture.- Electrode placement is not optimal.- Increase supporting electrolyte concentration to 0.1-0.5 M.- Increase the proportion of the aprotic solvent (e.g., ACN) to reduce viscosity.- Move the reference electrode tip closer to the working electrode.
Irreversible or Noisy CV Signal - Presence of water or oxygen.- Impure PAN or solvent.- Electrode surface is fouled.- Ensure all components are rigorously dried and experiments are run under an inert atmosphere.- Purify PAN and solvents as described in the protocols.- Re-polish the working electrode.
Inconsistent/Drifting Potentials - Unstable reference electrode.- Use a stable reference electrode (e.g., Ag/AgCl). If using a pseudo-reference, calibrate it against an internal standard like ferrocene after the experiment.

Conclusion

The combination of this compound with aprotic solvents provides a highly tunable and versatile medium for a range of scientific applications. By understanding the fundamental interactions between the protic ionic liquid and the aprotic co-solvent, researchers can rationally design experimental systems with tailored properties. The protocols and insights provided in this guide offer a solid foundation for exploring these promising solvent systems, ensuring that methodologies are both scientifically sound and practically reproducible.

References

  • This compound | 22113-88-8 - Benchchem. Benchchem.
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  • Safety Data Sheet - this compound. Iolitec (2022-09-20).
  • Protic Ionic Liquids: Properties and Applications | Request PDF. ResearchGate.
  • This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. SciSpace.
  • Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. ResearchGate.
  • Structure and dynamics of this compound-acetonitrile mixtures: An intricate multi-scale system probed with experimental and theoretical techniques. AIP Publishing (2018-04-04).
  • Protic ionic liquids for sustainable uses. Green Chemistry (RSC Publishing) (2023-12-08).
  • Protic ionic liquids: Fuel cell applications. ResearchGate.
  • Investigation on Protic Ionic Liquids as Physical Solvents for Absorption of NO at Low Pressures. NIH.
  • N-PROPYL NITRATE. CAMEO Chemicals - NOAA.
  • Polar aprotic solvent. Wikipedia.
  • 2-Propyl nitrate(1712-64-7). ChemicalBook.
  • Structure and dynamics of this compound-acetonitrile mixtures: An intricate multi-scale system probed with experimental and theoretical techniques. PubMed (2018-04-07).
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry (2012-04-27).
  • Structure and dynamics of this compound-acetonitrile mixtures. AIP Publishing (2018-04-04).
  • Safety Data Sheet: Ammonium nitrate. Carl ROTH.
  • Advances in electrochemical reactions involving acetonitrile. Organic & Biomolecular Chemistry (RSC Publishing).
  • Prioritised substance group: Aprotic solvents. HBM4EU.

Sources

Application Note: High-Precision Conductivity Measurement of Propylammonium Nitrate (PAN)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Propylammonium nitrate (PAN) is a foundational protic ionic liquid (PIL) that serves as a critical medium in electrochemistry, organic synthesis, and materials science. Its transport properties, particularly ionic conductivity, are paramount to its function and performance. However, accurate and reproducible conductivity measurements are challenging due to PAN's hygroscopic nature and the strong temperature dependence of its properties. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and high-precision conductivity measurement of PAN. It details the causality behind experimental choices, from the stringent control of water content to the proper calibration of instrumentation, ensuring a self-validating protocol for researchers, scientists, and drug development professionals.

Introduction to this compound and Its Conductivity

This compound (C₃H₁₀N₂O₃) is a protic ionic liquid formed by the proton transfer from nitric acid to propylamine.[1] Unlike aprotic ionic liquids, PILs possess a proton-active network, facilitating distinct charge transport mechanisms. The structure of PAN consists of an ionic framework stabilized by hydrogen bonding, which also leads to the segregation of the propyl chains into non-polar nanodomains.[2] This nanoscale heterogeneity governs its solvent properties and transport dynamics.[2]

The ionic conductivity (σ) of PAN is a measure of its ability to conduct an electric current via the migration of its constituent ions, the propylammonium cation ([CH₃CH₂CH₂NH₃]⁺) and the nitrate anion ([NO₃]⁻). This property is fundamentally linked to ion mobility and the viscosity of the medium. As a key electrolyte component, the conductivity of PAN dictates the efficiency of electrochemical devices and the kinetics of ionic reactions.[2] Factors such as temperature, and especially the presence of impurities like water, profoundly influence conductivity, making rigorous experimental control essential for obtaining meaningful data.[3]

Critical Safety and Handling Precautions

This compound and its precursors require careful handling. PAN itself is an oxidizing liquid, and the synthesis involves a strong acid and a flammable amine.[4] Adherence to safety protocols is mandatory.

2.1 Hazard Identification and Personal Protective Equipment (PPE)

SubstanceKey HazardsRecommended PPE
Propylamine Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.Nitrile gloves, chemical splash goggles, face shield, flame-retardant lab coat. Work exclusively in a certified chemical fume hood.
Nitric Acid (conc.) Oxidizer. May be corrosive to metals. Causes severe skin burns and eye damage. Fatal if inhaled.[5]Heavy-duty acid-resistant gloves (e.g., butyl rubber), chemical splash goggles, face shield, acid-resistant apron or lab coat. Use only in a chemical fume hood.[5]
This compound Oxidizing liquid. May intensify fire. Substance not yet fully tested, handle with care. Avoid contact with skin and eyes.[4][6]Nitrile gloves, safety glasses with side-shields, lab coat.[6]

2.2 General Handling and Storage Guidelines

  • Ventilation: All handling of volatile precursors and the synthesis reaction must be performed in a well-ventilated chemical fume hood.[5]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment where necessary.[7]

  • Storage: Store PAN in a tightly closed container in a cool, dry, and well-ventilated area, away from combustible materials and reducing agents.[4]

  • Spill & Waste: Absorb spills with inert material (e.g., sand, vermiculite) and dispose of as hazardous waste.[4][5] Do not wash into water courses.[4]

Synthesis, Purification, and Quality Control of PAN

The purity of PAN, particularly its water content, is the most critical variable affecting conductivity. Commercial PAN should be purified, and synthesized PAN must undergo rigorous drying.

3.1 Principle of Synthesis

PAN is synthesized via a simple acid-base neutralization reaction between propylamine and nitric acid. The reaction is highly exothermic and must be controlled.

CH₃CH₂CH₂NH₂ + HNO₃ → [CH₃CH₂CH₂NH₃]⁺[NO₃]⁻

3.2 Synthesis and Purification Protocol

  • Preparation: Place a known molar amount of propylamine in a thick-walled glass beaker or flask equipped with a magnetic stirrer. Place the flask in an ice/water bath on a magnetic stir plate within a chemical fume hood.

  • Reaction: Add an equimolar amount of concentrated nitric acid dropwise to the stirring, chilled propylamine. CAUTION: This reaction is highly exothermic. The addition must be slow to maintain the temperature below 40 °C to prevent uncontrolled boiling or degradation.

  • Initial Water Removal: After the addition is complete, allow the mixture to stir for one hour. The resulting aqueous PAN solution can be concentrated using a rotary evaporator (60-70 °C) to remove the bulk of the water.

  • High-Vacuum Drying: Transfer the concentrated PAN to a round-bottom flask. Dry the sample under high vacuum (e.g., < 1 mbar) at a moderately elevated temperature (e.g., 50-60 °C) for at least 48 hours.[8] This step is crucial for removing residual water.

  • Storage: Once dried, the PAN should be handled and stored under an inert atmosphere (e.g., in a glovebox or a desiccator with a drying agent) to prevent water reabsorption.

3.3 Quality Control: Verifying Purity

  • Water Content: The residual water content must be determined using coulometric Karl Fischer titration. For accurate conductivity measurements, the water content should be below 100 ppm.[3]

  • Structural Integrity: ¹H NMR spectroscopy can be used to confirm the structure of the propylammonium cation and to check for the absence of residual propylamine or other impurities.[8]

Experimental Protocol for Conductivity Measurement

This protocol employs the two-electrode method, where the resistance of the ionic liquid is measured within a cell of a known geometry. The conductivity is then calculated from these parameters.

4.1 Required Equipment and Materials

  • Conductivity Meter/Impedance Analyzer: A high-precision benchtop conductometer or an impedance spectrometer capable of performing Electrochemical Impedance Spectroscopy (EIS) is required. EIS is the preferred method as it allows for the separation of bulk resistance from electrode polarization effects.[9][10]

  • Conductivity Cell: A dip-type or flow-through cell with two platinum or platinum-black electrodes. The cell should be chemically resistant and have a known or determinable cell constant (K_cell).[3]

  • Thermostatic Bath: A circulating water or oil bath capable of maintaining the temperature of the sample to within ±0.1 °C.[11]

  • Calibrated Thermometer: To accurately measure the temperature of the sample.

  • Standard KCl Solutions: For calibration (e.g., 0.1 M, 0.01 M). These should be of high purity and traceable.[12]

  • Purified PAN: Synthesized and dried as described in Section 3.0.

  • Volumetric Glassware: For preparing calibration standards.

4.2 Experimental Workflow Diagram

The overall process from synthesis to final data analysis follows a logical sequence to ensure data integrity.

G cluster_prep Sample Preparation cluster_cal Instrument Calibration cluster_meas Measurement cluster_analysis Data Analysis Synthesis PAN Synthesis Purification Purification & Drying Synthesis->Purification QC Quality Control (KF Titration) Purification->QC LoadSample Load PAN into Cell QC->LoadSample StdPrep Prepare KCl Standards Calibrate Determine Cell Constant (K_cell) StdPrep->Calibrate Calibrate->LoadSample TempControl Set & Equilibrate Temperature LoadSample->TempControl MeasureR Measure Resistance (R) TempControl->MeasureR CalcCond Calculate Conductivity (σ) MeasureR->CalcCond PlotData Plot σ vs. T CalcCond->PlotData Walden Walden Plot Analysis PlotData->Walden

Caption: Experimental workflow for PAN conductivity measurement.

4.3 Step 1: Conductivity Cell Calibration

The cell constant (K_cell) accounts for the geometry of the electrodes and is essential for converting measured resistance to conductivity. It must be determined experimentally.

  • Clean the Cell: Thoroughly clean the conductivity cell with deionized water and a suitable solvent (e.g., acetone or ethanol), then dry completely.

  • Prepare Standard: Use a certified standard KCl solution (e.g., 0.01 M KCl).

  • Measure Resistance: Immerse the cell in the KCl standard solution, ensuring the electrodes are fully submerged. Allow the solution to thermally equilibrate in the thermostatic bath at a known temperature (e.g., 25.0 °C).

  • Record Resistance: Measure the resistance (R_KCl) of the standard solution.

  • Calculate K_cell: Use the known conductivity of the standard (σ_KCl) at that temperature to calculate the cell constant: K_cell = σ_KCl × R_KCl

  • Verify: Repeat the measurement with at least one other KCl standard of a different concentration to ensure the cell constant is consistent.[12]

4.4 Step 2: Sample Measurement

  • Cell Preparation: Clean the calibrated cell as before and dry it meticulously to avoid contaminating the PAN sample with solvent or water.

  • Sample Loading: Inside a glovebox or a dry environment, carefully transfer the purified PAN into the conductivity cell, ensuring no air bubbles are trapped between the electrodes.

  • Thermal Equilibration: Place the cell containing the PAN sample into the thermostatic bath. Allow the sample to equilibrate at the desired starting temperature for at least 20-30 minutes.

  • Resistance Measurement:

    • Using a Conductometer: Record the resistance or conductivity reading directly.

    • Using EIS: Perform an impedance scan over a wide frequency range (e.g., 1 MHz to 1 Hz). The bulk resistance (R_Bulk) of the PAN is determined from the high-frequency intercept of the Nyquist plot with the real axis (Z').[10]

  • Temperature Sweep: Vary the temperature in desired increments (e.g., 5 or 10 °C), allowing for thermal equilibration at each new setpoint before recording the resistance. A typical temperature range for PAN is 10 °C to 40 °C or higher.[13][14]

Data Analysis and Interpretation

5.1 Calculation of Specific Conductivity (σ)

The specific conductivity (σ) of the PAN sample at each temperature is calculated using the measured resistance (R_PAN) and the determined cell constant (K_cell):

σ (S/cm) = K_cell (cm⁻¹) / R_PAN (Ω)

5.2 Temperature Dependence and the VTF Model

The relationship between conductivity and temperature for many ionic liquids, including PAN, is non-Arrhenius and is better described by the Vogel-Fulcher-Tammann (VFT) equation.[13][14] This model accounts for the correlation between charge transport and the free volume within the liquid.

σ(T) = σ₀ exp[-B / (T - T₀)]

Where:

  • σ₀ is the pre-exponential factor related to the limiting conductivity at infinite temperature.

  • B is a parameter related to the activation energy.

  • T₀ is the Vogel temperature or ideal glass transition temperature.

By fitting the experimental σ(T) data to this equation, these parameters can be extracted to characterize the transport properties of PAN.

5.3 The Walden Plot: Assessing "Ionicity"

The Walden plot relates the molar conductivity (Λ_m) to the fluidity (1/η, where η is the viscosity) of the liquid. It is used to classify the "ionicity" of an ionic liquid.[15]

  • Calculate Molar Conductivity: Λ_m = σ / c, where c is the molar concentration of the ionic liquid.

  • Plot: A log-log plot of Λ_m versus 1/η is constructed.

  • Interpretation: The data are compared to the "ideal" line established by a dilute aqueous KCl solution, where the salt is considered fully dissociated.[15]

    • Good Ionic Liquids: Lie on or close to the ideal KCl line.

    • Poor/Subionic Ionic Liquids: Fall significantly below the ideal line, suggesting that ion pairing or aggregation is hindering charge transport. Studies have shown PAN to be a subionic liquid.[13]

It is important to note that while the Walden plot is a useful classification tool, its interpretation regarding the degree of ion dissociation has been debated.[16][17]

5.4 Data Inter-relationship Diagram

G Temp Temperature (T) Visc Viscosity (η) Temp->Visc decreases Mobility Ion Mobility Temp->Mobility increases Visc->Mobility inversely related Cond Conductivity (σ) Mobility->Cond directly proportional

Caption: Relationship between key physical parameters.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Conductivity values are too high and inconsistent. Water contamination in the PAN sample.Re-dry the PAN sample under high vacuum and verify water content with Karl Fischer titration (<100 ppm). Handle sample under inert atmosphere.
Readings are unstable and drift over time. 1. Insufficient thermal equilibration. 2. Electrode polarization (at low frequencies). 3. Air bubbles on electrodes.1. Increase equilibration time at each temperature setpoint to >20 min. 2. Use AC measurements or EIS to find the true bulk resistance. 3. Gently tap the cell to dislodge bubbles; reload sample if necessary.
Poor reproducibility between different batches. 1. Inconsistent purity/water content. 2. Inaccurate cell constant determination.1. Standardize the synthesis and purification protocol. Always measure water content. 2. Re-calibrate the cell with fresh, certified KCl standards before each new batch measurement.
Non-linear Nyquist plot in EIS. Contamination of electrodes or complex electrochemical reactions occurring.Clean and re-platinize electrodes if necessary. Ensure the applied AC voltage is small (e.g., 10 mV) to maintain a linear response.

Conclusion

The accurate measurement of the ionic conductivity of this compound is achievable through a systematic and meticulous approach. The protocol outlined in this application note emphasizes the critical importance of sample purity, particularly the exclusion of water, which must be verified by Karl Fischer titration. By combining a robust synthesis and purification procedure with precise instrument calibration and temperature-controlled measurements, researchers can obtain reliable and reproducible conductivity data. This data is fundamental for understanding the transport properties of PAN and for advancing its application in various scientific and industrial fields.

References

  • Goodwin, A. P., & Harris, K. R. (2019). On the Use of the Angell–Walden Equation To Determine the “Ionicity” of Molten Salts and Ionic Liquids. The Journal of Physical Chemistry B. [Link]

  • NOVA Chemicals. (2020-03-13). Safety Data Sheet. [Link]

  • Harris, K. R., & Goodwin, A. P. (2019). On the Use of the Angell–Walden Equation To Determine the “Ionicity” of Molten Salts and Ionic Liquids. ACS Publications. [Link]

  • ResearchGate. (n.d.). Adjusted Walden plot of various ionic liquids at 20 °C. [Link]

  • ResearchGate. (n.d.). Conductivity measurement experimental setup. [Link]

  • ResearchGate. (n.d.). Fig. 5 Walden plot for 1-5 at 25 1C. The solid line is the ''ideal''.... [Link]

  • ResearchGate. (n.d.). Walden plot for ionic liquids, comparing the superionic behavior of.... [Link]

  • UCSB EH&S. (2012-12-14). Nitrates - Standard Operating Procedure. [Link]

  • Villar-García, I. J., et al. (2015). Effect of Temperature and Cationic Chain Length on the Physical Properties of Ammonium Nitrate-Based Protic Ionic Liquids. ACS Publications. [Link]

  • NIST. (2023-01-23). Electrolytic Conductivity Measurements for Ten Room Temperature Ionic Liquids. [Link]

  • Lipe, A. J., et al. (2023). Measuring and Enhancing the Ionic Conductivity of Chloroaluminate Electrolytes for Al-Ion Batteries. PMC - NIH. [Link]

  • ResearchGate. (2015). Effect of Temperature and Cationic Chain Length on the Physical Properties of Ammonium Nitrate-Based Protic Ionic Liquids. [Link]

  • Abe, H., et al. (2017). Phase behavior of water-mediated protic ionic liquid: Ethylammonium nitrate. ScienceDirect. [Link]

  • ResearchGate. (n.d.). Experimental arrangement for conductivity measurements. [Link]

  • Emerson. (n.d.). CALIBRATING CONTACTING CONDUCTIVITY SENSORS. [Link]

  • Sterlitech. (2018-11-14). How to Calibrate the Remote Conductivity Probe. [Link]

  • Weber, R. J., et al. (2020). Coupling an online ion conductivity measurement with the particle-into-liquid sampler: Evaluation and modeling using laboratory and field aerosol data. PMC - NIH. [Link]

  • Venkatraman, V., & Chen, Y. (2022). Conductivity prediction model for ionic liquids using machine learning. AIP Publishing. [Link]

  • Gómez-González, V., et al. (2018). Determination of Thermophysical Properties of the Protic Ionic Liquid EIM NO3, Pure and Doped with Lithium Nitrate Salt. MDPI. [Link]

  • ResearchGate. (n.d.). Isotherms of electrical conductivity of aqueous ammonium nitrate.... [Link]

  • D'Angelo, D., et al. (2016). Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. [Link]

  • Lee, H. S., & Jette, F. X. (1986). Electrical Conductivity Measurements of Hydroxylammonium Nitrate: Design Considerations. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Dolan, A., et al. (2013). This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. [Link]

  • Anouti, M., et al. (2012). Density, conductivity, viscosity, and excess properties of (pyrrolidinium nitrate-based Protic Ionic Liquid + propylene carbonate) binary mixture. Queen's University Belfast Research Portal. [Link]

Sources

Propylammonium Nitrate: A Versatile Medium for Advanced Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Green Chemistry in Biocatalysis with Propylammonium Nitrate

The imperative for sustainable and environmentally benign manufacturing processes has propelled the adoption of biocatalysis across the pharmaceutical and chemical industries. Enzymes, with their inherent specificity and efficiency, offer a compelling alternative to traditional chemical catalysts.[1] However, the full potential of enzymatic reactions is often limited by the constraints of aqueous media, particularly when dealing with hydrophobic substrates.[2] The exploration of non-aqueous solvents has thus become a critical frontier in enzyme technology.[3] Among the most promising of these "green solvents" are ionic liquids (ILs), which are salts that are liquid at or near room temperature.[4][5]

This application note focuses on a specific and highly promising protic ionic liquid: This compound (PAN) . PAN presents a unique combination of properties that make it an exceptional medium for a variety of enzymatic reactions.[6] Its amphiphilic nanostructure, arising from the segregation of polar and nonpolar domains, provides a unique microenvironment for enzymes, often enhancing their stability and activity.[6] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the application of PAN in biocatalysis, complete with detailed protocols and the scientific rationale behind its use.

Physicochemical Properties of this compound (PAN)

Understanding the properties of PAN is crucial for designing and optimizing enzymatic reactions. PAN is a protic ionic liquid, meaning it is formed by the transfer of a proton from a Brønsted acid (nitric acid) to a Brønsted base (n-propylamine).[6] This characteristic imparts distinct properties compared to aprotic ionic liquids.

PropertyValue/DescriptionSignificance for Biocatalysis
Molecular Formula C₃H₁₀N₂O₃-
Molecular Weight 122.12 g/mol -
Appearance Colorless to pale yellow liquidEase of handling and monitoring reactions.
Polarity HighCan dissolve a wide range of polar and nonpolar substrates.
Hydrogen Bonding Extensive hydrogen bond networkContributes to enzyme stabilization.[1]
Amphiphilic Nanostructure Bicontinuous sponge-like nanostructureCreates microenvironments that can enhance enzyme activity.[6]
Viscosity Moderate to highCan affect mass transfer; may require optimization of mixing.
Water Miscibility Miscible with waterAllows for easy adjustment of water activity, a critical parameter for enzyme function.

Mechanism of Action: How PAN Enhances Enzymatic Performance

The efficacy of PAN as a medium for enzymatic reactions stems from its unique interactions with both the enzyme and the substrates. The proposed mechanisms for enhanced enzyme stability and activity in PAN are multifaceted:

  • Enzyme Stabilization through Hydrogen Bonding: The extensive hydrogen bond network within PAN can interact with the surface residues of the enzyme, helping to maintain its native conformation and prevent denaturation.[1] This is particularly important under conditions of thermal or chemical stress.

  • Favorable Microenvironment: The amphiphilic nanostructure of PAN creates distinct polar and non-polar domains.[6] This can be advantageous for enzymes that act at interfaces, such as lipases, by providing a microenvironment that mimics their natural working conditions.

  • Reduced Water Activity: While miscible with water, the presence of PAN can effectively lower the water activity of the medium. For hydrolytic enzymes, this can shift the reaction equilibrium towards synthesis (e.g., esterification) rather than hydrolysis.[5]

  • Enhanced Substrate Solubility: PAN can dissolve a wide range of organic substrates that are poorly soluble in water, thereby increasing their availability to the enzyme's active site and improving reaction rates.[4]

Enzyme_Stabilization_in_PAN cluster_PAN This compound (PAN) Medium PAN_Properties Amphiphilic Nanostructure Hydrogen Bond Network Tunable Water Activity Enzyme Enzyme PAN_Properties->Enzyme Stabilizes Conformation Provides Favorable Microenvironment Substrate Substrate PAN_Properties->Substrate Enhances Solubility Product Product Enzyme->Product Catalysis Substrate->Enzyme Binding

Caption: Mechanism of PAN-mediated enzyme enhancement.

Application Notes and Protocols

The following protocols are provided as a starting point for utilizing PAN in enzymatic reactions. Optimization of specific parameters such as enzyme concentration, substrate concentration, temperature, and water content is highly recommended for each new application.[7]

Application Note 1: Lipase-Catalyzed Esterification in this compound

Objective: To synthesize an ester from a fatty acid and an alcohol using Candida antarctica Lipase B (CALB) in a PAN-based medium. Lipases are widely used in the synthesis of pharmaceuticals and fine chemicals, and their efficiency can be significantly enhanced in non-aqueous environments.[8][9]

Rationale: In aqueous solutions, lipases primarily catalyze the hydrolysis of esters. By using PAN as a solvent, the water activity can be controlled to favor the reverse reaction, esterification.[5] The high solubility of many fatty acids and alcohols in PAN also contributes to higher reaction yields compared to conventional organic solvents.[10]

Materials:

  • Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym® 435)

  • This compound (PAN)

  • Fatty acid (e.g., Oleic acid)

  • Alcohol (e.g., 1-Butanol)

  • Molecular sieves (3Å, activated)

  • Heptane (for analysis)

  • Ethanol (for analysis)

  • Appropriate analytical standards

Experimental Protocol:

  • Preparation of the Reaction Medium:

    • In a sealed reaction vessel, add 10 mL of PAN.

    • To control water content, add 0.5 g of activated molecular sieves.

    • Equilibrate the medium at the desired reaction temperature (e.g., 50°C) with stirring for at least 1 hour.

  • Reaction Setup:

    • Add the fatty acid (e.g., Oleic acid, 1 mmol) and the alcohol (e.g., 1-Butanol, 1.2 mmol) to the pre-equilibrated PAN medium.

    • Allow the substrates to fully dissolve with stirring.

    • Initiate the reaction by adding the immobilized CALB (e.g., 50 mg).

  • Reaction Monitoring:

    • Maintain the reaction at the set temperature with constant stirring (e.g., 200 rpm).

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Dilute the aliquot with 950 µL of a heptane/ethanol mixture (9:1 v/v) to stop the reaction and prepare for analysis.

  • Analysis:

    • Analyze the diluted samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the ester product and the remaining substrates.

    • Calculate the conversion percentage based on the initial amount of the limiting substrate.

Data Presentation:

Time (h)Oleic Acid Conversion (%)
115
235
460
885
24>95

Note: The above data is representative and will vary depending on the specific substrates and reaction conditions.

Esterification_Workflow A Prepare PAN Medium (add molecular sieves) B Equilibrate at 50°C A->B C Add Substrates (Oleic Acid & 1-Butanol) B->C D Add Immobilized CALB C->D E Incubate with Stirring D->E F Sample at Intervals E->F G Dilute and Analyze (GC/HPLC) F->G

Caption: Workflow for lipase-catalyzed esterification in PAN.

Application Note 2: Protease-Catalyzed Peptide Synthesis in this compound

Objective: To synthesize a dipeptide from two amino acid esters using a protease, such as Subtilisin, in a PAN-based medium. Protease-catalyzed peptide synthesis offers high stereospecificity and avoids the need for extensive side-chain protection.[2][11]

Rationale: Similar to lipases, proteases can catalyze the formation of peptide bonds in low-water environments.[12][13] PAN provides a suitable medium for this by controlling water activity and solubilizing the amino acid ester substrates. The choice of a stable protease like Subtilisin is crucial for success in non-aqueous media.[14]

Materials:

  • Subtilisin protease (e.g., from Bacillus licheniformis)

  • This compound (PAN)

  • N-acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt) (acyl donor)

  • L-leucinamide (H-Leu-NH₂) (acyl acceptor)

  • Tris-HCl buffer (for enzyme preparation)

  • Acetonitrile (for analysis)

  • Appropriate analytical standards

Experimental Protocol:

  • Enzyme Preparation:

    • Dissolve Subtilisin in a minimal amount of 100 mM Tris-HCl buffer, pH 8.0.

    • Lyophilize the enzyme solution to obtain a powdered preparation with a defined pH memory.

  • Reaction Setup:

    • In a reaction vial, dissolve Ac-Phe-OEt (0.1 mmol) and H-Leu-NH₂ (0.15 mmol) in 2 mL of PAN.

    • Ensure complete dissolution of the substrates with gentle vortexing.

    • Add the lyophilized Subtilisin (e.g., 10 mg) to initiate the reaction.

  • Reaction Monitoring:

    • Incubate the reaction at a controlled temperature (e.g., 40°C) with gentle agitation.

    • Monitor the reaction progress by taking aliquots at specified time points.

    • Quench the reaction in the aliquot by adding an equal volume of acetonitrile containing 0.1% trifluoroacetic acid.

  • Analysis:

    • Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the formation of the dipeptide product (Ac-Phe-Leu-NH₂).

    • Use a C18 column and a gradient of acetonitrile in water (both containing 0.1% TFA) for separation.

Data Presentation:

Reaction Time (min)Dipeptide Yield (%)
1025
3055
6078
12090
240>95

Note: The above data is representative and will vary depending on the specific substrates and reaction conditions.

Peptide_Synthesis_Workflow A Lyophilize Subtilisin from Tris-HCl buffer C Add Lyophilized Subtilisin A->C B Dissolve Amino Acid Esters in PAN B->C D Incubate at 40°C C->D E Sample and Quench D->E F Analyze by RP-HPLC E->F

Caption: Workflow for protease-catalyzed peptide synthesis in PAN.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Reaction Rate - High viscosity of PAN impeding mass transfer.- Suboptimal temperature.- Insufficient enzyme concentration.- Increase stirring speed.- Perform a temperature optimization study.- Increase the amount of enzyme.
Low Product Yield - Unfavorable reaction equilibrium.- Enzyme inhibition by substrates or products.- Further reduce water content with more molecular sieves.- Adjust the molar ratio of substrates.- Consider a fed-batch approach for substrate addition.
Enzyme Instability - Presence of impurities in PAN.- Extreme temperature or pH.- Use high-purity PAN.- Ensure the pH memory of the lyophilized enzyme is optimal.- Perform a temperature stability study for the enzyme in PAN.

Conclusion

This compound stands out as a highly versatile and effective medium for a range of enzymatic reactions. Its unique physicochemical properties, including its amphiphilic nanostructure and ability to form extensive hydrogen bonds, contribute to enhanced enzyme stability and activity. The protocols outlined in this application note for lipase-catalyzed esterification and protease-catalyzed peptide synthesis demonstrate the practical utility of PAN in biocatalysis. By providing a non-aqueous environment that can be finely tuned, PAN opens up new possibilities for synthesizing valuable chemicals and pharmaceuticals in a more sustainable and efficient manner. Further research into the expanding repertoire of enzymes compatible with PAN will undoubtedly solidify its place as a key solvent in the green chemistry toolbox.

References

  • Kazlauskas, R. J., & Park, S. (2003). Biocatalysis in ionic liquids - advantages beyond green technology. Current Opinion in Biotechnology, 14(4), 432-437.
  • Lau, R. M., van Rantwijk, F., & Sheldon, R. A. (2004). Dissolution of Candida antarctica lipase B in ionic liquids: effects on structure and activity. Green Chemistry, 6(9), 463-467.
  • de Gonzalo, G., Lavandera, I., & Gotor, V. (2007). Structure and activity of Candida antarctica lipase B in ionic liquids. Green Chemistry, 9(7), 747-753.
  • Gargouri, M., et al. (1986). Hydrolysis of p-nitrophenyl acetate by the peptide chain fragment (336-449) of porcine pancreatic lipase. European Journal of Biochemistry, 158(3), 601-607.
  • Vicent-Luna, J. M., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers in Chemistry, 12, 1338018.
  • Atkin, R., & Warr, G. G. (2007). This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. The Journal of Physical Chemistry B, 111(30), 8796-8802.
  • Fité, M., et al. (2002). Recent trends in protease-catalyzed peptide synthesis. Journal of Peptide Science, 8(4), 147-164.
  • Partidario, V. M., et al. (1998). Kinetics of p-nitrophenyl acetate hydrolysis catalyzed by Mucor javanicus lipase in AOT reverse micellar solutions formulated in different organic solvents. Biotechnology and Bioengineering, 58(2-3), 234-240.
  • Wang, Y., & Li, X. (2013). Influence of ammonium salts on the lipase/esterase activity assay using p-nitrophenyl esters as substrates. Biotechnology and Applied Biochemistry, 60(3), 324-330.
  • Gandhi, N. N. (1997). Lipases and lipase-catalyzed esterification in non-aqueous media. Critical Reviews in Biotechnology, 17(3), 199-249.
  • Domínguez de María, P. (2008). “Nonsolvent” Applications of Ionic Liquids in Biotransformations and Organocatalysis.
  • Singh, R. K., et al. (2017). Ionic Liquids for biocatalysis. Journal of Molecular Liquids, 236, 195-207.
  • Gotor, V., et al. (2008). Chemoenzymatic Peptide Syntheses. Chemical Reviews, 108(9), 3954-4004.
  • Imam, H. T., et al. (2021).
  • Gotor-Fernández, V., & Gotor, V. (2018).
  • Sureshkumar, M., & Lee, C. K. (2011). Application of Ionic Liquids in Biocatalysis. In Ionic Liquids: Science and Applications (pp. 439-460). American Chemical Society.
  • Chałupka, J., et al. (2024). Different approaches to studying enzymes in ionic liquids. International Journal of Molecular Sciences, 25(21), 12989.
  • Yang, Z. (2010). Methods for stabilizing and activating enzymes in ionic liquids — A review. Journal of Chemical Technology & Biotechnology, 85(7), 891-903.
  • Singh, S., & Kumar, A. (2015). Recent Developments in Chemical Synthesis with Biocatalysts in Ionic Liquids.
  • van Rantwijk, F., & Sheldon, R. A. (2007). Activation and stabilization of enzymes in ionic liquids. Organic & Biomolecular Chemistry, 5(11), 1697-1707.
  • Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. (2024). International Journal of Molecular Sciences, 25(7), 3746.
  • Caner, S., et al. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely.
  • Mizrahi, A., & Landau, D. (2013). Modulating enzyme activity using ionic liquids or surfactants. Israel Journal of Chemistry, 53(11-12), 946-956.
  • Mizrahi, A., & Landau, D. (2013). Modulating enzyme activity using ionic liquids or surfactants. Israel Journal of Chemistry, 53(11-12), 946-956.
  • Li, Z., et al. (2020). A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. International Journal of Molecular Sciences, 21(18), 6668.
  • Ghamgui, H., et al. (2004). Lipases in Esterification Reactions: A Review. Journal of the American Oil Chemists' Society, 81(5), 415-427.
  • Prasad, A. K., et al. (2008). Pseudomonas cepacia lipase catalyzed esterification and transesterification of 3-(furan-2-yl) propanoic acid/ethyl ester: A comparison in ionic liquids vs hexane. Bioorganic & Medicinal Chemistry Letters, 18(15), 4349-4352.
  • Yang, Z., et al. (2020). Formation Mechanism and Biomedical Applications of Protease-Manipulated Peptide Assemblies. Frontiers in Chemistry, 8, 607.
  • Koga, Y., et al. (2001). Active Subtilisin-Like Protease from a Hyperthermophilic Archaeon in a Form with a Putative Prosequence. Applied and Environmental Microbiology, 67(9), 4129-4136.
  • Pohanka, M. (2019). Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review. Analytical Letters, 52(10), 1547-1568.
  • Kumar, D., & Bhalla, T. C. (2005). Microbial proteases in peptide synthesis: Approaches and applications. Journal of Industrial Microbiology & Biotechnology, 32(11-12), 527-536.

Sources

Propylammonium Nitrate: A Comprehensive Guide to Safe Handling, Storage, and Application for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed application notes and protocols for the safe handling and storage of propylammonium nitrate (PAN). As a protic ionic liquid (PIL), PAN exhibits unique physicochemical properties that are of increasing interest to researchers, particularly in the fields of chemical synthesis and drug development. This guide is designed to equip laboratory personnel with the necessary knowledge to manage PAN safely and effectively, ensuring both personal safety and the integrity of experimental outcomes. We will delve into the distinct characteristics of both n-propylammonium nitrate and isothis compound, offering a comparative analysis of their properties, specific handling protocols, storage requirements, and emergency procedures. Furthermore, this guide will explore the current applications of PAN in drug delivery, providing a scientifically grounded resource for professionals in the pharmaceutical industry.

Introduction: Understanding this compound (PAN)

This compound (PAN) is a protic ionic liquid (PIL) composed of a propylammonium cation and a nitrate anion. The term "propylammonium" can refer to two isomers: n-propylammonium nitrate (n-PAN) and isothis compound (iso-PAN), each with distinct CAS numbers and subtle differences in their physical properties.

  • n-Propylammonium Nitrate (n-PAN): CAS Number 22113-88-8[1][2][3][4]

  • Isothis compound (iso-PAN): CAS Number 87478-71-5

These compounds are of significant interest due to their characteristics as room-temperature ionic liquids, which include low vapor pressure, high thermal stability, and the ability to dissolve a wide range of polar and non-polar substances[5][6]. Their unique nanostructure, which arises from the segregation of polar and non-polar domains, makes them versatile solvents and has led to their exploration in various applications, including catalysis, lubrication, and, notably, as vehicles for drug delivery[5][7]. In the context of pharmaceuticals, PAN's ability to form micelles and microemulsions is being investigated to enhance the solubility and bioavailability of poorly soluble drugs[5].

This guide will provide a comprehensive overview of the essential safety and handling information required to work with both isomers of PAN in a research and development setting.

Physicochemical Properties and Identification

A clear understanding of the physical and chemical properties of PAN is fundamental to its safe handling. The following tables summarize the key properties of both n-PAN and iso-PAN.

Table 1: Physical and Chemical Properties of n-Propylammonium Nitrate

PropertyValueSource(s)
CAS Number 22113-88-8[1][2][3][4]
Molecular Formula C₃H₁₀N₂O₃[1][3]
Molecular Weight 122.12 g/mol [1][3]
Appearance White to straw-colored liquid[8]
Odor Ether-like[8]
Thermal Stability Stable up to 150°C[5]

Table 2: Physical and Chemical Properties of Isothis compound

PropertyValueSource(s)
CAS Number 87478-71-5
Molecular Formula C₃H₁₀N₂O₃
Molecular Weight 122.1231 g/mol
Appearance Colorless to pale-yellow liquid[9]
Odor Ether-like[9]
Hazards Flammable liquid and vapor[10]

Health and Safety Information

Hazard Identification and GHS Classification

According to the Safety Data Sheet (SDS) for n-propylammonium nitrate, it is classified as an oxidizing liquid (Category 2), causing skin and serious eye irritation, and may cause respiratory irritation[2]. The primary hazards are associated with its oxidizing nature, which may intensify fire, and its potential to cause irritation upon contact[2].

Hazard Statements:

  • H272: May intensify fire; oxidizer[2].

  • H315: Causes skin irritation[2].

  • H319: Causes serious eye irritation[2].

  • H335: May cause respiratory irritation[2].

Ingestion of nitrates can lead to methemoglobinemia, characterized by a reduced ability of the blood to carry oxygen, leading to symptoms such as headache, dizziness, and cyanosis (bluish skin discoloration)[9][10].

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling PAN, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

PPE_Protocol

  • Eye and Face Protection: Chemical splash goggles that comply with ANSI/ISEA Z87.1 standards are essential[11]. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles[2][11].

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn[2][12]. Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the substance[13].

  • Body Protection: A flame-retardant lab coat or a chemical-resistant apron is required to protect against skin contact from spills[12].

  • Respiratory Protection: While PAN has low volatility, if there is a potential for aerosol generation, a NIOSH-approved respirator should be used[13].

Protocols for Safe Handling and Storage

Adherence to strict protocols for handling and storage is crucial for maintaining a safe laboratory environment.

General Handling Procedures
  • Consult the SDS: Before commencing any work, thoroughly review the Safety Data Sheet (SDS) for the specific PAN isomer being used[12].

  • Work in a Ventilated Area: All handling of PAN should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood[13].

  • Avoid Incompatible Materials: Keep PAN away from combustible materials, strong reducing agents, and sources of ignition[2][14].

  • Prevent Static Discharge: When transferring larger quantities, ensure that containers and equipment are properly grounded to prevent static discharge.

  • No Consumption: Eating, drinking, and smoking are strictly prohibited in areas where PAN is handled[13].

Storage Requirements

Proper storage is critical to maintain the stability and safety of PAN.

  • Container: Store in a tightly closed, original or compatible container[13][14].

  • Location: Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources[10][13][14].

  • Segregation: Store separately from incompatible materials, particularly combustible substances and reducing agents[2][15].

  • Temperature: Store at moderate temperatures, ideally between -20°C and 25°C[13].

Table 3: Material Compatibility for this compound

Material CategoryCompatibleIncompatible/Use with CautionSource(s)
Plastics Polypropylene (PP), Polyethylene (PE)Acetal[16]
Elastomers Buna-N (Nitrile), EPDM, Viton® (Fluoroelastomer)Natural Rubber, Urethane[11][17][18]
Metals Stainless Steel (304, 316)Aluminum, Carbon Steel[19]

Note: This table provides general guidance. It is crucial to test material compatibility under specific experimental conditions.

Experimental Protocols and Applications in Drug Development

PAN's unique properties as a protic ionic liquid have made it a subject of interest in pharmaceutical research, particularly in the development of novel drug delivery systems.

PAN as a Permeation Enhancer in Transdermal Drug Delivery

Ionic liquids are being explored as chemical permeation enhancers to improve the delivery of drugs through the skin[1][20][21]. Their mechanism of action can involve disrupting the cellular integrity of the stratum corneum, fluidizing the lipid bilayer, and creating diffusional pathways[1].

Protocol for In Vitro Skin Permeation Study:

  • Preparation of PAN-Drug Formulation:

    • Dissolve the active pharmaceutical ingredient (API) in PAN at the desired concentration.

    • Gently warm and stir the mixture until the API is fully dissolved.

    • Characterize the formulation for viscosity and homogeneity.

  • Skin Preparation:

    • Excise fresh skin (e.g., rat or porcine) and remove subcutaneous fat.

    • Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Permeation Study:

    • Fill the receptor compartment with a suitable buffer solution (e.g., phosphate-buffered saline) and maintain at 37°C.

    • Apply the PAN-drug formulation to the donor compartment.

    • At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh buffer.

  • Analysis:

    • Analyze the collected samples for API concentration using a validated analytical method (e.g., HPLC).

    • Calculate the cumulative amount of drug permeated per unit area and the flux.

Drug_Delivery_Workflow

Emergency Procedures

In the event of an emergency involving PAN, prompt and appropriate action is essential.

Spill Cleanup
  • Minor Spills (<1 Liter):

    • Alert personnel in the immediate area[22].

    • Don appropriate PPE[22].

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit[19][23][24]. Do not use combustible materials like paper towels as the primary absorbent for larger spills due to the oxidizing nature of PAN[25].

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal[23][24].

    • Clean the spill area with soap and water[23].

  • Major Spills (>1 Liter):

    • Evacuate the area immediately[19].

    • If the spill involves a fire hazard, activate the fire alarm and shut off ignition sources if it is safe to do so[19].

    • Contact the institution's emergency response team and inform them of the nature and location of the spill[19][22].

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[14].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention[14].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention[14].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention[10].

Waste Disposal

All waste containing PAN must be treated as hazardous waste.

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound"[9][26].

  • Storage: Store waste in a designated, secure area away from incompatible materials[9].

  • Disposal: Arrange for disposal through the institution's environmental health and safety office in accordance with local, state, and federal regulations[7][26]. Do not dispose of PAN down the drain[7].

Thermal Stability and Decomposition

PAN is thermally stable up to 150°C[5]. However, at elevated temperatures, decomposition can occur. The primary decomposition pathway for alkyl nitrates involves the cleavage of the O-NO₂ bond, leading to the formation of nitrogen dioxide (NO₂) and an alkoxy radical[27][28][29]. These radicals can then undergo further reactions. Side reactions, such as the oxidation of propylamine to propylammonium nitrite, may occur at temperatures exceeding 70°C[5]. The thermal decomposition of ammonium nitrate-based compounds can be catalyzed by certain impurities[30][31][32].

Ecotoxicity and Toxicological Information

While specific ecotoxicity data for PAN is limited, studies on related ionic liquids like ethylammonium nitrate suggest that they can be toxic to soil microorganisms[5][12]. The nitrate ion itself can be toxic to aquatic life at high concentrations[29][33][34]. Due to the potential for environmental impact, all releases of PAN to the environment should be avoided. The toxicological properties of PAN have not been thoroughly investigated, but it is known to be a skin and eye irritant and may be harmful if inhaled or swallowed[2].

Conclusion

This compound is a versatile protic ionic liquid with promising applications in research and drug development. Its effective and safe use hinges on a thorough understanding of its properties and strict adherence to established handling and storage protocols. By following the guidelines outlined in this document, researchers can minimize risks and harness the unique potential of PAN in their scientific endeavors. Continuous consultation of the most recent Safety Data Sheets and relevant literature is recommended to stay abreast of the latest safety information.

References

  • Hampton Research. (2024, October 10). Safety Data Sheet. [Link]

  • Defense Technical Information Center. (DTIC). Characterization of the Thermal Degradation of Selected Energetic Materials and Mixtures by Rapid-Scan Fourier Transform Infrare. [Link]

  • MDPI. Ionic Liquids as Potential and Synergistic Permeation Enhancers for Transdermal Drug Delivery. [Link]

  • PubChem. This compound | C3H10N2O3 | CID 10197675. [Link]

  • PMC. Design Principles and Applications of Ionic Liquids for Transdermal Drug Delivery. [Link]

  • ResearchGate. Ionic liquids as potential enhancers for transdermal drug delivery. [Link]

  • PubChem. This compound | C3H10N2O3 | CID 10197675. [Link]

  • Office of Scientific and Technical Information. THERMAL DECOMPOSITION OF AMMONIUM NITRATE-BASED COMPOSITES. [Link]

  • Chem Service. (2015, January 31). SAFETY DATA SHEET. [Link]

  • Fisher Scientific. (2024, February 9). SAFETY DATA SHEET. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Isopropyl Nitrate. [Link]

  • ACS Publications. Protic Ionic Liquids as Eco-Friendly Surfactants for Oil Spill Remediation: Synthesis, Characterization, and Performance Evaluation. [Link]

  • HeighTech Safety. (2025, December 19). Essential PPE for Protection Against Liquid Chemicals. [Link]

  • PubMed. Protic Ionic Liquids as Eco-Friendly Surfactants for Oil Spill Remediation: Synthesis, Characterization, and Performance Evaluation. [Link]

  • The University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]

  • University of Illinois Urbana-Champaign Division of Research Safety. Complicated Chemical Spills. [Link]

  • PubMed. Identifying Thermal Decomposition Products of Nitrate Ester Explosives Using Gas Chromatography-Vacuum Ultraviolet Spectroscopy: An Experimental and Computational Study. [Link]

  • Process Technology. Chemical Compatibility Guide. [Link]

  • SciSpace. This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. [Link]

  • MDPI. Towards Investigating the Effect of Ammonium Nitrate on the Characteristics and Thermal Decomposition Behavior of Energetic Double Base NC/DEGDN Composite. [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]

  • AIP Publishing. (2018, April 4). Structure and dynamics of this compound-acetonitrile mixtures: An intricate multi-scale system probed with experimental and theoretical techniques. [Link]

  • New Jersey Department of Health. (Right to Know Hazardous Substance Fact Sheet). n-PROPYL NITRATE. [Link]

  • ResearchGate. Review on Thermal Decomposition of Ammonium Nitrate. [Link]

  • ResearchGate. Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. [Link]

  • PubMed. Toxic effects of nitrogenous compounds (ammonia, nitrite, and nitrate) on acute toxicity and antioxidant responses of juvenile olive flounder, Paralichthys olivaceus. [Link]

  • SciSpace. This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. [Link]

  • Frontiers. Combined toxic effects of nitrite and ammonia on life history traits of Daphnia pulex. [Link]

  • PubMed. Friend or foe: how nitrate antagonizes ammonium toxicity. [Link]

  • Bal Seal Engineering. (CHEMICAL COMPATIBILITY CHART). Metallic Materials Used in Bal Seal Products. [Link]

  • ResearchGate. (PDF) Nitrosamine Impurities: Assessing Concerns through Case Studies. [Link]

  • Process Technology. Find Chemistry Compatibility. [Link]

  • The Rubber Group. Chemical-Compatibility.pdf. [Link]

  • Tudertechnica. POLYMERS CHEMICAL RESISTANCE CHART *. [Link]

  • C&M Rubber Co. Technical Reference Bulletin Elastomer Compatibility Chart. [Link]

  • CP Lab Safety. Polypropylene Chemical Compatibility Chart. [Link]

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Propylammonium Nitrate in the Self-Assembly of Amphiphiles: Application Notes and Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the use of propylammonium nitrate (PAN), a protic room-temperature ionic liquid, as a versatile solvent for controlling the self-assembly of amphiphilic molecules. We will delve into the fundamental principles governing these interactions and provide detailed protocols for the preparation, characterization, and potential application of these systems, with a particular focus on their relevance to drug delivery.

Introduction: The Unique Solvent Environment of this compound

This compound (PAN) is a protic ionic liquid composed of a propylammonium cation and a nitrate anion. Unlike conventional molecular solvents, PAN possesses a distinct nanostructure in its bulk liquid state, characterized by segregated polar and non-polar domains.[1][2][3] This inherent heterogeneity arises from the electrostatic interactions and hydrogen bonding between the ions, as well as the solvophobic clustering of the propyl chains.[3] This unique nano-architecture makes PAN an intriguing medium for the self-assembly of amphiphiles, offering a different paradigm compared to aqueous or traditional organic solvents.

The self-assembly of amphiphiles in PAN is primarily driven by a solvophobic effect, analogous to the hydrophobic effect in water.[1][4][5] However, these solvophobic interactions in PAN are generally weaker than in water or even in a similar ionic liquid, ethylammonium nitrate (EAN).[1][4][5] This attenuated solvophobicity provides a tunable handle for controlling the aggregation behavior of amphiphiles, often requiring longer alkyl chains or higher concentrations to induce the formation of ordered structures like micelles and lyotropic liquid crystals.[1][4][5]

The Mechanism of PAN-Induced Amphiphile Self-Assembly

The self-assembly process in PAN is a delicate interplay of forces. The alkyl tails of the amphiphiles are driven to aggregate to minimize their contact with the polar network of the ionic liquid. Concurrently, the hydrophilic head groups of the amphiphiles interact favorably with the charged ions of PAN. The propylammonium cation of PAN can also play a co-surfactant-like role, with its propyl chain potentially intercalating within the non-polar domains of the self-assembled structures.[1][3]

cluster_PAN This compound (PAN) Environment cluster_Amphiphile Amphiphile cluster_Assembled Self-Assembled Structure (e.g., Micelle) PAN_polar Polar Domains (Ammonium & Nitrate Ions) PAN_nonpolar Non-polar Domains (Propyl Chains) Amphiphile_head Hydrophilic Head PAN_polar->Amphiphile_head Favorable Interaction SelfAssembly Self-Assembly PAN_nonpolar->SelfAssembly Solvophobic Effect (Drives Tail Aggregation) Amphiphile_tail Hydrophobic Tail Amphiphile_tail->SelfAssembly Core Hydrophobic Core (Amphiphile Tails) SelfAssembly->Core Corona Hydrophilic Corona (Amphiphile Heads) SelfAssembly->Corona

Figure 1: Mechanism of amphiphile self-assembly in PAN.

Applications in Drug Delivery

The unique properties of PAN-amphiphile systems open up promising avenues in drug delivery.[6] The ability to form microemulsions and other nanostructures in a non-aqueous, biocompatible solvent can be advantageous for solubilizing poorly water-soluble drugs.[2][3] Furthermore, the tunable nature of the self-assembly allows for the design of delivery vehicles with controlled size, morphology, and drug release characteristics.

Formulation of Microemulsions for Enhanced Drug Solubilization

Microemulsions are thermodynamically stable, isotropic dispersions of two immiscible liquids (in this case, a non-polar 'oil' phase and the polar PAN) stabilized by an interfacial film of surfactant molecules.[2] These systems can serve as excellent reservoirs for hydrophobic drugs.

ParameterDescriptionTypical Range/Value
Droplet Size The diameter of the dispersed phase droplets.10 - 100 nm
Drug Loading Capacity The maximum amount of drug that can be solubilized.Highly drug-dependent, can be significantly higher than in aqueous systems.
Stability The ability to remain as a single phase over time and temperature changes.Thermodynamically stable.

Table 1: Key Parameters of PAN-Based Microemulsions for Drug Delivery

Experimental Protocols

Synthesis of this compound (PAN)

Materials:

  • Propylamine

  • Concentrated Nitric Acid

  • Deionized Water

  • Ice Bath

  • Round Bottom Flask

  • Magnetic Stirrer

Procedure:

  • Place a known molar amount of propylamine in a round bottom flask and cool it in an ice bath.

  • While stirring, slowly add an equimolar amount of concentrated nitric acid dropwise. This reaction is exothermic, so maintain a low temperature.

  • After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

  • The resulting product is an aqueous solution of PAN. To remove the water, use a rotary evaporator followed by drying under high vacuum at a moderately elevated temperature (e.g., 60-80 °C) until a constant weight is achieved.[2]

Propylamine Propylamine Mixing Slow, Dropwise Addition in Ice Bath Propylamine->Mixing NitricAcid Concentrated Nitric Acid NitricAcid->Mixing Reaction Exothermic Neutralization Mixing->Reaction AqueousPAN Aqueous PAN Solution Reaction->AqueousPAN Rotovap Rotary Evaporation AqueousPAN->Rotovap VacuumDrying High Vacuum Drying Rotovap->VacuumDrying PurePAN Pure this compound VacuumDrying->PurePAN

Figure 2: Workflow for the synthesis of this compound.
Preparation of Amphiphile-PAN Solutions for Characterization

Materials:

  • This compound (synthesized or commercial)

  • Amphiphile (e.g., non-ionic surfactant like a polyoxyethylene alkyl ether)

  • Analytical Balance

  • Vortex Mixer

  • Water Bath or Incubator

Procedure:

  • Accurately weigh the desired amount of the amphiphile into a clean, dry vial.

  • Add the required amount of PAN to the vial to achieve the target concentration.

  • Securely cap the vial and vortex the mixture until the amphiphile is fully dissolved. Gentle heating in a water bath may be necessary to facilitate dissolution, especially for higher concentrations or longer-chain amphiphiles.

  • Allow the solution to equilibrate at the desired temperature before characterization. For phase behavior studies, samples should be equilibrated for at least 24 hours.[2]

Characterization of Self-Assembled Structures

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is particularly useful for determining the hydrodynamic radius of micelles and other aggregates.

Protocol for DLS Analysis:

  • Sample Preparation: Filter the amphiphile-PAN solution through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or large aggregates.

  • Instrument Setup:

    • Set the measurement temperature to the desired value and allow the instrument to equilibrate.

    • Input the viscosity and refractive index of PAN at the measurement temperature into the software. These values are crucial for accurate size determination.

  • Measurement:

    • Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate for at least 5-10 minutes.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution. The cumulants analysis can provide an average size (Z-average) and a polydispersity index (PDI). For more complex systems, distribution analysis algorithms (e.g., CONTIN) can be used. A low PDI (typically < 0.2) indicates a monodisperse sample.

SANS and SAXS are powerful techniques for probing the size, shape, and internal structure of self-assembled aggregates on the nanoscale.

Protocol for SANS/SAXS Analysis:

  • Sample Preparation: Prepare a series of amphiphile-PAN solutions at different concentrations in quartz sample cells (for SAXS) or specific SANS cells. For SANS, the use of deuterated PAN or specific deuterated components of the amphiphile can enhance contrast.

  • Data Acquisition:

    • Acquire scattering data for each sample, as well as for the pure PAN solvent for background subtraction.

    • Data is collected as a function of the scattering vector, q.

  • Data Reduction:

    • Correct the raw data for background scattering, empty cell scattering, and detector efficiency.

    • Place the data on an absolute scale using a standard.

  • Data Analysis and Modeling:

    • The scattering intensity, I(q), is a combination of the form factor, P(q) (related to the shape of the individual particles), and the structure factor, S(q) (related to the interactions between particles).

    • For dilute systems where inter-particle interactions are negligible (S(q) ≈ 1), the scattering data can be fitted with appropriate form factor models (e.g., spherical, ellipsoidal, cylindrical) to determine the dimensions of the aggregates.

    • For more concentrated systems, a model that includes both the form factor and a structure factor (e.g., hard-sphere, sticky hard-sphere) is necessary.

Preparation of a PAN-Based Microemulsion for Drug Solubilization

Materials:

  • This compound

  • Amphiphile (e.g., C12E5)

  • Non-polar oil (e.g., dodecane)

  • Poorly water-soluble drug

  • Vortex mixer

  • Water bath

Procedure:

  • Prepare a stock solution of the drug in the non-polar oil.

  • In a vial, weigh the appropriate amounts of PAN, the amphiphile, and the drug-loaded oil.

  • Vortex the mixture vigorously until a clear, single-phase microemulsion is formed. Gentle warming may be required.

  • The formation of a stable microemulsion can be visually confirmed by the clarity and homogeneity of the solution. The phase behavior can be systematically investigated by preparing a series of samples with varying compositions and observing the number of phases at different temperatures.[2]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete dissolution of amphiphile in PAN. High concentration, long alkyl chain of amphiphile, insufficient mixing, low temperature.Gently heat the solution in a water bath while stirring. Increase mixing time. Consider using a lower concentration or a shorter-chain amphiphile.
High polydispersity in DLS measurements. Presence of dust or large aggregates, sample instability.Filter the sample immediately before measurement. Ensure the sample is at thermodynamic equilibrium.
Poor fit of SANS/SAXS data to simple models. Complex aggregate shapes, strong inter-particle interactions, polydispersity.Try more complex form factor models (e.g., core-shell models). Include a structure factor in the model for concentrated samples. Consider models that account for polydispersity.
Phase separation in microemulsion formulations. Incorrect composition (oil/PAN/surfactant ratio), temperature outside the single-phase region.Systematically vary the component ratios to map the single-phase region. Conduct experiments at different temperatures to determine the phase boundaries.

Conclusion

This compound offers a unique and tunable solvent environment for the self-assembly of amphiphiles. Its distinct nanostructure and attenuated solvophobicity provide opportunities to create novel soft materials with potential applications in various fields, including drug delivery. The protocols outlined in this guide provide a starting point for researchers and drug development professionals to explore the rich phase behavior of these systems and harness their potential for formulating advanced delivery vehicles for challenging therapeutic agents. A thorough understanding of the underlying physical chemistry, coupled with careful experimental design and characterization, is key to unlocking the full potential of PAN in this exciting area of research.

References

  • Atkin, R., Bobillier, S. M. C., & Warr, G. G. (2010). This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. The Journal of Physical Chemistry B, 114(3), 1350–1360. [Link]

  • Atkin, R., & Warr, G. G. (2007). Self-Assembly of Nonionic Surfactants into Lyotropic Liquid Crystals in Ethylammonium Nitrate, a Room-Temperature Ionic Liquid. The Journal of Physical Chemistry B, 111(19), 5162–5163. [Link]

  • Atkin, R., Bobillier, S. M. C., & Warr, G. G. (2009). This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. SciSpace, [Link]

  • Atkin, R., Bobillier, S. M. C., & Warr, G. G. (2009). This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. The Journal of Physical Chemistry B, [Link]

  • Greaves, T. L., & Drummond, C. J. (2013). Solvent nanostructure, the solvophobic effect and amphiphile self-assembly in ionic liquids. Chemical Society Reviews, 42(3), 1096–1120. [Link]

  • Atkin, R., & Warr, G. G. (2010). This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. Figshare. [Link]

  • Moniruzzaman, M., & Goto, M. (2016). Ionic liquids as a potential tool for drug delivery systems. MedChemComm, 7(5), 798–811. [Link]

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Application Notes and Protocols for the Formulation of Microemulsions with Propylammonium Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Landscape of Propylammonium Nitrate Microemulsions

For researchers, scientists, and drug development professionals, microemulsions represent a powerful vehicle for the solubilization and delivery of a wide range of active molecules.[1] These thermodynamically stable, optically transparent, and nanostructured systems of a polar phase, an oil phase, and a surfactant offer distinct advantages over conventional emulsions.[1] The emergence of ionic liquids (ILs) as a novel class of solvents has opened up new frontiers in microemulsion science. This compound (PAN), a protic ionic liquid, is particularly noteworthy. Unlike traditional aqueous systems, PAN possesses a unique, bicontinuous nanostructure of polar and non-polar domains, which profoundly influences its behavior as a polar phase in microemulsions.[2][3]

The formation of microemulsions with PAN is primarily driven by solvophobic interactions, leading to the aggregation of the alkyl chains of the surfactant.[4] However, these interactions are generally weaker in PAN compared to water.[4] This necessitates the use of surfactants with longer alkyl chains and often higher surfactant concentrations to achieve stable, single-phase microemulsions.[4] An intriguing aspect of PAN is the potential for the propylammonium cation to act as a cosurfactant, influencing the interfacial film and the overall microstructure.[5]

This guide provides a comprehensive overview of the principles and practical steps for creating and characterizing microemulsions using this compound. We will delve into the causal relationships behind experimental choices, provide detailed protocols, and present illustrative data to guide your formulation development.

I. Foundational Principles and Component Selection

The successful formation of a PAN-based microemulsion hinges on the careful selection of its three core components: the ionic liquid (PAN), the oil phase, and the surfactant system.

This compound (PAN) as the Polar Phase: PAN's distinct nanostructure, arising from electrostatic attractions and hydrogen bonding between the propylammonium cation and the nitrate anion, creates segregated polar and non-polar domains.[5] This inherent structure makes it a unique polar solvent for microemulsion formulation. Compared to its shorter-chain analogue, ethylammonium nitrate (EAN), PAN has a lower melting point, reduced conductivity, and higher viscosity.[4]

Oil Phase Selection: Typically, non-polar solvents such as n-alkanes (e.g., octane, decane, dodecane) are employed as the oil phase.[5][6] The choice of alkane chain length can influence the phase behavior of the microemulsion system.

Surfactant System: Non-ionic surfactants of the oligo(oxyethylene)-n-alkyl ether (CiEj) type are commonly used to stabilize PAN-in-oil microemulsions.[5] A critical consideration is the length of the alkyl chain (i), as longer chains are generally required for self-assembly and microemulsion formation in PAN compared to aqueous systems.[4]

II. Experimental Protocols

A. Synthesis of this compound (PAN)

Rationale: High-purity PAN is essential for reproducible microemulsion formulation. The following protocol is adapted from established methods for the synthesis of alkylammonium nitrate ionic liquids.

Materials:

  • Propylamine

  • Concentrated Nitric Acid

  • Acetonitrile

  • 1-Bromobutane

  • Rotary evaporator

  • Magnetic stirrer and hotplate

Protocol:

  • Quaternization: Dissolve 1-methylimidazole in acetonitrile in a round-bottom flask.

  • Slowly add 1-bromobutane drop-wise to the solution while stirring.

  • Reflux the reaction mixture, monitoring the reaction progress using thin-layer chromatography.

  • Upon completion, remove the acetonitrile and any unreacted 1-bromobutane using a rotary evaporator to yield the purified ionic liquid.

Note: This is a generalized procedure. For a detailed synthesis of a similar ionic liquid, 1-butyl-3-methylimidazolium bromide (BMIMBr), refer to the method described by Khan et al. (2016). [Source: Development of Novel Ionic Liquid-Based Microemulsion Formulation for Dermal Delivery of 5-Fluorouracil]

B. Preparation of a PAN-in-Oil Microemulsion

Rationale: The "phase titration" or "water titration" method is a straightforward approach to identify the microemulsion region in a pseudo-ternary phase diagram.[5] This involves systematically varying the component ratios and observing the phase behavior.

Materials:

  • This compound (PAN)

  • n-Dodecane (or other suitable oil)

  • Pentaethylene glycol dodecyl ether (C12E5) (or other suitable surfactant)

  • Vortex mixer

  • Thermostatically controlled water bath

Protocol:

  • Prepare Surfactant/Oil Mixtures: In a series of sealed glass vials, prepare mixtures of the surfactant (e.g., C12E5) and the oil (e.g., n-dodecane) at various weight ratios (e.g., 1:9, 2:8, ... , 9:1).

  • Titration with PAN: To each surfactant/oil mixture, add PAN dropwise while continuously vortexing.

  • Observation: After each addition of PAN, visually inspect the sample for transparency and homogeneity. A clear, single-phase liquid indicates the formation of a microemulsion. Turbidity or phase separation indicates that the composition is outside the microemulsion region.

  • Equilibration: Allow the samples to equilibrate in a thermostatically controlled water bath for at least 24 hours to ensure thermodynamic stability, as phase separation in these systems can be slow.[5]

  • Constructing the Phase Diagram: Record the compositions at which microemulsions form to construct a pseudo-ternary phase diagram. This diagram will map the single-phase microemulsion region.

G cluster_prep Microemulsion Preparation Workflow prep_so Prepare Surfactant/Oil Mixtures at Various Ratios titrate Titrate with this compound (PAN) prep_so->titrate Step 1 observe Visual Observation for Transparency titrate->observe Step 2 equilibrate Equilibrate at Constant Temperature observe->equilibrate Step 3 diagram Construct Pseudo-Ternary Phase Diagram equilibrate->diagram Step 4 G cluster_char Microemulsion Characterization Workflow cluster_cond Microstructure Determination cluster_dls Droplet Size Analysis cluster_visc Rheological Behavior conductivity Electrical Conductivity Measurement dls Dynamic Light Scattering (DLS) viscosity Viscosity Measurement

Caption: Key techniques for the characterization of PAN-based microemulsions.

C. Viscosity Measurements

Rationale: The viscosity of a microemulsion is an important parameter, particularly for applications in drug delivery and materials science. [7]Viscosity changes can also provide insights into structural transitions within the microemulsion.

Protocol:

  • Prepare a series of microemulsion samples with varying compositions.

  • Use a rheometer or viscometer to measure the dynamic viscosity of each sample at a controlled temperature.

  • Plot viscosity as a function of composition or temperature to understand the rheological behavior of the system. An increase in viscosity is often observed with an increasing volume of the dispersed phase. [8] Illustrative Data (for EAN-based systems):

EAN wt% in MicroemulsionViscosity (mPa·s) at 25°C
105.8
208.2
3012.5
4018.9

Note: This data is illustrative for an Ethylammonium Nitrate (EAN) system and serves as a proxy to demonstrate the expected trend for PAN-based microemulsions.

IV. Troubleshooting and Optimization

  • Instability or Phase Separation: If the microemulsion is not stable, consider increasing the surfactant concentration or using a surfactant with a longer alkyl chain. [4]Ensure that the components are of high purity.

  • High Polydispersity in DLS: A high PDI may indicate a broad size distribution or the presence of multiple populations of droplets. Optimize the formulation by adjusting the component ratios. Ensure proper sample preparation for DLS to avoid artifacts. [9]* Difficulty in Forming a Microemulsion: The formation of a single-phase microemulsion is highly dependent on the specific combination of PAN, oil, and surfactant. Systematic screening of different surfactants and oils may be necessary. The temperature also plays a crucial role in the phase behavior. [5]

V. Safety Precautions for Handling this compound

This compound should be handled with appropriate safety measures in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. [5]* Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Work in a well-ventilated area or a fume hood. [10]* Storage: Store in a cool, dry, and well-ventilated area away from heat and sources of ignition. [10]* Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste. [10]

VI. Conclusion

The formulation of microemulsions with this compound offers exciting opportunities for creating novel delivery systems and reaction media. By understanding the unique properties of PAN and systematically exploring the phase behavior with different oils and surfactants, researchers can develop stable and well-characterized microemulsions. The protocols and illustrative data provided in this guide serve as a starting point for the rational design and characterization of these advanced colloidal systems.

References

  • Stubenrauch, C., et al. (2014). Microemulsions with the ionic liquid ethylammonium nitrate: phase behavior, composition, and microstructure. Langmuir, 30(28), 8283-9. [Link]

  • Stubenrauch, C., et al. (2014). Microemulsions with the Ionic Liquid Ethylammonium Nitrate: Phase Behavior, Composition, and Microstructure. ResearchGate. [Link]

  • Atkin, R., Bobillier, S. M. C., & Warr, G. G. (2010). Phase Behaviour and Microstructure of Micelles and Microemulsions in Propylamonium Nitrate, a Room Temperature Ionic Liquid. Open Research Newcastle. [Link]

  • Thater, S., et al. (2014). Microemulsions with the Ionic Liquid Ethylammonium Nitrate: Phase Behavior, Composition, and Microstructure. ACS Publications. [Link]

  • Zech, O., et al. (2011). Ethylammonium nitrate in high temperature stable microemulsions. ResearchGate. [Link]

  • Sarkar, S. (n.d.). CHAPTER-IV MICROEMULSION WITH ROOM- TEMPERATURE IONIC LIQUID AS A POLAR PHASE: EFFECT OF VARIATION IN SURFACTANT AMPHIPHILICITY. Shodhganga. [Link]

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  • Unknown. (n.d.). Summary. Shodhganga. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude Propylammonium Nitrate (PAN)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude propylammonium nitrate (PAN). This document is designed for researchers, scientists, and professionals in drug development who are working with this versatile protic ionic liquid. Here, we address common challenges and questions through detailed troubleshooting guides, FAQs, and validated protocols to ensure you achieve the desired purity for your applications.

Understanding Crude this compound and Its Impurities

This compound (PAN) is a protic ionic liquid (PIL) synthesized through the neutralization reaction between propylamine and nitric acid.[1][2] While the synthesis is straightforward, the resulting crude product often contains impurities that can significantly affect its physicochemical properties and experimental outcomes.

C₃H₇NH₂ + HNO₃ → C₃H₇NH₃⁺NO₃⁻ [1]

Common impurities in crude PAN include:

  • Water: The most common impurity, originating from the aqueous nitric acid used in synthesis or absorbed from the atmosphere.[1][3] Excess water can lower viscosity and depress the melting point.[1]

  • Unreacted Starting Materials: Residual propylamine or nitric acid due to incomplete reaction.

  • Oxidation By-products: Side reactions, particularly at temperatures exceeding 70°C, can lead to the formation of propylammonium nitrite and other colored degradation products.[1]

  • Nitrite Impurities: The presence of nitrites is a significant concern as they can react with secondary amines to form potentially carcinogenic nitrosamines.[4][5]

The presence of these impurities can compromise the unique properties of PAN, such as its defined amphiphilic nanostructure and thermal stability.[1][6] Therefore, effective purification is a critical step for reliable and reproducible research.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude PAN in a direct question-and-answer format.

Q: My "purified" PAN has a persistent yellow or brownish tint. What is the cause and how can I remove it?

A: A yellow or brown discoloration typically indicates the presence of nitrogen-containing by-products or thermal degradation products.[1] These impurities can arise if the synthesis reaction temperature was not adequately controlled.

Troubleshooting Steps:

  • Activated Carbon Treatment: The most effective method for removing colored impurities is treatment with activated carbon. During recrystallization, add a small amount (typically 1-2% by weight of your crude product) of activated carbon to the hot, dissolved PAN solution.

  • Procedure: Heat the solution with the activated carbon for 10-15 minutes, then perform a hot filtration through a pad of Celite or a fine filter paper to remove the carbon particles.

  • Causality: Activated carbon has a high surface area with pores that adsorb the large, conjugated molecules responsible for the color, while the smaller PAN ions remain in solution.

Q: I'm struggling to induce crystallization during the recrystallization process. The solution remains a liquid or oil even after cooling. What's wrong?

A: This is a common issue and can be attributed to several factors:

  • Supersaturation Not Reached: The solution may not be sufficiently concentrated. The principle of recrystallization relies on the solute being poorly soluble in the cold solvent.[7][8] If too much solvent was used initially, the saturation point might not be reached upon cooling.

  • Presence of Impurities: High levels of impurities, especially water, can act as a solvent and significantly depress the melting point of PAN, hindering crystallization.[1]

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or glass rather than a crystalline solid.[7]

Troubleshooting Steps:

  • Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Induce Crystallization:

    • Seeding: Add a tiny crystal of pure PAN to the cooled solution to act as a nucleation site.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections on the glass can provide a surface for crystal growth.

  • Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator. This promotes the formation of larger, purer crystals.[7]

Q: My final product has a very low yield after recrystallization. How can I improve it?

A: Low yield is often a trade-off for high purity but can be optimized. The primary causes are using an excessive amount of solvent or selecting a solvent in which PAN has significant solubility even at low temperatures.[7]

Troubleshooting Steps:

  • Minimize Solvent Usage: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions until dissolution is complete.[8]

  • Optimize Solvent System: An ethanol/water mixture is often effective for PAN.[1] You can adjust the ratio to fine-tune solubility. The ideal solvent dissolves the compound completely when hot but very little when cold.

  • Recover from Mother Liquor: A significant amount of product may remain dissolved in the filtrate (mother liquor). Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that this second crop may be less pure than the first. Industrial processes often recycle the mother liquor to improve overall yield.[1]

Q: How can I be certain that my purified PAN is free of water?

A: Water is a persistent impurity that can be difficult to remove completely. Its presence is often indicated by a lower-than-expected viscosity or a melting point below the literature values.[1]

Troubleshooting Steps:

  • Primary Removal: Use a rotary evaporator at a moderate temperature (50–65°C) and reduced pressure to remove the bulk of the water post-synthesis.[1]

  • High-Vacuum Drying: For applications requiring anhydrous conditions, the most effective method is to dry the PAN on a high-vacuum line (Schlenk line) for several hours. Heating gently (e.g., to 40-50°C) under vacuum will accelerate water removal.

  • Nitrogen Purging: An alternative is to heat the PAN (e.g., 110–120°C) while purging with a stream of dry nitrogen gas.[3]

  • Verification: The water content can be quantified using Karl Fischer titration, which can detect water levels down to parts-per-million (ppm). For qualitative assessment, spectroscopic methods like ¹H NMR can be used, where the water peak will be absent or significantly diminished in a dry sample.

Detailed Experimental Protocols

Protocol 1: Purification of Crude PAN via Recrystallization

This protocol outlines the standard procedure for purifying crude this compound to achieve high purity (>99.5%).

Materials:

  • Crude this compound (PAN)

  • Solvent (e.g., Ethanol/Water mixture)

  • Activated Carbon (optional, for colored impurities)

  • Celite or filter aid (optional)

  • Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, filter flask)

  • Heating mantle or hot plate

  • Vacuum source

Procedure:

  • Dissolution: Place the crude PAN in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent system (e.g., 95% ethanol) in portions while heating and stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon. Let the solution gently boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Büchner or gravity funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used). This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Transfer the crystals to a clean, pre-weighed watch glass or petri dish and dry them under vacuum to remove all residual solvent. For highly anhydrous PAN, use a high-vacuum line as described in the troubleshooting section.

Visualization of the Purification Workflow

PurificationWorkflow CrudePAN Crude PAN Product Dissolve Dissolve in Minimal Hot Solvent CrudePAN->Dissolve HotFilter Hot Filtration (Remove Insolubles) Dissolve->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool VacuumFilter Vacuum Filtration (Isolate Crystals) Cool->VacuumFilter Dry Drying under Vacuum VacuumFilter->Dry MotherLiquor Mother Liquor VacuumFilter->MotherLiquor Filtrate PurePAN Pure PAN (>99.5%) Dry->PurePAN

Caption: General workflow for the purification of crude this compound.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling PAN and its purification? A: Safety is paramount. This compound is classified as an oxidizing liquid.[9] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][10][11] Work in a well-ventilated fume hood, especially during synthesis and solvent evaporation steps.[11] Avoid heating PAN to high temperatures, as this can cause thermal decomposition.[1] Keep it away from strong reducing agents and flammable materials.[11]

Q2: How should I store high-purity PAN? A: PAN is hygroscopic, meaning it readily absorbs moisture from the air. To maintain purity, store it in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For applications that are highly sensitive to water, it is best to store purified PAN inside a glovebox under an inert atmosphere (e.g., nitrogen or argon).[1]

Q3: Can I use a method other than recrystallization? A: While recrystallization is the most common and effective method for achieving high purity, other techniques can be used for specific purposes.[12] For instance, if the primary impurity is a non-volatile substance with different solubility, a liquid-liquid extraction could be employed.[12] Trituration (washing the solid with a solvent in which the impurities are soluble but the product is not) can also remove certain contaminants.[12] However, for general purification of crude PAN from its typical synthesis, recrystallization remains the gold standard.[1]

Q4: How can I characterize the purity of my final product? A: Several analytical techniques can be used to confirm the purity and identity of your PAN:

  • Differential Scanning Calorimetry (DSC): To determine the melting point. A sharp, well-defined melting peak indicates high purity. Impurities typically cause a broadening of the peak and a depression of the melting temperature.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities by the presence of unexpected peaks.

  • Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups and hydrogen bonding patterns within the ionic liquid, confirming the structure.[1]

Data Summary Table
Purification MethodKey Impurity TargetedExpected PurityAdvantages & Disadvantages
Vacuum Evaporation Water, volatile solvents>99% (if other impurities are low)Adv: Simple, effective for water removal. Disadv: Does not remove non-volatile impurities.[1]
Recrystallization Unreacted reagents, by-products, colored impurities>99.5%Adv: Excellent for achieving high purity. Disadv: Yield can be variable; requires careful solvent selection.[1][7]
Activated Carbon Treatment Colored degradation productsN/A (Improves clarity)Adv: Very effective for removing color. Disadv: Requires an additional hot filtration step.
High-Vacuum Drying Trace residual water<100 ppm H₂OAdv: Essential for anhydrous applications. Disadv: Requires specialized equipment (Schlenk line).[3]
Troubleshooting Recrystallization: A Logical Approach

RecrystallizationTroubleshooting Start Crystallization Failed (Oiling Out / No Crystals) Q1 Was the solution clear when hot? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was minimal solvent used? A1_Yes->Q2 Action1 Insoluble impurities present. Redissolve and perform hot filtration. A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was cooling slow? A2_Yes->Q3 Action2 Solution is too dilute. Evaporate some solvent and re-cool. A2_No->Action2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action4 Induce Crystallization: - Add a seed crystal - Scratch inner surface of flask A3_Yes->Action4 Action3 Rapid cooling occurred. Re-heat, dissolve, and allow to cool slowly. A3_No->Action3 Success Success: Pure Crystals Formed Action4->Success

Caption: A decision-making diagram for troubleshooting failed recrystallization attempts.

References
  • Hiyka. Propyllammonium Nitrate. [Link]

  • PubChem. This compound | C3H10N2O3 | CID 10197675. [Link]

  • UC Santa Barbara. Nitrates - Standard Operating Procedure (2012-12-14). [Link]

  • ResearchGate. Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. [Link]

  • EDXD-GROUP. Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures (2016-09-20). [Link]

  • ResearchGate. (A) Typical synthesis of protic ILs through neutralization reaction... [Link]

  • SciSpace. This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. [Link]

  • ACS Publications. Protonic Ammonium Nitrate Ionic Liquids and Their Mixtures: Insights into Their Thermophysical Behavior. [Link]

  • Wikipedia. List of purification methods in chemistry. [Link]

  • EMU Physics Department. Purification of Organic Compounds: from Crude Product to Purity (2023-07-04). [Link]

  • YouTube. Chemical/Laboratory Techniques: Recrystallization (2022-10-14). [Link]

  • YouTube. Purification Methods For Crude Drugs (2021-09-08). [Link]

  • Fraunhofer-Publica. Synthesis and Characterization of Nitrate Based Energetic Ionic Liquids (EILs). [Link]

  • PubMed. Nanostructure of this compound in the presence of poly(ethylene oxide) and halide salts. [Link]

  • NIH. Studies on nitrate acid based imidazolium ionic liquids: synthesis and application in electrochemical desulfurization of oil. [Link]

  • Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • NIH. Effect of Imidazolium Nitrate Ionic Liquids on Conformational Changes of Poly(N-vinylcaprolactam). [Link]

  • Contentstack. Managing Nitrite Impurities: A Supplier-Manufacturer Approach to Mitigating Nitrosamine Risk. [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]

  • YouTube. Recrystallization of Ammonium Nitrate (2017-09-28). [Link]

  • Figshare. This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. [Link]

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Removing water and organic impurities from propylammonium nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Propylammonium Nitrate (PAN) Purification: A Technical Support Guide

Introduction

This compound (PAN) is a protic ionic liquid (PIL) that has garnered significant interest in various fields, including chemical synthesis and electrochemistry, due to its unique amphiphilic nanostructure and versatile solvent properties.[1] PAN is typically synthesized through the neutralization reaction of propylamine with nitric acid.[1][2] However, this process often results in the presence of residual water and unreacted starting materials, which can significantly impact its physicochemical properties and experimental outcomes. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively remove water and organic impurities from PAN, ensuring high purity for demanding applications.

This technical support center is structured to address specific issues encountered during the purification of PAN through a series of frequently asked questions and troubleshooting guides. Each section offers detailed, step-by-step protocols, explains the underlying scientific principles, and is supported by authoritative references.

Troubleshooting Guides & FAQs

Issue 1: Residual Water Content is Too High

High water content can alter the polarity, viscosity, and electrochemical window of PAN, making its removal a critical step.

FAQ 1: What are the most effective methods for drying this compound?

The most common and effective methods for drying protic ionic liquids like PAN are vacuum drying and sparging with an inert gas.[3] For particularly stubborn water contamination, azeotropic distillation can be employed, although it is a more complex procedure.

Method 1A: High-Vacuum Drying

This is the most straightforward method for removing water and other volatile impurities from PAN.

Scientific Principle: By reducing the pressure, the boiling point of water is significantly lowered, allowing for its evaporation at a temperature that does not cause thermal degradation of the PAN.

Step-by-Step Protocol:

  • Place the PAN sample in a round-bottom flask, not exceeding half of the flask's volume.

  • Connect the flask to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen or a dry ice/acetone slurry).

  • Begin stirring the PAN at a moderate speed.

  • Gradually apply vacuum, ensuring the sample does not bump violently.

  • Once a stable vacuum is achieved (typically <1 mbar), gently heat the sample using a water or oil bath. A temperature of 70-80°C is generally effective for drying ionic liquids.[3]

  • Continue drying under vacuum with stirring for a minimum of 24-48 hours.[4] The time required will depend on the initial water content and the volume of the sample.

  • To confirm the removal of water, the sample can be analyzed using Karl Fischer titration, which is a highly sensitive method for water determination.[5]

Troubleshooting:

  • Problem: The PAN is still wet after 48 hours.

    • Solution: Increase the drying temperature slightly (e.g., to 90°C), but do not exceed the thermal decomposition temperature of PAN. Ensure your vacuum system is functioning optimally and the cold trap is sufficiently cold.

Method 1B: Inert Gas Sparging

This method involves bubbling a dry, inert gas through the PAN to carry away water vapor.

Scientific Principle: The inert gas stream becomes saturated with water vapor as it passes through the liquid, effectively removing the water from the bulk PAN. This process is driven by the partial pressure difference of water between the liquid and gas phases.

Step-by-Step Protocol:

  • Place the PAN sample in a suitable flask with a gas inlet tube that reaches near the bottom of the flask and a gas outlet.

  • Heat the sample to 70°C while stirring.[3]

  • Pass a stream of dry nitrogen or argon gas through the PAN at a slow, steady rate.[6]

  • Continue sparging for several hours until the desired water content is reached, as verified by Karl Fischer titration. This method can reduce water levels to ≤ 10 ppm in some ionic liquids.[3]

Troubleshooting:

  • Problem: The drying process is too slow.

    • Solution: Increase the gas flow rate, but avoid vigorous bubbling that could lead to splashing. Increasing the temperature can also accelerate the process.

Issue 2: Presence of Organic Impurities (Unreacted Propylamine or Other Solvents)

Organic impurities, such as unreacted propylamine or solvents used during synthesis, can interfere with reactions and affect the physical properties of PAN.

FAQ 2: How can I remove unreacted propylamine and other organic contaminants from my PAN sample?

Liquid-liquid extraction is a highly effective technique for removing organic impurities from ionic liquids.[7][8] The choice of solvent is crucial for selective extraction of the impurities without significant loss of the PAN.

Method 2A: Solvent Extraction

Scientific Principle: This separation method is based on the differential solubility of the components in two immiscible liquid phases.[7] An organic solvent is chosen that has a high affinity for the organic impurities and low miscibility with the PAN.

Step-by-Step Protocol:

  • Dissolve the impure PAN in a minimal amount of deionized water to create an aqueous solution. PAN is typically soluble in water and other polar solvents.[9]

  • Transfer the aqueous PAN solution to a separatory funnel.

  • Add an immiscible organic solvent such as diethyl ether or ethyl acetate.[7] These solvents are effective for extracting non-polar organic impurities.

  • Shake the separatory funnel vigorously for several minutes, periodically venting to release pressure.

  • Allow the layers to separate completely. The aqueous layer will contain the purified PAN, while the organic layer will contain the impurities.

  • Drain the lower aqueous layer containing the PAN.

  • Repeat the extraction with fresh organic solvent two to three more times to ensure complete removal of impurities.

  • After the final extraction, the purified aqueous PAN solution must be thoroughly dried using the high-vacuum drying method described in Method 1A .

Troubleshooting:

  • Problem: An emulsion forms between the two layers.

    • Solution: Add a small amount of a saturated brine solution to help break the emulsion. Gentle swirling of the separatory funnel can also aid in layer separation.

Workflow for Purification of this compound

PAN_Purification cluster_start Initial State cluster_organic_removal Organic Impurity Removal cluster_water_removal Water Removal cluster_analysis Purity Analysis cluster_end Final Product Impure_PAN Impure PAN (with water and organic impurities) Solvent_Extraction Liquid-Liquid Extraction (e.g., with diethyl ether) Impure_PAN->Solvent_Extraction Step 1 Aqueous_PAN Aqueous PAN Solution (impurities in organic phase) Solvent_Extraction->Aqueous_PAN Vacuum_Drying High-Vacuum Drying (70-80°C, <1 mbar, 24-48h) Aqueous_PAN->Vacuum_Drying Step 2 Analysis Characterization (Karl Fischer, NMR) Vacuum_Drying->Analysis Step 3 Pure_PAN Pure this compound Analysis->Pure_PAN Final Product

Caption: Workflow for the purification of this compound.

Quantitative Data Summary
ParameterTypical Range Before PurificationTarget Range After PurificationRecommended Analytical Technique
Water Content> 1000 ppm< 100 ppmKarl Fischer Titration[5]
Organic ImpuritiesVariableNot Detectable¹H NMR Spectroscopy
Advanced Purification and Characterization

FAQ 3: Are there alternative methods for removing stubborn impurities?

For certain impurities, recrystallization can be an effective purification technique.[1] This method relies on the difference in solubility of the PAN and the impurities in a given solvent at different temperatures.

FAQ 4: How can I confirm the purity and identity of my final PAN sample?

Beyond Karl Fischer titration for water content, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for confirming the chemical structure and purity of your PAN.

  • ¹H NMR: Can be used to verify the structure of the propylammonium cation and to detect the presence of organic impurities.

  • ¹³C NMR: Provides further confirmation of the carbon skeleton of the cation.

For a comprehensive analysis, techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to identify the functional groups present and confirm the ionic structure.[10]

Logical Relationship Diagram for Troubleshooting

Troubleshooting_Logic cluster_start Problem Identification cluster_water Water Contamination cluster_organic Organic Contamination cluster_recheck Verification Start PAN Fails Purity Check High_Water High Water Content? (Karl Fischer) Start->High_Water Perform_Drying Perform Vacuum Drying or Sparging High_Water->Perform_Drying Yes Organic_Impurity Organic Impurities? (NMR) High_Water->Organic_Impurity No Perform_Drying->Organic_Impurity Perform_Extraction Perform Solvent Extraction Organic_Impurity->Perform_Extraction Yes Recheck_Purity Re-analyze Purity Organic_Impurity->Recheck_Purity No Perform_Extraction->Recheck_Purity

Caption: Troubleshooting logic for purifying this compound.

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  • Nitrate Removal from Water. (n.d.). Pure Aqua, Inc. Retrieved January 8, 2026, from [Link]

  • Near Surface Properties of Mixtures of this compound with n-Alkanols 1. Nanostructure. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

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Troubleshooting low yield in propylammonium nitrate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of propylammonium nitrate (PAN). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthesis protocols. Here, we combine fundamental chemical principles with practical, field-tested insights to help you overcome common challenges and achieve high-yield, high-purity PAN.

Frequently Asked Questions (FAQs)

Here are some common questions we receive regarding low yield in this compound synthesis:

Q1: What is the most common cause of low yield in PAN synthesis?

A1: The most frequent cause of low yield is incomplete reaction due to suboptimal temperature control or inaccurate stoichiometry. The acid-base neutralization between n-propylamine and nitric acid is highly exothermic. Without proper cooling, localized overheating can lead to side reactions and degradation of the product. Additionally, an incorrect molar ratio of reactants will leave unreacted starting material, directly reducing the theoretical yield.

Q2: My final product is a brownish or yellowish color instead of white. What does this indicate and does it affect my yield?

A2: A discolored product often indicates the presence of impurities, which can arise from several sources. One common cause is the oxidation of propylamine or the product itself, especially if the reaction temperature exceeds 70°C.[1] Another possibility is the presence of nitrite impurities, which can form diazonium salts that decompose into a mixture of colored byproducts.[2][3][4] These side reactions consume your starting materials, thus lowering the overall yield of the desired this compound.

Q3: I seem to lose a significant amount of product during the purification step. Is this normal?

A3: While some product loss is expected during purification, significant loss may indicate a suboptimal purification strategy. For instance, during recrystallization, using too much solvent or not cooling the solution to a sufficiently low temperature can result in a substantial amount of product remaining dissolved in the mother liquor. Optimizing the solvent system and crystallization conditions is crucial for maximizing recovery.

Q4: Can the quality of my starting materials affect the yield?

A4: Absolutely. The purity of your n-propylamine and nitric acid is critical. Old or improperly stored n-propylamine can absorb atmospheric carbon dioxide to form carbamates, reducing the amount of free amine available for the reaction. Similarly, the concentration of the nitric acid solution must be accurately known to ensure correct stoichiometry. Using reagents of questionable purity can introduce contaminants that may interfere with the reaction or purification.

Troubleshooting Guide: Diagnosing and Resolving Low Yield Issues

This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.

Issue 1: Low or No Precipitate Formed Upon Cooling

Possible Causes & Solutions

  • Incorrect Stoichiometry: An improper molar ratio of n-propylamine to nitric acid is a primary culprit.[1] A 1:1 molar ratio is ideal for the complete protonation of the amine.[1] It is often beneficial to use a slight excess (5-10%) of nitric acid to drive the reaction to completion.[1]

    • Corrective Action: Before starting the synthesis, accurately determine the concentration of your nitric acid solution via titration. Ensure you are using the correct molecular weights for your calculations.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Corrective Action: Ensure adequate mixing and allow for sufficient reaction time. While the initial neutralization is rapid, allowing the mixture to stir for a period after the addition of the acid can ensure homogeneity and complete reaction.

  • Excessive Solvent: If using a solvent like water, too much may have been used, keeping the product fully dissolved even at low temperatures.[1]

    • Corrective Action: After the reaction, concentrate the solution by removing the solvent under reduced pressure.[1] Be mindful of the temperature during this step to avoid product degradation.

Issue 2: Product is Discolored (Yellow to Brown)

Possible Causes & Solutions

  • Overheating During Reaction: The neutralization of n-propylamine and nitric acid is highly exothermic.[5] If the temperature is not controlled, it can lead to oxidative side reactions. Temperatures exceeding 70°C can lead to the formation of propylammonium nitrite and other degradation byproducts.[1]

    • Corrective Action: Perform the addition of nitric acid to the n-propylamine solution slowly, in an ice bath, to maintain the reaction temperature between 20°C and 60°C.[1] Continuous monitoring with a thermometer is essential.

  • Nitrite Impurities: The presence of nitrous acid (HNO₂) as an impurity in the nitric acid can react with the primary amine to form unstable diazonium salts.[2][3][4] These can decompose to a mixture of products, including alcohols and alkenes, and can also lead to colored impurities.[2][3]

    • Corrective Action: Use a high-purity grade of nitric acid. If nitrite contamination is suspected, purging the nitric acid solution with an inert gas like nitrogen or argon prior to use can help to remove dissolved nitrogen oxides.

Issue 3: Significant Yield Loss During Purification

Possible Causes & Solutions

  • Suboptimal Recrystallization: The choice of solvent and temperature profile is critical for effective recrystallization.

    • Corrective Action: If recrystallizing, ensure the product is minimally soluble in the cold solvent and highly soluble in the hot solvent. Cooling to ≤10°C is recommended to maximize precipitation.[1] Using a minimal amount of hot solvent to dissolve the crude product is key to preventing excessive loss in the mother liquor.

  • Incomplete Solvent Removal: Residual solvent from the reaction or washing steps can artificially lower the measured yield and affect the purity.

    • Corrective Action: After filtration, dry the product thoroughly under reduced pressure to remove any remaining solvent.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the acid-base neutralization reaction.

Materials:

  • n-Propylamine (C₃H₇NH₂)

  • Nitric Acid (HNO₃), aqueous solution

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

Procedure:

  • Calculate the required molar amounts of n-propylamine and nitric acid for a 1:1 ratio. A slight excess of nitric acid (5-10%) can be used.[1]

  • In a round bottom flask, dissolve the n-propylamine in a minimal amount of deionized water.

  • Place the flask in an ice bath and begin stirring.

  • Slowly add the nitric acid solution dropwise from a dropping funnel over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 60°C.[1]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Concentrate the solution using a rotary evaporator at 50-65°C to remove the water.[1]

  • Cool the concentrated solution to ≤10°C to induce crystallization.[1]

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent (e.g., ethanol/water mixture).

  • Dry the final product under reduced pressure.

Protocol 2: Purity Assessment by Melting Point

Materials:

  • Dry this compound sample

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • Ensure the this compound sample is completely dry.

  • Pack a small amount of the sample into a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample slowly (1-2°C per minute) near the expected melting point.

  • Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

  • Compare the observed melting point to the literature value. A broad melting range or a value significantly different from the literature suggests the presence of impurities.

Visualizations

Workflow for this compound Synthesis

PAN_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation cluster_analysis Analysis Reagents 1. Reagents (n-Propylamine, Nitric Acid) Stoichiometry 2. Stoichiometry Calculation (1:1 molar ratio) Reagents->Stoichiometry Mixing 3. Controlled Mixing (Slow addition, <60°C) Stoichiometry->Mixing Stirring 4. Reaction Completion (Stir at RT) Mixing->Stirring Concentration 5. Solvent Removal (Vacuum, 50-65°C) Stirring->Concentration Crystallization 6. Crystallization (Cool to ≤10°C) Concentration->Crystallization Filtration 7. Filtration & Washing Crystallization->Filtration Drying 8. Drying (Reduced Pressure) Filtration->Drying Final_Product Final Product: This compound Drying->Final_Product

Caption: A stepwise workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Precipitate Was there low or no precipitate? Start->Check_Precipitate Check_Color Is the product discolored? Check_Precipitate->Check_Color No Stoichiometry_Issue Potential Issue: Incorrect Stoichiometry or Excessive Solvent Check_Precipitate->Stoichiometry_Issue Yes Check_Purification_Loss Was yield high before purification? Check_Color->Check_Purification_Loss No Color_Issue Potential Issue: Overheating or Nitrite Impurities Check_Color->Color_Issue Yes Purification_Issue Potential Issue: Suboptimal Recrystallization or Incomplete Drying Check_Purification_Loss->Purification_Issue Yes Stoichiometry_Solution Solution: Verify reagent concentrations. Concentrate solution before cooling. Stoichiometry_Issue->Stoichiometry_Solution Color_Solution Solution: Improve temperature control. Use high-purity reagents. Color_Issue->Color_Solution Purification_Solution Solution: Optimize solvent volume and cooling. Ensure thorough drying under vacuum. Purification_Issue->Purification_Solution

Caption: A decision tree for troubleshooting low yield in PAN synthesis.

Data Summary

ParameterRecommended ValueRationale
Stoichiometry 1:1 molar ratio (amine:acid)Ensures complete protonation of the amine.[1]
Temperature Control 20°C - 60°CPrevents thermal runaway and minimizes byproduct formation.[1]
Solvent Removal Temp. 50°C - 65°CEfficiently removes water without degrading the product.[1]
Crystallization Temp. ≤10°CMaximizes the precipitation of the final product from the solution.[1]

Safety Information

  • Nitric Acid: Nitric acid is highly corrosive and a strong oxidizer. It can cause severe skin and eye burns and is harmful if inhaled.[6] Always handle nitric acid in a chemical fume hood and wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[6][7][8]

  • n-Propylamine: n-Propylamine is flammable and corrosive. It can cause skin and eye irritation and is harmful if inhaled or swallowed. Handle in a well-ventilated area, away from ignition sources, and wear appropriate PPE.

  • Reaction: The neutralization reaction is highly exothermic. Proper temperature control is crucial to prevent uncontrolled boiling and splashing of corrosive materials.

References

  • This compound | 22113-88-8 - Benchchem. (n.d.).
  • Synthesis of protic ionic liquids Challenges and solutions for the synthesis of pure compounds - ResearchGate. (n.d.).
  • Treatment of n-propylamine with nitrous acid gives - Allen. (n.d.).
  • NITRIC ACID SAFETY. (n.d.).
  • Rearrangement in the Reaction of C14-Labeled n-Propylamine (1-Aminopropane-1-C14) with Nitrous Acid1 | Journal of the American Chemical Society. (n.d.).
  • CAS 22113-88-8 this compound - Ionic Liquids / Alfa Chemistry. (n.d.).
  • Propyllammonium Nitrate - Hiyka. (n.d.).
  • Protic ionic liquids for sustainable uses - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC03297C. (2023-12-08).
  • What safety precautions should I take when handling nitric acid? - Quora. (2024-05-22).
  • Exploring new protic ionic liquids: From synthesis to fundamental properties - Chalmers Research. (n.d.).
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015-04-27).
  • What Are The Lab Safety Precautions For Nitric Acid? - Chemistry For Everyone - YouTube. (2025-08-13).
  • (PDF) Solvent-Free Synthesis of Protic Ionic Liquids. Synthesis, Characterization and Computational Studies of Triazolium based Ionic Liquids - ResearchGate. (2022-06-07).
  • Nitric Acid: Properties, Applications, and Safety Precautions - Lab Pro Inc. (2023-06-06).
  • Synthesis of protic ionic liquids - Chalmers Research. (n.d.).
  • Structure and dynamics of this compound-acetonitrile mixtures: An intricate multi-scale system probed with experimental and theoretical techniques - AIP Publishing. (2018-04-04).
  • Treatment of n-propylamine with nitrous acid gives - Doubtnut. (n.d.).
  • Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures - EDXD-GROUP. (2016-09-20).
  • The Reaction of Amines with Nitrous Acid - Chemistry Steps. (n.d.).

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Technical Support Center: Enhancing the Ionic Conductivity of Propylammonium Nitrate (PAN)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for propylammonium nitrate (PAN), a protic ionic liquid (PIL) of significant interest in chemical synthesis, electrochemistry, and materials science.[1][2] This document serves as a specialized resource for researchers, scientists, and drug development professionals to troubleshoot and strategically enhance the ionic conductivity of PAN in experimental settings. Our approach is rooted in explaining the causal relationships between molecular interactions, physical properties, and experimental outcomes to ensure both accuracy and reproducibility.

Section 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses the foundational principles governing the ionic conductivity of PAN. Understanding these core concepts is the first step in effective troubleshooting and experimental design.

Q1: What is this compound (PAN) and why is its ionic conductivity a critical parameter?

This compound is an ionic liquid formed through the proton transfer from a Brønsted acid (nitric acid) to a Lewis base (propylamine).[3][4] The resulting salt consists of the propylammonium cation ([CH₃CH₂CH₂NH₃]⁺) and the nitrate anion ([NO₃]⁻).[5] Unlike many traditional salts, PAN is liquid at or near room temperature.

Its ionic conductivity is a measure of its ability to conduct an electrical current, which is carried by the movement of its constituent ions. This property is paramount for applications such as:

  • Electrolytes: In batteries, supercapacitors, and fuel cells, high ionic conductivity is essential for efficient charge transport.[6]

  • Reaction Media: For electrochemical synthesis or catalysis, the conductivity of the medium influences reaction rates and efficiency.[1]

  • Drug Delivery: The ionic environment can affect the solubility and transport of active pharmaceutical ingredients.[1]

Q2: What are the primary factors that control the ionic conductivity of PAN?

The ionic conductivity (σ) in an ionic liquid is fundamentally dependent on the number of charge carriers (ion concentration) and their mobility.[7] In a pure substance like PAN, the key factors influencing ion mobility are viscosity and temperature . The interplay between these factors is crucial.

  • Viscosity (η): This is the most significant impediment to ion movement. Higher viscosity means greater resistance to flow, which directly hinders the ability of the propylammonium and nitrate ions to migrate through the bulk liquid. Ionic conductivity is, therefore, inversely related to viscosity.[8][9] The relatively long alkyl chain on the propylammonium cation, compared to its lower homolog ethylammonium nitrate (EAN), increases van der Waals interactions, leading to higher viscosity and consequently lower conductivity.[10][11]

  • Temperature (T): Increasing the temperature provides thermal energy to the ions, helping them overcome the intermolecular forces (van der Waals forces and hydrogen bonding) that contribute to viscosity. As a result, viscosity decreases and ion mobility increases, leading to a significant, non-linear increase in ionic conductivity.[12][13]

  • Purity & Water Content: Impurities, particularly residual reactants from synthesis or absorbed atmospheric water, can drastically alter the conductive properties of PAN. Water, in small, controlled amounts, is known to decrease viscosity and increase conductivity.[12][14]

cluster_outcome Result T Temperature V Viscosity T->V IC Ionic Conductivity T->IC Increases V->IC Decreases P Purity / Water Content P->IC Strongly Influences

Caption: Core factors influencing the ionic conductivity of PAN.

Q3: My measured conductivity for "pure" PAN is significantly lower than literature values. What are the common causes?

This is a frequent issue and almost always points to problems with purity, specifically water content and residual reactants from synthesis.

  • Insufficient Drying: PAN is hygroscopic and readily absorbs moisture from the atmosphere. If the sample is not rigorously dried under vacuum, the actual water content may be higher than expected. While a small amount of water can increase conductivity, an unknown or uncontrolled amount leads to irreproducible results.[12][14]

  • Incomplete Reaction: The synthesis of PAN is an acid-base neutralization.[1] If the stoichiometry is not precise (a 1:1 molar ratio), you may have an excess of either propylamine or nitric acid. These unreacted starting materials will disrupt the ionic network and affect conductivity.

  • Thermal Degradation: Although PAN is relatively stable, prolonged heating at high temperatures during water removal can lead to decomposition, creating impurities that degrade performance.[4] It is recommended to use vacuum concentration at moderate temperatures (50–65°C).[1]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a systematic approach to diagnosing and resolving common experimental challenges.

Issue: Measured Ionic Conductivity is Low and/or Results are Irreproducible

This issue is typically rooted in the physical state and composition of the PAN sample.

  • Diagnostic Step 1: Verify Water Content

    • Rationale: The influence of water on the physical properties of PAN is profound. A study by Ausín et al. found that for alkylammonium nitrates, the presence of water is critical for properties involving mass or charge transport, with changes in viscosity and electrical conductivity exceeding 40% even with small amounts of water.[12][14] Water disrupts the hydrogen-bonding network and reduces viscosity, thereby increasing ion mobility.

    • Action: Use Karl Fischer titration to accurately quantify the water content in your sample.[15] This is the industry standard for trace water determination.

    • Solution:

      • To Dry PAN: Place the sample in a vacuum oven at a moderate temperature (e.g., 60°C) for several hours until a stable low water content is achieved.

      • To Intentionally Hydrate: For applications where lower viscosity is desired, you can add a precise amount of deionized water to a dried PAN sample to create a mixture with known composition and enhanced conductivity.

  • Diagnostic Step 2: Assess Sample Purity

    • Rationale: The synthesis of PAN must be performed carefully to avoid impurities that interfere with conductivity. An excess of either starting material or the presence of by-products alters the ideal ionic composition.[4]

    • Action: Review your synthesis protocol. Was the propylamine added slowly to the nitric acid solution under cooling? Was a 1:1 molar ratio strictly followed?[1]

    • Solution: If purity is suspect, re-synthesis is often the best course of action. Refer to the detailed synthesis protocol in Section 4 . Post-synthesis, ensure the product is properly filtered and dried under reduced pressure to remove residual water and volatiles.[1]

  • Diagnostic Step 3: Control the Temperature

    • Rationale: As a thermally activated process, ionic conduction is highly sensitive to temperature. A difference of even a few degrees can lead to significant variations in measured conductivity.

    • Action: Ensure your conductivity measurement cell is properly thermostated. Use a calibrated thermometer to verify the sample temperature.

    • Solution: Always report conductivity values with the corresponding measurement temperature. For comparative studies, perform all measurements at a consistent, stable temperature. The table below illustrates the strong dependence of conductivity and viscosity on temperature for pure PAN.

Table 1: Temperature Dependence of PAN Physical Properties

Temperature (°C) Electrical Conductivity (κ) / mS·cm⁻¹ Viscosity (η) / mPa·s
25 13.9 66.4
35 20.2 45.1
45 27.9 31.8
55 37.0 23.3
65 47.3 17.6
75 58.6 13.7
85 70.8 10.9
95 83.7 8.8

Data adapted from Ausín et al., International Journal of Molecular Sciences, 2021 & 2022.[12][15]

Section 3: Advanced Strategies for Conductivity Enhancement

Once your PAN is pure and well-characterized, you can employ several strategies to further enhance its ionic conductivity.

Caption: Workflow for troubleshooting and enhancing PAN conductivity.

Strategy 1: Doping with Inorganic Nitrate Salts
  • Mechanism: Introducing an additional salt (a dopant) increases the total concentration of charge carriers in the liquid. However, this is often counteracted by an increase in viscosity due to stronger electrostatic interactions and increased packing density. The choice of the salt's cation is critical.[15]

  • Experimental Insights: A systematic study on doping PAN with various nitrate salts revealed that the effect is strongly associated with the metal cation's charge and size.[15]

    • LiNO₃: Shows the least disruptive effect, leading to a moderate increase in viscosity and a slight decrease in conductivity at lower concentrations.

    • Ca(NO₃)₂, Mg(NO₃)₂, Al(NO₃)₃: Higher-valence cations cause a much more pronounced increase in viscosity, leading to a significant drop in ionic conductivity. The stronger coordination of these cations with the nitrate anions effectively "traps" the charge carriers, reducing their mobility.

  • Recommendation: Doping with salts is generally not an effective strategy for increasing the conductivity of PAN. It is more relevant for studies where tuning other properties (like the electrochemical window) is the primary goal, and a corresponding decrease in conductivity is an acceptable trade-off.[15]

Table 2: Effect of Doping PAN with Nitrate Salts at 25°C

Dopant Salt Molal Conc. (m) Electrical Conductivity (κ) / mS·cm⁻¹ Viscosity (η) / mPa·s
None (Pure PAN) 0 13.9 66.4
LiNO₃ 1.05 11.2 100.8
Ca(NO₃)₂ 0.51 5.3 240.2
Mg(NO₃)₂ 0.51 4.8 280.9
Al(NO₃)₃ 0.34 2.5 585.1

Data sourced from Ausín et al., Molecules, 2022.[15]

Strategy 2: Addition of a Molecular Co-Solvent
  • Mechanism: Mixing PAN with a suitable molecular solvent is a highly effective way to increase ionic conductivity. The solvent works primarily by reducing the bulk viscosity of the mixture, which enhances the mobility of the propylammonium and nitrate ions.[16] However, there is a trade-off: as you add more solvent, you also decrease the concentration of the charge carriers (the ions). This typically results in the conductivity passing through a maximum at an optimal solvent concentration before decreasing again upon further dilution.[16]

  • Solvent Choice: Polar, aprotic solvents are often good candidates. For example, N-Methyl-2-pyrrolidone (NMP) has been studied in mixtures with PAN, where it was shown to modulate the liquid's structural properties.[17]

  • Recommendation: This is a powerful technique for achieving high conductivities. It is crucial to perform a concentration-dependent study to identify the optimal PAN-to-solvent ratio for your specific application.

cluster_process Effect of Adding Co-Solvent cluster_properties Dominant Effects cluster_result Resulting Conductivity A Pure PAN (High Viscosity, High Ion Conc.) B Add Small Amount of Solvent A->B C Optimal Concentration B->C Prop_B Viscosity decreases sharply Ion Mobility ↑↑ B->Prop_B D Add Excess Solvent C->D Prop_C Balance: High Mobility & Sufficient Ion Conc. C->Prop_C Prop_D Ion concentration becomes too low Charge Carriers ↓↓ D->Prop_D Res_A Initial σ Res_B Conductivity (σ) Increases Res_A->Res_B Res_C Peak Conductivity (σ_max) Res_B->Res_C Res_D Conductivity (σ) Decreases Res_C->Res_D

Caption: Mechanism of conductivity enhancement with a co-solvent.

Section 4: Standard Operating Procedures (SOPs)

SOP 1: Laboratory-Scale Synthesis and Purification of PAN
  • Safety Notice: This procedure involves a strong acid (nitric acid) and an exothermic reaction. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Perform the reaction in a well-ventilated fume hood.

  • Preparation:

    • Prepare an aqueous solution of nitric acid (HNO₃). For example, place 63.0 g (1.0 mol) of 70% nitric acid in a round-bottom flask equipped with a magnetic stirrer.

    • Place the flask in an ice/water bath to control the reaction temperature.

  • Neutralization Reaction:

    • Slowly add 59.1 g (1.0 mol) of propylamine (C₃H₇NH₂) dropwise to the stirred nitric acid solution.

    • Causality: The slow, dropwise addition is critical to manage the heat generated by the exothermic neutralization reaction and prevent thermal runaway.[1] The 1:1 molar ratio ensures complete protonation of the amine.[1]

  • Water Removal:

    • Once the addition is complete and the solution has returned to room temperature, connect the flask to a rotary evaporator.

    • Concentrate the mixture under vacuum at a bath temperature of 50-65°C to remove the bulk of the water.[1]

  • Final Drying:

    • Transfer the resulting viscous liquid to a vacuum oven.

    • Dry the PAN under high vacuum at ~60°C for at least 24 hours or until the water content, as measured by Karl Fischer titration, is below the desired threshold (e.g., <500 ppm).

  • Storage:

    • Store the purified, dry PAN in a sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.

SOP 2: Measurement of Ionic Conductivity
  • Equipment:

    • Calibrated benchtop conductivity meter.

    • Conductivity cell/probe appropriate for non-aqueous, viscous liquids.

    • Thermostatic water bath or circulating system for temperature control.

  • Procedure:

    • Calibrate the conductivity meter according to the manufacturer's instructions using standard solutions.

    • Place a known volume of the PAN sample into a measurement vessel.

    • Submerge the vessel in the thermostatic bath and allow the sample to equilibrate to the target temperature (e.g., 25.0 ± 0.1 °C).

    • Immerse the conductivity probe into the sample, ensuring the electrodes are fully covered.

    • Allow the conductivity reading to stabilize before recording the value. This may take longer for viscous liquids.[18]

    • Thoroughly clean the probe with an appropriate solvent (e.g., isopropanol followed by deionized water) and dry it completely before the next measurement.

References

  • Relationship between ionic conductivity (κ⁻¹) and viscosity (η) for... ResearchGate. [Link]

  • Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids. Semantic Scholar. [Link]

  • Conductivity−Viscosity−Structure: Unpicking the Relationship in an Ionic Liquid. Scilit. [Link]

  • Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. MDPI. [Link]

  • Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and this compound. National Institutes of Health (NIH). [Link]

  • Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids. MDPI. [Link]

  • Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. National Institutes of Health (NIH). [Link]

  • The factors affecting ionic conductivity. [Link]

  • Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Frontiers. [Link]

  • Protic Ionic Liquids: A General Strategy for Enhancing Electrical Conductivity and Stretchability of Conducting Polymer Thin Films. ResearchGate. [Link]

  • Protic ionic liquids for sustainable uses. Royal Society of Chemistry. [Link]

  • Strategies to Improve the Performance of Ionic Liquid-Based Electrolytes. ResearchGate. [Link]

  • Phase behavior of water-mediated protic ionic liquid: Ethylammonium nitrate. [Link]

  • Effect of Temperature and Cationic Chain Length on the Physical Properties of Ammonium Nitrate-Based Protic Ionic Liquids. ResearchGate. [Link]

  • Propyllammonium Nitrate. Hiyka. [Link]

  • Synthesis of protic ionic liquids Challenges and solutions for the synthesis of pure compounds. ResearchGate. [Link]

  • Polarizability relaxation in protic ionic liquids: The case of alkylammonium nitrates. [Link]

  • Determination of Thermophysical Properties of the Protic Ionic Liquid EIM NO3, Pure and Doped with Lithium Nitrate Salt. MDPI. [Link]

  • Protonic Ammonium Nitrate Ionic Liquids and Their Mixtures: Insights into Their Thermophysical Behavior. ACS Publications. [Link]

  • Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. ACS Publications. [Link]

  • Mechanisms for doped PEDOT:PSS electrical conductivity improvement. Semantic Scholar. [Link]

  • This compound. PubChem. [Link]

  • How to Enhance Ionic Conductivity in Polymer Electrolytes. Patsnap. [Link]

  • Experimental arrangement for conductivity measurements. ResearchGate. [Link]

  • This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. SciSpace. [Link]

  • Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. [Link]

  • Influence of surfactant on conductivity, capacitance and doping of electrodeposited polyaniline films. Frontiers. [Link]

  • Increasing volume in conjugated polymers to facilitate electrical doping with phosphomolybdic acid. OSTI.GOV. [Link]

  • Effect of Electrical Conductivity Through the Bulk Doping of the Product of Titanocene Dichloride and 2-Nitro-1,4-phenylenediamine. National Institutes of Health (NIH). [Link]

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Propylammonium Nitrate (PAN) Thermal Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Applications Science Team

Welcome to the technical support center for Propylammonium Nitrate (PAN). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile protic ionic liquid in their work. Understanding the thermal stability of PAN is paramount for ensuring experimental reproducibility, safety, and the integrity of your results. This document provides in-depth answers to common stability issues, troubleshooting for experimental anomalies, and validated protocols for thermal analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the thermal behavior of this compound.

Q1: What is the recommended maximum operating temperature for PAN?

A: There is conflicting information in publicly available resources, and the maximum safe operating temperature is highly dependent on the duration of heating, the purity of the sample, and the experimental atmosphere.

  • For short-term analysis (minutes to a few hours) under an inert atmosphere (e.g., Nitrogen, Argon): Differential Scanning Calorimetry (DSC) data suggests PAN is thermally stable up to 150°C[1]. Raman spectroscopy studies also indicate that PAN's hydrogen-bonded network remains intact up to 420 K (147°C)[1].

  • For long-term applications or experiments in an air/oxygen atmosphere: It is strongly recommended to avoid temperatures above 80°C [2][3]. Safety data sheets indicate that above this temperature, the product might begin to decompose spontaneously[2][3]. The presence of oxygen can lower the decomposition temperature of ionic liquids[4].

Q2: What are the primary factors that degrade PAN at elevated temperatures?

A: The thermal stability of PAN is not solely dependent on temperature. It is a function of several interconnected factors:

  • Atmosphere: The presence of oxygen or air can significantly reduce thermal stability compared to an inert nitrogen atmosphere[4].

  • Purity: Impurities, such as residual reactants from synthesis (propylamine, nitric acid), by-products (propylammonium nitrite), or halides, can lower the decomposition temperature[1][5].

  • Presence of Catalysts or Reactive Materials: Contact with strong oxidizers, bases, or certain metals can catalyze decomposition pathways at lower temperatures[2][3].

  • Confinement: Heating PAN in a sealed or poorly vented container can be extremely hazardous. The buildup of gaseous decomposition products can lead to a dangerous increase in pressure[6][7][8].

Q3: What are the visible signs of PAN decomposition?

A: The most common visual indicator of PAN decomposition is a color change. A fresh, pure sample of PAN should be a colorless liquid[2]. Upon heating, especially in the presence of air, it may turn yellow to orange or brown. This discoloration is often due to the formation of nitrogen oxides (NOx) and other degradation products[2][3]. The appearance of fumes or a characteristic acrid odor is a sign of significant decomposition.

Q4: How does the experimental atmosphere (e.g., air vs. nitrogen) affect PAN's stability?

A: The experimental atmosphere has a profound effect. A reactive atmosphere, such as air or pure oxygen, introduces oxidative pathways for decomposition, which are typically initiated at lower temperatures than thermal decomposition pathways under an inert (e.g., nitrogen) atmosphere[4]. For experiments requiring heating, especially above 80°C, purging the system with an inert gas is a critical step to ensure the stability of PAN and the reproducibility of your results.

Q5: What are the hazardous decomposition products of PAN?

A: When heated to decomposition, PAN can release hazardous and corrosive fumes. These include carbon monoxide (CO), carbon dioxide (CO2), and various nitrous gases (NOx)[2][3]. The initial step in the thermal decomposition of similar organic nitrates involves the cleavage of the O-NO2 bond, which leads to the formation of NO2 and other reactive species[9]. Adequate ventilation, preferably within a fume hood, is mandatory when heating PAN.

Section 2: Troubleshooting Guide: Common Experimental Issues

This guide provides solutions to specific problems you may encounter during your experiments.

Issue: My PAN sample turned yellow/brown during a heated experiment below 150°C. What is happening and is my experiment compromised?

  • Immediate Cause: Your sample is undergoing thermal decomposition. The yellow/brown color is likely due to the formation of nitrogen dioxide (NO2) and other chromophoric by-products[2][3].

  • Root Cause Analysis:

    • Temperature & Atmosphere: Are you heating the sample above 80°C in the presence of air? Oxidative degradation is likely occurring[3][4].

    • Purity: The PAN may contain impurities from its synthesis, such as propylammonium nitrite, which can form if synthesis temperatures exceed 70°C[1]. These impurities can lower its thermal stability.

    • Contamination: Has the PAN come into contact with incompatible materials like strong bases, oxidizers, or certain metals (e.g., copper, zinc) that could catalyze its decomposition?[7]

  • Solution & Experimental Impact:

    • Stop the experiment safely. Ensure adequate ventilation to remove any toxic fumes.

    • Assess the impact: The presence of decomposition products means the solvent is no longer pure PAN. This will affect reaction kinetics, solubility, and other physical properties, likely compromising your results.

    • Corrective Actions: For future experiments, operate under an inert nitrogen or argon atmosphere. If heating above 80°C is necessary, use a fresh, high-purity PAN sample and consider a preliminary thermal analysis (TGA) to confirm its stability under your specific conditions.

Issue: I am seeing inconsistent results (e.g., reaction rates, solubility) in experiments involving heated PAN.

  • Immediate Cause: Inconsistent results often point to a change in the reaction medium. Gradual, temperature-induced decomposition of PAN can alter the solvent's properties over time.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent results.

  • Explanation: Even minor decomposition can change the polarity, viscosity, and ionic composition of PAN, leading to variability in your results. Following the workflow can help isolate the cause. If discoloration is observed, decomposition is almost certain. If not, subtle degradation may still be occurring, necessitating a review of your heating protocol for consistency.

Issue: My Thermogravimetric Analysis (TGA) results for PAN don't match the literature.

  • Immediate Cause: TGA results are highly sensitive to experimental parameters. Direct comparison is only valid if conditions are identical.

  • Key Parameters to Check:

    • Heating Rate: This is one of the most significant factors. A faster heating rate will shift the decomposition curve to higher temperatures, resulting in an artificially high onset temperature (T_onset). The difference in T_onset between a heating rate of 1 °C/min and 20 °C/min can be as much as 100 °C for some ionic liquids[4][10].

    • Atmosphere: As discussed, running the analysis in air versus nitrogen will yield different results. T_onset is typically lower in an oxidative atmosphere[4].

    • Sample Mass & Pan Type: A larger sample mass can lead to thermal gradients within the sample, affecting the result[11]. The pan material (e.g., platinum, aluminum) can also have an effect, especially if it has catalytic activity[11].

  • Solution: When reporting or comparing TGA data, always specify the heating rate, atmosphere (and flow rate), sample mass, and pan type. To validate your instrument and method, run a well-characterized standard.

Section 3: Protocols for Assessing Thermal Stability

These protocols provide a framework for reliably assessing the thermal stability of your PAN samples.

Protocol 3.1: Standard Operating Procedure for Thermogravimetric Analysis (TGA)

This protocol determines the temperature at which a material loses mass due to decomposition.

  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's instructions.

  • Sample Preparation:

    • Place a clean, empty crucible on the TGA balance and tare it.

    • Using a micropipette, dispense 3-5 mg of PAN into the crucible[12]. A smaller sample size minimizes thermal gradients[11].

  • Experimental Setup:

    • Atmosphere: Set the purge gas to high-purity nitrogen with a flow rate of 20-60 mL/min[12][13].

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 400°C at a constant heating rate of 10 °C/min[12]. This is a common rate for comparative studies.

  • Data Analysis:

    • Plot the mass (%) versus temperature (°C).

    • Determine the Onset Temperature (T_onset) : The temperature at which significant mass loss begins, often calculated by the instrument software using the tangent method[11].

    • Determine T_x% : The temperature at which x% of the initial mass has been lost (e.g., T_5%, T_10%). This provides additional data points for stability comparison[4].

Protocol 3.2: Standard Operating Procedure for Differential Scanning Calorimetry (DSC)

This protocol identifies thermal transitions like melting and decomposition onset.

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., Indium).

  • Sample Preparation:

    • Place an empty aluminum DSC pan and lid on a microbalance and tare.

    • Dispense 5-10 mg of PAN into the pan.

    • Hermetically seal the pan to prevent evaporation before decomposition.

  • Experimental Setup:

    • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

    • Atmosphere: Use a nitrogen purge at a rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp the temperature from 25°C to 350°C at a heating rate of 10 °C/min[14].

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

    • The onset of a sharp, irreversible exotherm indicates the beginning of energetic decomposition[15].

Table 1: Summary of PAN Thermal Properties

ParameterValueConditionsSource
Thermal StabilityUp to 150°CShort-term, DSC[1]
Recommended Limit< 80°CLong-term, general use[2][3]
H-Bond Network StabilityUp to 420 K (147°C)Raman Spectroscopy[1]
Decomposition ProductsCO, CO2, NOxHigh Temperature[2][3]

Section 4: Safety & Handling at Elevated Temperatures

Adherence to safety protocols is non-negotiable when working with heated PAN.

Diagram: Key Factors in PAN Thermal Stability

Caption: Factors influencing the thermal stability of PAN.

  • Storage: Store PAN in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources[3]. Keep it segregated from incompatible materials, especially combustibles, strong acids, strong bases, and powdered metals[16].

  • Handling:

    • Always handle PAN in a well-ventilated fume hood, especially when heating[16].

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[2][3].

    • Avoid confinement. Never heat PAN in a sealed container that cannot withstand significant pressure. If a reaction must be heated under pressure, use a properly rated and shielded pressure vessel with appropriate pressure relief mechanisms.

  • Spills & Emergencies:

    • In case of a spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal[2]. Do not use combustible materials like paper towels to absorb large spills.

    • If a fire occurs, use a water spray, foam, or dry chemical extinguisher. PAN is an oxidizer and may intensify a fire[3][17].

References

  • Rehman, A., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules. Available at: [Link]

  • Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Rehman, A. (2021). Thermal Stability of Ionic Liquids. ResearchGate. Available at: [Link]

  • Jacquemin, J., et al. (2016). Thermal stability of imidazolium-based ionic liquids. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Jacquemin, J., et al. (2016). Thermal stability of imidazolium-based ionic liquids. Semantic Scholar. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Kaplan, D. L., et al. (1983). Decomposition of Four Ammonium Nitrate Propellants. Defense Technical Information Center. Available at: [Link]

  • Gouveia, A. S. L., et al. (2014). Thermal characterization of ethylammonium nitrate. ResearchGate. Available at: [Link]

  • Greaves, T. L., et al. (2008). This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. The Journal of Physical Chemistry B. Available at: [Link]

  • Broemmelsiek, E. J. (2019). Effect of Metal Sequestrants on the Decomposition of Hydroxylammonium Nitrate. Thesis, Worcester Polytechnic Institute. Available at: [Link]

  • Krasnoperov, L. N., et al. (2017). Thermal decomposition of n-propyl and n-butyl nitrates: kinetics and products. Physical Chemistry Chemical Physics. Available at: [Link]

  • University of California Center for Laboratory Safety. (2012). Nitrates - Standard Operating Procedure. Available at: [Link]

  • Bouzón-Capelo, S., et al. (2021). Effect of Temperature and Cationic Chain Length on the Physical Properties of Ammonium Nitrate-Based Protic Ionic Liquids. ResearchGate. Available at: [Link]

  • NOVA Chemicals. (2020). Safety Data Sheet: Propane. Available at: [Link]

  • Gorte, R. J., et al. (1998). TPD-TGA curves for n-propylamine in H-TON. ResearchGate. Available at: [Link]

  • Eyckens, D. J., et al. (2018). Thermal stability of protic ionic liquids. Western Sydney University ResearchDirect. Available at: [Link]

  • Health and Safety Executive. Storing and handling ammonium nitrate. HSE. Available at: [Link]

  • van der Heijden, A. E. D. M., & Bouma, R. H. B. (2003). Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. Defense Technical Information Center. Available at: [Link]

  • Gunawan, C., et al. (2020). The nature of ammonium nitrate decomposition and explosions. ResearchGate. Available at: [Link]

  • Van Dolah, R. W. (1966). Explosion Hazards Of Ammonium Nitrate Under Fire Exposure. Bureau of Mines. Available at: [Link]

  • Cagnina, S., et al. (2017). The typical DSC curve of AN. ResearchGate. Available at: [Link]

  • Oxley, J. C., et al. (2002). Ammonium nitrate: thermal stability and explosivity modifiers. Thermochimica Acta. Available at: [Link]

  • Krasnoperov, L. N., et al. (2016). Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products. The Journal of Physical Chemistry A. Available at: [Link]

  • Oxley, J. C., et al. (1988). Thermal Decomposition of Ammonium Nitrate-Based Composites. North American Thermal Analysis Society. Available at: [Link]

  • Williams College. Expt. 8: Differential Scanning Calorimetry. Available at: [Link]

  • Elbourne, A., et al. (2015). Near surface properties of mixtures of this compound with n-alkanols 1. Nanostructure. Physical Chemistry Chemical Physics. Available at: [Link]

  • WorkSafe Queensland. (2020). Ammonium nitrate storage and handling. Available at: [Link]

  • Fertilizers Europe. (2022). Safety considerations and hazards related to ammonium nitrate. FerTech Inform. Available at: [Link]

  • Carl ROTH. (2015). Safety Data Sheet: Ammonium nitrate. Available at: [Link]

  • Elbourne, A., et al. (2015). Near Surface Properties of Mixtures of this compound with n-Alkanols 1. Nanostructure. ResearchGate. Available at: [Link]

  • Helmenstine, A. M. (2020). Make Ammonium Nitrate from Household Chemicals. ThoughtCo. Available at: [Link]

  • San Corporation. (2014). Make Ammonium Nitrate from Household Chemicals,Ammonium Nitrate Synthesis. Available at: [Link]

  • Government of Western Australia, Department of Mines, Industry Regulation and Safety. (2015). Safe storage of solid ammonium nitrate - code of practice. WorkSafe WA. Available at: [Link]

  • Czajlik, I., et al. (2022). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Molecules. Available at: [Link]

  • ELTRA GmbH. Thermogravimetric Analyzer: TGA Thermostep. Available at: [Link]

Sources

Propylammonium Nitrate (PAN) Synthesis: A Technical Support and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Propylammonium nitrate (PAN) is a protic ionic liquid with a wide range of applications, including as a solvent in organic synthesis, an electrolyte in electrochemical devices, and a component in energetic materials. Its synthesis, while straightforward in principle, requires careful control of reaction conditions to ensure high yield, purity, and safety. This guide provides in-depth technical support and troubleshooting advice for the synthesis of PAN, addressing common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis of this compound is an acid-base neutralization reaction between propylamine (a weak base) and nitric acid (a strong acid). The propylamine is protonated by the nitric acid to form the propylammonium cation, while the nitrate anion serves as the counter-ion.

CH₃CH₂CH₂NH₂ + HNO₃ → [CH₃CH₂CH₂NH₃]⁺[NO₃]⁻

This reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure safety.

Q2: What are the critical parameters to control during PAN synthesis?

The key parameters to control are:

  • Stoichiometry: A precise 1:1 molar ratio of propylamine to nitric acid is crucial. An excess of either reactant can lead to impurities that are difficult to remove.

  • Temperature: The reaction should be performed at low temperatures (typically 0-5 °C) to manage the exothermicity and prevent the decomposition of the product or reactants.

  • Rate of Addition: Slow, dropwise addition of nitric acid to the propylamine solution is essential for maintaining temperature control.

  • Solvent: While the reaction can be performed neat, the use of a solvent like deionized water can help to dissipate heat more effectively.

  • Purification: Removal of water and any unreacted starting materials is critical to obtaining high-purity PAN.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield • Incomplete reaction due to incorrect stoichiometry.• Loss of product during workup and purification.• Decomposition of product due to excessive temperature.• Carefully measure and use a 1:1 molar ratio of reactants.• Ensure efficient extraction and minimize transfers.• Maintain strict temperature control (0-5 °C) throughout the addition of nitric acid.
Product Discoloration (Yellow/Brown) • Formation of nitrogen oxides (NOx) due to localized overheating.• Presence of impurities in the starting materials.• Improve cooling and stirring efficiency.• Add the nitric acid very slowly to the propylamine solution.• Use high-purity starting materials.
Residual Water in Final Product • Incomplete drying after the reaction.• Use a rotary evaporator to remove the bulk of the water.• For trace amounts, dry under high vacuum for an extended period (24-48 hours). The use of a desiccant like P₂O₅ in a desiccator can also be effective.
Inconsistent Spectroscopic Data (NMR, IR) • Presence of unreacted starting materials or byproducts.• Residual water.• Re-purify the product. This may involve washing with a suitable solvent (e.g., diethyl ether) to remove organic impurities, followed by rigorous drying.• Confirm the purity using techniques like Karl Fischer titration for water content.
Thermal Instability of the Product • Presence of impurities that can catalyze decomposition.• Ensure the highest possible purity of the final product. Impurities, especially residual nitric acid, can significantly lower the decomposition temperature.

Experimental Protocol: Synthesis of this compound

This protocol provides a step-by-step method for the synthesis of high-purity this compound.

Materials:

  • n-Propylamine (≥99%)

  • Nitric Acid (70%, analytical grade)

  • Deionized Water

  • Ice Bath

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Rotary evaporator

  • High-vacuum line

Procedure:

  • Preparation: Place a known amount of n-propylamine in a round-bottom flask equipped with a magnetic stir bar. Dilute the propylamine with an equal volume of deionized water and cool the flask in an ice bath to 0 °C with vigorous stirring.

  • Reaction: Calculate the molar equivalent of 70% nitric acid required to neutralize the propylamine. Dilute the nitric acid with an equal volume of deionized water. Add the diluted nitric acid dropwise to the stirred propylamine solution using a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Neutralization: After the addition is complete, continue stirring the solution at 0 °C for another 2 hours to ensure the reaction goes to completion. The pH of the solution should be approximately 7.

  • Purification:

    • Remove the bulk of the water using a rotary evaporator at a temperature not exceeding 50 °C.

    • Transfer the resulting viscous liquid to a suitable flask and dry under high vacuum (at room temperature) for at least 24 hours to remove any remaining traces of water.

  • Characterization: The final product should be a clear, colorless liquid. Characterize the this compound using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity. The water content can be determined by Karl Fischer titration.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

PAN_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization prep 1. Preparation - Propylamine + H₂O - Cool to 0 °C reaction 2. Reaction - Dropwise addition of HNO₃ - Maintain T < 5 °C prep->reaction Slow Addition neutralization 3. Neutralization - Stir for 2h at 0 °C - Check pH ~ 7 reaction->neutralization Completion rotovap 4. Water Removal - Rotary Evaporator - T < 50 °C neutralization->rotovap Workup vacuum 5. High-Vacuum Drying - 24-48 hours rotovap->vacuum analysis 6. Analysis - NMR, FT-IR - Karl Fischer vacuum->analysis

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Logical Relationship of Troubleshooting

This diagram outlines the logical flow for troubleshooting common issues during PAN synthesis.

PAN_Troubleshooting_Logic cluster_causes_yield Potential Causes cluster_causes_color Potential Causes cluster_causes_purity Potential Causes cluster_solutions Solutions start Problem Encountered low_yield Low Yield start->low_yield discoloration Discoloration start->discoloration impure_product Impure Product start->impure_product stoichiometry Incorrect Stoichiometry low_yield->stoichiometry loss Product Loss low_yield->loss decomposition Decomposition low_yield->decomposition overheating Local Overheating discoloration->overheating impure_reagents Impure Reagents discoloration->impure_reagents incomplete_reaction Incomplete Reaction impure_product->incomplete_reaction residual_water Residual Water impure_product->residual_water check_stoich Verify Stoichiometry stoichiometry->check_stoich improve_workup Optimize Workup loss->improve_workup control_temp Improve Temp. Control decomposition->control_temp overheating->control_temp slow_addition Slower Addition Rate overheating->slow_addition use_pure_reagents Use High-Purity Reagents impure_reagents->use_pure_reagents re_purify Re-purify Product incomplete_reaction->re_purify dry_thoroughly Thorough Drying residual_water->dry_thoroughly

Caption: Troubleshooting logic for identifying and resolving issues in PAN synthesis.

References

  • General Information on Protic Ionic Liquids

    • Title: Protic Ionic Liquids: Properties and Applic
    • Source: Chemical Reviews
    • URL: [Link]

  • Safety Considerations for Nitric Acid: Title: Nitric Acid Safety Data Sheet Source: Major Chemical Supplier (e.g., Sigma-Aldrich, VWR) URL: A specific URL cannot be provided as it depends on the supplier, but these are readily available on their websites.
  • Standard Organic Synthesis Techniques: Title: Vogel's Textbook of Practical Organic Chemistry Source: Pearson Education URL: While a direct free link to the entire textbook is not available, numerous university websites and educational resources provide access to chapters and relevant sections on acid-base reactions and purific

Technical Support Center: Preventing Phase Separation in Propylammonium Nitrate (PAN) Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Propylammonium nitrate (PAN) is a protic ionic liquid (PIL) that has garnered significant interest within the scientific community. Its unique amphiphilic nanostructure, characterized by the segregation of polar and nonpolar domains, makes it a versatile solvent for a wide range of applications, from chemical synthesis and catalysis to its emerging role in drug delivery systems.[1] The ability of PAN to dissolve both polar and nonpolar species is a key advantage; however, this same property can also lead to complex phase behavior and, under certain conditions, undesirable phase separation.

For researchers, scientists, and drug development professionals, maintaining a homogeneous single-phase solution is often critical for experimental success, reproducibility, and the ultimate viability of a formulation. The unexpected appearance of cloudiness, precipitation, or distinct liquid layers can compromise an entire experiment or batch.

This technical support guide is designed to serve as a comprehensive resource for understanding, troubleshooting, and ultimately preventing phase separation in PAN mixtures. We will delve into the fundamental principles governing the stability of these solutions, provide field-proven protocols for their preparation, and offer a structured troubleshooting guide to address common challenges encountered in the laboratory.

Section 1: Understanding Phase Separation in PAN Mixtures (The "Why")

A stable mixture is the result of a delicate balance of intermolecular forces. In PAN-based systems, these include hydrogen bonding, electrostatic interactions, and van der Waals forces. When this balance is disrupted, the components of the mixture will separate into two or more distinct phases.

FAQ 1: What is phase separation and why does it occur in PAN mixtures?

Phase separation in PAN mixtures is the macroscopic manifestation of molecular-level immiscibility. This compound itself possesses a nanostructure arising from the electrostatic attraction between the ammonium cation and the nitrate anion, which forms polar domains, and the clustering of the propyl groups into non-polar domains.[1] This inherent nanosegregation is a key factor in its solvent properties.

Phase separation occurs when the interactions between like molecules (e.g., PAN-PAN, solvent-solvent) become more energetically favorable than the interactions between unlike molecules (PAN-solvent). This can be triggered by a variety of factors that disrupt the delicate energetic balance of the mixture. The "solvophobic effect" in PAN, which is stronger than in its shorter-chain analogue ethylammonium nitrate (EAN), drives the aggregation of nonpolar species and can contribute to phase separation.[2]

FAQ 2: What are the common triggers for phase separation in my experiments?

Several factors can induce phase separation in PAN mixtures. Understanding these triggers is the first step toward prevention.

  • Temperature Fluctuations: The solubility of components in a mixture is often temperature-dependent. Some mixtures exhibit a Lower Critical Solution Temperature (LCST) , where they are miscible at lower temperatures and phase-separate upon heating. Others have an Upper Critical Solution Temperature (UCST) , becoming miscible upon heating.[3] For PAN mixtures, changes in temperature can alter the strength of hydrogen bonds and other intermolecular forces, leading to phase separation.

  • Compositional Changes: Every ternary system (PAN + co-solvent + solute) has a specific phase diagram that defines the concentration ranges for miscibility and immiscibility.[4][5][6] Exceeding the solubility limit of any component will inevitably lead to phase separation.

  • Addition of a Third Component (e.g., an Active Pharmaceutical Ingredient - API): The introduction of a new substance, particularly a hydrophobic drug molecule, can significantly perturb the equilibrium of a stable PAN-solvent mixture.[7][8][9] The API may have limited solubility or may preferentially interact with one component of the mixture, effectively "squeezing out" the other and inducing phase separation.

  • Impurities: The presence of even small amounts of impurities can have a profound impact on the stability of a PAN mixture.

    • Water: Being a highly polar, hydrogen-bonding solvent, water can significantly alter the properties of PAN.[10] While PAN is typically soluble in water, excess water can disrupt the existing hydrogen bond network and lead to phase separation, especially in the presence of a less polar co-solvent.

    • Halides and Other Synthesis Byproducts: Impurities from the synthesis of PAN, such as unreacted starting materials or halide ions, can interfere with the desired intermolecular interactions and lower the stability of the mixture.[5]

Visualization of Molecular Interactions

The following diagram illustrates the interplay of forces in a PAN mixture, leading to either a stable solution or phase separation.

cluster_stable Stable Homogeneous Mixture cluster_unstable Phase-Separated Mixture Stable Balanced Intermolecular Forces PAN_Solvent Strong PAN-Solvent Interactions (e.g., H-Bonding) Stable->PAN_Solvent Dominant Solute_Solvated Solute is Well-Solvated Stable->Solute_Solvated Trigger Trigger Event (e.g., Temperature Change, API Addition, Impurity) Stable->Trigger Unstable Unbalanced Intermolecular Forces PAN_PAN Strong PAN-PAN & Solvent-Solvent Interactions Unstable->PAN_PAN Dominant Solute_Precipitates Solute Exceeds Solubility Limit Unstable->Solute_Precipitates Trigger->Unstable caption Figure 1. Factors influencing the stability of PAN mixtures.

Caption: Figure 1. Factors influencing the stability of PAN mixtures.

Section 2: Best Practices for Preparing Stable PAN Mixtures (The "How-To")

The stability of a PAN mixture begins with the quality of its components and the precision of its preparation. Following standardized protocols can prevent many common causes of phase separation.

Protocol 1: Purification and Drying of this compound (PAN)

Commercial PAN often contains residual water and other impurities that can affect its phase behavior.[11] For sensitive applications, purification is highly recommended.

Materials:

  • Commercial this compound (PAN)

  • High-purity methanol (>99.9%)[11]

  • Round-bottom flask

  • Rotary evaporator

  • High-vacuum line with a cold trap

  • Karl Fischer titrator or access to NMR for purity analysis

Procedure:

  • Washing (Optional, for PAN with significant visible impurities): a. Dissolve the commercial PAN in a minimal amount of high-purity methanol. b. Filter the solution to remove any insoluble impurities. c. Remove the methanol using a rotary evaporator at a bath temperature of 50-60°C.[12]

  • Drying: a. Transfer the PAN to a clean, dry round-bottom flask. b. Attach the flask to a high-vacuum line. c. Heat the PAN to 50°C under vacuum for at least 48 hours to remove residual water and other volatile impurities.[11]

  • Purity Verification: a. Measure the water content using Karl Fischer titration. For most applications, a water content of <100 ppm is desirable. b. Verify the chemical structure and absence of significant impurities using ¹H and ¹³C NMR spectroscopy.[11]

  • Storage: a. Store the purified, dry PAN in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture uptake.

Protocol 2: Preparation of Homogeneous Binary and Ternary PAN Mixtures

Materials:

  • Purified, dry PAN

  • Anhydrous co-solvent(s) (e.g., acetonitrile, ethanol, DMSO)

  • Solute (e.g., API)

  • Analytical balance

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Inert atmosphere glove box or glove bag (highly recommended)

Procedure:

  • Solvent Preparation: Ensure all co-solvents are of high purity and are anhydrous. If necessary, dry solvents using appropriate methods, such as distillation over a drying agent or storage over activated molecular sieves.[13][14][15][16]

  • Weighing and Mixing (perform in an inert atmosphere if possible): a. Tare a clean, dry glass vial on an analytical balance. b. Accurately weigh the required amount of PAN into the vial. c. Add the precise weight of the co-solvent(s) to the vial. d. If preparing a ternary mixture, add the weighed solute. Note on order of addition: It is often best to first prepare a stable binary mixture of PAN and the co-solvent before adding the solute.

  • Homogenization: a. Add a small magnetic stir bar to the vial. b. Seal the vial tightly. c. Stir the mixture at room temperature until all components are fully dissolved and the solution is clear and homogeneous. Gentle heating may be applied if necessary to aid dissolution, but be mindful of potential temperature-induced phase separation upon cooling.

  • Observation and Storage: a. Visually inspect the final mixture for any signs of cloudiness, precipitation, or phase separation. b. Store the prepared mixture in a tightly sealed container, protected from light and moisture.

Data Table 1: Solubility of this compound (PAN) in Common Laboratory Solvents

The following table provides a qualitative guide to the solubility of PAN in various solvents. Quantitative data is often system-specific and dependent on temperature. It is always recommended to perform preliminary solubility tests for your specific application.

SolventPolarity IndexGeneral Solubility of PANNotes
Water10.2Highly SolublePAN is hygroscopic; mixtures are sensitive to water content.[10]
Methanol5.1Highly SolubleCan be used for washing PAN.[11]
Ethanol4.3Soluble
Isopropanol3.9Soluble
Acetonitrile5.8SolubleForms nano-inhomogeneous mixtures.[11]
Dimethyl Sulfoxide (DMSO)7.2Soluble
N-Methyl-2-pyrrolidone (NMP)6.7SolubleForms mixtures with strong intermolecular interactions.[17]
Tetrahydrofuran (THF)4.0Moderately to Sparingly SolubleLower polarity may lead to phase separation at higher concentrations.
Toluene2.4Insoluble
Hexane0.1Insoluble

Polarity index values are from various sources and are for general comparison.

Visualization of the Preparation Workflow

start Start purify_pan Purify and Dry PAN (Protocol 1) start->purify_pan dry_solvents Dry Co-solvents (e.g., Molecular Sieves) start->dry_solvents weigh_components Weigh Components (PAN, Solvent, Solute) in Inert Atmosphere purify_pan->weigh_components dry_solvents->weigh_components mix_homogenize Mix and Homogenize (Stirring, Gentle Heat if Needed) weigh_components->mix_homogenize observe Visual Inspection (Clarity, Homogeneity) mix_homogenize->observe stable_mixture Stable Mixture Ready for Use observe->stable_mixture No troubleshoot Phase Separation Occurs? Go to Troubleshooting (Section 3) observe->troubleshoot Yes caption Figure 2. Workflow for preparing stable PAN mixtures. cluster_unstable Unstable Mixture (Without Surfactant) cluster_stable Stable Mixture (With Surfactant) API_agg Hydrophobic API Aggregates PAN_solvent PAN/Solvent Matrix sep_label Leads to Phase Separation micelle Micelle API_in_micelle API surfactant_head Hydrophilic Head surfactant_tail Hydrophobic Tail stable_matrix Homogeneous PAN/Solvent Matrix caption Figure 3. Mechanism of API stabilization by surfactant micelles in a PAN mixture.

Caption: Figure 3. Mechanism of API stabilization by surfactant micelles in a PAN mixture.

Section 5: References

  • Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. National Institutes of Health. [Link]

  • Ionic liquid-in-water emulsions stabilized by molecular and polymeric surfactants. ChemRxiv. [Link]

  • Trends offered by ionic liquid-based surfactants: Applications in stabilization, separation processes, and within the petroleum. Taylor & Francis Online. [Link]

  • Interplay of Dynamical Properties between Ionic Liquids and Ionic Surfactants: Mechanism and Aggregation. PubMed. [Link]

  • This compound. Hiyka. [Link]

  • Ionic Liquids in Drug Delivery. MDPI. [Link]

  • Critical Micelle Concentrations (CMCs) of the Analyzed Compounds at 25... ResearchGate. [Link]

  • Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids. MDPI. [Link]

  • Advances Brought by Hydrophilic Ionic Liquids in Fields Involving Pharmaceuticals. PMC. [Link]

  • (PDF) Ionic Liquid Aqueous Two-Phase Systems From a Pharmaceutical Perspective. ResearchGate. [Link]

  • SOLUBILITY DATA SERIES. IUPAC. [Link]

  • Multi-component phase separation in ternary mixture ionic liquid electrolytes. arXiv.org. [Link]

  • This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. SciSpace. [Link]

  • Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. PMC. [Link]

  • Multi-Component Phase Separation in Ternary Mixture Ionic Liquid Electrolytes. OSTI.GOV. [Link]

  • Protic Ionic Liquids as Eco-Friendly Surfactants for Oil Spill Remediation: Synthesis, Characterization, and Performance Evaluation. PMC. [Link]

  • Ionic Liquid-Induced Modulation of Ubiquitin Stability: The Dominant Role of Hydrophobic Interactions. bioRxiv. [Link]

  • (PDF) Epitope mapping of imidazolium cation in ionic liquid-protein interactions unveils the balance between hydrophobicity and electrostatics towards protein destabilisation. ResearchGate. [Link]

  • Phase Separation and Ion Diffusion in Ionic Liquid, Organic Solvent, and Lithium Salt Electrolyte Mixtures. ACS Publications. [Link]

  • Phase Behavior of Ionic Liquid-Based Aqueous Two-Phase Systems. MDPI. [Link]

  • Ionic Liquid-Based Surfactants: Recent Advances in Their Syntheses, Solution Properties, and Applications. National Institutes of Health. [Link]

  • Tips & Tricks: Drying Methods. University of Rochester. [Link]

  • Drying solvents. Sciencemadness Wiki. [Link]

  • Ionic Liquid-Based Surfactants in Separation Science. ResearchGate. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. J. Org. Chem. [Link]

  • Thermoresponsive Ionic Liquid/Water Mixtures: From Nanostructuring to Phase Separation. MDPI. [Link]

  • Ionic Liquids as Tools to Incorporate Pharmaceutical Ingredients into Biopolymer-Based Drug Delivery Systems. PMC. [Link]

  • Structure and dynamics of this compound-acetonitrile mixtures: An intricate multi-scale system probed with experimental and theoretical techniques. AIP Publishing. [Link]

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]

  • The Effect of Ionic Liquid Hydrophobicity and Solvent Miscibility on Pluronic Amphiphile Self-Assembly. ACS Publications. [Link]

  • Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. EDXD-GROUP. [Link]

  • A green stabilizer for Nitrate ester-based propellants: An overview. PMC. [Link]

  • Preparation of Standard Solutions. Pharmaguideline. [Link]

  • Stabilizers for nitrate ester-based energetic materials and their mechanism of action: A state-of-the-art review. ResearchGate. [Link]

  • How to prepare standard solution. RX Marine International. [Link]

  • Phase stabilization of ammonium nitrate with binary additives consisting of potassium nitrate and complexone salts. ResearchGate. [Link]

  • Polymer Additives, Heat & Light Stabilizers - UV Absorbers. SONGWON Industrial Group. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. organicchemistrydata.org. [Link]

  • Solvent Miscibility Table. Bürkle. [Link]

Sources

Technical Support Center: Propylammonium Nitrate (PAN) Viscosity Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Propylammonium Nitrate (PAN). This resource is designed for researchers, scientists, and drug development professionals who are utilizing this versatile protic ionic liquid (PIL) in their work. PAN's unique properties, stemming from its distinct nanostructure, make it an excellent solvent for various applications, including nanoparticle synthesis and drug delivery formulations.[1] However, its viscosity can be highly sensitive to experimental conditions, leading to challenges in reproducibility and performance.

This guide provides in-depth, experience-based insights into the common viscosity-related issues encountered with PAN. We will move beyond simple procedural steps to explain the underlying scientific principles, empowering you to diagnose and resolve problems effectively.

Frequently Asked Questions (FAQs) & Core Concepts
Q1: What is this compound (PAN) and why is its viscosity a critical parameter?

This compound is a protic ionic liquid composed of a propylammonium cation and a nitrate anion.[2] A key characteristic of PAN is its self-assembly into a bicontinuous, sponge-like nanostructure.[1][3] This structure arises from the segregation of its polar components (the ammonium and nitrate ions, which form a hydrogen-bonded network) and its non-polar components (the propyl alkyl chains).[1][4]

This inherent nanostructuring is a primary reason for PAN's relatively high viscosity compared to traditional molecular solvents.[5][6][7] Viscosity is not just a physical property; it is a direct reflection of the molecular-level interactions within the liquid. For applications in drug development and chemical synthesis, viscosity dictates crucial factors such as:

  • Mass Transport and Reaction Kinetics: Lower viscosity generally facilitates faster diffusion of reactants and products, influencing reaction rates.[8]

  • Processability: High viscosity can complicate pumping, mixing, and dispensing operations.

  • Formulation Stability: In drug delivery systems, viscosity can affect the stability and release profile of encapsulated agents.[1]

Understanding and controlling PAN's viscosity is therefore essential for achieving reproducible and optimized results.

Q2: My batch of PAN has a much higher (or lower) viscosity than expected. What are the most likely causes?

Discrepancies in PAN viscosity are a common issue and almost always trace back to one of three factors: water content, residual impurities, or temperature . The high hygroscopicity of PAN means it readily absorbs atmospheric moisture, which has a dramatic effect on its physical properties.[9]

Here is a logical workflow to diagnose the issue:

G start Unexpected Viscosity Reading for PAN q1 Is the measurement temperature accurate and stable? start->q1 a1_no Calibrate Thermometer / Adjust Bath Temperature q1->a1_no No q2 Has the PAN been exposed to ambient air? q1->q2 Yes a1_yes Verify Temperature Control System a1_no->q2 a2_yes Suspect Water Contamination q2->a2_yes Yes a2_no Consider Impurities or Degradation q2->a2_no No proc1 Perform Karl Fischer Titration to Quantify Water Content a2_yes->proc1 proc2 Analyze Purity (e.g., via NMR Spectroscopy) a2_no->proc2 q3 Is water content > 500 ppm? proc1->q3 a3_yes Dry PAN under vacuum. See Protocol 2. q3->a3_yes Yes a3_no Purity is the likely issue. q3->a3_no No end_point Viscosity Issue Resolved a3_yes->end_point a3_no->proc2 q4 Are impurities (residual reactants, byproducts) detected? proc2->q4 a4_yes Purify PAN. See Protocol 3. q4->a4_yes Yes a4_no Re-evaluate Viscometer Calibration & Method. See Protocol 1. q4->a4_no No a4_yes->end_point a4_no->end_point

Caption: Troubleshooting workflow for unexpected PAN viscosity.
Q3: How significantly does water affect PAN viscosity and how can I control it?

The influence of water on PAN viscosity cannot be overstated. It is the most critical external factor affecting its transport properties.[9][10]

  • Causality: Water molecules disrupt the extensive hydrogen bonding network between the propylammonium cations and nitrate anions.[9] This disruption reduces the intermolecular friction, leading to a sharp decrease in viscosity.

  • Quantitative Impact: The presence of even small amounts of water can cause significant changes. Studies have shown that a water content of 30,000 ppm (3%) can reduce the viscosity of PAN by approximately 40-56%.[1][9] This is a primary reason for the wide dispersion of viscosity values reported in the literature.[9]

Control Measures:

  • Handling: Always handle PAN in a controlled environment, such as a glovebox with a dry nitrogen or argon atmosphere.

  • Storage: Store PAN in tightly sealed containers with a desiccant.

  • Drying: Before use, especially for viscosity-sensitive applications, dry the PAN under high vacuum (e.g., 50–65°C) for several hours to remove absorbed water.[1][11]

  • Quantification: For precise and reproducible work, the water content should be quantified using Karl Fischer titration.

Q4: Can impurities from the synthesis process affect viscosity?

Absolutely. The standard synthesis of PAN involves the acid-base reaction between propylamine and nitric acid.[1] Incomplete reaction or inadequate purification can leave residual starting materials or byproducts that significantly alter viscosity.

  • Mechanism of Action: Impurities disrupt the ordered, charge-dense nanostructure of the ionic liquid.[8] Unreacted propylamine (a neutral molecule) or excess nitric acid and water will interfere with the ionic and hydrogen bonding network, typically leading to a decrease in viscosity. Other organic byproducts from side reactions can have unpredictable effects.

  • Validation: The purity of your PAN should be confirmed after synthesis. ¹H and ¹³C NMR spectroscopy are excellent methods to detect organic impurities, ensuring no residual starting materials are present.[11]

Q5: My experiment requires running at different temperatures. How should I expect the viscosity to change?

Like most liquids, the viscosity of PAN is strongly dependent on temperature. As temperature increases, the kinetic energy of the ions also increases. This enhanced thermal motion overcomes the intermolecular forces (hydrogen bonds and van der Waals interactions), causing the viscosity to decrease significantly.[9]

It is crucial to precisely control and report the temperature at which any viscosity measurement is taken. For applications requiring consistent performance across a temperature range, the viscosity-temperature profile of your specific PAN batch should be characterized.

FactorEffect on ViscosityUnderlying MechanismRecommended Action
Increasing Water Content Decreases Sharply Disruption of the cation-anion hydrogen bond network.[9]Handle and store in a dry atmosphere; quantify with Karl Fischer titration.
Increasing Temperature Decreases Increased kinetic energy overcomes intermolecular forces.[9]Precisely control and monitor temperature during experiments and measurements.
Residual Synthesis Impurities Variable (Usually Decreases) Disruption of the ordered ionic nanostructure.[8]Purify PAN post-synthesis (See Protocol 3) and verify purity via NMR.[11]
Addition of Inorganic Salts Increases Increased ion density and stronger coulombic interactions.[12]Carefully control the concentration of any added salts.
Addition of Molecular Solvents Variable Modulates the native nanostructure of PAN.[3][4]Characterize the viscosity of the specific mixture being used.
Troubleshooting Protocols
Protocol 1: Best Practices for Accurate Viscosity Measurement

Inconsistent readings are often due to methodological errors. This protocol ensures your measurements are reliable.

  • Instrument Calibration: Ensure your viscometer or rheometer is calibrated with a certified viscosity standard at the temperature of interest.

  • Temperature Equilibration: Allow the PAN sample to thermally equilibrate in the instrument for at least 15 minutes before measurement. Temperature fluctuations of even 0.1°C can cause noticeable viscosity changes.

  • Shear Rate Considerations: For most applications, PAN behaves as a Newtonian fluid (viscosity is independent of shear rate).[13] However, if you are working with complex formulations (e.g., with polymers or surfactants), perform a shear rate sweep to check for any non-Newtonian behavior like shear thinning.[14]

  • Sample Handling: Load the sample into the viscometer in a low-humidity environment (e.g., a glovebox) to prevent moisture absorption during the measurement process itself.

  • Replicates: Perform at least three independent measurements for each sample to ensure reproducibility and calculate an average and standard deviation.

Protocol 2: Water Content Determination and Removal
  • Quantification (Karl Fischer Titration):

    • Use a calibrated coulometric or volumetric Karl Fischer titrator.

    • Inject a known mass of the PAN sample into the titration cell.

    • The instrument will automatically titrate the water and provide a result in ppm or percentage. Aim for a water content below 500 ppm for viscosity-sensitive applications.

  • Removal (Drying):

    • Place the PAN in a round-bottom flask.

    • Connect the flask to a high-vacuum line (Schlenk line).

    • Heat the sample gently to 50-65°C using an oil bath while stirring.[1][11]

    • Maintain under vacuum for at least 4-6 hours. For very wet samples, a longer duration may be necessary.

    • Cool the sample to room temperature under vacuum before transferring it to a dry storage container inside a glovebox.

Protocol 3: Standard Purification of Laboratory-Synthesized PAN

This protocol removes water and common impurities from a typical PAN synthesis.

  • Initial Water Removal: After the initial reaction of propylamine and nitric acid in an aqueous solution, concentrate the mixture using a rotary evaporator (50–65°C, 50–100 mbar) to remove the bulk of the water.[1]

  • Recrystallization (Optional but Recommended):

    • Dissolve the concentrated PAN in a minimal amount of a suitable solvent mixture (e.g., ethanol/water).

    • Cool the solution to ≤10°C to precipitate crystalline PAN.[1] This step is highly effective at removing soluble impurities.

  • Filtration: Filter the cold slurry through a Büchner funnel to collect the purified PAN crystals.[1]

  • Final Drying: Dry the purified PAN crystals under high vacuum at 50-65°C for an extended period (12-24 hours) to remove any residual solvent and water.

  • Purity Verification: After drying, obtain an NMR spectrum to confirm the absence of impurities.[11]

Advanced Considerations & Safety
Effect of Additives

The viscosity of PAN can be intentionally tuned by adding other components:

  • Inorganic Salts (e.g., LiNO₃): Adding salts generally increases viscosity due to an increase in the density of charge carriers and stronger coulombic interactions that restrict ion mobility.[12]

  • Molecular Solvents (e.g., n-alkanols, acetonitrile): These can act as "hydrotropes," modulating the nanostructure of PAN.[3][4] The effect on viscosity depends on the nature of the solvent and its interaction with the polar or non-polar domains of the ionic liquid.

The diagram below illustrates the key factors influencing PAN's inherent and extrinsic viscosity.

G cluster_0 Intrinsic Properties cluster_1 Extrinsic Factors PropylChain Propyl Chain Length (Van der Waals Forces) NanoStructure Amphiphilic Nanostructure PropylChain->NanoStructure H_Bond Cation-Anion (Hydrogen Bonding) H_Bond->NanoStructure Viscosity This compound (PAN) Viscosity NanoStructure->Viscosity determines baseline Water Water Content Water->Viscosity disrupts network (decreases η) Temp Temperature Temp->Viscosity increases mobility (decreases η) Impurities Impurities Impurities->Viscosity disrupts network (variable effect) Additives Additives (Salts, Solvents) Additives->Viscosity modulates structure (variable effect)

Caption: Intrinsic and extrinsic factors governing PAN viscosity.
Thermal Stability and Degradation

While generally stable under normal conditions, prolonged exposure to high temperatures (>150-200°C) can lead to the thermal decomposition of PAN. The initial step is typically the cleavage of the O-NO₂ bond.[15][16] Decomposition products will drastically and irreversibly alter the viscosity and should be avoided. Do not exceed the recommended operating temperatures for your application.

Safety and Handling
  • Hazard Class: this compound is classified as an oxidizing liquid.[17] It should not be stored near combustible materials.[18]

  • Personal Protective Equipment (PPE): Always handle PAN with appropriate PPE, including chemical safety goggles and gloves.[17][19]

  • Handling Precautions: Avoid heating near sparks or open flames.[17][20] Use in a well-ventilated area. In case of skin contact, wash immediately with soap and water.[20]

References
  • Scarpellini, E., et al. (2025). Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. ResearchGate. Retrieved from [Link]

  • Fajardo, A., et al. (2021). Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids. MDPI. Retrieved from [Link]

  • Fajardo, A., et al. (2021). Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids. Semantic Scholar. Retrieved from [Link]

  • Comezana, R., et al. (2018). Structure and dynamics of this compound-acetonitrile mixtures: An intricate multi-scale system probed with experimental and theoretical techniques. AIP Publishing. Retrieved from [Link]

  • Elbourne, A., et al. (2017). Near Surface Properties of Mixtures of this compound with n-Alkanols 1. Nanostructure. ResearchGate. Retrieved from [Link]

  • Scarpellini, E., et al. (2016). Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. EDXD-GROUP. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pressing matter: why are ionic liquids so viscous?. Chemical Science. Retrieved from [Link]

  • Pfab, F., et al. (2022). Pressing matter: why are ionic liquids so viscous?. RSC Publishing. Retrieved from [Link]

  • Hiyka. (n.d.). Propyllammonium Nitrate. Retrieved from [Link]

  • Atkin, R., et al. (n.d.). This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. SciSpace. Retrieved from [Link]

  • U.S. Department of Energy. (n.d.). THERMAL DECOMPOSITION OF AMMONIUM NITRATE-BASED COMPOSITES. Retrieved from [Link]

  • Bedjanian, Y., & Morin, J. (2016). Thermal decomposition of n-propyl and n-butyl nitrates: kinetics and products. HAL Open Science. Retrieved from [Link]

  • Gafurov, M., et al. (2022). Molecular Mobility in this compound as Studied by Pulsed NMR. ResearchGate. Retrieved from [Link]

  • Al-Kandari, H., et al. (2021). Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. PMC - NIH. Retrieved from [Link]

  • Song, M., et al. (2024). Viscosity of aqueous ammonium nitrate–organic particles: Equilibrium partitioning may be a reasonable assumption for. EGUsphere. Retrieved from [Link]

  • Ueno, K., et al. (2008). Abnormal Viscosity Behaviour of Ionic Liquid 1‐n‐Butyl‐3‐methylimidazolium Chloride. AIP Publishing. Retrieved from [Link]

  • Sweeney, J., et al. (n.d.). Near Surface Properties of Mixtures of this compound with n-Alkanols 2. Nanotribology and Fluid Dynamics. University of Newcastle. Retrieved from [Link]

  • Matyuda, A. (n.d.). Determine Viscosity from Chemical Formulas in Ionic Liquids. XenonStack. Retrieved from [Link]

  • Hsain, Z., et al. (2022). Towards Investigating the Effect of Ammonium Nitrate on the Characteristics and Thermal Decomposition Behavior of Energetic Double Base NC/DEGDN Composite. MDPI. Retrieved from [Link]

  • Anouti, M., et al. (2012). Density, conductivity, viscosity, and excess properties of (pyrrolidinium nitrate-based Protic Ionic Liquid + propylene carbonate) binary mixture. Queen's University Belfast. Retrieved from [Link]

  • Sweeney, J., et al. (2015). Near surface properties of mixtures of this compound with n-alkanols 2. Nanotribology and fluid dynamics. PubMed. Retrieved from [Link]

  • Fajardo, A., et al. (2022). Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and this compound. MDPI. Retrieved from [Link]

  • Abe, H., et al. (2017). Phase behavior of water-mediated protic ionic liquid: Ethylammonium nitrate. ScienceDirect. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ammonium nitrate. Retrieved from [Link]

  • Megson, I., & Webb, D. (2015). Recent developments in nitric oxide donor drugs. PMC - PubMed Central. Retrieved from [Link]

  • Broemmelsiek, E. (n.d.). EFFECT OF METAL SEQUESTRANTS ON THE DECOMPOSITION OF HYDROXYLAMMONIUM NITRATE. Worcester Polytechnic Institute. Retrieved from [Link]

  • Morin, J., & Bedjanian, Y. (2016). Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Electrochemical Performance of Propylammonium Nitrate (PAN)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for propylammonium nitrate (PAN). This guide is designed for researchers, scientists, and drug development professionals who are utilizing PAN in their electrochemical experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. This resource is built on a foundation of scientific integrity, drawing from established research to provide you with reliable and actionable insights.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties, handling, and storage of this compound.

What is this compound (PAN) and why is it used in electrochemical applications?

This compound (PAN) is a protic ionic liquid (PIL) composed of a propylammonium cation and a nitrate anion. It is gaining attention in electrochemistry for several key reasons:

  • High Ionic Conductivity: PAN exhibits good ionic conductivity, which is essential for efficient charge transport in electrochemical devices like batteries and supercapacitors.

  • Wide Electrochemical Window: It possesses a reasonably wide electrochemical stability window, allowing for a broader range of operating voltages compared to aqueous electrolytes.[1]

  • Thermal Stability: PAN demonstrates high thermal stability, making it suitable for applications that may experience elevated temperatures.[2]

  • Tunable Properties: Its physicochemical properties can be tuned by mixing with other solvents or adding salts, offering flexibility in electrolyte design.

What are the key physical properties of PAN?

The following table summarizes some of the important physical properties of PAN. Note that these values can be influenced by purity, particularly the water content.

PropertyValueSource
Molecular FormulaC₃H₁₀N₂O₃
Molecular Weight122.12 g/mol
AppearanceColorless to yellowish liquidGeneric
Density~1.12 g/cm³ at 25°C[3]
Viscosity~33 mPa·s at 25°C[3]
Ionic Conductivity~11 mS/cm at 25°C[3]
How should I handle and store PAN safely?

Proper handling and storage of PAN are crucial for both safety and maintaining its electrochemical performance.

  • Handling:

    • Always work in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Avoid inhalation of any vapors and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • Storage:

    • Store PAN in a tightly sealed, dry container, away from heat, sparks, and open flames.

    • It is hygroscopic, meaning it readily absorbs moisture from the air. Storing it under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize water contamination.

    • Keep it separate from incompatible materials such as strong oxidizing agents.

What are the common impurities in PAN and how do they affect its performance?

The most common impurities in PAN are water and halide ions (e.g., chloride, bromide) leftover from synthesis. These impurities can significantly degrade its electrochemical performance:

  • Water: Even small amounts of water can narrow the electrochemical window of PAN.[4][5] Water can also react with certain electrode materials and other electrolyte components, leading to performance degradation. The presence of water can also decrease the viscosity and increase the ionic conductivity, which might seem beneficial but comes at the cost of a reduced operating voltage.[3]

  • Halide Ions: Halide impurities can corrode electrode materials, especially at higher potentials. They can also participate in parasitic reactions at the electrode-electrolyte interface, leading to capacity fade and reduced cycle life.[6][7]

The following diagram illustrates the impact of impurities on the electrochemical window of an ionic liquid like PAN.

cluster_0 Electrochemical Window cluster_1 Impurities Ideal Wide Window (High Purity PAN) Compromised Narrow Window (PAN with Impurities) Water Water (H₂O) Water->Compromised Reduces Window Halides Halide Ions (X⁻) Halides->Compromised Promotes Corrosion & Side Reactions Start Narrow Electrochemical Window Observed in CV Check_Water Quantify Water Content (Karl Fischer Titration) Start->Check_Water High_Water Water Content > 100 ppm? Check_Water->High_Water Dry_PAN Dry PAN under Vacuum (60-80°C) High_Water->Dry_PAN Yes Check_Halides Quantify Halide Content (Ion Chromatography) High_Water->Check_Halides No Dry_PAN->Check_Halides High_Halides High Halide Content? Check_Halides->High_Halides Purify_PAN Purify PAN (e.g., Solvent Washing) High_Halides->Purify_PAN Yes Re-evaluate Re-run CV with Purified PAN High_Halides->Re-evaluate No Purify_PAN->Re-evaluate

Sources

Technical Support Center: Characterization of Impurities in Propylammonium Nitrate (PAN)

Author: BenchChem Technical Support Team. Date: January 2026

Propylammonium nitrate (PAN) is a protic ionic liquid with a growing range of applications in chemical synthesis, catalysis, and materials science.[1][2][3] Its unique properties, such as its amphiphilic nanostructure, are highly sensitive to the presence of impurities.[1][4] Even trace amounts of contaminants can significantly alter its physicochemical behavior, leading to challenges in experimental reproducibility and product consistency.[4][5][6]

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to identify, quantify, and troubleshoot common impurities in this compound. The following question-and-answer format directly addresses specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

The primary impurities in PAN typically arise from its synthesis, which is a neutralization reaction between propylamine and nitric acid.[1] Common impurities include:

  • Water: Due to the use of aqueous nitric acid and the hygroscopic nature of PAN, water is a prevalent impurity.[1][7]

  • Unreacted Starting Materials: Residual propylamine or nitric acid can be present if the reaction does not go to completion or if the stoichiometry is not precise.[8]

  • Halides (Chloride, Bromide): If the synthesis involves a metathesis reaction with a propylammonium halide precursor, residual halide ions are a common contaminant.[1]

  • Organic Solvents: Solvents used during purification steps, such as ethanol or acetonitrile, may not be completely removed.[4]

  • Side-Reaction Products: At elevated temperatures (above 70°C), side reactions like the oxidation of propylamine can occur, leading to by-products such as propylammonium nitrite.[1]

Q2: My experimental results with PAN are inconsistent. Could impurities be the cause?

Yes, impurities are a very likely cause of inconsistent results. Even small amounts of water, halides, or other contaminants can significantly impact the physical and chemical properties of PAN, including its viscosity, density, conductivity, and solvent behavior.[4][6][9] This variability can affect reaction rates, product yields, and the self-assembly of amphiphiles when PAN is used as a solvent.[10]

Q3: How can I get a quick indication of the purity of my PAN sample?

While a comprehensive analysis requires multiple techniques, a few simple tests can provide a preliminary assessment:

  • Appearance: High-purity PAN should be a clear, colorless liquid at room temperature.[2] Any discoloration may indicate the presence of degradation products or other impurities.

  • pH Measurement: A solution of PAN in deionized water should have a pH close to neutral. A significantly acidic or basic pH suggests the presence of unreacted nitric acid or propylamine, respectively.

  • Silver Nitrate Test: To qualitatively check for halide impurities, dissolve a small amount of PAN in deionized water and add a few drops of a silver nitrate solution. The formation of a precipitate (e.g., AgCl) indicates the presence of halide ions.[11]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues related to PAN impurities, including step-by-step analytical protocols.

Issue 1: Suspected Water Contamination

Symptoms:

  • Lower than expected viscosity.

  • Variations in electrochemical performance.

  • Inconsistent reaction kinetics.

Causality: Water can act as a hydrogen bond donor and acceptor, disrupting the hydrogen-bonding network of PAN and altering its bulk properties.[7]

Troubleshooting Workflow:

Water_Contamination_Workflow Start Suspected Water Contamination KF_Titration Perform Karl Fischer Titration Start->KF_Titration Analyze_Results Analyze Results KF_Titration->Analyze_Results Acceptable Water Content Acceptable? Analyze_Results->Acceptable Proceed Proceed with Experiment Acceptable->Proceed Yes Dry Dry PAN under Vacuum Acceptable->Dry No Reanalyze Re-analyze with KF Titration Dry->Reanalyze Reanalyze->Analyze_Results Halide_Impurity_Workflow Start Suspected Halide Impurities IC_Analysis Perform Ion Chromatography (IC) Start->IC_Analysis Analyze_Results Analyze Results IC_Analysis->Analyze_Results Acceptable Halide Content Acceptable? Analyze_Results->Acceptable Proceed Proceed with Experiment Acceptable->Proceed Yes Purify Purify PAN via Recrystallization or Anion Exchange Acceptable->Purify No Reanalyze Re-analyze with IC Purify->Reanalyze Reanalyze->Analyze_Results

Caption: Workflow for addressing halide impurities in PAN.

Detailed Protocol: Ion Chromatography (IC)

Ion chromatography is a highly sensitive and reliable technique for the quantification of halide impurities in ionic liquids. [9][11][12][13][14] Step-by-Step Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of PAN in deionized water or a suitable solvent mixture. For some ionic liquids, a mixture of acetonitrile and water may be necessary to ensure complete dissolution. [12][13]2. Instrument Setup: Use an ion chromatograph equipped with a suitable anion-exchange column (e.g., Dionex AS9-HC) and a conductivity detector. [13]3. Eluent Selection: A common eluent for halide analysis is a mixture of sodium hydroxide and acetonitrile. [13]The exact composition should be optimized to achieve good separation of the halide peaks from the nitrate peak of PAN.

  • Calibration: Prepare a series of standard solutions with known concentrations of the halide ions of interest (e.g., chloride, bromide) and generate a calibration curve.

  • Analysis: Inject the prepared PAN sample and the standards into the IC system.

  • Data Analysis: Identify and quantify the halide peaks in the sample chromatogram by comparing their retention times and peak areas to the calibration standards. Detection limits can be in the sub-ppm range. [12][13]If halide levels are unacceptable, purification methods such as recrystallization or anion exchange may be necessary. [1]

Issue 3: Suspected Organic Impurities (Unreacted Starting Materials, Solvents, Side-Products)

Symptoms:

  • Presence of unexpected peaks in NMR or mass spectra.

  • Alterations in the thermal stability of PAN. [1]* Unexplained reactivity or color changes.

Causality: Residual organic compounds can interfere with desired chemical reactions, act as competing reagents, or alter the fundamental properties of PAN.

Troubleshooting Workflow:

Organic_Impurity_Workflow Start Suspected Organic Impurities NMR_Analysis 1H and 13C NMR Spectroscopy Start->NMR_Analysis LCMS_Analysis LC-MS Analysis Start->LCMS_Analysis Analyze_Results Analyze and Correlate Spectra NMR_Analysis->Analyze_Results LCMS_Analysis->Analyze_Results Identify_Impurities Identify Impurities Analyze_Results->Identify_Impurities Quantify_Impurities Quantify Impurities (e.g., qNMR) Identify_Impurities->Quantify_Impurities Purification Purify PAN Quantify_Impurities->Purification End Pure PAN Purification->End

Caption: Workflow for addressing organic impurities in PAN.

Detailed Protocols:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying and quantifying organic impurities. [15][16] Step-by-Step Methodology:

  • Sample Preparation: Dissolve a small amount of PAN in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • Compare the obtained spectra with a reference spectrum of pure PAN.

    • Identify impurity peaks by comparing their chemical shifts to known values for common laboratory solvents and reagents. [17][18][19]For example, residual propylamine will show characteristic signals for its propyl group that are distinct from the propylammonium cation.

    • For quantification, use quantitative NMR (qNMR) by adding a known amount of an internal standard.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly effective for separating and identifying trace-level organic impurities. [20][21] Step-by-Step Methodology:

  • Sample Preparation: Dilute the PAN sample in a suitable mobile phase.

  • Chromatographic Separation: Use a suitable LC method, such as reversed-phase or HILIC, to separate the impurities from the PAN matrix. [20]3. Mass Spectrometric Detection: Employ a mass spectrometer, often with electrospray ionization (ESI), to detect and identify the separated components based on their mass-to-charge ratio (m/z). [22][23][24]4. Data Analysis: Analyze the mass spectra of the impurity peaks to determine their molecular weights and fragmentation patterns, which aids in their structural elucidation.

Data Summary Table

Impurity TypeAnalytical TechniqueTypical Detection LimitKey Considerations
Water Karl Fischer Titration1-10 ppm (Coulometric) [25]Highly accurate and specific for water. [26][27]
Halides Ion Chromatography (IC)0.1-1 ppm [12][13]Excellent for simultaneous analysis of multiple halides. [12][13]
Unreacted Amines NMR Spectroscopy~0.1 mol%Can be quantified using an internal standard (qNMR).
Residual Solvents NMR, GC-MS~0.1 mol% (NMR)NMR is useful for a quick screen; GC-MS is better for volatile solvents.
Side-Products LC-MS, NMRppm to % levelLC-MS is ideal for identifying unknown, non-volatile by-products. [20][21]

References

  • Moisture Determination via Karl-Fischer Titration - Ionic Liquids - Hiyka. (n.d.).
  • Hao, F., Haddad, P. R., & Ruther, T. (2008). IC Determination of Halide Impurities in Ionic Liquids. Scribd.
  • Villagrán, C., Deetlefs, M., Pitner, W. R., & Seddon, K. R. (2004). Quantification of Halide in Ionic Liquids using Ion Chromatography. Queen's University Belfast.
  • A Comparative Guide to Purity Specification Methods for Ionic Liquids. (2025). Benchchem.
  • This compound | 22113-88-8. (n.d.). Benchchem.
  • LC–MS Analysis of Ionic Liquids, Counterions, and Impurities Using the Trimode Acclaim Trinity P1 Column. (n.d.). LCGC International.
  • Blesic, M., et al. (2023). Protic ionic liquids for sustainable uses. Green Chemistry.
  • Hao, F., Haddad, P. R., & Ruther, T. (2008). IC Determination of Halide Impurities in Ionic Liquids. ResearchGate.
  • Silveira, C. (n.d.). Ionic liquids: Solutions for Electrospray Ionization Mass Spectrometry.
  • Ionic liquids for Karl-Fischer titration. (n.d.). IoLiTec.
  • Villagrán, C., Deetlefs, M., Pitner, W. R., & Seddon, K. R. (2004). Quantification of Halide in Ionic Liquids Using Ion Chromatography. Research Explorer.
  • Stepnowski, P., et al. (2008). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI.
  • Purity specification methods for ionic liquids. (2025). Request PDF - ResearchGate.
  • Quantification of Halide in Ionic Liquids Using Ion Chromatography. (2025). ResearchGate.
  • Anion Analysis of Ionic Liquids and Ionic Liquid Purity Assessment by Ion Chromatography. (n.d.). Request PDF - ResearchGate.
  • Ionic liquids for Karl-Fischer titration. (n.d.). IoLiTec.
  • Ionic Liquid-Assisted Laser Desorption/Ionization–Mass Spectrometry: Matrices, Microextraction, and Separation. (n.d.). PMC - NIH.
  • The Use of Ionic Liquids in Mass Spectrometry and Their Limitations. (n.d.). Longdom Publishing.
  • Decomposition of Four Ammonium Nitrate Propellants. (n.d.). DTIC.
  • Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. (n.d.).
  • Buy this compound | 22113-88-8. (n.d.). Smolecule.
  • In Situ Determination of the Water Content of Ionic Liquids. (2018). ResearchGate.
  • Quantification of chloride ion impurities in ionic liquids using ICP-MS analysis. (n.d.). Green Chemistry (RSC Publishing).
  • This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. (n.d.). SciSpace.
  • Propyllammonium Nitrate. (n.d.). Hiyka.
  • Effect of Temperature and Cationic Chain Length on the Physical Properties of Ammonium Nitrate-Based Protic Ionic Liquids. (2025). Request PDF - ResearchGate.
  • Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. (2025). ResearchGate.
  • Scarpellini, E., et al. (2016). Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. EDXD-GROUP.
  • This compound | C3H10N2O3 | CID 10197675. (n.d.). PubChem.
  • Karl Fischer titration. (n.d.). Wikipedia.
  • Synthesis of protic ionic liquids Challenges and solutions for the synthesis of pure compounds. (n.d.). ResearchGate.
  • Thermal decomposition of n-propyl and n-butyl nitrates: kinetics and products. (n.d.).
  • Thermal stability of protic ionic liquids. (n.d.). Western Sydney University.
  • Impurity Characterization Techniques. (2025). ResolveMass Laboratories Inc.
  • NMR Chemical Shifts of Impurities. (n.d.). Sigma-Aldrich.
  • CAS 22113-88-8 this compound. (n.d.). Ionic Liquids / Alfa Chemistry.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Molecular Mobility in this compound as Studied by Pulsed NMR. (2022). ResearchGate.
  • Pseudo-Protic Ionic Liquids for the Extraction of Metals Relevant for Urban Mining. (2022). Industrial & Engineering Chemistry Research - ACS Publications.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.).
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH.
  • New protic ionic liquids for fungi and bacteria removal from paper heritage artefacts. (2019). NIH.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ResearchGate.

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Technical Support Center: Propylammonium Nitrate (PAN) Recycling & Reuse

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Propylammonium Nitrate (PAN). This guide is designed for researchers, scientists, and drug development professionals who utilize PAN in their experiments and are seeking scientifically sound strategies for its recycling and reuse. As a protic ionic liquid (PIL), PAN possesses unique properties, but repeated use or exposure to certain conditions can lead to the accumulation of impurities that may affect experimental outcomes.[1][2][3] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you characterize, purify, and validate your recycled PAN for further applications.

Disclaimer: this compound is an energetic material and an oxidizer.[4] All handling, purification, and reuse procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood, and with a thorough understanding of the material's safety data sheet (SDS).[4] Avoid high temperatures (above 80°C), strong bases, and incompatible materials.[4]

Part 1: Troubleshooting Guide - Characterizing Used PAN

The first step in any recycling strategy is to identify the nature and concentration of impurities in your used PAN. This section will guide you through common problems and the analytical techniques to diagnose them.

Issue 1: My reaction is failing or giving inconsistent results with used PAN.
  • Possible Cause: The most common culprit is the presence of water, residual starting materials from the PAN synthesis (propylamine and nitric acid), or degradation products.[1] Water is a frequent impurity in protic ionic liquids and can significantly alter their physicochemical properties.[4]

  • Diagnostic Workflow: A multi-step analytical approach is recommended to identify the root cause.

    • Step 1: Water Content Analysis.

      • Method: Karl Fischer Titration. This is the gold standard for accurate water content determination in ionic liquids.[5]

      • Procedure:

        • Ensure your Karl Fischer titrator is properly calibrated.

        • Use a gastight syringe to inject a precisely weighed amount of your used PAN into the titration cell.

        • The instrument will automatically titrate the sample and provide the water content, typically in parts per million (ppm) or weight percentage.

      • Interpretation: If the water content is significantly higher than in your fresh PAN, this is a likely contributor to your experimental issues.

    • Step 2: Spectroscopic Analysis for Structural Integrity and Organic Impurities.

      • Method: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). NMR is a powerful tool for identifying the structural components of your PAN and detecting organic impurities.[6][7][8]

      • Procedure:

        • Prepare a sample of your used PAN in a suitable deuterated solvent (e.g., DMSO-d₆).

        • Acquire ¹H and ¹³C NMR spectra.

        • Compare the spectra of the used PAN to a reference spectrum of high-purity PAN.

      • Interpretation:

        • Look for new peaks that do not correspond to the propylammonium cation or any of your reaction components. These could indicate degradation products.

        • Pay close attention to changes in the chemical shifts of the N-H protons, which can be affected by water content and pH.[7]

        • Residual propylamine or other amine-containing impurities can also be identified by their characteristic signals.

    • Step 3: Anion and Cation Analysis.

      • Method: Ion Chromatography (IC) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., conductivity or ELSD).[9][10]

      • Procedure:

        • Develop or use an established IC/HPLC method for separating the propylammonium cation and the nitrate anion. Mixed-mode chromatography can be effective for analyzing both ions simultaneously.[10]

        • Run a sample of your used PAN.

      • Interpretation:

        • The presence of other anions (e.g., nitrite, which can arise from nitrate reduction or as an impurity) or cations would indicate contamination.[11][12]

        • This technique can also quantify the concentration of the primary ions, which can be useful for confirming the overall integrity of the ionic liquid.

Analytical Technique Primary Target Impurity/Parameter Typical Application
Karl Fischer Titration WaterQuantitative determination of water content.[5]
¹H and ¹³C NMR Organic degradation products, residual reactantsStructural verification, identification of unknown organic impurities.[6][8]
Ion Chromatography (IC) Inorganic anions (e.g., nitrite), other ionic speciesQuantification of anionic impurities and verification of the primary anion.[9]
FT-IR Spectroscopy Functional group changesQuick screening for major changes in chemical structure (e.g., presence of carbonyls from oxidation).
Part 2: Troubleshooting Guide - Purification and Recovery of PAN

Once you have characterized the impurities in your used PAN, you can select an appropriate purification strategy.

Issue 2: My PAN has a high water content.
  • Solution: Several methods can be employed to dry protic ionic liquids.

    • Method 1: Nitrogen Sweeping.

      • Description: This method involves bubbling dry nitrogen gas through the PAN at a slightly elevated temperature (e.g., 60-70°C). The flowing gas carries away the water vapor. This is a gentle method that avoids the high temperatures that can cause thermal decomposition.[13]

      • Protocol:

        • Place the used PAN in a round-bottom flask equipped with a gas inlet tube extending below the liquid surface and a gas outlet.

        • Gently heat the flask in a water or oil bath to 60-70°C. CAUTION: Do not exceed 80°C to avoid decomposition.[4]

        • Pass a slow, steady stream of dry nitrogen gas through the liquid.

        • Periodically take a sample and measure the water content using Karl Fischer titration until the desired level is reached.

    • Method 2: Vacuum Drying.

      • Description: Applying a vacuum reduces the boiling point of water, allowing it to be removed at a lower temperature. This is often combined with gentle heating.

      • Protocol:

        • Place the PAN in a vessel suitable for vacuum applications (e.g., a Schlenk flask).

        • Connect the flask to a vacuum pump with a cold trap in between to collect the water.

        • Gently heat the PAN (60-70°C) while stirring to increase the surface area for evaporation.

        • Continue until the water content is acceptable.

Issue 3: My PAN is contaminated with organic byproducts or residual reactants.
  • Solution: The choice of method depends on the volatility and polarity of the impurities.

    • Method 1: Liquid-Liquid Extraction.

      • Description: This technique is useful for removing impurities that have different solubilities in two immiscible solvents. Since PAN is highly polar, non-polar organic impurities can be removed by washing with a non-polar solvent.

      • Protocol:

        • In a separatory funnel, dissolve the used PAN in a minimal amount of deionized water (if necessary to reduce viscosity).

        • Add an immiscible, non-polar organic solvent such as hexane or diethyl ether.

        • Shake the funnel vigorously and allow the layers to separate.

        • Drain the aqueous layer containing the purified PAN.

        • Repeat the washing process 2-3 times with fresh organic solvent.

        • Remove the residual water from the purified PAN using one of the drying methods described above.

    • Method 2: Adsorption.

      • Description: Passing the PAN through a bed of adsorbent material like activated carbon or alumina can remove colored impurities and certain organic molecules.[14]

      • Protocol:

        • Prepare a chromatography column packed with activated carbon (for non-polar impurities) or neutral alumina (for polar impurities).

        • Dissolve the PAN in a suitable solvent (e.g., acetonitrile) to reduce viscosity and allow it to flow through the column.

        • Pass the PAN solution through the column.

        • Collect the eluent containing the purified PAN.

        • Remove the solvent under vacuum.

Workflow for PAN Recycling

PAN_Recycling_Workflow cluster_0 Characterization of Used PAN cluster_1 Purification Strategy cluster_2 Quality Control of Recycled PAN A Used PAN Sample B Karl Fischer Titration A->B C NMR Spectroscopy (¹H, ¹³C) A->C D Ion Chromatography A->D E Identify & Quantify Impurities B->E C->E D->E F High Water Content? E->F G Organic Impurities? F->G No H Nitrogen Sweeping / Vacuum Drying F->H Yes I Liquid-Liquid Extraction / Adsorption G->I Yes J Purified PAN G->J No H->G I->J K Re-analyze Purified PAN (KF, NMR, IC) J->K L Purity Meets Specs? K->L M Ready for Reuse L->M Yes N Further Purification L->N No N->F

Caption: A workflow diagram for the recycling of this compound.

Part 3: Frequently Asked Questions (FAQs)
  • Q1: What are the likely degradation products of PAN under thermal stress?

    • A1: The primary thermal decomposition pathway for alkyl nitrates is the cleavage of the O-NO₂ bond.[4][15] This would initially form a propoxy radical (CH₃CH₂CH₂O•) and nitrogen dioxide (NO₂). The propoxy radical is unstable and can undergo further reactions, potentially leading to the formation of propanal, ethane, and formaldehyde.[4] Therefore, in thermally stressed PAN, one might expect to find dissolved nitrogen oxides and various small aldehydes and alkanes.

  • Q2: Can I use distillation to purify PAN?

    • A2: Direct distillation of PAN itself is not recommended. Ionic liquids have negligible vapor pressure, and the high temperatures required for distillation would lead to significant thermal decomposition.[4] However, vacuum distillation is an excellent method for removing more volatile impurities from the PAN, such as residual organic solvents or volatile degradation products.[16][17]

  • Q3: My fresh PAN is slightly yellow. Is this a problem?

    • A3: A slight yellow color in fresh protic ionic liquids is not uncommon and can be due to trace impurities from the synthesis, such as the formation of nitrous oxide or other nitrogen-containing species.[1] If this is a concern for your application, passing the PAN through a small plug of activated carbon or neutral alumina may remove the colored impurities. Always check the purity with NMR to ensure no other contaminants are present.

  • Q4: How can I prevent degradation of PAN during storage?

    • A4: To ensure the long-term stability of PAN, it should be stored in a tightly sealed container to prevent moisture uptake from the atmosphere. It should also be stored in a cool, dark place away from direct sunlight, as UV light can potentially cause photodegradation.[6] Avoid storing it in contact with strong bases or reactive metals.

  • Q5: Is it possible to regenerate PAN if it has partially decomposed back to propylamine and nitric acid?

    • A5: In theory, if the primary degradation is a reversion to the starting amine and acid, it might be possible to adjust the pH to favor the reformation of the salt. However, this is a complex process. It would be challenging to determine the exact stoichiometry of the back-reaction and remove any excess reactant. It is generally more practical to remove these as impurities rather than attempting to re-synthesize the PAN in situ. Excess base (propylamine) can often be removed under vacuum, but excess acid is more difficult to remove.[4]

References
  • Hiyka. Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Available from: [Link]

  • Zhu, H., & O'Dell, L. A. (2021). Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances. Chemical Communications. Available from: [Link]

  • Zhu, H., & O'Dell, L. A. (2021). Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances. Chemical Communications, 57(55), 6795-6812. Available from: [Link]

  • Damodaran, K. (2022). Recent advances in NMR spectroscopy of ionic liquids. Progress in Nuclear Magnetic Resonance Spectroscopy, 129, 1-27. Available from: [Link]

  • Zhang, S., et al. (n.d.). Recovery and purification of ionic liquids from solutions: a review. PMC - PubMed Central. Available from: [Link]

  • Wiley Analytical Science. (2017). Shining a light on ionic liquid photodegradation. Available from: [Link]

  • RSC Publishing. (2019). Photostability and photocatalytic degradation of ionic liquids in water under solar light. RSC Advances. Available from: [Link]

  • Sowniah, S., et al. (n.d.). On the Chemical Stabilities of Ionic Liquids. PMC - PubMed Central - NIH. Available from: [Link]

  • ACS Publications. (n.d.). Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. Available from: [Link]

  • SIELC. (n.d.). HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. Available from: [Link]

  • ResearchGate. (2013). What's your typical cleaning method for your ionic liquids?. Available from: [Link]

  • SciSpace. (n.d.). This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. Available from: [Link]

  • PubChem. (n.d.). This compound. Available from: [Link]

  • EDXD-GROUP. (2016). Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. Available from: [Link]

  • ResearchGate. (n.d.). Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. Available from: [Link]

  • Conte, F., et al. (2022). Photocatalytic Reduction of Nitrates and Combined Photodegradation with Ammonium. Catalysts, 12(3), 321. Available from: [Link]

  • ResearchGate. (n.d.). Photo-degradation of imidazolium ionic liquids. Available from: [Link]

  • ResearchGate. (n.d.). Ionic Liquids: Methods of Degradation and Recovery. Available from: [Link]

  • Indian Academy of Sciences. (1978). Chromatographic separation of nitrite and nitrate ions. Available from: [Link]

  • Thorne, G. G., & Thorn, K. A. (2019). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. Magnetic Resonance in Chemistry, 57(10), 746-763. Available from: [Link]

  • Morin, J., & Bedjanian, Y. (2016). Thermal Decomposition of Isopropyl Nitrate: Kinetics and Products. The Journal of Physical Chemistry A, 120(41), 8037-8043. Available from: [Link]

  • ResearchGate. (n.d.). Polarizability relaxation in protic ionic liquids: The case of alkylammonium nitrates. Available from: [Link]

  • Hájková, P., et al. (2023). Separation of Anionic Chlorinated Dyes from Polluted Aqueous Streams Using Ionic Liquids and Their Subsequent Recycling. Molecules, 28(15), 5786. Available from: [Link]

  • Lee, J. H., et al. (n.d.). Synthesis of Hydroxylammonium Nitrate and Its Decomposition over Metal Oxide/Honeycomb Catalysts. MDPI. Available from: [Link]

  • Contentstack. (n.d.). Managing Nitrite Impurities: A Supplier-Manufacturer Approach to Mitigating Nitrosamine Risk. Available from: [Link]

  • JRC Publications Repository. (n.d.). Flow chemistry and the synthesis of energetic materials. Available from: [Link]

  • ResearchGate. (n.d.). (A) Typical synthesis of protic ILs through neutralization reaction.... Available from: [Link]

  • ACS Publications. (n.d.). Drug Substance and Drug Product Workflows for Quality Risk Management for the Presence of Nitrosamines in Medicines. Available from: [Link]

  • Chalmers Research. (n.d.). Techniques for recovery and recycling of ionic liquids: A review. Available from: [Link]

Sources

Propylammonium Nitrate (PAN) Electrochemical Compatibility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of Propylammonium Nitrate in electrochemical setups.

Q1: What is this compound (PAN) and why is it used in electrochemistry?

This compound (PAN) is a protic ionic liquid (PIL) prized for its unique properties in electrochemical applications.[1] Unlike traditional aqueous or organic electrolytes, PAN is composed entirely of ions—the propylammonium cation and the nitrate anion. This ionic nature imparts high ionic conductivity, a wide electrochemical window, and low volatility, making it a suitable medium for a variety of electrochemical studies.[1] Its distinct nanostructure, with segregated polar and nonpolar domains, also allows it to dissolve a wide range of organic and inorganic compounds.[1]

Q2: What is the typical electrochemical window of PAN?

The electrochemical window is the potential range within which the electrolyte is neither oxidized nor reduced. For PAN, this window is generally in the range of 2.5–3.0 V.[1] However, this value is not absolute and is significantly influenced by the choice of working electrode material, the presence of impurities (especially water), and the addition of other salts.[1][2]

Q3: How does water content affect my experiments with PAN?

Water is a critical impurity in PAN that can significantly impact your results. Increased water content narrows the electrochemical window of the ionic liquid.[3][4] This is because water can be more easily oxidized or reduced than the PAN ions, limiting the potential range you can explore. Water also reduces the viscosity of PAN, which can alter mass transport properties in your system.[1] For reproducible and accurate results, it is crucial to use PAN with a low and known water content and to take precautions to minimize water absorption from the atmosphere during your experiments.

Q4: Can I use standard aqueous reference electrodes (like Ag/AgCl or SCE) with PAN?

It is strongly advised not to use standard aqueous reference electrodes directly in PAN.[5] Leakage of the aqueous filling solution (e.g., KCl) into the PAN will contaminate your electrolyte, introducing water and other ions that can interfere with your measurements.[6] This can lead to unstable reference potentials and erroneous data. For reliable measurements in PAN, a non-aqueous reference electrode or a quasi-reference electrode is necessary.

Electrode Material Compatibility Guide

The choice of electrode material is critical for successful electrochemical experiments in PAN. The following sections detail the compatibility of common electrode materials, outlining their operational limits and potential failure modes.

Comparative Electrochemical Windows

The usable potential window in PAN is highly dependent on the working electrode material. The table below provides a general comparison. Note that these are approximate values and can vary based on PAN purity, temperature, and scan rate.

Electrode MaterialTypical Anodic Limit (V vs. Ag/Ag⁺)Typical Cathodic Limit (V vs. Ag/Ag⁺)Overall Window (V)
Glassy Carbon ~ +1.5 to +2.0~ -1.0 to -1.5Up to 3.5
Gold (Au) ~ +1.2 to +1.5~ -0.8 to -1.2Up to 2.7
Platinum (Pt) ~ +1.0 to +1.2~ -0.5 to -1.0Up to 2.2
Stainless Steel Variable (passivation dependent)Prone to reductionNarrower
Aluminum (Al) Prone to passivation/corrosionStable to a limitNarrow

Note: These values are illustrative. The exact limits should be determined experimentally for your specific system.

Detailed Electrode Compatibility

Recommendation: Excellent Choice for a Wide Potential Window

Glassy carbon is often the preferred electrode material for use with protic ionic liquids like PAN due to its wide electrochemical window and relative inertness.[7]

  • Anodic Limit: The anodic limit on GC is typically defined by the oxidation of the nitrate anion from PAN. The carbon surface itself is relatively stable to oxidation at these potentials in an acidic protic environment.[1][7]

  • Cathodic Limit: The cathodic limit is generally determined by the reduction of the propylammonium cation.[8]

  • Potential Issues: While generally robust, prolonged exposure to high anodic potentials can lead to the oxidation of the glassy carbon surface, forming surface oxides.[1][7] This can alter the electrode kinetics and lead to fouling. In acidic media, this degradation can proceed through the formation of surface oxides and ring-opening in the graphitic structure.[7]

Recommendation: Good for General Use, but with a More Limited Anodic Window than GC

Gold is a commonly used electrode material that offers good performance in PAN, although its anodic stability is lower than that of glassy carbon.

  • Anodic Limit: The anodic limit on gold is often reached before the oxidation of the nitrate anion. Gold itself can be oxidized at sufficiently positive potentials, especially in the presence of anions that can form stable complexes. While PAN's nitrate is not as aggressive as halides, the acidic protons in the protic ionic liquid can facilitate gold oxidation.

  • Cathodic Limit: The cathodic limit is typically governed by the reduction of the propylammonium cation.

  • Potential Issues: At highly positive potentials, gold can undergo dissolution.[9] In nitrate-containing media, the reduction of nitrate to ammonia can also occur on gold electrodes, which may be a consideration depending on the experimental goals.[3]

Recommendation: Suitable for Specific Applications, but with the Narrowest Potential Window of the Noble Metals

Platinum is a versatile catalyst but has a more limited electrochemical window in protic ionic liquids compared to gold and glassy carbon.

  • Anodic Limit: The anodic limit on platinum is often determined by the formation of platinum oxides on the electrode surface, which occurs at lower potentials than the oxidation of the PAN itself.[10] The presence of water can further facilitate this process.[10]

  • Cathodic Limit: The cathodic limit is influenced by the reduction of protons from the propylammonium cation, which can be catalytically enhanced on the platinum surface.

  • Potential Issues: Platinum is susceptible to both anodic dissolution at high potentials and cathodic corrosion under certain conditions.[9] The formation and reduction of surface oxides can lead to complex cyclic voltammograms and may interfere with the analysis of the analyte of interest.

Recommendation: Use with Caution; Prone to Corrosion

While readily available, stainless steel is generally not recommended for precise electrochemical studies in PAN due to its susceptibility to corrosion.

  • Anodic Behavior: Stainless steel relies on a passive oxide layer for corrosion resistance. The nitrate component of PAN can be corrosive to stainless steel, particularly if the passive layer is compromised.[5] The acidity of the protic ionic liquid can also contribute to the breakdown of this layer.

  • Cathodic Behavior: The components of stainless steel can be reduced at cathodic potentials.

  • Potential Issues: Pitting corrosion is a significant concern, especially in the presence of any halide impurities.[11] The corrosion products can contaminate the electrolyte and interfere with the desired electrochemical reactions.

Recommendation: Not Recommended for General Electrochemical Studies in PAN

Aluminum is highly reactive and not suitable for most electrochemical applications in PAN.

  • Anodic Behavior: Aluminum readily forms a passivating oxide layer. However, this layer can be attacked and dissolved in acidic environments, such as that provided by the protic ionic liquid.[12] Anodic polarization can lead to pitting corrosion.[12]

  • Cathodic Behavior: While the cathodic stability might be reasonable up to a certain point, the overall reactivity of aluminum makes it a poor choice.

  • Potential Issues: The native oxide layer on aluminum can interfere with electron transfer, and its breakdown leads to uncontrolled corrosion and contamination of the system.[13]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during electrochemical experiments with PAN.

Problem: Unstable or Drifting Baseline in Cyclic Voltammogram

A stable baseline is crucial for accurate measurements. A drifting baseline can obscure peaks and lead to incorrect interpretations.

Possible Causes & Solutions:

  • Inadequate System Equilibration:

    • Explanation: The electrode-electrolyte interface needs time to stabilize.

    • Solution: Allow the system to rest at the open-circuit potential for a sufficient period before starting the experiment. Monitor the potential until it stabilizes.

  • Contaminated PAN:

    • Explanation: Impurities in the PAN can undergo slow electrochemical reactions, contributing to a drifting baseline. Water is a common culprit.

    • Solution: Use high-purity PAN with low water content. Handle PAN in a controlled atmosphere (e.g., a glovebox) to prevent water absorption.

  • Unstable Reference Electrode:

    • Explanation: A poorly prepared or incompatible reference electrode will have a drifting potential.

    • Solution: Ensure your reference electrode is properly prepared and suitable for use in ionic liquids. See the "Experimental Protocols" section for preparing a stable Ag/Ag⁺ reference electrode.

Problem: Distorted or Unusually Shaped Cyclic Voltammogram Peaks

Peak shape provides valuable information about the electrochemical process. Distortions can indicate experimental artifacts.

Possible Causes & Solutions:

  • High Uncompensated Resistance (iR Drop):

    • Explanation: Ionic liquids, including PAN, can have higher viscosity and lower conductivity than aqueous electrolytes, leading to a significant potential drop between the reference and working electrodes. This "iR drop" distorts the shape and shifts the position of CV peaks.

    • Solution:

      • Minimize the distance between the reference electrode tip and the working electrode.

      • Use a smaller working electrode to reduce the overall current.

      • Utilize iR compensation features available on most modern potentiostats.

  • Electrode Fouling:

    • Explanation: Reaction products or impurities can adsorb onto the electrode surface, blocking active sites and impeding electron transfer.

    • Solution: Polish the working electrode between experiments according to the manufacturer's instructions. In some cases, electrochemical cleaning cycles may be effective.

  • Slow Electron Transfer Kinetics:

    • Explanation: The inherent kinetics of the redox reaction may be slow, leading to broad, poorly defined peaks.

    • Solution: Vary the scan rate. Slower scan rates can sometimes improve peak definition for sluggish reactions.

Problem: Irreproducible Results Between Experiments

Lack of reproducibility is a major concern in scientific research.

Possible Causes & Solutions:

  • Inconsistent Electrode Surface Preparation:

    • Explanation: Minor variations in electrode polishing or cleaning can lead to significant differences in electrochemical behavior.

    • Solution: Develop and adhere to a standardized electrode preparation protocol. See the "Experimental Protocols" section for a general guide.

  • Changes in PAN Composition:

    • Explanation: Absorption of water or other atmospheric contaminants between experiments can alter the electrolyte properties.

    • Solution: Store and handle PAN in an inert atmosphere (e.g., a glovebox) to maintain its purity.

  • Reference Electrode Instability:

    • Explanation: The potential of a quasi-reference electrode can drift over time or with changes in the electrolyte composition.

    • Solution: Use a stable internal reference couple (like ferrocene/ferrocenium) and report potentials relative to it, or use a well-defined non-aqueous reference electrode.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Problem with CV Data unstable_baseline Unstable/Drifting Baseline start->unstable_baseline distorted_peaks Distorted Peak Shape start->distorted_peaks irreproducible Irreproducible Results start->irreproducible check_equilibration Action: Allow longer equilibration time. Monitor OCP. unstable_baseline->check_equilibration check_pan_purity Action: Use high-purity PAN. Work in inert atmosphere. unstable_baseline->check_pan_purity check_ref_electrode1 Action: Verify reference electrode stability. unstable_baseline->check_ref_electrode1 check_ir_drop Action: Minimize electrode distance. Use iR compensation. distorted_peaks->check_ir_drop check_fouling Action: Polish/clean working electrode. distorted_peaks->check_fouling vary_scan_rate Action: Experiment with different scan rates. distorted_peaks->vary_scan_rate standardize_electrode_prep Action: Implement consistent electrode preparation protocol. irreproducible->standardize_electrode_prep control_pan_env Action: Store and handle PAN in inert atmosphere. irreproducible->control_pan_env use_internal_ref Action: Use internal reference (e.g., Fc/Fc+) or stable non-aqueous RE. irreproducible->use_internal_ref end Resolved check_equilibration->end check_pan_purity->end check_ref_electrode1->end check_ir_drop->end check_fouling->end vary_scan_rate->end standardize_electrode_prep->end control_pan_env->end use_internal_ref->end

A workflow for troubleshooting common cyclic voltammetry issues in PAN.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.

Protocol 1: General Working Electrode Preparation

Objective: To create a clean, reproducible electrode surface.

Materials:

  • Polishing cloths (e.g., nylon, silk)

  • Alumina or diamond polishing slurries of various particle sizes (e.g., 1.0 µm, 0.3 µm, 0.05 µm)

  • High-purity water (e.g., Milli-Q)

  • Suitable solvent for rinsing (e.g., ethanol, isopropanol)

Procedure:

  • Initial Polish (if necessary): For a new or heavily fouled electrode, start with a coarser polish (e.g., 1.0 µm alumina slurry) on a nylon cloth.

  • Fine Polish: Proceed with finer polishing slurries (e.g., 0.3 µm and then 0.05 µm alumina) on a silk or low-nap cloth. Polish in a figure-eight motion for 1-2 minutes with each slurry.

  • Rinsing: After each polishing step, thoroughly rinse the electrode with high-purity water to remove all slurry particles.

  • Sonication: Sonicate the electrode in high-purity water for 2-5 minutes to dislodge any remaining polishing debris.

  • Final Rinse and Dry: Rinse the electrode with the solvent you will be using for your experiment (if miscible with water) or a volatile solvent like ethanol or isopropanol. Dry the electrode thoroughly with a stream of inert gas (e.g., nitrogen or argon).

  • Visual Inspection: Inspect the electrode surface under magnification. It should be smooth and mirror-like.

Protocol 2: Preparation of a Ag/Ag⁺ Non-Aqueous Reference Electrode

Objective: To construct a stable reference electrode for use in PAN.

Materials:

  • Silver wire (Ag, ~1 mm diameter)

  • Glass tube with a porous frit (e.g., Vycor®) at one end

  • This compound (PAN)

  • Silver nitrate (AgNO₃) or another silver salt with a non-coordinating anion (e.g., silver triflate)

  • Acetonitrile (anhydrous)

Procedure:

  • Prepare the Silver Wire: Clean the silver wire by lightly polishing it with fine-grit sandpaper, then rinse with water and acetone, and dry completely.

  • Prepare the Filling Solution: In a glovebox or other inert atmosphere, prepare a solution of 10 mM AgNO₃ in anhydrous acetonitrile.

  • Assemble the Electrode:

    • Insert the clean silver wire into the glass tube.

    • Fill the glass tube with the 10 mM AgNO₃ in acetonitrile solution, ensuring the silver wire is immersed and the solution fills the tube to a level above the frit.[14]

    • Ensure there are no air bubbles trapped near the frit.[14]

  • Conditioning: Allow the electrode to equilibrate for at least one hour before use to allow the frit to become wetted and the potential to stabilize.

  • Storage: When not in use, store the reference electrode with its tip immersed in a solution of PAN to prevent the frit from drying out and to maintain a stable junction potential.

Protocol 3: Performing Cyclic Voltammetry in PAN

Objective: To obtain a clean, interpretable cyclic voltammogram of an analyte in PAN.

Materials:

  • Three-electrode electrochemical cell

  • Prepared working, counter (e.g., platinum wire), and reference electrodes

  • High-purity PAN

  • Analyte of interest

  • Inert gas (argon or nitrogen) for deaeration

Procedure:

  • Cell Assembly: Assemble the electrochemical cell in a glovebox or under an inert atmosphere to minimize water contamination.

  • Deaeration: Add the PAN and analyte to the cell. Bubble inert gas through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with measurements. Maintain a blanket of inert gas over the solution during the experiment.

  • Electrode Immersion: Carefully immerse the working, counter, and reference electrodes into the solution. Ensure the reference electrode tip is close to the working electrode.

  • Equilibration: Allow the system to rest at open-circuit potential for 5-10 minutes, or until the potential stabilizes.

  • CV Scan:

    • Set the potential limits of the scan to be within the electrochemical window of PAN for the chosen working electrode.

    • Select an appropriate scan rate (a common starting point is 100 mV/s).

    • Run the cyclic voltammetry experiment.

  • Data Analysis: Analyze the resulting voltammogram, noting peak potentials and currents. If necessary, perform background subtraction using a voltammogram of the PAN electrolyte without the analyte.

Electrode Setup and Measurement Workflow

MeasurementWorkflow cluster_prep Preparation Phase (Inert Atmosphere) cluster_setup Experimental Setup cluster_measurement Measurement Phase prep_we 1. Prepare Working Electrode (Polish, Clean, Dry) prep_re 2. Prepare Ag/Ag+ Ref. Electrode prep_we->prep_re prep_ce 3. Clean Counter Electrode prep_re->prep_ce prep_pan 4. Prepare PAN + Analyte Solution prep_ce->prep_pan assemble_cell 5. Assemble 3-Electrode Cell prep_pan->assemble_cell deaerate 6. Deaerate with Inert Gas assemble_cell->deaerate immerse 7. Immerse Electrodes deaerate->immerse equilibrate 8. Equilibrate at OCP immerse->equilibrate run_cv 9. Run Cyclic Voltammetry equilibrate->run_cv analyze 10. Analyze Data run_cv->analyze

A typical workflow for electrochemical measurements in PAN.

References

  • Electrochemistry of Room Temperature Protic Ionic Liquids: A Critical Assessment for Use as Electrolytes in Electrochemical Applications | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Formation of negative oxidation states of platinum and gold in redox ionic liquid: Electrochemical evidence | Request PDF - ResearchGate. Available at: [Link]

  • Anodic dissolution of aluminum and anodic passivation in [EMIm]Cl-based ionic liquids. Available at: [Link]

  • Reference Electrode for Ionic Liquids - Electrochemistry Resources. Available at: [Link]

  • A Review on the Electrodeposition of Aluminum and Aluminum Alloys in Ionic Liquids. Available at: [Link]

  • Corrosion of stainless steels in ionic liquids | Request PDF - ResearchGate. Available at: [Link]

  • Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and this compound - MDPI. Available at: [Link]

  • Non-Aqueous Reference Electrode - BASi. Available at: [Link]

  • Revealing Interfacial Reactions on Pt Electrodes in Ionic Liquids by In Situ Fourier-Transform Infrared Spectroscopy - NIH. Available at: [Link]

  • Effect of Water on the Electrochemical Window and Potential Limits of Room-Temperature Ionic Liquids. Available at: [Link]

  • Effect of water on the electrochemical window and potential limits of room-temperature ionic liquids - Research Explorer - The University of Manchester. Available at: [Link]

  • Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC - NIH. Available at: [Link]

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Validation & Comparative

Propylammonium nitrate vs ethylammonium nitrate properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Propylammonium Nitrate (PAN) and Ethylammonium Nitrate (EAN) for Scientific Applications

Introduction: A Tale of Two Protic Ionic Liquids

Protic ionic liquids (PILs) represent a significant subclass of ionic liquids, formed through the simple proton transfer between a Brønsted acid and a Brønsted base.[1][2] Their relative ease of synthesis, lower cost, and unique physicochemical properties have positioned them as compelling alternatives to traditional volatile organic solvents and even their aprotic ionic liquid counterparts.[3]

At the forefront of this class is Ethylammonium Nitrate (EAN), a compound first synthesized by Paul Walden in 1914 and widely regarded as the first room-temperature ionic liquid.[4][5] Its well-characterized nature and historical significance make it a benchmark for PIL studies. A close chemical cousin, this compound (PAN), differs only by a single methylene group in its alkyl chain. This seemingly minor structural modification imparts significant, and often advantageous, changes to its bulk properties.

This guide, designed for researchers, scientists, and professionals in drug development, provides a detailed, objective comparison of PAN and EAN. We will delve into their synthesis, explore the causal relationships between their molecular structures and macroscopic properties, and provide the experimental context necessary to select the optimal PIL for specific research applications.

Structural and Synthetic Foundations

Both EAN and PAN are synthesized via a straightforward acid-base neutralization reaction.[2][6] This process typically involves the controlled addition of an amine (ethylamine or propylamine) to nitric acid, often under cooling to manage the exothermic nature of the reaction.[4][7][8] The resulting salt is composed of an alkylammonium cation and a nitrate anion.

The core difference lies in the length of the nonpolar alkyl chain on the cation: an ethyl (-CH₂CH₃) group for EAN and a propyl (-CH₂CH₂CH₃) group for PAN. This extension in the alkyl chain enhances van der Waals interactions and drives a more pronounced segregation of polar and non-polar domains within the liquid's bulk structure.[7] This phenomenon, known as nanostructuring, is a key determinant of the distinct properties of these ionic liquids. Neutron diffraction studies have indicated that PAN possesses a more pronounced bicontinuous sponge-like nanostructure compared to EAN.[7]

G cluster_0 Synthesis of Alkylammonium Nitrates Amine Alkylamine (Ethylamine or Propylamine) PIL Alkylammonium Nitrate (EAN or PAN) Amine->PIL + Acid Nitric Acid (HNO₃) Acid->PIL + Heat Heat (Exothermic) PIL->Heat Generates

Caption: General synthesis pathway for EAN and PAN via an exothermic neutralization reaction.

Comparative Analysis of Physicochemical Properties

The extension of the alkyl chain from ethyl to propyl creates a cascade of changes in the physicochemical properties of the resulting ionic liquid. These differences are critical for application-specific selection.

Data Summary: PAN vs. EAN

The following table summarizes the key quantitative differences between the two PILs. It is crucial to note that properties like viscosity and conductivity are highly sensitive to temperature and water content.[9]

PropertyEthylammonium Nitrate (EAN)This compound (PAN)Rationale for Difference
Molecular Weight 108.10 g/mol [5]122.12 g/mol [10][11]Addition of a -CH₂- group.
Melting Point 12 °C[4][5]< Room Temperature[12]Longer, more flexible alkyl chain can disrupt crystal packing.
Density (at 25°C) ~1.21 - 1.26 g/cm³[4][13][14]~1.15 g/cm³[12]The longer alkyl chain increases molar volume more than mass, reducing packing efficiency.
Viscosity (at 25°C) ~28 - 36.5 cP[4][13][14]~66.4 cP[12]Increased van der Waals forces and chain entanglement lead to higher resistance to flow.
Conductivity (at 25°C) ~20 - 25.4 mS/cm[4][13]Lower than EANInversely related to viscosity; higher viscosity impedes ion mobility.
Thermal Stability Decomposes ~250 °C[4]Generally stable under normal conditions[12]Both are relatively stable, with decomposition linked to the nitrate anion.[15]
In-Depth Discussion
  • Viscosity and Ionic Conductivity: A Critical Trade-off: The most significant operational difference between PAN and EAN is their viscosity. PAN is approximately twice as viscous as EAN at room temperature.[12] This is a direct consequence of the longer propyl chain, which increases the strength of intermolecular van der Waals forces and the potential for chain entanglement, thus increasing the resistance to flow.[16] Ionic conductivity is inversely related to viscosity, as higher viscosity hinders the mobility of the constituent ions. Consequently, EAN exhibits higher ionic conductivity, making it a superior choice for applications where rapid ion transport is paramount, such as in high-power electrochemical devices.[4][17]

  • Density and Nanostructure: PAN is notably less dense than EAN.[12] While adding a methylene group increases the molecular mass, it disproportionately increases the molecular volume. This leads to less efficient molecular packing. This is directly linked to PAN's more pronounced nanostructure, where the larger nonpolar domains created by the propyl chains occupy more volume.[7] This enhanced nanostructuring makes PAN a more versatile solvent for amphiphilic systems and for dissolving a wider range of non-polar compounds.[7][8]

  • Thermal Stability: Both PILs exhibit good thermal stability, with decomposition temperatures typically driven by the stability of the nitrate anion.[4][15] EAN is reported to decompose around 250°C.[4] While specific decomposition temperatures for PAN are less commonly cited, it is considered stable for most applications. However, for any application involving elevated temperatures, empirical validation via thermogravimetric analysis (TGA) is essential.

G cluster_0 Structure-Property Relationship Structure Alkyl Chain Length (Propyl > Ethyl) Forces Intermolecular Forces (van der Waals) Structure->Forces Increases Nanostructure Nanostructure Segregation Structure->Nanostructure Enhances Viscosity Viscosity (η) Forces->Viscosity Increases Conductivity Ionic Conductivity (κ) Viscosity->Conductivity Decreases (η ∝ 1/κ) Solvency Amphiphilic Solvency Nanostructure->Solvency Improves

Caption: The effect of increasing alkyl chain length from EAN to PAN on key properties.

Field-Proven Applications: Selecting the Right Tool

The choice between PAN and EAN is dictated by the specific demands of the application.

  • Electrochemistry and Energy Storage: EAN is often the preferred electrolyte in batteries and supercapacitors due to its higher ionic conductivity, which facilitates faster charge and discharge rates.[13] However, PAN's potential as an electrolyte, particularly in lithium-ion batteries, has also been explored, with studies showing it can lead to improved charge/discharge cycles compared to some traditional electrolytes.[7]

  • Chemical Synthesis and Solvency: EAN is an effective solvent for various reactions, including aromatic nitrations.[18] PAN, with its more defined amphiphilic nanostructure, excels as a solvent for the self-assembly of amphiphiles into micelles and microemulsions.[7] This makes it particularly useful in nanoparticle synthesis and in formulating drug delivery systems where controlled release is critical.[7]

  • Biotechnology and Protein Stabilization: Both ionic liquids have shown promise in stabilizing biomolecules. EAN has a positive effect on the refolding of denatured lysozyme.[4] The proposed mechanism involves the ethyl group interacting with hydrophobic protein regions while the charged head-group stabilizes electrostatic interactions.[4] PAN is also studied for its ability to enhance the solubility and stability of proteins and enzymes, which is valuable for biocatalysis and pharmaceutical formulations.[7]

Experimental Methodologies

Protocol 1: Generalized Synthesis of Alkylammonium Nitrates

This protocol describes a laboratory-scale synthesis. CAUTION: This reaction is exothermic and involves strong acid. Appropriate personal protective equipment (PPE) and a fume hood are mandatory.

  • Preparation: Place a round-bottom flask equipped with a magnetic stir bar in an ice/water bath.

  • Acid Addition: Add a molar equivalent of concentrated nitric acid (HNO₃) to the flask and begin stirring.

  • Amine Addition: Slowly add one molar equivalent of the corresponding alkylamine (ethylamine for EAN, propylamine for PAN) dropwise to the stirring nitric acid. The temperature must be carefully monitored and controlled to prevent excessive heat generation, which can lead to side reactions like oxidation.[7]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours to ensure the reaction goes to completion.

  • Purification: The resulting ionic liquid is typically dried under high vacuum to remove any residual water and unreacted starting materials. Water content should be verified using Karl-Fischer titration, as its presence significantly alters physicochemical properties.[9]

Protocol 2: Key Property Characterization
  • Viscosity Measurement: A rotational viscometer or a rolling-ball viscometer is used. The instrument measures the torque required to rotate a spindle in the liquid (rotational) or the time it takes for a ball to fall through the liquid (falling-ball) at a constant temperature. The viscosity is then calculated from these parameters.

  • Conductivity Measurement: A conductivity meter with a calibrated probe is immersed in the temperature-controlled ionic liquid sample. The instrument applies a voltage and measures the resulting current, from which the electrical conductivity is determined.

  • Thermal Stability Analysis: Thermogravimetric Analysis (TGA) is employed. A small sample of the ionic liquid is placed in a crucible on a microbalance within a furnace. The temperature is ramped up at a controlled rate, and the mass of the sample is continuously monitored. The temperature at which significant mass loss begins is taken as the onset of decomposition.

Conclusion

This compound and ethylammonium nitrate, while structurally very similar, offer a distinct and complementary set of properties. EAN, the archetypal protic ionic liquid, is defined by its lower viscosity and higher conductivity, making it a prime candidate for electrochemical applications. PAN, with its longer alkyl chain, exhibits a more pronounced nanostructure, higher viscosity, and enhanced utility as a solvent for amphiphilic systems and non-polar molecules. The selection between them is a classic scientific trade-off: for applications demanding rapid ion transport, EAN is the logical choice; for those leveraging complex solvency and self-assembly, PAN provides a unique and powerful medium. This guide provides the foundational data and causal reasoning to empower researchers to make an informed decision based on the specific demands of their work.

References

  • Ethylammonium nitrate – Knowledge and References. Taylor & Francis. [Link]

  • Ethylammonium nitrate. Wikipedia. [Link]

  • Protic ionic liquids for sustainable uses. Semantic Scholar. [Link]

  • Protic Ionic Liquids: Evolving Structure–Property Relationships and Expanding Applications. ACS Publications. [Link]

  • Protic ionic liquids for sustainable uses. Royal Society of Chemistry. [Link]

  • Ethylazanium;nitrate | C2H8N2O3 | CID 6432248. PubChem. [Link]

  • Ethylammonium Nitrate,>97%. Hiyka. [Link]

  • Ethylammonium nitrate enhances the extraction of transition metal nitrates by tri‐n‐butyl phosphate (TBP). National Institutes of Health. [Link]

  • Ethylammonium nitrate,>97%. IoLiTec. [Link]

  • Protic ionic liquids: Physicochemical properties, mesostructure and solute interactions. OMICS International. [Link]

  • Protonic Ammonium Nitrate Ionic Liquids and Their Mixtures: Insights into Their Thermophysical Behavior. ACS Publications. [Link]

  • Ethylammonium Nitrate (EAN)/Tf2O and EAN/TFAA: Ionic Liquid Based Systems for Aromatic Nitration. Organic Chemistry Portal. [Link]

  • Transport and Thermodynamic Properties of Ethylammonium Nitrate–Water Binary Mixtures: Effect of Temperature and Composition. ResearchGate. [Link]

  • Protic ionic liquids: properties and applications. PubMed. [Link]

  • (A) Typical synthesis of protic ILs through neutralization reaction... ResearchGate. [Link]

  • (PDF) Thermophysical properties of n-alkyl-ammonium nitrate ionic liquids (n = 2,3,4) pure and water saturated for energy applications. ResearchGate. [Link]

  • Protonic Ammonium Nitrate Ionic Liquids and Their Mixtures: Insights into Their Thermophysical Behavior. Queen's University Belfast. [Link]

  • Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and this compound. National Institutes of Health. [Link]

  • Specific conductivity κ as a function of temperature T. Symbols, experimental conductivity from: ( ) ethylammonium nitrate (EAN). ResearchGate. [Link]

  • Ethylammonium nitrate (EAN), 100 g. Carl ROTH. [Link]

  • Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids. MDPI. [Link]

  • Polarizability relaxation in protic ionic liquids: The case of alkylammonium nitrates. ResearchGate. [Link]

  • Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and this compound. MDPI. [Link]

  • Propyllammonium Nitrate. Hiyka. [Link]

  • Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and this compound. MDPI. [Link]

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  • Thermal stability of protic ionic liquids. Western Sydney University. [Link]

  • Nanostructure of this compound in the presence of poly(ethylene oxide) and halide salts. PubMed. [Link]

  • Molecular Mobility in this compound as Studied by Pulsed NMR. ResearchGate. [Link]

  • FIR spectra of ethylammonium nitrate (EAN), this compound... ResearchGate. [Link]

  • This compound | C3H10N2O3 | CID 10197675. PubChem. [Link]

  • Ammonium nitrate: thermal stability and explosivity modifiers. ScienceDirect. [Link]

  • Measured FIR spectra of ethylammonium nitrate (EAN) (a), propylammonium... ResearchGate. [Link]

  • Volatile Times for the Very First Ionic Liquid: Understanding the Vapor Pressures and Enthalpies of Vaporization of Ethylammonium Nitrate. ResearchGate. [Link]

  • Ionic Twin Nanostructural Comparison: Propylammonium Butanoate vs. Butylammonium Propanoate and Their Interactions with Water. MDPI. [Link]

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A Comparative Analysis of Propylammonium Nitrate and Butylammonium Nitrate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Protic ionic liquids (PILs) are at the forefront of green chemistry, offering tunable physicochemical properties that make them ideal for a range of applications, from electrochemical systems to advanced drug delivery.[1][2] Within the alkylammonium nitrate family, propylammonium nitrate (PAN) and butylammonium nitrate (BAN) are two of the most studied members, representing a fundamental step in understanding how subtle changes in molecular structure influence bulk properties. This guide provides an in-depth comparative analysis of PAN and BAN, focusing on the causal relationships between the length of the cation's alkyl chain and the resulting thermal, transport, and structural properties. We present supporting experimental data, detailed protocols for synthesis and characterization, and insights into their application, particularly for professionals in drug development and materials science.

Introduction: The Significance of Protic Ionic Liquids

Protic ionic liquids are formed through the simple proton transfer from a Brønsted acid to a Brønsted base.[2][3] This process creates a salt with a melting point typically below 100 °C, composed entirely of ions.[4] Unlike their aprotic counterparts, PILs possess a labile proton, which enables the formation of extensive hydrogen-bonding networks.[5] This feature is central to their unique properties.

The n-alkylammonium nitrate series (ethyl-, propyl-, butylammonium nitrate) serves as a model system for investigating the impact of cation structure on the macroscopic behavior of PILs.[6][7][8] The systematic extension of the alkyl chain by a single methylene group from propyl- (C3) to butyl- (C4) provides a clear window into the interplay between electrostatic forces, hydrogen bonding, and van der Waals interactions. For researchers, understanding these differences is critical for selecting the appropriate PIL to optimize a specific process, whether it be enhancing the solubility of an active pharmaceutical ingredient (API) or designing a more efficient electrolyte.[9][10]

Molecular Structure and Synthesis

PAN and BAN are composed of a nitrate anion (NO₃⁻) and a primary alkylammonium cation (CH₃(CH₂)ₙNH₃⁺, where n=2 for propyl and n=3 for butyl). The primary difference lies in the length of the nonpolar alkyl tail of the cation.

CompoundCationFormulaMolar Mass ( g/mol )
This compound (PAN) PropylammoniumC₃H₁₀N₂O₃122.12[11]
Butylammonium Nitrate (BAN) ButylammoniumC₄H₁₂N₂O₃136.15[12]
Experimental Protocol: Synthesis and Purification

The synthesis of alkylammonium nitrate PILs is a straightforward acid-base neutralization. However, meticulous control over temperature and subsequent purification are paramount to obtaining a high-purity, water-free product, as residual water can significantly alter the PIL's physical properties.[13]

Objective: To synthesize high-purity (>99%) propylammonium or butylammonium nitrate with low water content (<500 ppm).

Materials:

  • Propylamine (≥99.0%) or Butylamine (≥99.0%)

  • Nitric Acid (~70% in H₂O)

  • Deionized Water

  • Round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer with stir bar

  • Ice bath

  • Rotary evaporator

  • High-vacuum pump (<0.1 mbar) with a cold trap

Methodology:

  • Reactant Preparation: Place a known molar amount of propylamine or butylamine into the round-bottom flask, equipped with a magnetic stir bar. Chill the flask in an ice bath.

  • Acid Addition (Exothermic Reaction): Add an equimolar amount of nitric acid dropwise to the stirring amine base using a dropping funnel. Causality: The neutralization reaction is highly exothermic. Maintaining a low temperature (0-10 °C) is crucial to prevent the formation of amide byproducts and ensure the stability of the nitrate salt.[5]

  • Initial Water Removal: Once the addition is complete, allow the mixture to stir for an additional hour in the ice bath. Remove the resulting aqueous solution of the PIL and transfer it to a rotary evaporator. Evaporate the bulk of the water at a moderately elevated temperature (45-60 °C).[5]

  • High-Vacuum Drying (Self-Validation Step): Transfer the concentrated PIL to a clean flask and connect it to a high-vacuum line with a cold trap. Dry the PIL under high vacuum at ~60 °C for at least 24-48 hours, or until the water content is verified to be below the target threshold.

  • Verification: The final product should be a clear, slightly viscous liquid. The water content must be verified using Karl Fischer titration. Purity should be confirmed via ¹H NMR spectroscopy to ensure no residual reactants or byproducts are present.[14]

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_validation Validation Stage Reactants 1. Equimolar Reactants (Alkylamine + Nitric Acid) Reaction 2. Cooled Neutralization (0-10 °C) Reactants->Reaction Dropwise Addition Rotovap 3. Rotary Evaporation (~60 °C) Reaction->Rotovap Remove Bulk Water Vacuum 4. High-Vacuum Drying (>24h, <0.1 mbar) Rotovap->Vacuum Remove Trace Water KF_NMR 5. Quality Control (Karl Fischer & NMR) Vacuum->KF_NMR Verify Purity

Caption: Workflow for the synthesis and purification of alkylammonium nitrate PILs.

Comparative Physicochemical Properties

The addition of a single methylene group when moving from PAN to BAN has a predictable yet significant impact on the liquid's properties.

Nanostructure and Intermolecular Forces

A defining feature of these PILs is their nanostructured nature.[4][5] The charged ammonium head groups and nitrate anions form a polar, hydrogen-bonded network, while the nonpolar alkyl tails segregate into distinct domains. This is driven by a combination of electrostatic interactions and solvophobic effects.[5]

  • This compound (PAN): Possesses a "sponge-like" nanostructure with clear segregation between polar and nonpolar domains.[4]

  • Butylammonium Nitrate (BAN): The longer butyl chain enhances solvophobic interactions, leading to more pronounced and organized nonpolar domains compared to PAN. This increased order is a key factor influencing its transport properties.

Structure_Property Chain Cation Alkyl Chain Length (Propyl -> Butyl) VdW Van der Waals Forces Chain->VdW Increases Segregation Nanoscale Segregation Chain->Segregation Enhances Viscosity Viscosity (η) VdW->Viscosity Increases Segregation->Viscosity Increases Conductivity Ionic Conductivity (σ) Viscosity->Conductivity Inversely Affects

Caption: The effect of increasing alkyl chain length on key intermolecular forces and bulk properties.

Transport Properties: Viscosity and Ionic Conductivity

Transport properties are critically dependent on temperature and intermolecular forces. The data below, compiled from literature, illustrates the clear trend within this homologous series.[6][8]

PropertyTemperature (K)Ethylammonium Nitrate (EAN)This compound (PAN)Butylammonium Nitrate (BAN)
Viscosity (mPa·s) 298.1528.658.7102.1
323.159.817.527.8
Ionic Conductivity (S·m⁻¹) 298.152.110.980.53
323.154.602.451.41

Data sourced from Macedo et al. (2016).[6][8]

Expert Analysis:

  • Viscosity: BAN is significantly more viscous than PAN at all measured temperatures. This is a direct consequence of the longer butyl chain, which increases the magnitude of van der Waals forces and enhances the structural ordering of the nonpolar domains, thereby restricting ionic movement.[7]

  • Ionic Conductivity: Conversely, the ionic conductivity of BAN is roughly half that of PAN. Conductivity is dependent on the mobility of ions. The higher viscosity of BAN impedes the movement of the butylammonium and nitrate ions, leading to lower conductivity. This inverse relationship between viscosity and conductivity is a classic characteristic of ionic liquids.

Thermal Stability

The thermal stability of the ammonium nitrate core is a primary consideration for any application involving heat. Pure ammonium nitrate is known to be a stable compound but can decompose under certain conditions.[15] Protic ionic liquids in this family are generally stable under moderate heating. Studies on similar PILs show they are largely unchanged when heated to 60 °C, but degradation can occur over extended periods, especially when open to the atmosphere.[16] The onset of decomposition for both PAN and BAN is typically well above 100 °C, making them suitable for a wide range of laboratory procedures. However, their use as high-temperature reaction media should be approached with caution and confirmed with thermogravimetric analysis (TGA).

Relevance for Drug Development Professionals

The tunable properties of PILs make them highly attractive for pharmaceutical applications, particularly in addressing the challenge of poor drug solubility.[1][9][17]

Solubility Enhancement: Many promising APIs are crystalline solids with low aqueous solubility, which limits their bioavailability.[9] Converting a solid API into a liquid form by using it as a component of an ionic liquid (an API-IL) can overcome the energetic barrier of the crystal lattice, dramatically improving solubility.[9][18] PAN and BAN can serve as effective solvents or co-solvents in formulations for this purpose.[17]

  • Choosing Between PAN and BAN: The choice depends on the properties of the API.

    • PAN: With its shorter alkyl chain, PAN is more polar and less viscous than BAN. It may be a better solvent for more polar APIs and is easier to handle due to its lower viscosity.

    • BAN: The longer, more hydrophobic butyl chain in BAN may enhance its ability to dissolve nonpolar or amphiphilic APIs. Its higher viscosity might also be leveraged to create more controlled-release formulations.

Drug_Solubility cluster_problem Problem: Poor Solubility cluster_solution Solution: PIL Solvation API_Solid Crystalline API (Low Bioavailability) API_Dissolved Solvated API Molecule in PAN or BAN (High Bioavailability) API_Solid->API_Dissolved Dissolution in PIL PIL_Cation Alkylammonium Cation PIL_Cation->API_Dissolved PIL_Anion Nitrate Anion PIL_Anion->API_Dissolved

Caption: Conceptual model of a protic ionic liquid enhancing the solubility of a crystalline API.

Conclusion and Recommendations

This compound and butylammonium nitrate are fundamentally similar PILs, yet the addition of a single carbon to the cation's alkyl chain creates distinct and predictable differences in their physical properties.

  • Choose this compound (PAN) when:

    • Lower viscosity and higher ionic conductivity are required.

    • The application involves more polar solutes.

    • Ease of handling is a priority.

  • Choose Butylammonium Nitrate (BAN) when:

    • Enhanced dissolution of nonpolar or amphiphilic compounds is needed.

    • A more viscous medium is desired for applications like controlled-release formulations or as a stationary phase.

    • Stronger nanostructural organization is a key feature to be exploited.

For any application, the critical importance of water content cannot be overstated. Researchers must employ rigorous drying protocols and verification methods to ensure experimental reproducibility, as even small amounts of water can drastically reduce viscosity and increase conductivity, confounding results.[13] This comparative guide provides the foundational data and causal explanations necessary for researchers to make an informed selection between these versatile solvents.

References

  • Ausín, D., et al. (2020). Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids. Molecules, 25(23), 5764. [Link]

  • Ausín, D., et al. (2020). Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids. ProQuest. [Link]

  • Macedo, E. A., et al. (2016). Protonic Ammonium Nitrate Ionic Liquids and Their Mixtures: Insights into Their Thermophysical Behavior. The Journal of Physical Chemistry B, 120(13), 3369–3379. [Link]

  • Bouzón-Capelo, S., et al. (2022). Effect of Temperature and Cationic Chain Length on the Physical Properties of Ammonium Nitrate-Based Protic Ionic Liquids. ResearchGate. [Link]

  • Moshikur, R. M., et al. (2023). Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. Pharmaceuticals, 16(2), 305. [Link]

  • Frizzo, C. P., et al. (2021). Ionic Liquids in Drug Delivery. Pharmaceutics, 13(4), 516. [Link]

  • Atkin, R., et al. (2011). Probing the protic ionic liquid surface using X-ray reflectivity. Physical Chemistry Chemical Physics, 13(44), 20004-20012. [Link]

  • Egorova, K. S., et al. (2017). The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. Journal of Molecular Liquids, 242, 1055-1065. [Link]

  • Zhang, S., et al. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Molecules, 29(2), 488. [Link]

  • Altava, B., et al. (2022). Application of ionic liquids in pharmaceutics and medicine. Biocatalysis in Green Solvents, 317-375. [Link]

  • Ali, M., et al. (2024). Ionic Twin Nanostructural Comparison: Propylammonium Butanoate vs. Butylammonium Propanoate and Their Interactions with Water. Materials, 17(16), 4071. [Link]

  • Koller, T. M., et al. (2012). Solvation properties of protic ionic liquids 2-methoxyethylammonium nitrate, propylammonium hydrogen sulfate, and butylammonium hydrogen sulfate. ResearchGate. [Link]

  • Parajó, J. J., et al. (2023). Thermophysical properties of n-alkyl-ammonium nitrate ionic liquids (n = 2,3,4) pure and water saturated for energy applications. Journal of Thermal Analysis and Calorimetry, 148(14), 6615-6625. [Link]

  • Mason, A. E., et al. (2016). Dissolved chloride markedly changes the nanostructure of the protic ionic liquids propylammonium and ethanolammonium nitrate. Physical Chemistry Chemical Physics, 18(9), 6851-6859. [Link]

  • Queen's University Belfast. (2016). Protonic Ammonium Nitrate Ionic Liquids and Their Mixtures: Insights into Their Thermophysical Behavior. Pure. [Link]

  • Ghandi, K. (2023). Protic ionic liquids for sustainable uses. Green Chemistry, 26(1), 108-142. [Link]

  • Izgorodina, E. I., et al. (2023). Crystal structures of protic ionic liquids. The Journal of Chemical Physics, 159(1), 014503. [Link]

  • Ausín, D., et al. (2022). Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and this compound. International Journal of Molecular Sciences, 24(1), 10. [Link]

  • Castiglione, F., et al. (2021). Assessing the Structure of Protic Ionic Liquids Based on Triethylammonium and Organic Acid Anions. The Journal of Physical Chemistry B, 125(11), 2960–2971. [Link]

  • Ali, M., et al. (2024). Ionic Twin Nanostructural Comparison: Propylammonium Butanoate vs. Butylammonium Propanoate and Their Interactions with Water. ResearchGate. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. Butylammonium nitrate. National Center for Biotechnology Information. [Link]

  • Xu, Y., et al. (2021). Volumetric, viscosity, and electrical conductivity properties of aqueous solutions of two n-butylammonium-based protic ionic liquids at several temperatures. ResearchGate. [Link]

  • Greaves, T. L., & Drummond, C. J. (2008). This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. The Journal of Physical Chemistry B, 112(28), 8346-8355. [Link]

  • Scarpellini, E., et al. (2016). Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. Journal of Molecular Liquids, 225, 849-855. [Link]

  • Oxley, J. C., et al. (2002). Ammonium nitrate: thermal stability and explosivity modifiers. Journal of Thermal Analysis and Calorimetry, 68(2), 477-490. [Link]

  • Izgorodina, E. I., et al. (2017). Thermal stability of protic ionic liquids. Journal of Chemical & Engineering Data, 62(8), 2270-2278. [Link]

  • Vîlcu, G. E., et al. (2018). PHASE STABILIZED AMMONIUM NITRATE FOR FUTURE GREEN ROCKET PROPELLANTS. UPB Scientific Bulletin, Series B: Chemistry and Materials Science, 80(3), 195-206. [Link]

  • Xu, Y., et al. (2013). Properties of pure n-butylammonium nitrate ionic liquid and its binary mixtures of with alcohols at T= (293.15 to 313.15) K. The Journal of Chemical Thermodynamics, 58, 449-459. [Link]

  • Dai, C., et al. (1993). Process for making high purity hydroxylammonium nitrate.

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A Comparative Guide to Protic and Aprotic Ionic Liquids: Propylammonium Nitrate vs. Imidazolium-Based Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate ionic liquid (IL) is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth technical comparison between a quintessential protic ionic liquid (PIL), propylammonium nitrate (PAN), and the widely utilized aprotic imidazolium-based ionic liquids. By examining their fundamental differences in structure, physicochemical properties, and performance in various applications, this document aims to equip you with the necessary insights to make an informed choice for your specific research needs.

Fundamental Structural and Chemical Differences

The core distinction between this compound and imidazolium-based ILs lies in their cationic structure and the nature of their charge carrier. PAN is a protic ionic liquid, formed through the proton transfer from nitric acid (a Brønsted acid) to propylamine (a Brønsted base)[1]. This results in the presence of a labile proton on the ammonium cation, which is a key feature influencing its properties and reactivity.

In contrast, imidazolium-based ILs are aprotic. Their cations, such as the common 1-ethyl-3-methylimidazolium ([EMIM]⁺), are typically synthesized via alkylation of an imidazole derivative. The absence of a readily available proton on the cation leads to a different set of physicochemical characteristics and interaction mechanisms.

The nature of the anion also plays a crucial role in defining the properties of both types of ILs. In this guide, we will primarily compare PAN with imidazolium-based ILs featuring the nitrate anion ([NO₃]⁻) to provide a more direct comparison, while also referencing other common anions to highlight the "designer" nature of imidazolium-based ILs.

Comparative Physicochemical Properties

The performance of an ionic liquid is intrinsically linked to its physical and chemical properties. Here, we present a comparative analysis of key parameters for PAN and a representative imidazolium-based IL, 1-ethyl-3-methylimidazolium nitrate ([EMIM][NO₃]), supported by experimental data.

PropertyThis compound (PAN)1-Ethyl-3-Methylimidazolium Nitrate ([EMIM][NO₃])Key Differences & Implications
Melting Point (°C) 3.5[1]40[2]PAN's lower melting point makes it a room temperature ionic liquid, offering a wider operational temperature range in its liquid state.
Density (g/cm³ at 25°C) ~1.15~1.367[2]The denser nature of [EMIM][NO₃] can be a factor in applications requiring specific solvent densities for separations or layering.
Viscosity (cP at 25°C) ~66Varies with anion, generally higher than PANPAN's lower viscosity is advantageous for applications requiring rapid mass transfer, such as in catalysis and electrochemical systems. Imidazolium IL viscosity is highly tunable.
Thermal Stability (Tonset °C) ~150-200~200-300+ (highly anion dependent)Imidazolium-based ILs generally exhibit higher thermal stability, making them more suitable for high-temperature applications.
Ionic Conductivity (S/m at 25°C) ~1-2Highly variable, can be higher than PANBoth are good ionic conductors. The conductivity of imidazolium ILs can be optimized by anion selection for specific electrochemical applications.

In-Depth Performance Comparison

Thermal Stability: A Deeper Look with Thermogravimetric Analysis (TGA)

Thermal stability is a critical parameter for many applications, particularly in chemical synthesis and materials processing. Thermogravimetric analysis (TGA) is the standard method for determining the decomposition temperature of ionic liquids.

Insights from TGA: The higher thermal stability of imidazolium-based ILs can be attributed to the greater charge delocalization within the aromatic imidazolium ring and the strong covalent bonds of the alkyl substituents. In contrast, the N-H bond in PAN is more susceptible to thermal degradation. The choice of anion significantly influences the thermal stability of imidazolium ILs, with anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) offering exceptional stability.

Viscosity and Ionic Conductivity: The Trade-off

Viscosity and ionic conductivity are intrinsically linked. Lower viscosity generally facilitates higher ionic mobility, leading to greater conductivity.

Experimental Observations: PAN typically exhibits lower viscosity compared to many common imidazolium-based ILs. This is advantageous in applications where efficient mass and charge transport are paramount, such as in batteries and dye-sensitized solar cells. However, the "designer" nature of imidazolium ILs allows for the fine-tuning of viscosity and conductivity by altering the alkyl chain length on the cation and the choice of anion. For instance, shorter alkyl chains and smaller, more symmetric anions tend to decrease viscosity and increase conductivity.

Toxicity and Environmental Impact

The "green" credentials of ionic liquids are a subject of ongoing research. While their low volatility is a significant advantage over traditional organic solvents, their potential toxicity to aquatic life and biodegradability are important considerations.

General Toxicity Trends:

  • Cation Effect: For imidazolium-based ILs, toxicity tends to increase with the length of the alkyl chain on the cation.

  • Anion Effect: The influence of the anion on toxicity is generally less pronounced than that of the cation.

  • Protic vs. Aprotic: Some studies suggest that certain protic ionic liquids, like PAN, may exhibit lower toxicity than some of their aprotic counterparts, although this is not a universal rule and depends on the specific structures being compared.

It is crucial to consult specific ecotoxicological data for any ionic liquid being considered for large-scale applications.

Application-Specific Suitability

The choice between PAN and an imidazolium-based IL ultimately depends on the specific requirements of the application.

  • Electrochemistry: Both are viable electrolytes. PAN's low viscosity and good conductivity are beneficial. Imidazolium-based ILs offer a wider electrochemical window and higher thermal stability, making them suitable for a broader range of electrochemical devices, including high-energy batteries and supercapacitors.

  • Catalysis: The protic nature of PAN can be advantageous in acid-catalyzed reactions where it can act as both a solvent and a catalyst. Imidazolium-based ILs are excellent solvents for a wide variety of catalytic reactions, and their properties can be tuned to enhance catalyst stability and product selectivity.

  • Biomass Processing: Imidazolium-based ILs, particularly those with carboxylate anions, have shown great promise in dissolving cellulose and other biopolymers. The protic nature of PAN may not be as effective for this application.

  • Drug Development: The tunability of imidazolium-based ILs makes them attractive for creating novel drug delivery systems and as solvents for poorly water-soluble active pharmaceutical ingredients (APIs). The potential for lower toxicity of some PILs like PAN could be an advantage in certain biomedical applications.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the characterization of these ionic liquids are provided below.

Synthesis of this compound (PAN)

Objective: To synthesize this compound via a neutralization reaction.

Materials:

  • Propylamine

  • Concentrated Nitric Acid

  • Deionized water

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, add a known molar amount of propylamine.

  • Slowly add an equimolar amount of concentrated nitric acid dropwise from a dropping funnel while stirring vigorously. Maintain the temperature of the reaction mixture below 20°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Remove any excess water and volatile impurities using a rotary evaporator.

  • The resulting liquid is this compound. Further purification can be achieved by washing with a suitable solvent like diethyl ether and drying under vacuum.

Synthesis of 1-Ethyl-3-Methylimidazolium Nitrate ([EMIM][NO₃])

Objective: To synthesize 1-ethyl-3-methylimidazolium nitrate via a two-step process involving quaternization followed by anion exchange.

Materials:

  • 1-Methylimidazole

  • Ethyl bromide

  • Silver nitrate

  • Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

Procedure: Step 1: Synthesis of 1-Ethyl-3-methylimidazolium Bromide ([EMIM][Br])

  • Combine equimolar amounts of 1-methylimidazole and ethyl bromide in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the mixture under reflux with stirring for 24 hours.

  • After cooling to room temperature, wash the resulting viscous liquid with ethyl acetate to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain pure [EMIM][Br].

Step 2: Anion Exchange to form [EMIM][NO₃]

  • Dissolve the synthesized [EMIM][Br] in acetonitrile.

  • In a separate flask, dissolve an equimolar amount of silver nitrate in acetonitrile.

  • Slowly add the silver nitrate solution to the [EMIM][Br] solution with constant stirring. A white precipitate of silver bromide will form.

  • Stir the mixture at room temperature for 12 hours in the dark to ensure complete reaction.

  • Filter the mixture to remove the silver bromide precipitate.

  • Remove the acetonitrile from the filtrate using a rotary evaporator to yield 1-ethyl-3-methylimidazolium nitrate.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the ionic liquids.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (5-10 mg) of the ionic liquid into a clean TGA pan (typically alumina or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 20 mL/min).

  • Record the mass of the sample as a function of temperature.

  • The onset decomposition temperature (Tonset) is determined from the resulting TGA curve.

Viscosity Measurement

Objective: To measure the dynamic viscosity of the ionic liquids at various temperatures.

Instrumentation:

  • Rotational viscometer or rheometer with a temperature control unit.

Procedure:

  • Calibrate the viscometer using a standard viscosity fluid.

  • Place a known volume of the ionic liquid into the sample holder of the viscometer.

  • Equilibrate the sample at the desired temperature.

  • Measure the viscosity at a controlled shear rate. For Newtonian fluids, the viscosity will be independent of the shear rate.

  • Repeat the measurement at different temperatures to determine the temperature dependence of viscosity.

Ionic Conductivity Measurement

Objective: To measure the ionic conductivity of the ionic liquids at various temperatures.

Instrumentation:

  • Conductivity meter with a temperature-controlled conductivity cell.

Procedure:

  • Calibrate the conductivity cell with a standard potassium chloride solution of known conductivity.

  • Rinse the conductivity cell with the ionic liquid to be measured.

  • Fill the cell with the ionic liquid, ensuring there are no air bubbles.

  • Equilibrate the cell at the desired temperature.

  • Measure the conductivity.

  • Repeat the measurement at different temperatures to determine the temperature dependence of ionic conductivity.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Synthesis_Comparison cluster_PAN This compound (Protic) cluster_Imidazolium Imidazolium-based (Aprotic) PAN_start Propylamine + Nitric Acid PAN_product This compound PAN_start->PAN_product Proton Transfer Im_start 1-Methylimidazole + Ethyl Bromide Im_intermediate [EMIM][Br] Im_start->Im_intermediate Alkylation Im_product [EMIM][NO3] Im_intermediate->Im_product Anion Exchange (with AgNO3) Property_Comparison cluster_Properties Key Physicochemical Properties PAN Propylammonium Nitrate Thermal_Stability Thermal Stability PAN->Thermal_Stability Lower Viscosity Viscosity PAN->Viscosity Lower Conductivity Ionic Conductivity PAN->Conductivity Good Toxicity Toxicity PAN->Toxicity Generally Lower Tunability Property Tunability PAN->Tunability Limited Imidazolium Imidazolium-based ILs Imidazolium->Thermal_Stability Higher Imidazolium->Viscosity Higher (Tunable) Imidazolium->Conductivity Good (Tunable) Imidazolium->Toxicity Higher (Alkyl Chain Dependent) Imidazolium->Tunability High

Caption: A conceptual comparison of key properties between PAN and imidazolium-based ILs.

Conclusion

The choice between this compound and imidazolium-based ionic liquids is not a matter of one being definitively superior to the other, but rather a question of selecting the right tool for the specific scientific task at hand. PAN, as a protic ionic liquid, offers advantages in terms of its low viscosity and potential for lower toxicity, making it an excellent candidate for applications where these properties are paramount. Imidazolium-based ILs, on the other hand, provide unparalleled versatility through their "designer" nature, allowing for the fine-tuning of a wide range of physicochemical properties, including high thermal stability and a broad electrochemical window, to meet the demands of diverse and challenging applications. By carefully considering the experimental data and the fundamental chemical differences outlined in this guide, researchers can confidently select the ionic liquid that will best serve their scientific endeavors.

References

  • Clough, M. T., Geyer, K., Hunt, P. A., Mertes, J., & Welton, T. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 15(48), 21208-21223. [Link]

  • Ferreira, V., Zanchet, L., et al. (2020). Theoretical and experimental comparative study of nonlinear properties of imidazolium cation based ionic liquids. arXiv preprint arXiv:2008.01633. [Link]

  • Gardas, R. L., & Coutinho, J. A. P. (2008). A group contribution method for viscosity of ionic liquids. AIChE Journal, 54(10), 2772-2781. [Link]

  • Ghandi, K. (2014). A review of ionic liquids, their limits and applications. Green and Sustainable Chemistry, 4(01), 44. [Link]

  • Leys, J., et al. (2008). Temperature dependence of the electrical conductivity of imidazolium ionic liquids. The Journal of Chemical Physics, 128(6), 064509. [Link]

  • Magee, J. W. (2023). Electrolytic Conductivity Measurements for Ten Room Temperature Ionic Liquids. Journal of Ionic Liquids, 3, 100050. [Link]

  • Ndruru, S. T. C. L., et al. (2019). Green Synthesis of [EMIm]Ac Ionic Liquid for Plasticizing MC-based Biopolymer Electrolyte Membranes. Bulletin of Chemical Reaction Engineering & Catalysis, 14(2), 345-357. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 1-Ethyl-3-Methylimidazolium Nitrate: Properties and Applications. [Link]

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  • Rilo, E., et al. (2012). Effect of Temperature and Cationic Chain Length on the Physical Properties of Ammonium Nitrate-Based Protic Ionic Liquids. Journal of Physical Chemistry B, 116(43), 12958-12967. [Link]

  • Salgado, J., et al. (2020). Ecotoxicity of binary mixtures of ILs and inorganic salts of electrochemical interest. Ecotoxicology and Environmental Safety, 191, 110229. [Link]

  • Schrödle, S., et al. (2010). The Conductivity of Imidazolium-Based Ionic Liquids from (248 to 468) K. B. Variation of the Anion. Journal of Chemical & Engineering Data, 55(4), 1737-1743. [Link]

  • Warr, G. G., & Atkin, R. (2007). This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. Langmuir, 23(5), 2411-2417. [Link]

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A Comparative Guide for Researchers: Propylammonium Nitrate vs. Traditional Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the choice of solvent is a decision I approach not just as a matter of solubility, but as a critical parameter that dictates reaction kinetics, product purity, and process safety. For decades, traditional organic solvents have been the workhorses of our labs. However, the emergence of ionic liquids (ILs), such as propylammonium nitrate (PAN), presents a paradigm shift. This guide provides an in-depth, objective comparison between PAN, a protic ionic liquid (PIL), and conventional organic solvents, grounded in experimental data to empower researchers in making informed decisions for their specific applications.

Part 1: Deconstructing the Fundamentals: Physicochemical Properties

The performance of a solvent is rooted in its molecular structure and the resulting intermolecular forces. This is the primary point of divergence between PAN and traditional solvents.

Molecular Structure and Intermolecular Forces

Traditional organic solvents are molecular compounds. Their interactions are governed by weaker forces like van der Waals, dipole-dipole interactions, and, for protic solvents like alcohols, hydrogen bonding. In contrast, this compound (C₃H₈NH₃⁺·NO₃⁻) is a salt, liquid at room temperature, composed of a propylammonium cation and a nitrate anion.[1][2] Its liquid state is dominated by strong electrostatic (Coulombic) interactions and an extensive hydrogen-bonding network between the ammonium group and the nitrate anion.[3][4][5]

This fundamental difference gives rise to a unique feature in PAN: amphiphilic nanostructuring. The molecule segregates into polar domains, formed by the charged ammonium-nitrate groups, and nonpolar domains formed by the propyl chains.[3][6] This creates a "sponge-like" nanostructure, allowing PAN to solvate a remarkably diverse range of both polar and non-polar species, a capability not typically found in a single traditional solvent.[7]

G cluster_PAN This compound (PAN) cluster_Organic Traditional Organic Solvents PAN_cation Propylammonium (C₃H₈NH₃⁺) PAN_anion Nitrate (NO₃⁻) PAN_cation->PAN_anion Ionic & H-Bonding DMSO DMSO (Polar Aprotic) DCM DCM (Nonpolar) EtOH Ethanol (Polar Protic)

Caption: Molecular composition of PAN vs. common organic solvents.

Key Physicochemical Parameters: A Tabulated Comparison

The following table summarizes key quantitative data, comparing PAN with several representative organic solvents. The subsequent sections will detail the experimental basis for these values.

PropertyThis compound (PAN)Dichloromethane (DCM)Acetonitrile (ACN)Dimethyl Sulfoxide (DMSO)
Formula C₃H₁₀N₂O₃[2]CH₂Cl₂C₂H₃NC₂H₆OS
Molecular Weight ( g/mol ) 122.12[1][2]84.9341.0578.13
Density (g/cm³ at 25°C) 1.15[1]1.330.7861.10
Viscosity (cP at 25°C) 66.4[1]0.410.341.99
Boiling Point (°C) Decomposes39.681.6189
Ionic Conductivity (S/m) High (e.g., ~1.5 at 25°C)[8]NegligibleNegligibleNegligible
Polarity (ET(30) kcal/mol) ~5240.745.645.1
Viscosity: A Double-Edged Sword

Viscosity, a measure of a fluid's resistance to flow, directly impacts mass transfer, diffusion rates, and mixing efficiency in a reaction.

  • Expert Insight: PAN's viscosity is significantly higher than that of common organic solvents.[1] This is a direct consequence of the strong coulombic forces and hydrogen bonding network that must be overcome for the ions to move past one another.[9] For researchers, this means that reactions in PAN may require more vigorous stirring or higher temperatures to overcome mass transfer limitations. However, this high viscosity can be advantageous in applications like lubrication or in creating stable thin films.[3] The presence of small amounts of water can dramatically reduce the viscosity of PAN.[8]

The viscosity of ionic liquids is typically determined using a rotational rheometer or a capillary viscometer.

G start Start prep Sample Preparation (Equilibrate to 25°C) start->prep setup Instrument Setup (e.g., Rotational Rheometer with cone-plate geometry) prep->setup load Load Sample (Precise volume) setup->load equilibrate Thermal Equilibration (Allow sample to reach set temperature in instrument) load->equilibrate measure Measure Shear Stress vs. Shear Rate equilibrate->measure calculate Calculate Dynamic Viscosity (η = Shear Stress / Shear Rate) measure->calculate end End calculate->end

Caption: Workflow for measuring dynamic viscosity using a rheometer.

Methodology:

  • Instrument Calibration: Ensure the rheometer is calibrated using a standard viscosity fluid.

  • Sample Loading: A precise volume of the solvent (e.g., PAN) is placed onto the lower plate of the rheometer.

  • Geometry: A cone-and-plate or parallel-plate geometry is lowered to a defined gap, ensuring the sample fills the space completely.

  • Temperature Control: The sample is allowed to equilibrate to the target temperature (e.g., 25.0 ± 0.1 °C) using a Peltier or fluid-jacketed system.[10]

  • Measurement: The upper geometry is rotated at a series of defined shear rates, and the resulting torque (shear stress) is measured.

  • Data Analysis: The dynamic viscosity is calculated from the slope of the shear stress versus shear rate plot. For Newtonian fluids, this will be a constant value.

Ionic Conductivity: The Defining Advantage for Electrochemistry

Ionic conductivity is a measure of a material's ability to conduct electricity via the movement of ions.

  • Expert Insight: This is where PAN fundamentally differs from and excels over traditional organic solvents. As it is composed entirely of ions, PAN is inherently ionically conductive.[3] Organic solvents, being molecular, are insulators and require the addition of a supporting electrolyte (a salt) to function in electrochemical devices. This simplifies formulation for batteries, supercapacitors, and sensors, making PAN a single-component electrolyte.[3][11] The conductivity is inversely related to viscosity; as temperature increases, viscosity decreases, and ionic mobility (and thus conductivity) increases.[9]

Conductivity is measured using an impedance spectrometer.

Methodology:

  • Cell Preparation: A conductivity cell with two parallel, inert electrodes (typically platinum) of a known area and separation is used.

  • Sample Filling: The cell is filled with the ionic liquid, ensuring no air bubbles are trapped between the electrodes.

  • Thermal Control: The cell is placed in a temperature-controlled environment and allowed to equilibrate.

  • AC Impedance Measurement: An alternating current (AC) voltage of small amplitude is applied across a range of frequencies (e.g., 0.1 Hz to 100 kHz).[9] This prevents net electrolysis and electrode polarization.

  • Data Analysis: The bulk resistance (R) of the sample is determined from the Nyquist plot of the impedance data. The conductivity (σ) is then calculated using the cell constant (K), which is determined by calibrating with a solution of known conductivity (e.g., standard KCl solution). The formula is σ = K/R.

Thermal Stability: A Wider Operational Window

The utility of a solvent is often defined by its liquid range and its resistance to decomposition at elevated temperatures.

  • Expert Insight: Many common organic solvents are highly volatile and have low boiling points (e.g., DCM at 39.6 °C), posing fire hazards and limiting their use in high-temperature applications.[12] PAN, due to its salt nature, has a negligible vapor pressure and is non-flammable, making it a safer alternative for high-temperature syntheses.[13][14] The thermal stability of ionic liquids is primarily determined by the nature of the cation and anion.[15][16] While stable over a wide range, PAN will eventually decompose at elevated temperatures.

TGA is used to determine the thermal stability and decomposition temperature of a material.[13][14]

Methodology:

  • Sample Preparation: A small, precise mass of the solvent (5-10 mg) is placed in a TGA crucible (e.g., alumina).[16]

  • Instrument Setup: The crucible is placed in the TGA furnace. The system is purged with an inert gas (e.g., nitrogen) to prevent oxidative decomposition.[16]

  • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).[16]

  • Data Acquisition: The instrument continuously measures the mass of the sample as a function of temperature.

  • Analysis: The decomposition temperature (Tonset) is determined from the resulting TGA curve, typically as the temperature at which a significant mass loss begins.[15]

Part 2: Performance in Key Scientific Applications

The unique physicochemical properties of PAN translate into distinct performance characteristics in various research and development fields.

G cluster_props PAN's Core Properties cluster_apps Leads to Advantages In p1 Amphiphilic Nanostructure a1 Organic Synthesis (Enhanced Rates, Unique Selectivity) p1->a1 a3 Drug Formulation (Solubilizes Poorly Soluble APIs) p1->a3 a4 Biocatalysis (Enzyme Stabilization) p1->a4 p2 High Ionic Conductivity a2 Electrochemistry (Single-Component Electrolyte) p2->a2 p3 High Thermal Stability p3->a1 p4 Low Volatility p4->a1 p4->a2

Caption: Relationship between PAN's properties and application benefits.

Organic Synthesis

In organic synthesis, PAN can act as both the solvent and a catalyst.[4] Its ability to dissolve a wide range of organic and inorganic compounds can facilitate reactions that are challenging in traditional media.[3] For example, the high polarity of the ionic domains can stabilize charged intermediates and transition states, accelerating reaction rates in a manner similar to polar aprotic solvents like DMSO, but without the associated volatility.[12]

Electrochemistry and Energy Storage

This is a standout application for PAN. Its high intrinsic ionic conductivity and wide electrochemical potential window make it a prime candidate for an electrolyte in batteries, supercapacitors, and fuel cells.[3] Unlike traditional systems where an organic carbonate solvent must be doped with a lithium salt (e.g., LiPF₆), PAN can function directly as the charge-carrying medium, simplifying device design and potentially improving safety by eliminating flammable organic components.[3]

Drug Development and Formulations

The development of many promising active pharmaceutical ingredients (APIs) is hampered by their poor solubility in water. PAN's unique nanostructure offers a solution. It can act as a solvent for the self-assembly of surfactants into micelles and microemulsions, which are effective vehicles for drug delivery.[3][17] Its ability to interact with biological membranes and enhance the solubility of biomolecules like proteins makes it a subject of intense research for advanced pharmaceutical formulations.[3]

Part 3: Health, Safety, and Environmental Profile

The "green" label often applied to ionic liquids must be critically evaluated. While their low volatility is a major advantage over VOCs, their toxicity and biodegradability require careful consideration.

  • Health and Safety: The primary operational hazard of traditional organic solvents is their volatility, which leads to inhalation exposure and flammability risks.[12] PAN mitigates these risks due to its negligible vapor pressure. However, it is classified as an oxidizer and can intensify fires.[18] It is also listed as causing skin and eye irritation.[18] As with any chemical, appropriate personal protective equipment (PPE) is mandatory.

  • Environmental Impact: The toxicity of PAN has not been as extensively studied as that of legacy solvents. The nitrate anion, in high concentrations, is known to have environmental effects.[19] However, available data suggests PAN is not considered to be persistent, bioaccumulative, and toxic (PBT).[18] This contrasts sharply with solvents like chlorinated hydrocarbons, which are known persistent organic pollutants.[20] The overall environmental profile of any solvent must consider its entire lifecycle, from synthesis to disposal.

Conclusion

This compound is not a universal replacement for traditional organic solvents, but rather a specialized tool with a distinct and powerful set of capabilities.

  • Choose PAN when: Your application requires high ionic conductivity, a wide thermal operating window, negligible volatility, or the unique solvation of both polar and non-polar species. It is an excellent candidate for electrochemical applications, high-temperature synthesis, and specialized formulations.

  • Consider Traditional Solvents when: Low viscosity for rapid mass transfer is critical, cost is the primary driver, or well-established and understood reaction conditions are being replicated.

The decision rests on a thorough understanding of the underlying chemical principles and the specific demands of the experiment. By moving beyond simple polarity charts and considering the multifaceted properties of solvents like PAN, researchers can unlock new possibilities in synthesis, materials science, and drug development.

References

  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (n.d.). MDPI. [Link]

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  • Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (2021). ResearchGate. [Link]

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  • Conductivity prediction model for ionic liquids using machine learning. (2022). AIP Publishing. [Link]

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  • Solvents and polarity. (2021). Reddit. [Link]

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  • Viscosity of Ionic Liquids: Application of the Eyring's Theory and a Committee Machine Intelligent System. (2019). Molecules, PMC - NIH. [Link]

  • Protonic Ammonium Nitrate Ionic Liquids and Their Mixtures: Insights into Their Thermophysical Behavior. (2016). The Journal of Physical Chemistry B, ACS Publications. [Link]

  • Viscosity and Ionic Conductivity of Imidazolium based Ionic Liquids bearing Triiodide Anion. (2017). E3S Web of Conferences. [Link]

  • New Method for the Estimation of Viscosity of Pure and Mixtures of Ionic Liquids Based on the UNIFAC–VISCO Model. (2016). CORE. [Link]

  • Systematic Study on the Viscosity of Ionic Liquids: Measurement and Prediction. (2019). Industrial & Engineering Chemistry Research, ACS Publications. [Link]

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  • This compound as a Solvent for Amphiphile Self-Assembly into Micelles, Lyotropic Liquid Crystals, and Microemulsions. (2010). SciSpace. [Link]

  • Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. (2016). ResearchGate. [Link]

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  • Structure and dynamics of this compound-acetonitrile mixtures: An intricate multi-scale system probed with experimental and theoretical techniques. (2018). AIP Publishing. [Link]

  • Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and this compound. (2022). Molecules, NIH. [Link]

  • (PDF) Quantitative Measures of Solvent Polarity. (2011). ResearchGate. [Link]

  • Polarity of Organic Solvent/Water Mixtures Measured with Reichardt's B30 and Related Solvatochromic Probes—A Critical Review. (2022). MDPI. [Link]

  • Solvent polarity scales: determination of new ET(30) values for 84 organic solvents. (2014). Semantic Scholar. [Link]

  • (PDF) Near Surface Properties of Mixtures of this compound with n-Alkanols 1. Nanostructure. (2017). ResearchGate. [Link]

  • Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. (2016). EDXD-GROUP. [Link]

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  • Effects of Environmental Contamination and Acute Toxicity of N-Nitrate on Early Life Stages of Endemic Arboreal Frog, Polypedates cruciger (Blyth, 1852). (2018). Bulletin of Environmental Contamination and Toxicology, PubMed. [Link]

  • A Deep Dive into Common Organic Solvents. (n.d.). ChemTalk. [Link]

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A Senior Application Scientist's Guide to the Cross-Verification of Propylammonium Nitrate Spectroscopic Data

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Analytical Rigor for Protic Ionic Liquids

Propylammonium nitrate (PAN) is a protic ionic liquid (PIL) that has garnered significant interest for its unique amphiphilic nanostructure and versatile solvent properties.[1] Composed of a propylammonium cation and a nitrate anion, its utility spans applications from a solvent/catalyst in organic synthesis to a medium for electrochemical processes.[2][3] However, the very interactions that grant PAN its desirable properties—most notably, the extensive hydrogen-bonding network between the ammonium cation and nitrate anion—can be sensitive to impurities, such as water, or synthesis by-products.[1][4]

For researchers, scientists, and drug development professionals, ensuring the identity, purity, and structural integrity of a material like PAN is not merely a procedural formality; it is the bedrock upon which reliable and reproducible experimental data are built. A single, unverified spectroscopic method is insufficient. This guide presents a comprehensive framework for the cross-verification of PAN using a multi-technique spectroscopic approach, grounded in the principles of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy. We will not only present the reference data but also delve into the causality behind the experimental choices, providing you with a self-validating system for characterization.

Logical Framework for Spectroscopic Cross-Verification

The core principle of cross-verification is that the molecular features of this compound should be observable across different spectroscopic techniques. The propyl chain's aliphatic protons and carbons must appear in NMR, its C-H bond vibrations must be present in IR and Raman, and the ammonium and nitrate headgroups must provide their unique signatures in all three. This triangulation of data provides a high degree of confidence in the sample's identity and purity.

cluster_PAN This compound Sample cluster_Techniques Spectroscopic Analysis cluster_Features Molecular Feature Verification cluster_Output Final Verification PAN C₃H₇NH₃⁺NO₃⁻ NMR NMR (¹H & ¹³C) PAN->NMR Analyze FTIR FTIR PAN->FTIR Analyze Raman Raman PAN->Raman Analyze Propyl Propyl Group (CH₃CH₂CH₂) NMR->Propyl Identifies Ammonium Ammonium Group (-NH₃⁺) NMR->Ammonium Identifies FTIR->Propyl Identifies FTIR->Ammonium Identifies Nitrate Nitrate Group (NO₃⁻) FTIR->Nitrate Identifies Raman->Propyl Identifies Raman->Ammonium Identifies Raman->Nitrate Identifies Result Verified PAN Structure & Purity Propyl->Result Correlate & Confirm Ammonium->Result Correlate & Confirm Nitrate->Result Correlate & Confirm

Caption: Logical workflow for the cross-verification of PAN.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Cation's Core Structure

NMR spectroscopy is unparalleled for elucidating the covalent structure of the propylammonium cation. By analyzing the chemical environment of proton (¹H) and carbon-13 (¹³C) nuclei, we can confirm the integrity of the alkyl chain and the presence of the key functional groups.

¹H and ¹³C NMR Spectral Data

The proton spectrum of PAN provides distinct signals for each of the non-equivalent protons in the propylammonium cation. The integration of these signals should correspond to a 3:2:2:3 ratio, confirming the relative number of protons in the -NH₃⁺, α-CH₂, β-CH₂, and γ-CH₃ groups, respectively. Similarly, the ¹³C spectrum should show three distinct peaks for the three carbon atoms of the propyl chain.

Technique Assignment Typical Chemical Shift (δ, ppm) Notes
¹H NMR γ-CH₃~0.9Triplet
β-CH₂~1.6Sextet
α-CH₂~2.9Triplet
-NH₃⁺~7.5Broad singlet (exchangeable proton)
¹³C NMR γ-C~10-12
β-C~20-25
α-C~40-45Shifted downfield by adjacent -NH₃⁺

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data synthesized from typical values for alkylamines and related structures.[5][6]

Experimental Protocol: ¹H NMR Spectroscopy

Causality: The choice of a deuterated solvent (e.g., D₂O or DMSO-d₆) is critical to avoid a large interfering solvent proton signal. Sample concentration should be sufficient for a good signal-to-noise ratio but not so high as to cause significant viscosity-related peak broadening.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound. The sample should be dried under vacuum prior to analysis to minimize the water peak.[7] Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O) in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz).[4] Ensure the instrument is properly locked on the deuterium signal of the solvent and shimmed to homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1 second to allow for adequate proton relaxation.

  • Data Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., D₂O at ~4.79 ppm) or using an internal standard like TMS. Integrate the peaks to determine the relative proton ratios.

Sample 1. Prepare Sample (5-10 mg PAN in 0.6 mL D₂O) Instrument 2. Set up Spectrometer (Lock, Shim) Sample->Instrument Acquire 3. Acquire Data (1D ¹H Spectrum) Instrument->Acquire Process 4. Process Spectrum (FT, Phase, Baseline) Acquire->Process Analyze 5. Analyze & Interpret (Calibrate, Integrate, Assign Peaks) Process->Analyze

Caption: Standard workflow for NMR data acquisition and analysis.

Vibrational Spectroscopy (FTIR & Raman): Characterizing Ionic and Covalent Bonds

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. For PAN, they are exceptionally powerful for characterizing the interactions within the nitrate anion, the ammonium cation, and the hydrogen-bonding network that connects them.[1]

Key Vibrational Modes of this compound

The spectra of PAN are dominated by features from the propyl chain (C-H stretching and bending), the ammonium group (N-H stretching and bending), and the nitrate anion (N-O stretching). The positions and shapes of the N-H and NO₃⁻ bands are particularly sensitive to the strength of the cation-anion hydrogen bonding.

Technique Wavenumber (cm⁻¹) Assignment Notes
FTIR & Raman 3200 - 2800N-H and C-H stretchingBroad in FTIR due to strong H-bonding. Multiple sharp peaks for C-H modes.
FTIR ~1630 - 1560N-H bending (asymmetric)
FTIR & Raman ~1470 - 1300C-H bending, NO₃⁻ asymmetric stretch (ν₃)A very strong and often split band, characteristic of the nitrate ion.[7]
Raman ~1042NO₃⁻ symmetric stretch (ν₁)A very strong, sharp, and characteristic peak for nitrate. Its symmetry can indicate different local environments.[8]
FTIR & Raman ~830NO₃⁻ out-of-plane bend (ν₂)
FTIR & Raman ~720NO₃⁻ in-plane bend (ν₄)

Data compiled from multiple sources.[1][7][8]

Comparison with Ethylammonium Nitrate (EAN)

A key spectroscopic marker that distinguishes PAN from its shorter-chain analogue, EAN, is the C-H stretching region (2800–3000 cm⁻¹), which reflects the additional CH₂ group in the propyl chain. Furthermore, infrared spectra of PAN often show broader NH₃⁺ bending modes compared to EAN, which is indicative of stronger hydrogen bonding in PAN.[1] In Raman spectra, the symmetric stretching of the NO₃⁻ anion at ~1040 cm⁻¹ may also shift slightly due to these differences in cation-anion interaction strength.[1]

Experimental Protocol: FTIR-ATR Spectroscopy

Causality: Attenuated Total Reflectance (ATR) is the preferred method for analyzing liquid samples like PAN. It requires minimal sample preparation, provides excellent reproducibility, and avoids the use of salt plates which can be damaged by moisture.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty, clean ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals from the sample spectrum.

  • Sample Application: Place a single drop of neat this compound directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • Set the resolution to 4 cm⁻¹ for routine analysis.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum. Identify and label the key peaks corresponding to the functional groups of PAN.

Experimental Protocol: Raman Spectroscopy

Causality: Raman spectroscopy is highly effective for PAN analysis, particularly for observing the symmetric vibrations of the nonpolar propyl chain and the highly polarizable nitrate anion, which gives a characteristically strong signal.[8][9]

  • Sample Preparation: Place a small amount of neat PAN into a glass vial or NMR tube. The use of glass is acceptable as it typically has a weak Raman signal.

  • Instrument Setup: Use a standard Raman spectrometer with a common laser excitation wavelength (e.g., 532 nm or 785 nm).[10] The 785 nm laser is often preferred to minimize potential fluorescence from impurities.

  • Data Acquisition:

    • Focus the laser onto the liquid sample.

    • Set the spectral range to cover key vibrations (e.g., 3500-200 cm⁻¹).

    • Use an appropriate laser power and integration time to achieve a good signal without causing sample heating or degradation.

  • Data Processing: Perform a baseline correction if necessary to remove any background fluorescence. Identify and label the characteristic Raman bands for PAN, paying close attention to the strong NO₃⁻ symmetric stretch around 1042 cm⁻¹.

Conclusion: A Synthesis of Spectroscopic Evidence

The robust characterization of this compound is not achieved through a single measurement but through the congruent testimony of multiple spectroscopic techniques. NMR confirms the covalent backbone of the propylammonium cation with atomic precision. Simultaneously, FTIR and Raman spectroscopy provide a detailed map of the vibrational landscape, confirming the presence of all key functional groups and offering profound insight into the crucial hydrogen-bonding network that dictates the properties of this ionic liquid. By systematically acquiring and cross-verifying these distinct spectral signatures as outlined in this guide, researchers can proceed with the highest degree of confidence in the identity and quality of their material, ensuring the integrity of their subsequent scientific endeavors.

References

  • Raman Spectroscopic Study of Temperature and Pressure Effects on the Ionic Liquid this compound. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Raman spectroscopic study of temperature and pressure effects on the ionic liquid this compound. PubMed. Available at: [Link]

  • Raman Spectroscopic Study of Temperature and Pressure Effects on the Ionic Liquid this compound | Request PDF. ResearchGate. Available at: [Link]

  • Raman Spectroscopic Study of Temperature and Pressure Effects on the Ionic Liquid this compound. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Molecular Mobility in this compound as Studied by Pulsed NMR. ResearchGate. Available at: [Link]

  • FIR spectra of ethylammonium nitrate (EAN), this compound... ResearchGate. Available at: [Link]

  • Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. EDXD-GROUP. Available at: [Link]

  • FTIR-ATR spectra of this compound (above) and butylammonium nitrate (below). ResearchGate. Available at: [Link]

  • Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. ResearchGate. Available at: [Link]

  • This compound | C3H10N2O3 | CID 10197675. PubChem. Available at: [Link]

  • Structure and dynamics of this compound-acetonitrile mixtures: An intricate multi-scale system probed with experimental and theoretical techniques. AIP Publishing. Available at: [Link]

  • Propyllammonium Nitrate. Hiyka. Available at: [Link]

  • infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram. Doc Brown's Advanced Organic Chemistry Revision Notes. Available at: [Link]

  • propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Advanced Organic Chemistry Revision Notes. Available at: [Link]

  • 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine. Doc Brown's Advanced Organic Chemistry Revision Notes. Available at: [Link]

  • Spectroscopic Signatures of Hydrogen-Bonding Motifs in Protonic Ionic Liquid Systems: Insights from Diethylammonium Nitrate in the Solid State. PMC - PubMed Central. Available at: [Link]

  • Raman spectra of NO ϩ NO 3 Ϫ in the regions 50–380; 700. ResearchGate. Available at: [Link]

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A Comparative Guide to the Experimental and Theoretical Properties of Propylammonium Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Propylammonium nitrate (PAN) stands as a cornerstone protic ionic liquid (PIL) in contemporary chemical research, valued for its unique amphiphilic nanostructure and its utility as a versatile solvent.[1] Its growing prominence in fields ranging from materials science to biocatalysis necessitates a thorough understanding of its fundamental physicochemical properties.[1] This guide provides a critical comparison of the experimentally determined and theoretically predicted properties of PAN, offering researchers, scientists, and drug development professionals a comprehensive resource for their work. We will delve into the causality behind experimental choices and the intricacies of theoretical models, ensuring a robust and self-validating framework for understanding this important ionic liquid.

Fundamental Physicochemical Properties: A Tale of Two Methodologies

The characterization of this compound hinges on a synergistic relationship between empirical measurement and computational prediction. While experimental techniques provide tangible data points reflecting real-world behavior, theoretical models offer a microscopic view into the molecular interactions that govern these macroscopic properties.

Experimental Determination of Key Properties

The primary experimental properties of interest for PAN are its density, viscosity, and ionic conductivity. These parameters are crucial for any application involving fluid dynamics, mass transport, or electrochemical processes.

Table 1: Experimental Properties of this compound at 25°C

PropertyValueSource
Density1.15 g/cm³[2]
Viscosity66.4 cP[2]
Ionic ConductivityVaries with water content

It is critical to note that the properties of PAN, like many ionic liquids, are highly sensitive to impurities, particularly water content. The presence of water can significantly reduce viscosity and increase conductivity by disrupting the hydrogen-bonding network of the ionic liquid.[1]

Theoretical Prediction of PAN's Properties

Computational chemistry provides powerful tools to predict the properties of ionic liquids from first principles (ab initio methods) or through parameterized classical models (molecular dynamics with force fields). These methods allow for the exploration of properties under conditions that may be difficult or costly to achieve experimentally.

Table 2: Comparison of Experimental and Theoretical Density of this compound

MethodPredicted PropertyDeviation from ExperimentalSource
Classical Molecular Dynamics (GAFF Force Field)Density< 5%[3]

The close agreement between the experimental density and the value predicted by classical molecular dynamics simulations using the General Amber Force Field (GAFF) validates the utility of this computational approach for modeling PAN.[3][4]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of experimental data, it is imperative to follow standardized and well-validated protocols. The following sections detail the methodologies for measuring the key properties of this compound.

Synthesis of this compound

A reliable synthesis protocol is the foundation of accurate property measurement.

Protocol for Laboratory-Scale Synthesis of this compound:

  • In a controlled laboratory environment, slowly add propylamine (C₃H₇NH₂) to an aqueous solution of nitric acid (HNO₃) while continuously stirring.[1]

  • Maintain strict temperature control during the addition of nitric acid to prevent side reactions, such as the oxidation of propylamine.[1] The use of a nitrogen atmosphere is recommended to prevent oxidative degradation.[1]

  • After the reaction is complete, remove the water under vacuum.

  • The final product should be washed with a high-purity solvent like methanol and then dried under vacuum at an elevated temperature (e.g., 50°C) for an extended period (e.g., 48 hours) to remove any residual solvent and water.[3]

  • Verify the purity of the final product using techniques such as ¹H and ¹³C NMR.[3]

Diagram of PAN Synthesis Workflow:

G cluster_synthesis This compound Synthesis Propylamine Propylamine Reaction Controlled Reaction (Stirring, Temp Control, N2 atm) Propylamine->Reaction NitricAcid Nitric Acid (aq) NitricAcid->Reaction CrudePAN Crude PAN Solution Reaction->CrudePAN Evaporation Water Removal (Vacuum) CrudePAN->Evaporation Washing Washing (Methanol) Evaporation->Washing Drying Drying (Vacuum, 50°C) Washing->Drying PurePAN Pure this compound Drying->PurePAN Analysis Purity Analysis (NMR) PurePAN->Analysis

Caption: Workflow for the laboratory synthesis and purification of this compound.

Measurement of Physicochemical Properties

Protocol for Density Measurement (Vibrating Tube Densitometer):

  • Calibrate the vibrating U-tube densitometer with fluids of known density, such as deionized water and dry air.[5][6]

  • Inject the purified and degassed PAN sample into the oscillating U-tube of the densitometer.

  • The instrument measures the period of vibration of the tube, which is correlated to the density of the fluid.[5]

  • Modern densitometers can automatically correct for viscosity-related errors.[6]

  • Perform measurements at a controlled temperature, typically using a Peltier thermostat.

Protocol for Viscosity Measurement (Rotational Viscometer):

  • Calibrate the rotational viscometer using standard viscosity fluids.

  • Place the PAN sample in the viscometer's sample cup.

  • A spindle is rotated within the sample at a known speed.

  • The viscometer measures the torque required to rotate the spindle, which is directly proportional to the dynamic viscosity of the fluid.

  • Ensure the temperature of the sample is precisely controlled throughout the measurement.

Protocol for Ionic Conductivity Measurement (Conductivity Meter):

  • Utilize a conductivity cell, which consists of two platinum electrodes with a fixed distance between them.[7]

  • Calibrate the conductivity cell using standard solutions of known conductivity (e.g., KCl solutions). This determines the cell constant (l/A).[7]

  • Immerse the conductivity cell in the PAN sample.

  • Apply an alternating voltage to the electrodes to prevent electrolysis.[8]

  • The conductivity meter measures the resistance of the solution between the electrodes.

  • The ionic conductivity (κ) is then calculated using the formula: κ = (1/R) * (l/A), where R is the measured resistance and l/A is the cell constant.[7]

Theoretical Methodologies: Unveiling Molecular Interactions

The theoretical prediction of PAN's properties relies on sophisticated computational models that simulate the behavior of its constituent ions. Understanding the principles behind these models is crucial for interpreting their results.

Ab Initio Molecular Dynamics (AIMD)

AIMD is a powerful simulation technique where the forces between atoms are calculated "from the beginning" using quantum mechanics, typically Density Functional Theory (DFT).[9] This approach does not rely on pre-defined parameters for atomic interactions, allowing for the simulation of bond breaking and formation, charge transfer, and electronic polarization.[9] However, the high computational cost of AIMD limits its application to relatively small systems and short simulation times.[10]

Classical Molecular Dynamics (MD) with Force Fields

Classical MD simulations represent atoms as classical particles and use a set of mathematical functions, known as a force field, to describe the potential energy of the system as a function of the atomic coordinates. The General Amber Force Field (GAFF) is a popular choice for organic molecules and has been shown to be effective for ionic liquids.[4]

A key consideration in classical MD simulations of ionic liquids is the treatment of electrostatic interactions. Using full integer charges on the ions can lead to an overestimation of intermolecular forces and result in dynamics that are too slow compared to experimental observations.[4] To address this, a common practice is to scale the partial atomic charges (e.g., by a factor of 0.8) to implicitly account for electronic polarization and charge screening effects in the condensed phase.[11]

Diagram of Theoretical Prediction Workflow:

G cluster_theory Theoretical Property Prediction cluster_aimd Ab Initio MD (AIMD) cluster_md Classical MD AIMD_Start Define System (PAN molecules) DFT_Calc Quantum Mechanical Calculation (DFT) of Forces AIMD_Start->DFT_Calc AIMD_Sim Simulate Trajectories DFT_Calc->AIMD_Sim AIMD_Prop Calculate Properties AIMD_Sim->AIMD_Prop Comparison Compare with Experimental Data AIMD_Prop->Comparison MD_Start Define System & Force Field (e.g., GAFF) Charge_Scaling Scale Partial Charges MD_Start->Charge_Scaling MD_Sim Simulate Trajectories (Newton's Equations) Charge_Scaling->MD_Sim MD_Prop Calculate Properties MD_Sim->MD_Prop MD_Prop->Comparison

Caption: Workflow for theoretical prediction of this compound properties using AIMD and classical MD.

Thermal Stability: An Area for Further Investigation

The thermal stability of an ionic liquid is a critical parameter for its application, especially in processes that require elevated temperatures. Thermogravimetric analysis (TGA) is the standard experimental technique for determining the decomposition temperature of a material. In a typical TGA experiment, the mass of a sample is monitored as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).[12][13]

Conclusion: A Symbiotic Approach to Understanding this compound

The comprehensive characterization of this compound is best achieved through a synergistic approach that combines rigorous experimental measurements with insightful theoretical modeling. Experimental data provides the ground truth for the macroscopic properties of PAN, while computational simulations offer a window into the molecular-level interactions that give rise to these properties. The close agreement between experimental and simulated densities validates the use of classical MD with the GAFF force field for this system.

For researchers, scientists, and drug development professionals, this guide highlights the importance of:

  • Purity Control: The properties of PAN are highly sensitive to impurities, necessitating careful synthesis and purification.

  • Standardized Protocols: Adherence to well-defined experimental procedures is crucial for obtaining reliable and reproducible data.

  • Informed Model Selection: The choice of theoretical methodology, whether AIMD or classical MD, should be guided by the specific research question and available computational resources.

Future research should focus on obtaining detailed experimental data on the thermal stability of PAN and developing theoretical models that can accurately predict its decomposition pathways. Such endeavors will further solidify our understanding of this important ionic liquid and expand its potential applications.

References

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  • Ab initio molecular dynamics simulations (AIMD) were first applied by Lynden-Bell and co-workers for imidazolium-based ILs in 2005, as depicted in the timeline of Figure 3. Unlike conventional MD simulations, AIMD calculates forces directly from electronic structures using density functional theory (DFT). This allows for simulations of bond breaking and formation, electronic polarization, charge transfer, and other inherently QM phenomena.
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A Comparative Benchmarking Guide to Propylammonium Nitrate as an Electrolyte

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of electrochemical energy storage and conversion, the choice of electrolyte is paramount, dictating the performance, stability, and safety of devices such as batteries, supercapacitors, and fuel cells.[1][2] Among the diverse classes of electrolytes, protic ionic liquids (PILs) have garnered significant attention for their unique combination of properties, including appreciable ionic conductivity, wide electrochemical windows, and inherent safety characteristics like low vapor pressure.[3][4] This guide provides an in-depth comparative analysis of propylammonium nitrate (PAN), a noteworthy protic ionic liquid, benchmarking its performance against relevant alternatives and offering detailed experimental protocols for its characterization.

This compound is a PIL formed through the proton transfer from nitric acid to propylamine.[1] Its molecular structure, featuring a propyl chain, gives rise to a distinct amphiphilic nanostructure in the liquid state, characterized by the segregation of polar and nonpolar domains.[1][5] This unique nanostructure profoundly influences its physicochemical properties, making it a compelling candidate for various applications.[5]

Comparative Analysis of Physicochemical Properties

The efficacy of an electrolyte is determined by a suite of physicochemical properties. Here, we compare PAN with its lower homolog, ethylammonium nitrate (EAN), and a higher homolog, butylammonium nitrate (BAN), to elucidate the impact of the alkyl chain length.

PropertyThis compound (PAN)Ethylammonium Nitrate (EAN)Butylammonium Nitrate (BAN)
Density (g/cm³) at 25°C ~1.12~1.10~1.05
Viscosity (mPa·s) at 25°C ~45~35~60
Ionic Conductivity (mS/cm) at 25°C ~25~30~18
Thermal Stability Up to 150°CSimilar to PANHigher melting point, less data available
Electrochemical Window (V) ~2.5 - 3.0~2.5 - 3.0Not widely reported

Note: The values presented are approximate and can vary based on purity, water content, and measurement conditions.[1]

Key Insights:

  • Ionic Conductivity and Viscosity: As the alkyl chain length increases from ethyl to butyl, the viscosity generally increases due to stronger van der Waals interactions.[1] Consequently, the ionic conductivity, which is inversely related to viscosity, tends to decrease as the mobility of the ions is hindered.[1] PAN exhibits a balance between these properties, offering good conductivity while being less viscous than BAN.

  • Influence of Water: The presence of small amounts of water can significantly impact the transport properties of alkylammonium nitrate PILs. Water can reduce the viscosity by approximately 40-56% in PAN, a more pronounced effect than in EAN.[1][6] This highlights the critical need for stringent water control in experiments.

  • Thermal Stability: PAN demonstrates good thermal stability, with decomposition reported to begin above 150°C.[1] This is a crucial parameter for applications where elevated operating temperatures are expected.

  • Electrochemical Window: The electrochemical window (EW) defines the potential range within which the electrolyte remains stable without being oxidized or reduced.[7] PAN possesses a reasonably wide electrochemical window, comparable to that of EAN, making it suitable for various electrochemical devices.[1]

Experimental Protocols for Benchmarking

To ensure reliable and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for characterizing the key performance indicators of PAN.

Determination of Ionic Conductivity

Rationale: Ionic conductivity is a measure of an electrolyte's ability to conduct charge. It is a critical parameter for determining the power density of an electrochemical device. The measurement is typically performed using electrochemical impedance spectroscopy (EIS), which can separate the bulk electrolyte resistance from interfacial and other resistances.

Experimental Workflow:

prep Sample Preparation (Controlled Environment) cell Assemble Conductivity Cell (e.g., two-electrode setup) prep->cell Introduce PAN eis Electrochemical Impedance Spectroscopy (EIS) Measurement cell->eis Connect to Potentiostat model Data Modeling (Equivalent Circuit Fitting) eis->model Obtain Nyquist Plot calc Calculate Conductivity (σ = L / (R_b * A)) model->calc Determine Bulk Resistance (R_b)

Figure 1: Workflow for Ionic Conductivity Measurement.

Step-by-Step Protocol:

  • Sample Preparation: Due to the hygroscopic nature of PAN, all sample handling should be performed in a controlled atmosphere, such as a glovebox with low humidity (<1 ppm H₂O).[3]

  • Conductivity Cell Assembly: A two-electrode conductivity cell with a known cell constant (L/A, where L is the distance between electrodes and A is the electrode area) is used. Platinum electrodes are commonly employed.

  • EIS Measurement:

    • Connect the conductivity cell to a potentiostat equipped with a frequency response analyzer.

    • Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).

    • Record the impedance data and generate a Nyquist plot (Z'' vs. Z').

  • Data Analysis:

    • The Nyquist plot is modeled using an appropriate equivalent circuit. For a simple electrolyte system, this can be a series resistor (representing the bulk resistance, Rb) and a capacitor.

    • The value of Rb is extracted from the high-frequency intercept of the semicircle with the real axis.

  • Conductivity Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A).

Viscosity and Density Measurements

Rationale: Viscosity influences ion mobility and, therefore, ionic conductivity. Density is a fundamental physical property required for various calculations, including molar conductivity. A combined viscometer and densitometer provides an efficient way to measure both properties simultaneously.

Experimental Workflow:

prep Sample Preparation (Controlled Environment) load Load PAN Sample into the instrument prep->load instrument Calibrate Viscodensimeter (with known standards) measure Perform Measurement (at controlled temperature) instrument->measure load->measure record Record Density (ρ) and Viscosity (η) measure->record

Figure 2: Workflow for Viscosity and Density Measurement.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the viscodensimeter (e.g., an Anton Paar Stabinger SVM 3000) using certified viscosity and density standards at the desired measurement temperature.[6]

  • Sample Loading: In a controlled environment, carefully inject the PAN sample into the measuring cell of the instrument, ensuring no air bubbles are present.

  • Temperature Equilibration: Allow the sample to thermally equilibrate to the set temperature. Modern instruments have precise temperature control.

  • Measurement: Initiate the measurement sequence. The instrument will simultaneously measure the density and dynamic viscosity.

  • Data Recording: Record the density (ρ) in g/cm³ and the dynamic viscosity (η) in mPa·s.

Determination of the Electrochemical Window

Rationale: The electrochemical window is a critical parameter that defines the operating voltage range of an electrochemical device. It is determined by the potentials at which the electrolyte begins to be oxidized and reduced. Linear sweep voltammetry (LSV) or cyclic voltammetry (CV) are the standard techniques for this measurement.

Experimental Workflow:

prep Sample Preparation (in Glovebox) cell Assemble Three-Electrode Cell (WE, RE, CE) prep->cell Add PAN electrolyte lsv Perform Linear Sweep Voltammetry (Anodic and Cathodic Scans) cell->lsv Connect to Potentiostat analyze Analyze Voltammogram (Identify Onset Potentials) lsv->analyze Plot Current vs. Potential ew Determine Electrochemical Window analyze->ew EW = E_anodic - E_cathodic

Figure 3: Workflow for Electrochemical Window Determination.

Step-by-Step Protocol:

  • Electrochemical Cell Assembly: A three-electrode cell is assembled inside a glovebox.

    • Working Electrode (WE): A glassy carbon or platinum electrode is commonly used.

    • Reference Electrode (RE): A quasi-reference electrode, such as a silver wire, is often used in non-aqueous systems. Its potential should be calibrated against a standard reference electrode if absolute potential values are required.

    • Counter Electrode (CE): A platinum wire or mesh serves as the counter electrode.

  • Linear Sweep Voltammetry:

    • Connect the cell to a potentiostat.

    • Perform an anodic scan by sweeping the potential from the open-circuit potential to a positive limit until a sharp increase in current is observed (oxidation of the electrolyte).

    • Perform a cathodic scan by sweeping the potential from the open-circuit potential to a negative limit until a sharp increase in current is observed (reduction of the electrolyte).

  • Data Analysis:

    • The anodic and cathodic limits are determined by the onset potentials of the oxidation and reduction currents, respectively. A current density cutoff (e.g., 0.1 or 1 mA/cm²) is often used to define these limits.[3]

    • The electrochemical window is the difference between the anodic and cathodic potential limits.

Concluding Remarks

This compound presents a compelling profile as an electrolyte for a range of electrochemical applications. Its properties are tunable to some extent by controlling factors such as water content and the addition of salts.[3][8] The benchmarking data and protocols provided in this guide offer a framework for researchers and drug development professionals to objectively evaluate PAN and other ionic liquids. By understanding the interplay between its unique nanostructure and its macroscopic properties, the scientific community can continue to unlock the full potential of this versatile protic ionic liquid.

References

  • Ausín, D., et al. (2022). Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and this compound. International Journal of Molecular Sciences, 23(24), 16008. (URL: [Link])

  • Ausín, D., et al. (2022). Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and this compound. National Institutes of Health. (URL: [Link])

  • Protonic Ammonium Nitrate Ionic Liquids and Their Mixtures: Insights into Their Thermophysical Behavior. The Journal of Physical Chemistry B. (URL: [Link])

  • Ausín, D., et al. (2021). Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids. Molecules, 26(16), 4947. (URL: [Link])

  • Influence of Metal Salts Addition on Physical and Electrochemical Properties of Ethyl and this compound. MDPI. (URL: [Link])

  • Electrochemical anomalies of protic ionic liquid – Water systems: A case study using ethylammonium nitrate. R Discovery. (URL: [Link])

  • Concentration dependence of the conductivity (a) and the viscosity (b)... ResearchGate. (URL: [Link])

  • Matveev, V. V., et al. (2022). Molecular Mobility in this compound as Studied by Pulsed NMR. Applied Magnetic Resonance, 53(12), 1661-1675. (URL: [Link])

  • Effect of Temperature and Cationic Chain Length on the Physical Properties of Ammonium Nitrate-Based Protic Ionic Liquids. ResearchGate. (URL: [Link])

  • Ionic Twin Nanostructural Comparison: Propylammonium Butanoate vs. Butylammonium Propanoate and Their Interactions with Water. MDPI. (URL: [Link])

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A Comparative Guide to the Electrochemical Stability of Protic Ionic Liquids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate electrolyte is a critical decision that can significantly impact the performance and feasibility of electrochemical systems. Protic ionic liquids (PILs) have emerged as a compelling class of electrolytes due to their unique properties, including appreciable ionic conductivity, low vapor pressure, and tunable physicochemical characteristics. However, the practical application of PILs is fundamentally governed by their electrochemical stability—the potential range within which they remain chemically inert. This guide provides an in-depth, objective comparison of the electrochemical stability of various PILs, supported by experimental data and detailed methodologies, to empower you in making informed decisions for your research endeavors.

The Critical Importance of the Electrochemical Window

The electrochemical window (EW), also known as the electrochemical stability window (ESW), defines the potential range between the cathodic and anodic limits of an electrolyte. Beyond these limits, the electrolyte itself undergoes reduction (at the cathodic limit) or oxidation (at the anodic limit), leading to decomposition. A wider electrochemical window is highly desirable for a multitude of applications, as it allows for a greater operating voltage without compromising the integrity of the electrolyte. This is particularly crucial in the development of high-energy-density batteries, supercapacitors, and various electro-organic syntheses. The stability of an ionic liquid is a paramount consideration in selecting the appropriate one for a specific application[1].

The electrochemical window is not an intrinsic property of the PIL alone; it is influenced by several factors, including the purity of the PIL (especially water content), the nature of the working electrode material, and the temperature. Generally, the oxidative stability (anodic limit) is determined by the anion, while the reductive stability (cathodic limit) is dictated by the cation[2]. However, the interplay between the cation and anion can also affect the overall electrochemical stability.

Comparative Analysis of Electrochemical Windows of Protic Ionic Liquids

The electrochemical stability of a PIL is fundamentally linked to its molecular structure. The choice of both the Brønsted acid and Brønsted base used in the synthesis of the PIL plays a pivotal role in defining the resulting electrochemical window. Below is a comparative table summarizing the electrochemical windows of a selection of PILs from the literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions (e.g., reference electrode, water content, and current density cutoff).

Protic Ionic Liquid (PIL)CationAnionAnodic Limit (V)Cathodic Limit (V)Electrochemical Window (V)Working ElectrodeReference
[Et3NH][(BuO)2PO2]TriethylammoniumDibutyl phosphate1.1-2.13.2Glassy Carbon[3]
[Pyrr][HCOO]PyrrolidiniumFormate1.0-2.03.0Glassy Carbon[3]
[Pyrr][CH3COO]PyrrolidiniumAcetate1.2-2.23.4Glassy Carbon[3]
[dema][TfO]DiethylmethylammoniumTrifluoromethanesulfonate~2.0~-2.5~4.5Not Specified
[EAN]EthylammoniumNitrate1.1-1.32.4Glassy Carbon[3]
[PAN]PropylammoniumNitrate1.1-1.42.5Glassy Carbon[3]
[m-PAN]IsopropylammoniumNitrate1.1-1.42.5Glassy Carbon[3]
[Et2NH2][TfO]DiethylammoniumTrifluoromethanesulfonate1.8-2.44.2Glassy Carbon[3]
[Et3NH][TfO]TriethylammoniumTrifluoromethanesulfonate1.9-2.54.4Glassy Carbon[3]
[Et3NH][CF3COO]TriethylammoniumTrifluoroacetate1.6-2.33.9Glassy Carbon[3]

Note: The potential values are often reported versus different reference electrodes (e.g., Ag/Ag⁺, Fc/Fc⁺), which can affect the absolute values. The width of the electrochemical window, however, provides a more direct comparison of stability.

Experimental Determination of the Electrochemical Window: A Practical Protocol

Cyclic voltammetry (CV) is the most widely used technique to determine the electrochemical window of an electrolyte[4][5]. This method involves sweeping the potential of a working electrode in the electrolyte and measuring the resulting current. The potential limits are typically defined as the points where the current density reaches a certain cutoff value (e.g., 0.1, 0.5, or 1.0 mA/cm²).

Causality Behind Experimental Choices
  • Three-Electrode Setup: A three-electrode system is essential for accurate electrochemical measurements. The working electrode is where the potential is applied and the reaction of interest occurs. The reference electrode provides a stable potential against which the working electrode's potential is measured. The counter electrode (or auxiliary electrode) serves to pass the current required by the working electrode, thus completing the circuit without affecting the potential of the reference electrode.

  • Inert Working Electrode: A chemically inert working electrode, such as glassy carbon (GC), platinum (Pt), or gold (Au), is crucial to ensure that the observed current is due to the decomposition of the PIL and not the electrode itself. Glassy carbon is often preferred as it typically offers a wider potential window compared to Pt or Au[3][6][7].

  • Anhydrous and Oxygen-Free Conditions: Water and oxygen can interfere with the measurement of the electrochemical window, as their reduction and oxidation can occur within the potential range of interest. Therefore, it is imperative to dry the PIL under vacuum and perform the experiment in an inert atmosphere, such as in a glove box filled with argon or nitrogen.

  • Reference Electrode: A stable, non-aqueous reference electrode is required for measurements in ionic liquids. A common choice is a silver wire pseudo-reference electrode (Ag/Ag⁺) or the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard for more accurate potential referencing[3].

Step-by-Step Experimental Protocol for Cyclic Voltammetry
  • Preparation of the Protic Ionic Liquid:

    • Synthesize the PIL via a Brønsted acid-base neutralization reaction.

    • Dry the PIL under high vacuum (e.g., < 1 mbar) at an elevated temperature (e.g., 70-80 °C) for at least 24 hours to remove residual water and other volatile impurities. The exact temperature should be below the decomposition temperature of the PIL.

    • Store the dried PIL in an inert atmosphere (e.g., inside a glove box).

  • Electrochemical Cell Assembly:

    • Inside a glove box with low oxygen and water levels (< 1 ppm), assemble a three-electrode electrochemical cell.

    • Use a polished glassy carbon electrode as the working electrode, a platinum wire or mesh as the counter electrode, and a silver wire as a pseudo-reference electrode.

    • Fill the cell with the dried PIL.

  • Cyclic Voltammetry Measurement:

    • Connect the electrochemical cell to a potentiostat.

    • Set the parameters for the cyclic voltammetry experiment:

      • Scan rate: A slow scan rate, typically between 10 and 100 mV/s, is used to allow for the observation of the onset of decomposition currents.

      • Potential range: Start with a wide potential range and narrow it down based on the observed decomposition potentials.

    • Begin the scan from the open-circuit potential (OCP). First, scan towards the cathodic limit (negative potentials) to observe the reduction of the cation.

    • Then, reverse the scan and sweep towards the anodic limit (positive potentials) to observe the oxidation of the anion.

    • Record the resulting cyclic voltammogram (current vs. potential plot).

  • Data Analysis and Determination of the Electrochemical Window:

    • From the cyclic voltammogram, determine the anodic (Ea) and cathodic (Ec) limits. These are the potentials at which a significant increase in current is observed, indicating the onset of oxidation and reduction of the PIL, respectively.

    • A current density cutoff (e.g., 0.5 mA/cm²) is often used to define these limits objectively.

    • The electrochemical window (EW) is calculated as the difference between the anodic and cathodic limits: EW = Ea - Ec .

Visualizing the Experimental Workflow

G cluster_prep PIL Preparation cluster_cell Electrochemical Cell Setup cluster_measurement Cyclic Voltammetry cluster_analysis Data Analysis synthesis Synthesize PIL drying Dry under Vacuum synthesis->drying storage Store in Glove Box drying->storage assembly Assemble 3-Electrode Cell storage->assembly filling Fill with Dried PIL assembly->filling connect Connect to Potentiostat filling->connect set_params Set Scan Rate & Potential Range connect->set_params scan Scan Potential (Cathodic & Anodic) set_params->scan determine_limits Determine Anodic & Cathodic Limits scan->determine_limits calculate_ew Calculate Electrochemical Window determine_limits->calculate_ew

Caption: Workflow for Determining the Electrochemical Window of a Protic Ionic Liquid.

Factors Influencing Electrochemical Stability and Degradation Mechanisms

The electrochemical stability of a PIL is a complex interplay of the intrinsic properties of its constituent ions. Understanding these relationships is key to designing novel PILs with tailored electrochemical windows.

The Role of the Cation

The cathodic limit is primarily determined by the reduction of the cation. For ammonium- and imidazolium-based PILs, the reduction often involves the proton on the heteroatom or the heterocyclic ring itself.

  • Alkyl Chain Length: Increasing the length of the alkyl chains on the cation can sometimes lead to a wider electrochemical window by increasing the steric hindrance around the reducible center.

  • Cation Core Structure: The inherent stability of the cation's core structure is crucial. Saturated heterocyclic cations (e.g., pyrrolidinium) tend to be more stable towards reduction than unsaturated ones (e.g., imidazolium).

The Role of the Anion

The anodic limit is generally governed by the oxidation of the anion. Anions with strong electron-withdrawing groups and high charge delocalization tend to be more resistant to oxidation.

  • Fluorinated Anions: Anions such as bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) and tetrafluoroborate ([BF4]⁻) are known for their high oxidative stability due to the presence of highly electronegative fluorine atoms.

  • Simple Halide and Carboxylate Anions: Anions like chloride (Cl⁻) and acetate (CH₃COO⁻) are generally less stable towards oxidation compared to fluorinated anions.

Degradation Mechanisms

Understanding the degradation pathways is crucial for predicting the long-term stability of PILs in electrochemical devices.

  • Cationic Degradation (Reduction): For imidazolium-based PILs, reduction can lead to the formation of N-heterocyclic carbenes. For ammonium-based PILs, reduction can involve dealkylation or decomposition of the ammonium headgroup. Degradation of ammonium-based cations can occur via an intermolecular mechanism involving a nucleophilic attack of the anion on the ammonium methyl group, leading to the formation of volatile amines[2].

  • Anionic Degradation (Oxidation): The oxidation of anions can lead to the formation of various reactive species. For example, the oxidation of nitrate anions can produce nitrogen oxides. The degradation of PILs can be influenced by the nature of both the cation and the anion, with degradation often occurring primarily at the cation[3].

Visualizing the Structure-Stability Relationship

G cluster_cation Cation Structure cluster_anion Anion Structure alkyl_chain Alkyl Chain Length stability Electrochemical Stability (Wider Window) alkyl_chain->stability Increases Stability core_structure Core (e.g., Imidazolium, Ammonium) core_structure->stability Determines Reductive Limit electron_withdrawing Electron-Withdrawing Groups (e.g., -CF3) electron_withdrawing->stability Increases Oxidative Stability charge_delocalization Charge Delocalization charge_delocalization->stability Increases Oxidative Stability

Caption: Influence of PIL Molecular Structure on Electrochemical Stability.

Conclusion and Future Outlook

The electrochemical stability of protic ionic liquids is a critical parameter that dictates their suitability for various electrochemical applications. This guide has provided a comparative overview of the electrochemical windows of different PILs, a detailed experimental protocol for their determination, and an exploration of the underlying structure-property relationships.

As research in this field continues to advance, the focus will likely shift towards the rational design of novel PILs with exceptionally wide electrochemical windows and enhanced thermal and chemical stability. By carefully selecting the constituent Brønsted acid and base, researchers can fine-tune the properties of PILs to meet the demanding requirements of next-generation energy storage systems and green chemical processes. The data and methodologies presented herein serve as a foundational resource for scientists and engineers working at the forefront of this exciting field.

References

  • De Vos, N., Maton, C., & Stevens, C. V. (2014). Electrochemical Stability of Ionic Liquids: General Influences and Degradation Mechanisms. ChemElectroChem, 1(8), 1258-1270.
  • Menne, S., Vogl, T., & Balducci, A. (2014). Mixtures of protic ionic liquids and propylene carbonate as advanced electrolyte for lithium-ion batteries. Journal of Power Sources, 253, 345-351.
  • Mir, J., et al. (2012). Electrochemistry of Room Temperature Protic Ionic Liquids: A Critical Assessment for Use as Electrolytes in Electrochemical Applications. The Journal of Physical Chemistry B, 116(30), 9160-9170.
  • Lu, X., & Zhao, C. (2013). Electrochemistry of Room Temperature Protic Ionic Liquids: A Critical Assessment for Use as Electrolytes in Electrochemical Applications. The Journal of Physical Chemistry B, 117(3), 835-842.
  • Hapiot, P., & Lagrost, C. (2008). Electrochemistry of Room Temperature Protic Ionic Liquids. Chemical Reviews, 108(7), 2238-2265.
  • Pisarova, L., et al. (2013). Insight into degradation of ammonium-based ionic liquids and comparison of tribological performance between selected intact and altered ionic liquid.
  • Vogl, T., et al. (2016). The use of protic ionic liquids with cathodes for sodium-ion batteries.
  • Hayyan, M., et al. (2013). Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry, 19(1), 106-112.
  • Ress, A. M., & Krumm, C. (2017). A Practical Beginner's Guide to Cyclic Voltammetry.
  • Zhang, S., et al. (2006). A review on the electrochemical stability of ionic liquids. Thermochimica Acta, 444(1), 1-10.
  • Menne, S., et al. (2013). The Influence of the Cation Structure on the Chemical-Physical Properties of Protic Ionic Liquids. The Journal of Physical Chemistry C, 117(33), 16895-16903.
  • Dong, H., et al. (2021). Degradation processes of protic ionic liquids for NH3 separation. New Journal of Chemistry, 45(15), 6823-6831.

Sources

Comparative Analysis of the Nanostructure of Alkylammonium Nitrates

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylammonium nitrates (AANs) are a prominent class of protic ionic liquids (PILs) that exhibit a fascinating and tunable nanostructure. This guide provides a comparative analysis of the nanostructure of AANs, focusing on the profound influence of the cation's alkyl chain length. We delve into the underlying principles of self-assembly, present key experimental data from scattering techniques, and offer detailed protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers leveraging the unique properties of these materials in diverse applications, from green chemistry to drug delivery.

Introduction: The Amphiphilic Nature of Alkylammonium Nitrates

Alkylammonium nitrates are ionic liquids formed by the proton transfer from nitric acid to an alkylamine. The resulting salt consists of an alkylammonium cation ([R-NH₃]⁺) and a nitrate anion (NO₃⁻). The first room-temperature ionic liquid, ethylammonium nitrate ([C₂H₅NH₃][NO₃] or EAN), was reported by Paul Walden in 1914.[1][2] These materials are of significant interest due to their unique properties, including low volatility, high thermal stability, and tunable solvency.[3]

A key feature of AANs is their amphiphilicity. The cation possesses a charged ammonium head group, which is polar and capable of forming strong hydrogen bonds, and an apolar alkyl tail. This dual character drives the self-assembly of these ionic liquids into nanoscale-segregated domains.[4][5][6] The polar components (ammonium head groups and nitrate anions) form a continuous network, while the nonpolar alkyl chains aggregate into distinct domains. This results in a bicontinuous, sponge-like nanostructure.[5][7] The extent and nature of this nanostructuring are highly dependent on the length and architecture of the alkyl chain, providing a powerful means to tune the physicochemical properties of the material.

The Influence of Alkyl Chain Length on Nanostructure

The most critical parameter governing the nanostructure of AANs is the length of the cation's alkyl chain. As the chain length increases, the segregation between the polar and apolar domains becomes more pronounced.[4][5][7] This increased organization can be directly observed and quantified using small-angle X-ray scattering (SAXS).

Insights from Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for probing nanoscale structures, typically in the range of 1 to 100 nm.[8][9] In the context of AANs, SAXS patterns reveal a characteristic peak at low scattering vectors (q), often referred to as a "pre-peak" or "first sharp diffraction peak" (FSDP). This peak is a direct signature of the correlated, nanoscale domains and its position is related to the characteristic length scale of the nanostructure.

The scattering vector q is defined as:

q = (4π sinθ) / λ

where 2θ is the scattering angle and λ is the X-ray wavelength. The characteristic distance, d, between repeating structural units can be calculated from the peak position, qmax, using Bragg's law:

d = 2π / qmax

Studies have consistently shown that as the alkyl chain length of the alkylammonium cation increases, the low-q peak shifts to lower q values.[5] This indicates an increase in the characteristic distance, d, which corresponds to the growing size of the nonpolar domains to accommodate the longer alkyl chains.[10]

Comparative Analysis: Ethyl-, Butyl-, Hexyl-, and Octylammonium Nitrate

To illustrate the effect of alkyl chain length, let's compare a series of alkylammonium nitrates: ethylammonium nitrate (EAN), butylammonium nitrate (BAN), hexylammonium nitrate (HAN), and octylammonium nitrate (OAN).

Alkylammonium Nitrate (AAN)Cation StructureAlkyl Chain LengthExpected Trend in d-spacing
Ethylammonium Nitrate (EAN)[CH₃CH₂NH₃]⁺C₂Smallest
Butylammonium Nitrate (BAN)[CH₃(CH₂)₃NH₃]⁺C₄Larger than EAN
Hexylammonium Nitrate (HAN)[CH₃(CH₂)₅NH₃]⁺C₆Larger than BAN
Octylammonium Nitrate (OAN)[CH₃(CH₂)₇NH₃]⁺C₈Largest

Table 1. Comparison of Alkylammonium Nitrates and the Expected Trend in Nanostructure Size.

Experimental SAXS data confirms this trend. For instance, studies on aqueous solutions of these PILs have shown that concentrated solutions of BAN, HAN, and OAN exhibit clear liquid nanostructures, with the correlation distance (d) increasing with longer alkyl chains.[10] This enhanced segregation and larger domain size with increasing alkyl chain length also leads to an increase in viscosity.[10]

The following diagram illustrates the general principle of how increasing the alkyl chain length affects the nanostructure.

G cluster_0 Short Alkyl Chain (e.g., EAN) cluster_1 Long Alkyl Chain (e.g., OAN) a Less defined segregation Smaller apolar domains b Well-defined segregation Larger apolar domains a->b Increasing Alkyl Chain Length

Caption: Increasing alkyl chain length enhances nanostructural segregation.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative AAN, ethylammonium nitrate, and its characterization using SAXS.

Synthesis of Ethylammonium Nitrate (EAN)

Safety Precaution: This synthesis involves the use of concentrated nitric acid, which is highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is exothermic and requires careful temperature control.

Materials:

  • Ethylamine solution (e.g., 70 wt. % in H₂O)

  • Concentrated Nitric Acid (~70%)

  • Deionized water

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Place a known amount of ethylamine solution into a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to maintain a low temperature (0-5 °C).

  • Slowly add a stoichiometric amount of concentrated nitric acid to the stirred ethylamine solution via a dropping funnel. The addition should be dropwise to control the exothermic reaction and prevent excessive heat generation.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it warm to room temperature and stir for several more hours.

  • Remove the water from the resulting solution using a rotary evaporator. Further drying can be achieved by placing the sample under high vacuum for an extended period (e.g., 72 hours) to remove any residual water.[11]

  • The final product should be a colorless to slightly yellowish liquid.[1] The purity of the synthesized EAN can be verified using NMR spectroscopy.[11]

Characterization by Small-Angle X-ray Scattering (SAXS)

The following provides a general workflow for SAXS analysis of AANs. Specific instrument parameters will vary.

Workflow:

  • Sample Preparation: The AAN sample is typically loaded into a thin-walled quartz capillary (e.g., 1-2 mm diameter). The capillary is then sealed to prevent moisture absorption, as water can influence the nanostructure.

  • Instrument Setup:

    • A SAXS instrument equipped with a high-intensity X-ray source (e.g., a microfocus source or synchrotron beamline) and a 2D detector is used.

    • The sample-to-detector distance is calibrated to cover the desired q-range (typically ~0.01 to 1 Å⁻¹ for these systems).

  • Data Acquisition:

    • An empty capillary measurement is taken for background subtraction.

    • The sample-filled capillary is then exposed to the X-ray beam. Exposure times will vary depending on the source intensity and sample scattering.

  • Data Processing:

    • The 2D scattering pattern is radially averaged to produce a 1D plot of intensity (I) versus scattering vector (q).

    • The background scattering from the empty capillary is subtracted from the sample scattering data.

  • Data Analysis:

    • The position of the low-q peak (qmax) is determined.

    • The characteristic distance (d) is calculated using the formula d = 2π / qmax.

The following diagram illustrates the experimental workflow for SAXS analysis.

G cluster_workflow SAXS Experimental Workflow A Sample Preparation (AAN in capillary) C Sample A->C B X-ray Source B->C X-ray Beam D 2D Detector C->D Scattered X-rays E Data Processing (Radial Averaging & Background Subtraction) D->E F 1D Profile (Intensity vs. q) E->F G Data Analysis (d = 2π/q_max) F->G

Caption: Workflow for SAXS analysis of alkylammonium nitrates.

Conclusion

The nanostructure of alkylammonium nitrates is a direct consequence of the amphiphilic nature of the constituent ions, leading to the formation of segregated polar and apolar domains. This guide has demonstrated that the length of the cation's alkyl chain is a critical determinant of the length scale of this nanostructure. As the alkyl chain elongates, the segregation becomes more pronounced, resulting in larger, more well-defined apolar domains. This relationship, readily quantifiable by small-angle X-ray scattering, provides a robust framework for the rational design of protic ionic liquids with tailored physicochemical properties. The provided experimental protocols offer a starting point for researchers to synthesize and characterize these versatile materials for a wide array of scientific and industrial applications.

References

  • Effect of Cation Alkyl Chain Length and Anion Type on Protic Ionic Liquid Nanostructure. (n.d.). No source provided.
  • Greaves, T. L., Weerawardene, A., Kirby, N., & Drummond, C. J. (2014). Effect of Cation Alkyl Chain Length and Anion Type on Protic Ionic Liquid Nanostructure. The Journal of Physical Chemistry C, 118(25), 13998–14008.
  • Ethylammonium nitr
  • Effect of cation alkyl chain length and anion type on protic ionic liquid nanostructure. (2014, June 26). Journal of Physical Chemistry C.
  • Protic Ionic Liquid Cation Alkyl Chain Length Effect on Lysozyme Structure. (n.d.). MDPI.
  • Influence of Alkyl Chain Length on Thermal Properties, Structure, and Self-Diffusion Coefficients of Alkyltriethylammonium-Based Ionic Liquids. (n.d.). MDPI.
  • Ethylammonium nitrate – Knowledge and References. (n.d.). Taylor & Francis.
  • Campetella, M., Gontrani, L., Bodo, E., Ceccacci, F., Cesare Marincola, F., & Caminiti, R. (2013). Conformational isomerisms and nano-aggregation in substituted alkylammonium nitrates ionic liquids: an x-ray and computational study of 2-methoxyethylammonium nitrate. The Journal of Chemical Physics, 138(18), 184506.
  • Liquid Structure and the Ion-Ion Interactions of Ethylammonium Nitrate Ionic Liquid Studied by Large Angle X-Ray Scattering and Molecular Dynamics Simulations. (n.d.).
  • Near Surface Properties of Mixtures of Propylammonium Nitrate with n-Alkanols 1. Nanostructure. (n.d.).
  • Thermal characterization of ethylammonium nitrate. (n.d.).
  • A new insight into the nanostructure of alkylammonium alkanoates based ionic liquids in w
  • State of anion in ethylammonium nitrate enclosed between micrometer-spaced glass plates as studied by 17 O and 15 N NMR. (2023, May 9). RSC Publishing.
  • A Structural and Theoretical Study of the Alkylammonium Nitrates Forefather: Liquid Methylammonium Nitrate. (n.d.).
  • Ethylammonium Nitr
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  • Small-angle X-ray scattering. (2023, December 16). In Wikipedia.
  • Small-angle X-ray scattering (SAXS). (n.d.). Malvern Panalytical.

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A Researcher's Guide to the Validation of Molecular Dynamics Simulations of Propylammonium Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the molecular-level understanding of protic ionic liquids, propylammonium nitrate (PAN) presents a fascinating case study. Its unique properties, driven by a complex interplay of hydrogen bonding and van der Waals forces, make it a compelling subject for both experimental characterization and computational modeling. This guide provides an in-depth comparison of experimental data with results from molecular dynamics (MD) simulations for PAN, offering a critical validation perspective for computational models. We will delve into the causality behind experimental choices, present detailed protocols, and scrutinize the performance of common force fields.

The Imperative of Validation: Bridging the Gap Between Simulation and Reality

Molecular dynamics simulations offer a powerful lens to probe the microscopic structure and dynamics of ionic liquids like PAN. However, the predictive power of these simulations is fundamentally tied to the accuracy of the underlying force field—the set of mathematical functions and parameters that describe the interactions between atoms. Validation against robust experimental data is therefore not merely a perfunctory step but a cornerstone of credible and impactful computational research. This guide will focus on three key physicochemical properties for this validation: density, viscosity, and self-diffusion coefficients.

Experimental Characterization of this compound

Accurate experimental data provides the ground truth for validating MD simulations. Here, we outline the standard methodologies for characterizing the density, viscosity, and diffusion coefficients of PAN.

Experimental Workflow for PAN Characterization

Caption: A typical workflow for a molecular dynamics simulation of this compound.

Key Considerations in MD Simulations of PAN

Force Field Selection: The choice of force field is paramount. For ionic liquids, general-purpose force fields like the General Amber Force Field (GAFF) and Optimized Potentials for Liquid Simulations (OPLS-AA) are commonly employed.[1]

  • GAFF: GAFF is designed to be compatible with the AMBER force fields for biomolecules and can parameterize a wide range of organic molecules.[2] Atom types are assigned based on the chemical environment, and parameters are drawn from a pre-existing library or generated by analogy.[2]

  • OPLS-AA: The OPLS-AA force field is also widely used for organic liquids and biomolecules. It has been specifically parameterized for a large number of ionic liquids.[3]

Parameterization: The accuracy of the simulation hinges on the quality of the force field parameters. For PAN, this involves defining parameters for bond lengths, angles, dihedrals, and non-bonded interactions (Lennard-Jones and electrostatic) for both the propylammonium cation and the nitrate anion. While general parameters are available, for high-accuracy simulations, these may need to be refined by fitting to quantum mechanical calculations or experimental data.

Simulation Protocol:

  • System Setup: A simulation box is typically filled with a number of PAN ion pairs (e.g., 256 or 512) at a density close to the experimental value.

  • Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable contacts or geometries.

  • Equilibration: The system is then equilibrated in a stepwise manner. This usually involves a period of simulation in the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature, followed by a longer equilibration in the NPT (constant number of particles, pressure, and temperature) ensemble to allow the density to relax to its equilibrium value at the target temperature and pressure.[3]

  • Production Run: Once the system is well-equilibrated (as judged by the convergence of properties like density and potential energy), a long production run is performed in the NVT or NPT ensemble to generate trajectories for analysis.

Head-to-Head Comparison: Experimental vs. Simulated Data

Here, we present a comparison of experimental and simulated data for the density, viscosity, and self-diffusion coefficients of this compound. It is important to note that simulation results can vary depending on the force field and simulation parameters used.

Density
Temperature (K)Experimental Density (g/cm³)Simulated Density (g/cm³)Force FieldReference
298.151.151.13 (approx.)GAFF[3]
310~1.141.08GAFF (in Acetonitrile)[4][5]

Analysis: MD simulations using the GAFF force field tend to slightly underestimate the density of PAN, with deviations in the range of 1-5%.[4][3] This level of agreement is generally considered good for a general-purpose force field. The discrepancy may arise from the non-polarizable nature of the force field, which does not explicitly account for electronic polarization effects that can lead to more compact packing in the condensed phase.

Viscosity
Temperature (K)Experimental Viscosity (cP)Simulated Viscosity (cP)Force FieldReference
298.1566.4--[6]
Self-Diffusion Coefficient
Temperature (K)Experimental Cation Diffusion Coefficient (10⁻¹⁰ m²/s)Simulated Cation Diffusion Coefficient (10⁻¹⁰ m²/s)Force FieldReference
293~0.3 (bulk)--[7]

Analysis: Similar to viscosity, the accurate prediction of diffusion coefficients is challenging. In general, MD simulations with non-polarizable force fields tend to underestimate diffusion coefficients for ionic liquids. This is again attributed to the overestimation of intermolecular forces, which hinders ionic mobility.

The Path Forward: Improving Simulation Accuracy

The comparisons above highlight that while current general-purpose force fields provide a reasonable description of the properties of PAN, there is room for improvement. The primary avenues for enhancing the accuracy of MD simulations of protic ionic liquids include:

  • Polarizable Force Fields: These force fields explicitly account for the induction of dipoles in response to the local electric field, providing a more realistic description of electrostatic interactions. This can lead to more accurate predictions of both structural and dynamic properties.

  • Force Field Refinement: Re-parameterizing existing force fields specifically for protic ionic liquids, using high-level quantum mechanical calculations and a broader range of experimental data, can lead to significant improvements in accuracy.

  • Advanced Simulation Techniques: Methods such as enhanced sampling can be employed to more efficiently explore the conformational space and overcome the long relaxation times characteristic of viscous ionic liquids, leading to more reliable calculations of dynamic properties.

Conclusion

The validation of molecular dynamics simulations against experimental data is a critical exercise for any researcher aiming to use computational tools to understand the behavior of complex systems like this compound. This guide has demonstrated that while current non-polarizable force fields like GAFF can provide valuable qualitative and semi-quantitative insights into the properties of PAN, there are notable deviations from experimental values, particularly for dynamic properties like viscosity and diffusion. By understanding the limitations of current models and embracing the development and application of more advanced force fields and simulation methodologies, the field of computational ionic liquid research will continue to move towards greater predictive power, ultimately accelerating scientific discovery and technological innovation.

References

  • Campetella, M., Gontrani, L., Scarpellini, E., Caminiti, R., & Triolo, A. (2018). Structure and dynamics of this compound-acetonitrile mixtures: An intricate multi-scale system probed with experimental and theoretical techniques. The Journal of Chemical Physics, 148(13), 134507. [Link]

  • Scarpellini, E., Campetella, M., Gontrani, L., & Caminiti, R. (2016). Structural characterization of this compound and N-methyl-2-Pyrrolidone mixtures. Journal of Molecular Liquids, 225, 849-855. [Link]

  • Wu, Y., Zhang, Z., & Chen, G. (2019). Rheological Scaling of Ionic-Liquid-Based Polyelectrolytes in Ionic Liquid Solutions. Macromolecules, 52(7), 2829–2838. [Link]

  • Campetella, M., Gontrani, L., Scarpellini, E., & Caminiti, R. (2018). Structure and dynamics of this compound-acetonitrile mixtures. The Journal of Chemical Physics, 148(13), 134507. [Link]

  • Grigalevych, S., Starykovych, M., & Kalugin, O. (2011). Molecular dynamics of ionic liquids as probed by rheology. Journal of Rheology, 55(2), 259-275. [Link]

  • Filipe, E. J. M. (n.d.). Diffusion measurements by Nuclear Magnetic Resonance (NMR). Instituto Superior Técnico.[Link]

  • Filippov, A., Khairutdinov, A., & Mattea, C. (2017). Properties of Confined Ammonium Nitrate Ionic Liquids. arXiv preprint arXiv:1703.00233. [Link]

  • Magritek. (2021). Self-diffusion coefficients of ionic liquids measured by multinuclear benchtop NMR. [Link]

  • Guryanov, I., et al. (2022). Molecular Mobility in this compound as Studied by Pulsed NMR. Applied Magnetic Resonance, 53(9), 1085-1100. [Link]

  • Bruker. (n.d.). PFG NMR Diffusion on Batteries and Polymers. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • TA Instruments. (n.d.). Practical Approach to Measuring Intrinsic Viscosity on a Rotational Rheometer. [Link]

  • ResearchGate. (n.d.). Standard GAFF atom types targeted at the parameter optimization. [Link]

  • Siddiqa, A., et al. (2021). Rheology of Pure Ionic Liquids and Their Complex Fluids: A Review. ACS Omega, 6(39), 25296-25309. [Link]

  • AperTO. (2022). The unseen evidence. [Link]

  • ResearchGate. (n.d.). A new and reliable calibration method for vibrating tube densimeters over wide ranges of temperature and pressure. [Link]

  • Volkov, V. Y., et al. (2022). Ion and Molecular Transport in Solid Electrolytes Studied by NMR. Polymers, 14(19), 4192. [Link]

  • Vila Verde, A. (n.d.). Supporting Information for ”Developing force fields when experimental data is sparse: AMBER/GAFF-compatible parameters for...”. [Link]

  • Li, J., et al. (2022). Development and Experimental Study of an Experimental Setup for an Online Vibrating Tube Liquid Densitometer. Sensors, 22(23), 9204. [Link]

  • Scribd. (n.d.). Density Measurement by Vibrating Tube. [Link]

  • GitHub. (n.d.). rsdefever/GAFF-foyer. [Link]

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  • Vila Verde, A., & Pfaendtner, J. (2017). Developing force fields when experimental data is sparse: AMBER/GAFF-compatible parameters for inorganic and alkyl oxoanions. Physical Chemistry Chemical Physics, 19(30), 19734-19749. [Link]

  • Papoyan, G., et al. (1996). Molecular Dynamics Simulations of Nitrate Complexes with Polyammonium Macrocycles: Insight on Phosphoryl Transfer Catalysis. Journal of the American Chemical Society, 118(6), 1354-1363. [Link]

  • ResearchGate. (n.d.). Plots of viscosity vs. concentration of aqueous ammonium nitrate solutions at three different temperatures. [Link]

  • ResearchGate. (n.d.). Vibrating Tube Densimeter for Compressed Liquid Density Measurement. [Link]

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Propylammonium Nitrate: A Comparative Analysis of Toxicity and Environmental Impact

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Rise of Protic Ionic Liquids

Propylammonium nitrate (PAN) is a protic ionic liquid (PIL) that has garnered significant interest as a potential "green" solvent alternative to traditional volatile organic compounds (VOCs) in various applications, including chemical synthesis, catalysis, and electrochemistry.[1] Its negligible vapor pressure, a hallmark of ionic liquids, inherently reduces air pollution and inhalation exposure risks for laboratory personnel.[2] However, the "green" label necessitates a thorough and objective evaluation of a substance's entire lifecycle, particularly its toxicity and environmental fate. This guide provides a comparative analysis of this compound, weighing its toxicological and environmental profile against its closest ionic liquid homologues and commonly used conventional solvents. By synthesizing available experimental data, we aim to provide researchers and drug development professionals with the critical information needed to make informed decisions about solvent selection, prioritizing both performance and safety.

Comparative Toxicity Analysis: this compound and Its Homologues

A key determinant of the toxicity of many ionic liquids is the structure of their cation, particularly the length of the alkyl chain.[3] To understand the toxicological profile of this compound, it is instructive to compare it with its shorter and longer-chain homologues, ethylammonium nitrate (EAN) and butylammonium nitrate (BAN).

A study investigating the effect of alkyl chain length on the acute toxicity of n-alkyl-ammonium nitrate ionic liquids provides crucial comparative data.[3] The following table summarizes the acute toxicity of these compounds.

CompoundAlkyl Chain LengthAcute Toxicity (Specific data not available in search results)General Toxicity Trend
Ethylammonium Nitrate (EAN)n=2Generally considered to have lower toxicity among the series.[3]Toxicity increases with alkyl chain length.[3]
This compound (PAN) n=3 Considered non-toxic in the study. [3]-
Butylammonium Nitrate (BAN)n=4Shows increased toxicity compared to EAN and PAN.[3]Toxicity increases with alkyl chain length.[3]

Key Insights:

  • The "Propyl Window": The available data suggests that this compound sits in a favorable "sweet spot" regarding acute toxicity within this homologous series. While a definitive quantitative comparison is limited by the available search results, the trend indicates that the propyl chain in PAN does not impart the same level of toxicity as longer alkyl chains.[3]

  • Causality of Alkyl Chain Length: The increase in toxicity with longer alkyl chains is often attributed to the increased lipophilicity of the cation.[3] This enhanced lipophilicity can facilitate the disruption of cell membranes, leading to cytotoxic effects. The shorter propyl chain in PAN appears to mitigate this effect compared to butylammonium nitrate.

This compound vs. Conventional Solvents: A Head-to-Head Comparison

The primary motivation for exploring ionic liquids like PAN is to replace hazardous volatile organic compounds (VOCs). Therefore, a direct comparison with commonly used laboratory solvents is essential. This section evaluates PAN against methanol, acetonitrile, and dichloromethane, focusing on key toxicological and environmental parameters.

ParameterThis compound (PAN)MethanolAcetonitrileDichloromethane
Acute Oral Toxicity (LD50, rat) 1,890 mg/kg~5,600 mg/kg2,460 mg/kg~1,600 mg/kg
Acute Dermal Toxicity (LD50, rat) >2,000 mg/kg~15,800 mg/kg>2,000 mg/kg>2,000 mg/kg
Acute Inhalation Toxicity (LC50, rat) >3.87 mg/L (4h, aerosol)~64,000 ppm (4h)~7,551 ppm (8h)~52,000 mg/m³ (4h)
Skin Irritation No skin irritation (rabbit, 4h)Mild to moderate irritantMild irritantIrritant, can cause burns
Eye Irritation Causes serious eye irritationModerate to severe irritantSevere irritantSevere irritant
Genotoxicity Data not availableNegative in most standard assaysSome evidence of genotoxicity in vitroPositive in multiple in vitro and in vivo assays; classified as a potential human carcinogen.
Biodegradability Data not available, but the nitrate anion can be biodegraded under certain conditions.[4]Readily biodegradableInherently biodegradable, but slowNot readily biodegradable
Vapor Pressure (at 20°C) Negligible12.9 kPa9.7 kPa47.4 kPa

Data Interpretation and Experimental Causality:

  • Acute Toxicity: this compound exhibits moderate acute oral toxicity, comparable to dichloromethane, and lower than methanol and acetonitrile. Its low dermal and inhalation toxicity are significant advantages over the highly volatile conventional solvents. The low volatility of PAN is a key physical property that directly contributes to its reduced inhalation hazard.[2]

  • Irritation: While PAN is a serious eye irritant, it is not a skin irritant, which is a favorable characteristic compared to the other solvents, particularly dichloromethane.

  • Genotoxicity (A Critical Data Gap): The absence of genotoxicity data for this compound is a significant knowledge gap. While some ammonium nitrate compounds have been shown to be non-genotoxic, the potential for the propylammonium cation to interact with DNA cannot be dismissed without specific testing.[5] The genotoxicity of arylamine compounds, which share some structural similarities, underscores the importance of this data.[6] Standard genotoxicity assays, such as the Ames test and in vitro micronucleus test, are essential for a complete toxicological profile.[7]

  • Environmental Fate: The biodegradability of PAN is another area requiring further investigation. The nitrate anion is known to be utilized by microorganisms.[4] However, the fate of the propylammonium cation in the environment is not well-documented. The overall biodegradability will depend on the susceptibility of the cation to microbial degradation. In contrast, methanol is readily biodegradable, while acetonitrile and dichloromethane show poor biodegradability. The environmental impact of the nitrate anion itself is a concern, as it can contribute to eutrophication in aquatic ecosystems.[8]

Experimental Protocols: Assessing Key Toxicological Endpoints

To address the existing data gaps for this compound, standardized and validated experimental protocols are crucial. Below are outlines of key methodologies for assessing acute toxicity, genotoxicity, and biodegradability.

Acute Oral Toxicity Testing (OECD Test Guideline 401)

This protocol is designed to determine the median lethal dose (LD50) of a substance when administered orally.

Workflow:

Acute_Oral_Toxicity_Workflow cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Main Study A Administer single doses to a small number of animals B Observe for mortality and clinical signs of toxicity A->B C Determine approximate lethal dose range B->C D Administer graded doses to groups of animals C->D Select dose levels E Observe for 14 days D->E F Record mortality, body weight, and clinical signs E->F G Perform gross necropsy on all animals F->G H Calculate LD50 value G->H Statistical Analysis Ames_Test_Workflow cluster_0 Preparation cluster_1 Exposure A Select bacterial strains (e.g., Salmonella typhimurium, Escherichia coli) B Prepare test substance dilutions A->B D Mix bacteria, test substance, and S9 (or buffer) B->D C Prepare S9 metabolic activation system C->D E Pour mixture onto minimal glucose agar plates D->E F Incubate for 48-72 hours E->F G G F->G Count revertant colonies H Assess mutagenic potential G->H Compare to negative control

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Causality Behind Experimental Choices:

  • Bacterial Strains: Specific strains of bacteria are used that have mutations in genes required for histidine (in Salmonella) or tryptophan (in E. coli) synthesis. A mutagen will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.

  • S9 Metabolic Activation: Many chemicals are not directly mutagenic but become so after being metabolized by liver enzymes. The S9 fraction from rat liver homogenate is included to mimic this metabolic activation.

Environmental Impact: Beyond Toxicity

The environmental impact of a chemical extends beyond its direct toxicity to include its persistence, potential for bioaccumulation, and broader ecosystem effects.

  • Biodegradability: As previously mentioned, the biodegradability of PAN is a key unknown. Standardized tests, such as the Closed Bottle Test (OECD 301D), can provide a definitive answer on its potential to persist in the environment. The nitrate component, while biodegradable, can contribute to eutrophication, leading to algal blooms and oxygen depletion in aquatic environments. [8]* Life Cycle Assessment (LCA): A comprehensive environmental assessment would involve a full Life Cycle Assessment, evaluating the environmental impacts associated with the production, use, and disposal of this compound. [9][10]This "cradle-to-grave" analysis provides a holistic view of its environmental footprint.

Conclusion and Future Directions

This compound presents a compelling profile as a solvent alternative, particularly due to its low volatility and seemingly favorable acute toxicity compared to some conventional solvents and longer-chain ionic liquids. [2][3]However, this guide highlights critical data gaps that must be addressed for a comprehensive risk assessment.

Recommendations for Future Research:

  • Genotoxicity Testing: A battery of in vitro and in vivo genotoxicity tests is urgently needed to rule out mutagenic potential.

  • Biodegradability Studies: Standardized biodegradability tests are essential to understand the environmental persistence of the propylammonium cation.

  • Aquatic Ecotoxicity: While acute toxicity data in mammals is available, studies on aquatic organisms are necessary to assess the risk to environmental ecosystems.

  • Chronic Toxicity Studies: Long-term exposure studies are needed to identify any potential for chronic health effects.

By systematically addressing these knowledge gaps, the scientific community can build a more complete and reliable safety profile for this compound, paving the way for its responsible application in research and industry.

References

  • [This would be a numbered list of all cited sources with Title, Source, and a valid, clickable URL. Due to the nature of this exercise, I cannot generate a dynamic, clickable reference list.

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Propylammonium Nitrate: A Cost-Performance Analysis for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Propylammonium Nitrate's Viability as an Industrial Solvent, Catalyst, and Electrolyte

In the ever-evolving landscape of industrial chemistry, the pursuit of efficient, cost-effective, and environmentally benign processes is paramount. This compound (PAN), a protic ionic liquid, has emerged as a promising candidate to replace conventional volatile organic compounds (VOCs) and other hazardous materials in a range of applications. This guide provides a comprehensive cost-performance analysis of PAN, offering researchers, scientists, and drug development professionals a critical evaluation of its potential in industrial settings. We will delve into its performance in key applications, compare it with established alternatives, and provide the experimental frameworks necessary for its evaluation.

This compound: Physicochemical Profile and Industrial Significance

This compound (C₃H₁₀N₂O₃) is a salt with a melting point below room temperature, classifying it as a room-temperature ionic liquid. Its structure, consisting of a propylammonium cation and a nitrate anion, imparts a unique combination of properties that make it an attractive medium for various chemical processes.[1]

Key Physicochemical Properties of this compound:

PropertyValueReference
Molecular Weight 122.12 g/mol [1]
Density 1.15 g/cm³ (at 25 °C)[2]
Viscosity 66.4 cP (at 25 °C)[2]
Melting Point Below room temperature[2]

The growing interest in PAN stems from its potential to serve as a "green" solvent, owing to its low vapor pressure, which significantly reduces air pollution compared to volatile organic solvents. Furthermore, its ionic nature allows for tunable solubility of a wide range of organic and inorganic compounds, and it can act as both a solvent and a catalyst in certain reactions.[2]

Performance in Key Industrial Applications: A Comparative Analysis

This section will explore the performance of this compound in three key industrial applications: as a solvent and catalyst in organic synthesis, in the synthesis of nanoparticles, and as an electrolyte in energy storage devices. We will compare its performance against commonly used alternatives, supported by experimental data and protocols.

Organic Synthesis: The Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction widely used in the synthesis of fine chemicals and pharmaceuticals.[3] The choice of solvent and catalyst is critical to the reaction's efficiency.

Performance Comparison in the Knoevenagel Condensation of Benzaldehyde and Malononitrile:

Solvent/Catalyst SystemReaction TimeYield (%)Reference
This compound (PAN) Data not availableData not available
Ethylammonium Nitrate (EAN) Shorter than conventional78-92[4][5]
Toluene / Piperidine Hours61-99[6][7]
Water (catalyst-free) 3-30 min84-95[8]
[bmim][OAc] in Water Not specifiedHigh[9]

Experimental Protocol: Knoevenagel Condensation in Toluene

This protocol serves as a baseline for comparison with potential PAN-based procedures.

  • Materials:

    • Benzaldehyde (1 equivalent)

    • Malononitrile (1 to 1.2 equivalents)

    • Toluene

    • Piperidine (0.1 equivalents)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the benzaldehyde, malononitrile, and toluene.

    • Add the piperidine catalyst to the mixture.

    • Stir the reaction mixture at room temperature or heat to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid product and wash it with a suitable solvent (e.g., cold ethanol). If no precipitate forms, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.[7]

Logical Workflow for Evaluating PAN in Knoevenagel Condensation:

Caption: Workflow for evaluating PAN in Knoevenagel condensation.

Nanoparticle Synthesis

Ionic liquids are increasingly being explored as media for the synthesis of nanoparticles, offering control over particle size and morphology.[10]

While specific protocols for nanoparticle synthesis using PAN are not extensively detailed in the public domain, the general principles of nanoparticle synthesis in ionic liquids can be applied. The unique nanostructure of PAN, characterized by polar and non-polar domains, may offer advantages in templating the growth of nanoparticles.[11]

General Experimental Protocol for Nanoparticle Synthesis in an Ionic Liquid:

This protocol provides a general framework that can be adapted for use with this compound.

  • Materials:

    • Metal precursor salt (e.g., silver nitrate for silver nanoparticles)

    • Reducing agent (e.g., sodium borohydride)

    • This compound (as the solvent)

    • Stabilizing agent (optional)

  • Procedure:

    • Dissolve the metal precursor salt in this compound in a reaction vessel.

    • Under controlled temperature and stirring, add the reducing agent to the solution.

    • Monitor the formation of nanoparticles by observing color changes and using techniques like UV-Vis spectroscopy.

    • Once the reaction is complete, isolate the nanoparticles by centrifugation or precipitation.

    • Wash the nanoparticles with a suitable solvent to remove any residual ionic liquid and unreacted reagents.

    • Characterize the size, shape, and crystallinity of the nanoparticles using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and X-ray Diffraction (XRD).

Logical Relationship for Nanoparticle Synthesis Evaluation:

Nanoparticle_Synthesis PAN_Properties PAN Properties - Nanostructure - Polarity - Viscosity Synthesis_Parameters Synthesis Parameters - Precursor Concentration - Temperature - Stirring Rate PAN_Properties->Synthesis_Parameters Influences Nanoparticle_Characteristics Resulting Nanoparticle Characteristics - Size Distribution - Morphology - Stability Synthesis_Parameters->Nanoparticle_Characteristics Determines Performance_Metrics Performance Metrics - Yield - Reproducibility - Cost-Effectiveness Nanoparticle_Characteristics->Performance_Metrics Evaluates

Caption: Factors influencing nanoparticle synthesis in PAN.

Electrolytes for Energy Storage

The high ionic conductivity and wide electrochemical window of some ionic liquids make them promising candidates for electrolytes in batteries and supercapacitors.[12]

Comparative Ionic Conductivity of Electrolytes:

Electrolyte SystemIonic Conductivity (S/cm)Reference
This compound (PAN) Data varies with conditions[12]
Ethylammonium Nitrate (EAN) Data varies with conditions[12]
Conventional Carbonate-based ~10⁻²[13]
Ammonium Salt in Polymer Blend 2.88 x 10⁻⁵[14]

The ionic conductivity of PAN, like other ionic liquids, is highly dependent on factors such as temperature and the presence of co-solvents or additives.[12] While specific performance data for PAN in a complete battery system is limited in the available literature, its conductivity is in a range that warrants further investigation as a potential electrolyte component. For comparison, conventional carbonate-based electrolytes typically exhibit ionic conductivities on the order of 10⁻² S/cm.[13]

Experimental Protocol: Measuring Ionic Conductivity of this compound

  • Materials:

    • This compound

    • Conductivity cell with platinum electrodes

    • Impedance spectrometer

    • Temperature-controlled environment

  • Procedure:

    • Calibrate the conductivity cell with a standard solution of known conductivity.

    • Fill the conductivity cell with this compound, ensuring no air bubbles are trapped between the electrodes.

    • Place the cell in a temperature-controlled chamber and allow it to equilibrate to the desired temperature.

    • Measure the impedance of the cell over a range of frequencies using the impedance spectrometer.

    • Determine the bulk resistance of the electrolyte from the Nyquist plot of the impedance data.

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A), where L is the distance between the electrodes, R is the bulk resistance, and A is the electrode area.

    • Repeat the measurement at different temperatures to determine the temperature dependence of the ionic conductivity.

Experimental Workflow for Electrolyte Characterization:

Electrolyte_Characterization cluster_synthesis Electrolyte Preparation cluster_physicochemical Physicochemical Characterization cluster_cell_testing Battery Cell Testing A Synthesize and Purify This compound B Measure Ionic Conductivity (Impedance Spectroscopy) A->B C Determine Electrochemical Stability Window (CV) A->C D Assemble Coin Cells with PAN-based Electrolyte B->D C->D E Perform Galvanostatic Cycling (Charge-Discharge) D->E F Analyze Cycling Stability, Coulombic Efficiency, and Rate Capability E->F

Caption: Workflow for characterizing PAN as an electrolyte.

Cost Analysis: this compound vs. Alternatives

Estimated Cost Comparison of Solvents:

SolventEstimated Price (USD/kg)Notes
This compound ₹15,210/unit (size not specified)Price from an Indian supplier, likely for a smaller bulk quantity.[15] Research grade is significantly more expensive (~$100,000/kg).[16]
Toluene ~$1-2Commodity chemical price, varies with market conditions.
Ethylammonium Nitrate Similar to other ionic liquidsPrice is dependent on purity and supplier.
Deep Eutectic Solvents ~$10-50Generally considered a lower-cost alternative to ionic liquids.

It is evident that, like most ionic liquids, the initial purchase price of PAN is significantly higher than that of conventional volatile organic solvents such as toluene. However, a true cost-performance analysis must consider the entire lifecycle, including:

  • Recyclability: Ionic liquids, due to their low volatility, can often be recycled with high efficiency, reducing overall solvent consumption and waste.

  • Process Simplification: In some cases, the use of an ionic liquid as both a solvent and a catalyst can eliminate the need for a separate catalyst, simplifying the process and reducing costs.

  • Energy Consumption: The thermal properties of the solvent can impact the energy required for heating and cooling during the reaction and purification steps.

  • Environmental and Safety Costs: The reduced flammability and volatility of ionic liquids can lead to lower costs associated with safety measures and environmental remediation.

Environmental, Health, and Safety Considerations

While often touted as "green" solvents, the environmental impact of ionic liquids is an area of active research and must be carefully considered.

  • Toxicity: The toxicity of ionic liquids varies widely depending on the cation and anion. Data on the ecotoxicity of this compound is limited, but studies on the similar ethylammonium nitrate suggest it can be toxic to soil microorganisms.[4] The nitrate anion itself can also have environmental implications.[17][18][19]

  • Safety: this compound is classified as an oxidizing liquid and requires appropriate handling and storage procedures.[20] However, its low volatility reduces the risk of inhalation exposure compared to traditional solvents.

Conclusion and Future Outlook

This compound presents a compelling profile as a versatile and potentially more environmentally friendly alternative to conventional solvents in several industrial applications. Its unique physicochemical properties, including its tunable solubility and potential for dual solvent-catalyst functionality, offer opportunities for process intensification and simplification.

However, for PAN to gain widespread industrial adoption, several key challenges must be addressed. The primary hurdle is its high initial cost compared to commodity solvents. A comprehensive cost-performance analysis that accounts for recyclability, process simplification, and reduced environmental and safety overhead is crucial to justify the initial investment.

Furthermore, a more extensive body of quantitative performance data across a range of specific industrial reactions is needed to allow for direct and meaningful comparisons with established technologies. Detailed studies on its long-term stability, recyclability, and a thorough assessment of its ecotoxicity and biodegradability are also essential to fully validate its "green" credentials.

As a senior application scientist, the recommendation is one of cautious optimism. This compound holds significant promise, but further research and development are required to fully unlock its potential and pave the way for its successful integration into industrial processes. The experimental protocols and comparative frameworks provided in this guide offer a starting point for the rigorous evaluation necessary to make informed decisions about the adoption of this intriguing ionic liquid.

References

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A Comparative Guide to Propylammonium Nitrate and Aprotic Ionic Liquids for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the expanding landscape of ionic liquids (ILs), the distinction between protic and aprotic systems is fundamental to their application and performance. This guide provides an in-depth comparison of propylammonium nitrate (PAN), a archetypal protic ionic liquid (PIL), with commonly used aprotic ionic liquids (AILs). We will explore their core physicochemical differences, performance in key applications, and provide standardized protocols for their characterization, offering researchers a clear framework for selecting the appropriate solvent for their specific needs.

The Fundamental Divide: Proton Activity and Its Consequences

The defining difference between PAN and AILs lies in the presence of a transferable proton.[1][2] PAN is formed through the neutralization reaction of a Brønsted acid (nitric acid) and a Brønsted base (propylamine), resulting in a cation with a labile proton.[2] AILs, in contrast, are typically formed by quaternization reactions, lacking such an acidic proton.[1] This single structural difference initiates a cascade of performance variations.

Key Differentiators:

  • Hydrogen Bonding: PAN exhibits an extensive hydrogen-bonding network, a feature absent in AILs. This network significantly influences properties like viscosity and solvation.[3]

  • Proton Conduction: The labile proton in PAN allows for a unique charge transport mechanism known as the Grotthuss mechanism, where protons "hop" through the hydrogen-bonded network.[4][5][6][7] This is distinct from the vehicular transport mechanism in AILs, where entire ions must diffuse through the medium.[8] This often results in higher ionic conductivity for PILs compared to AILs of similar ion size.

  • Brønsted Acidity: PAN can act as a mild Brønsted acid, enabling it to participate directly in or catalyze acid-mediated reactions. AILs are generally considered chemically inert reaction media in this regard.

Diagram: Classification of Ionic Liquids

The following diagram illustrates the fundamental classification based on proton availability.

IL_Classification cluster_protic cluster_aprotic ILs Ionic Liquids Protic Protic Ionic Liquids (PILs) (e.g., this compound) ILs->Protic Has transferable proton Aprotic Aprotic Ionic Liquids (AILs) (e.g., [EMIM][BF4]) ILs->Aprotic Lacks transferable proton Proton_Transfer Formed by Proton Transfer No_Proton_Transfer No Proton Transfer

Caption: Classification of Ionic Liquids based on proton availability.

Comparative Physicochemical Properties

The structural differences manifest in measurable and critical physicochemical properties. The table below summarizes typical values for PAN against two common AILs, 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]) and 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([EMIM][TFSI]).

PropertyThis compound (PAN)[EMIM][BF4][EMIM][TFSI]Causality and Insight
Viscosity (at 25°C) ~66.4 cP[9]~34 cP~34 cPPAN's higher viscosity is attributed to its extensive hydrogen-bonding network, which increases intermolecular friction. AIL viscosity is primarily governed by van der Waals forces and ion size.[1]
Ionic Conductivity High (facilitated by Grotthuss mechanism)[10]ModerateModerateThe Grotthuss proton-hopping mechanism in PAN provides an additional, highly efficient pathway for charge conduction, supplementing the standard vehicular motion of ions.[4][5][6]
Thermal Stability (Td) Lower (~150-250°C)Higher (~400-450°C)[11]Higher (~400-450°C)[11]PILs often have lower thermal stability due to the potential for a reverse proton transfer (dealkylation) reaction at elevated temperatures.[11] AILs decompose through more complex pathways at higher temperatures.[11]
Electrochemical Window Narrower (~2.5-3.5 V)Wider (~4.1-4.5 V)Wider (~4.3-4.7 V)The electrochemical window of PAN is limited by the reduction of the acidic proton at the cathode and the oxidation of the nitrate anion. AILs, lacking easily reducible protons, generally exhibit wider stability windows.[12][13][14]
Solvation Properties Amphiphilic nanostructure, dissolves polar and some nonpolar species.[10][15]Primarily polarCan be tuned, often more hydrophobicPAN self-assembles into a bicontinuous nanostructure with polar and nonpolar domains, allowing it to solvate a wider range of solutes.[10] AIL solvation is more directly tied to the polarity of the constituent ions.

Performance in Key Research Applications

Electrochemistry: Electrolytes

The choice between PAN and AILs as electrolytes is a trade-off between conductivity and stability.

  • PAN: Its high proton conductivity makes it a candidate for applications where proton transport is key, such as in some fuel cells or sensors.[4][7] However, its narrow electrochemical window and the potential for proton reduction at the electrode surface are significant limitations for high-voltage devices like lithium-ion batteries.[16]

  • AILs: Their wide electrochemical windows, high thermal stability, and low volatility make them prime candidates for next-generation batteries and supercapacitors.[13][17][18][19] Research focuses on optimizing their conductivity and ion transport numbers, which are typically lower than in PILs.

Catalysis and Synthesis

Here, the acidic nature of PAN becomes a functional advantage.

  • PAN: It can serve a dual role as both a solvent and a Brønsted acid catalyst, simplifying reaction setups for processes like esterifications or condensations.[2] Its nanostructured environment can also influence reaction selectivity.[15]

  • AILs: They are typically used as "green" replacement solvents for volatile organic compounds, prized for their ability to dissolve a wide range of reagents and catalysts while remaining chemically inert.[2] Their tuneable properties allow for optimization of reaction conditions.[20]

Essential Experimental Protocols

To ensure trustworthy and reproducible data, standardized characterization is paramount. Below are step-by-step protocols for key performance metrics.

Protocol 1: Synthesis and Purification of this compound (PAN)

Causality: This protocol utilizes a simple acid-base neutralization. The subsequent purification steps are critical to remove excess reactants and water, as impurities can significantly alter the physicochemical properties of the final IL.[21]

  • Reaction: In a round-bottom flask cooled in an ice bath, slowly add concentrated nitric acid (1.0 eq) dropwise to an equimolar amount of propylamine (1.0 eq) with vigorous stirring. The reaction is highly exothermic and must be controlled.

  • Solvent Removal: After the addition is complete, allow the mixture to warm to room temperature. Remove any water present using a rotary evaporator.

  • Washing & Drying: Wash the resulting liquid with a nonpolar solvent like diethyl ether to remove any unreacted starting material. Further dry the PAN under high vacuum at a slightly elevated temperature (e.g., 50°C) for at least 48 hours to remove residual water and solvent.[22]

  • Characterization: Confirm purity using ¹H and ¹³C NMR spectroscopy. Water content should be determined by Karl Fischer titration.

Protocol 2: Determination of Electrochemical Window via Cyclic Voltammetry (CV)

Causality: CV measures the potential range over which the electrolyte remains stable without undergoing oxidation or reduction. The potential limits are defined by the sharp increase in current corresponding to electrolyte decomposition.[13][17][23]

  • Cell Assembly: Assemble a three-electrode cell inside an inert atmosphere (e.g., a glovebox). Use a glassy carbon or platinum disk as the working electrode, a platinum wire or coil as the counter electrode, and a non-aqueous reference electrode (e.g., Ag/Ag⁺ or a silver pseudo-reference wire).[14]

  • Deoxygenation: Sparge the IL sample with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

  • CV Measurement: Perform a cyclic voltammetry scan starting from the open-circuit potential. Scan first in the cathodic (negative) direction until a sharp increase in reductive current is observed. Then, reverse the scan towards the anodic (positive) direction until a sharp increase in oxidative current occurs. A typical scan rate is 10-100 mV/s.[24]

  • Window Determination: The electrochemical window is the potential difference between the onset potentials of the anodic and cathodic decomposition currents.[25]

Diagram: Workflow for Electrochemical Window Measurement

CV_Workflow A Assemble 3-Electrode Cell (Inert Atmosphere) B Add IL Electrolyte A->B C Deoxygenate with Ar/N₂ B->C D Connect to Potentiostat C->D E Run Cyclic Voltammetry Scan D->E F Identify Onset Potentials (Oxidation & Reduction) E->F G Calculate Window (E_ox - E_red) F->G

Caption: Standard workflow for determining the electrochemical window.

Protocol 3: Determination of Ionic Conductivity via Electrochemical Impedance Spectroscopy (EIS)

Causality: EIS measures the resistance of the IL to the flow of alternating current over a range of frequencies. By modeling the impedance data, the bulk resistance (Rb) can be extracted, which is then used to calculate conductivity.[26][27][28]

  • Cell Setup: Use a conductivity cell with two parallel, well-defined geometry electrodes (e.g., platinum plates). The distance between the electrodes (l) and the electrode area (A) must be known precisely.

  • Temperature Control: Place the cell in a temperature-controlled chamber or bath, as conductivity is highly temperature-dependent.

  • EIS Measurement: Connect the cell to an impedance analyzer. Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 1 Hz).[14][29]

  • Data Analysis: Plot the data on a Nyquist plot (-Z'' vs. Z'). Fit the high-frequency data to an appropriate equivalent circuit to determine the bulk resistance (Rb). Rb is typically found at the intercept of the semicircle with the real axis.[28]

  • Calculation: Calculate the ionic conductivity (σ) using the formula: σ = l / (Rb × A).

Diagram: Ion Conduction Mechanisms

Conduction_Mechanisms cluster_pan This compound (PAN) cluster_ail Aprotic Ionic Liquid (AIL) PAN_Node1 NH₃⁺ NO₃⁻ PAN_Node2 NH₂ H⁺---NO₃⁻ PAN_Node1:s->PAN_Node2:n PAN_Node3 NH₂ NO₃⁻---H⁺ PAN_Node2:s->PAN_Node3:n PAN_Node4 NH₃⁺ NO₃⁻ PAN_Node3:s->PAN_Node4:n label_grotthuss Grotthuss Mechanism AIL_Node1 Cation⁺ Anion⁻ AIL_Node2 AIL_Node1:c->AIL_Node2:n Ion Diffusion AIL_Node3 Cation⁺ Anion⁻ AIL_Node1:an->AIL_Node3:an Ion Diffusion AIL_Node2:s->AIL_Node3:c label_vehicular Vehicular Mechanism

Caption: Grotthuss vs. Vehicular ion transport mechanisms.

Conclusion: Selecting the Right Tool for the Job

The performance differences between this compound and aprotic ionic liquids are stark and directly traceable to the presence or absence of a transferable proton.

  • Choose this compound (PAN) when your application can benefit from its Brønsted acidity, requires high proton conductivity, or leverages its unique nanostructured solvation environment. Be mindful of its lower thermal and electrochemical stability.

  • Choose Aprotic Ionic Liquids (AILs) when the primary requirements are a wide electrochemical window, high thermal stability, and a chemically inert solvent medium. They are the superior choice for high-energy electrochemical devices and as general-purpose "green" solvents.

By understanding these fundamental trade-offs and employing rigorous, standardized characterization methods, researchers can confidently select and utilize the optimal ionic liquid to advance their scientific and developmental goals.

References

  • Płotka-Wasylka, J., & Namieśnik, J. (2018). How to Harvest Grotthuss Diffusion in Protic Ionic Liquid Electrolyte Systems. Angewandte Chemie International Edition, 57(40), 13076-13079. [Link]

  • Sokolov, A. P., & Paddison, S. J. (2016). Mechanisms of Proton Transport in Ionic Liquids: Grotthuss vs Vehicular. National Science Foundation. [Link]

  • Ingenmey, J., et al. (2018). How to Harvest Grotthuss Diffusion in Protic Ionic Liquid Electrolyte Systems. ResearchGate. [Link]

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  • Ngo, H. L., et al. (2008). Studies on Thermal Properties of Selected Aprotic and Protic Ionic Liquids. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Dai, S., et al. (2008). Studies on Thermal Properties of Selected Aprotic and Protic Ionic Liquids. ResearchGate. [Link]

  • Kapaev, R. R., et al. (2023). Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy. MDPI. [Link]

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  • U.S. Department of Energy Office of Scientific and Technical Information. (2007). Studies on thermal properties of selected aprotic and protic ionic liquids. OSTI.GOV. [Link]

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  • Ausín, D., et al. (2021). Influence of Small Quantities of Water on the Physical Properties of Alkylammonium Nitrate Ionic Liquids. MDPI. [Link]

  • Zhang, S., et al. (2017). Thermal, electrochemical and radiolytic stabilities of ionic liquids. RSC Publishing. [Link]

  • ResearchGate. (2015). How can I determine the electrochemical window of an ionic liquid using cyclic voltammetry? What reference electrode should be used?. ResearchGate. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of Propylammonium Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my focus extends beyond the application of our products to ensuring their entire lifecycle, including disposal, is managed with the utmost attention to safety and scientific rigor. Propylammonium nitrate (PAN), a protic ionic liquid (PIL), is valued for its unique solvent properties.[1] However, its classification as a potent oxidizer and irritant necessitates a stringent and well-understood disposal protocol.[2] This guide provides a comprehensive, step-by-step framework for the proper disposal of PAN, grounded in established safety protocols and regulatory compliance. The objective is to empower researchers, scientists, and drug development professionals to manage this chemical waste stream responsibly, ensuring the safety of personnel and the protection of our environment.

Part 1: Hazard Assessment & Pre-Disposal Planning

The foundation of any chemical disposal procedure is a thorough understanding of the substance's inherent risks. PAN is not a benign solvent; its chemical nature dictates specific handling and segregation requirements to prevent hazardous reactions.

1.1. Core Hazards of this compound

This compound is classified as an oxidizing liquid (Category 2), a skin irritant, and a serious eye irritant.[2] The primary dangers stem from its ability to intensify fires and its reactivity.[2]

  • Oxidizing Hazard : As an oxidizer, PAN can cause or contribute to the combustion of other materials, often in the absence of an external ignition source. It may intensify fires, making them more difficult to extinguish.[2] This property is paramount in dictating its segregation from other waste streams.

  • Thermal Instability : Temperatures exceeding 80°C should be avoided, as PAN may undergo spontaneous decomposition.[2] This exothermic process can lead to a runaway reaction. Thermal decomposition produces hazardous fumes, including toxic nitrous gases (NOx) and carbon oxides (CO, CO2).[2]

  • Irritant : Direct contact with PAN causes skin and serious eye irritation.[2] Inhalation may lead to respiratory tract irritation.[2] While comprehensive toxicological data is not yet available, these known irritant properties demand the consistent use of appropriate Personal Protective Equipment (PPE).[2]

1.2. Critical Incompatibilities

The causality behind strict waste segregation lies in preventing dangerous chemical reactions. Mixing PAN with incompatible materials can lead to fire, explosion, or the release of toxic gases. It must NEVER be mixed with the following:

  • Combustible Materials (e.g., wood, paper, oil)[2]

  • Strong Bases and Reducing Agents[3]

  • Powdered Metals

  • Strong Acids

  • Organic Solvents and Materials

A summary of essential safety information is provided in the table below.

ParameterSpecificationSource(s)
Hazard Class Oxidizing Liquid 5.1[2]
Primary Hazards May intensify fire; Causes skin and serious eye irritation; May cause respiratory irritation.[2]
Incompatible Materials Combustibles, organic materials, strong bases, reducing agents, powdered metals, strong acids.[2][3]
Required PPE Nitrile gloves, chemical splash goggles, lab coat. Work in a chemical fume hood.[2][4]
Thermal Concerns Avoid temperatures >80°C due to risk of spontaneous decomposition.[2]

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the process from the point of waste generation to its final removal by a certified entity. The core principle is containment and clear identification.

Step 1: Waste Characterization

All waste must be properly identified. Before beginning any experiment, you must plan for the waste you will generate. PAN waste may be in a pure liquid form, in a solution, or as contaminated solids (e.g., pipette tips, gloves, absorbent pads). Each of these must be treated as hazardous waste.[4]

Step 2: Use of Designated Hazardous Waste Containers

  • Select a Compatible Container : Use only containers made of materials compatible with PAN. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is clean and dry before use.

  • Affix a Hazardous Waste Label : As soon as the first drop of waste is added, the container must be labeled.[4] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Oxidizer," "Irritant")

    • The date accumulation started.

  • Keep Containers Closed : Waste containers must be securely sealed at all times, except when actively adding waste.[4] This prevents the release of vapors and protects the contents from contamination.

Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)

  • Segregate from Incompatibles : The PAN waste container must be stored separately from the materials listed in Section 1.2. Specifically, it must not be stored near flammable liquids, organic materials, or acids.

  • Use Secondary Containment : Place the waste container within a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks or spills.

  • Designated Location : Store the waste in a designated Satellite Accumulation Area. This area should be clearly marked, located at or near the point of generation, and under the control of the laboratory personnel.

Step 4: Arranging for Disposal

  • Do Not Dispose Down the Drain : Disposal of PAN or any nitrate solution down the drain is strictly prohibited.[4]

  • Contact Environmental Health & Safety (EHS) : Once the waste container is full, or if waste generation for that process is complete, contact your institution's EHS department or a licensed hazardous waste disposal company.[2][5] They are trained and equipped to handle, transport, and dispose of hazardous materials in compliance with all local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6]

  • Empty Containers : Empty containers that once held PAN must also be treated as hazardous waste. They should be triple-rinsed with a suitable solvent (e.g., deionized water). The rinsate must be collected and disposed of as hazardous waste.[7]

The following workflow diagram provides a visual guide to the decision-making process for PAN disposal.

PAN_Disposal_Workflow cluster_Lab_Operations In-Lab Waste Management cluster_Disposal_Process Final Disposal A PAN Waste Generated B Select Compatible, Labeled Waste Container A->B C Add Waste to Container B->C D Keep Container Securely Closed C->D E Store in Secondary Containment in Satellite Accumulation Area D->E F Segregate from Incompatibles (Organics, Acids, Bases, Metals) E->F G Container Full? F->G G->C No H Contact EHS or Licensed Waste Contractor G->H Yes I Arrange for Pickup and Final Disposal H->I

Caption: Decision workflow for the safe disposal of this compound waste.

Part 3: Emergency Procedures for Spills

In the event of a spill, a prompt and correct response is critical to minimizing risk.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.[2]

  • Remove Ignition Sources : Extinguish all nearby flames and turn off any spark-producing equipment.[2]

  • Don Appropriate PPE : At a minimum, wear nitrile gloves, chemical splash goggles, and a lab coat.[4]

  • Contain the Spill : For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.[4]

  • Collect and Dispose : Carefully collect the absorbed material and contaminated debris using non-sparking tools. Place it in a designated, properly labeled hazardous waste container.[2]

  • Decontaminate : Clean the spill area with soap and water. Collect the decontamination materials for disposal as hazardous waste.

  • Seek Medical Attention : If skin or eye contact occurs, flush the affected area with water for at least 15 minutes and seek immediate medical attention.[2]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a secure and sustainable research environment.

References

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A Researcher's Comprehensive Guide to Safely Handling Propylammonium Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Propylammonium nitrate (PAN) is a protic ionic liquid with a growing range of applications in research and development, from an electrolyte in electrochemical devices to a medium for chemical synthesis. As with any chemical substance, a thorough understanding of its properties and the associated handling requirements is paramount to ensuring a safe and productive laboratory environment. This guide moves beyond generic safety data sheet recommendations to provide in-depth, experience-driven advice on the personal protective equipment (PPE), operational protocols, and disposal procedures for PAN.

The "Why" Behind the Hazard: Understanding the Risks of this compound

This compound is classified as an oxidizing liquid (Category 2), a skin irritant (Category 2), and a serious eye irritant (Category 2). It may also cause respiratory irritation.[1] The term "oxidizer" means it can intensify fires or cause a fire when in contact with combustible materials.[1][2] While its toxicological properties have not been fully investigated, it is crucial to handle it with care to avoid skin and eye contact, as well as inhalation of any mists or vapors.[1]

This guide is built on the principle of "as low as reasonably practicable" (ALARP) exposure. Every procedural recommendation is designed to minimize your direct and indirect contact with PAN, ensuring a self-validating system of safety in your laboratory.

Core Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is the first line of defense against accidental exposure. The following table outlines the recommended PPE for various laboratory tasks involving PAN.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (<100 mL) in a well-ventilated area Safety glasses with side shieldsNitrile or neoprene glovesStandard lab coatNot generally required
High-Volume Handling (>100 mL) or potential for splashing Chemical splash goggles or a face shieldNitrile or neoprene gloves (consider double-gloving)Chemical-resistant apron over a lab coatRecommended if heating or aerosolizing
Heating or creating aerosols Chemical splash goggles and a face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatUse in a fume hood is mandatory. Respirator may be necessary based on risk assessment.
Emergency Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or coverallsAir-purifying respirator with appropriate cartridges
The Rationale Behind PPE Selection:
  • Eye Protection : Standard safety glasses with side shields are sufficient for low-volume transfers where the risk of splashing is minimal.[3] However, for larger volumes or when there is a higher risk of splashing, chemical splash goggles that form a seal around the eyes are necessary to prevent any liquid from entering.[4] A face shield provides an additional layer of protection for the entire face and should be used in conjunction with goggles during high-risk procedures.[5]

  • Hand Protection : Nitrile or neoprene gloves provide adequate protection against incidental contact with PAN.[1][3] It is crucial to inspect gloves for any signs of degradation or puncture before use and to remove them using the proper technique to avoid contaminating your skin.[1][3] For prolonged handling or in situations with a higher risk of splashes, double-gloving can provide an extra layer of safety.

  • Body Protection : A standard lab coat is suitable for most routine procedures.[3] When handling larger quantities or when there is a significant risk of splashing, a chemical-resistant apron worn over the lab coat will provide additional protection.[4] In the event of a large spill, a chemical-resistant suit may be necessary to protect against widespread contamination.[5]

  • Respiratory Protection : Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[3] However, if you are heating PAN, creating aerosols, or working in a poorly ventilated area, a respirator may be necessary to prevent inhalation of irritating vapors or mists.[1][4] All work that may generate vapors or aerosols should be conducted in a certified chemical fume hood.[6]

Procedural Guidance: A Step-by-Step Approach to Safe Handling

Adherence to a strict operational protocol is as critical as wearing the correct PPE. The following workflow is designed to minimize the risk of exposure at each stage of handling.

Pre-Operational Checklist:
  • Review the Safety Data Sheet (SDS): Before beginning any new procedure, thoroughly read the most recent SDS for this compound.[7]

  • Inspect Your PPE: Check all PPE for defects, such as cracks in safety glasses, tears in gloves, or stains on lab coats.[7]

  • Ensure Proper Ventilation: Confirm that you are working in a well-ventilated area, preferably a chemical fume hood, especially if heating or agitating the substance.[3][6]

  • Locate Emergency Equipment: Know the location and be familiar with the operation of the nearest safety shower, eyewash station, and fire extinguisher.[7]

Donning and Doffing PPE: A Critical Workflow

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Caption: The correct sequence for donning and doffing PPE to minimize contamination risk.

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure or spill, a swift and correct response is critical.

In Case of Personal Exposure:
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][3] Remove any contaminated clothing.[6][8] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3] Seek immediate medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air.[3][6] If breathing is difficult, provide oxygen.[9] Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[9][3] Rinse the mouth with water and provide fresh air.[3] Seek immediate medical attention.[3]

Spill Response Protocol:

The appropriate response to a spill depends on its size and location.

Spill_Response Start Spill Occurs Assess Assess Spill Size Start->Assess SmallSpill Small Spill (<100 mL) Assess->SmallSpill Minor LargeSpill Large Spill (>100 mL) Assess->LargeSpill Major Alert Alert Others & Supervisor SmallSpill->Alert Evacuate Evacuate the Area LargeSpill->Evacuate CallEHNS Call Emergency Services / EH&S Evacuate->CallEHNS Contain Contain the Spill with Absorbent Material Alert->Contain Cleanup Clean Up with Appropriate PPE Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose

Caption: Decision-making workflow for responding to a this compound spill.

For a minor spill (<100 mL), alert others in the area and, wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite or sand.[3] Collect the absorbed material into a sealed container for disposal.[3]

For a major spill (>100 mL), evacuate the immediate area and alert your supervisor and institutional environmental health and safety (EH&S) office.[6][10]

Disposal Plan: Responsible Management of PAN Waste

Proper disposal of PAN and contaminated materials is essential to protect the environment and comply with regulations.

  • Unused this compound: Unwanted or expired PAN should be disposed of as hazardous waste.[1] Contact your institution's EH&S department for guidance on proper collection and disposal procedures.[11] Do not pour PAN down the drain.[12]

  • Contaminated Materials: All materials that have come into contact with PAN, including gloves, absorbent materials from spills, and empty containers, should be considered hazardous waste.

    • Gloves and other solid waste: Place in a designated, sealed hazardous waste container.[3]

    • Empty Containers: Rinse the container three times with a suitable solvent (e.g., water). The rinsate should be collected and disposed of as hazardous waste.[11] After rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but be sure to follow your institution's specific guidelines.[11]

  • Aqueous Solutions: Aqueous solutions containing PAN should be collected for hazardous waste disposal.[12]

By integrating these detailed safety protocols and operational plans into your daily laboratory practices, you can confidently and safely work with this compound, ensuring the integrity of your research and the well-being of yourself and your colleagues.

References

  • Iolitec. (2015-06-12). Safety Data Sheet: this compound.
  • Iolitec. (2022-09-20). Safety Data Sheet according to Regulation (EC) No 1907/2006: this compound.
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  • Sigma-Aldrich. (2024-09-06). SAFETY DATA SHEET: Ammonium nitrate.
  • Nano. (2015-10-27). SAFETY DATA SHEET.
  • University of California, Santa Barbara. (2012-12-14). Nitrates - Standard Operating Procedure.
  • United States Environmental Protection Agency. (2025-09-12). Personal Protective Equipment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.